molecular formula C7H7NO2S B186358 2-(Methylthio)nicotinic acid CAS No. 74470-23-8

2-(Methylthio)nicotinic acid

Número de catálogo: B186358
Número CAS: 74470-23-8
Peso molecular: 169.2 g/mol
Clave InChI: COPSJQVPEUUOKY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-(Methylthio)nicotinic acid is a versatile nicotinic acid derivative that serves as a valuable building block in medicinal chemistry and scientific research. Its primary research application is as a precursor for the synthesis of novel compounds with potential biological activity. Recent studies have utilized this compound to develop a series of new acylhydrazones and 1,3,4-oxadiazoline derivatives, which have shown promising in vitro antimicrobial activity against various Gram-positive bacteria, including Staphylococcus strains . Furthermore, the molecular structure of this compound makes it an excellent subject for fundamental spectroscopic analysis. Detailed investigations using FT-IR and micro-Raman spectroscopy, supported by DFT calculations, have been performed to understand its structural, vibrational, and electronic properties . These studies provide researchers with critical reference data for compound identification and theoretical modeling. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-methylsulfanylpyridine-3-carboxylic acid
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InChI

InChI=1S/C7H7NO2S/c1-11-6-5(7(9)10)3-2-4-8-6/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPSJQVPEUUOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50294336
Record name 2-(Methylthio)nicotinic acid
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Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74470-23-8
Record name 74470-23-8
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Record name 2-(Methylthio)nicotinic acid
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Record name 2-(Methylthio)nicotinic acid
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Foundational & Exploratory

physicochemical properties of 2-(Methylthio)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(Methylthio)nicotinic Acid

Introduction

This compound is a heterocyclic compound derived from nicotinic acid (Vitamin B3). As a member of the pyridine carboxylic acid family, it holds significant interest for researchers in medicinal chemistry and drug development. The introduction of a methylthio (-SCH₃) group at the 2-position of the pyridine ring profoundly influences the molecule's electronic and steric properties compared to its parent compound, nicotinic acid. These modifications can alter biological activity, metabolic stability, and pharmacokinetic profiles, making a thorough understanding of its physicochemical properties essential for its potential application as a pharmaceutical intermediate or a pharmacologically active agent.[1][2]

This guide provides a detailed examination of the core . It is designed for researchers, scientists, and drug development professionals, offering not only quantitative data but also the underlying scientific principles and validated experimental protocols for their determination. The methodologies described are grounded in standard pharmaceutical practices, ensuring reliability and reproducibility.

Molecular Structure and Identification

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. The structural and identification parameters for this compound are summarized below.

Table 1: Molecular Identifiers for this compound

IdentifierValueSource
IUPAC Name 2-(methylsulfanyl)pyridine-3-carboxylic acid[1][3]
CAS Number 74470-23-8[3][4][5][6]
Molecular Formula C₇H₇NO₂S[3][4][5][6]
Molecular Weight 169.20 g/mol [1][3][6]
Canonical SMILES CSC1=C(C=CC=N1)C(=O)O[1][7]
InChI Key COPSJQVPEUUOKY-UHFFFAOYSA-N[1][3][7]
Appearance White to off-white crystals or powder[2][4]

Melting Point

The melting point is a critical parameter for assessing the purity and solid-state characteristics of a crystalline compound. A sharp and defined melting range is indicative of high purity.

Table 2: Reported Melting Point of this compound

PropertyValueSource
Melting Point 213.5 – 219.5 °C[2][3][4][8]
Significance in Research and Development

The melting point provides a preliminary indication of a compound's identity and purity. In drug development, it influences decisions related to formulation, such as milling and compaction, and is a key parameter in pre-formulation studies. Variations in the melting point can suggest the presence of impurities or different polymorphic forms, which can have significant implications for a drug's stability and bioavailability.

Experimental Protocol: Capillary Melting Point Determination

This method is a standard, reliable technique for determining the melting range of a crystalline solid.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing.

  • Capillary Loading: Load a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. Pack the sample tightly by tapping the tube.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating Ramp:

    • Begin with a rapid heating ramp to approach the expected melting point (e.g., 10-20 °C/min).

    • Approximately 15-20 °C below the anticipated melting point, reduce the heating rate to 1-2 °C/min. This slow ramp is crucial for accurate determination.

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the entire sample has melted into a clear liquid (T₂).

    • The melting range is reported as T₁ – T₂.

Causality Behind Experimental Choices:

  • Fine Powder: Ensures efficient and uniform heat transfer throughout the sample.

  • Slow Heating Rate: A slow ramp near the melting point is essential to allow the temperature of the sample and the thermometer to equilibrate with the heating block, preventing an overestimation of the melting point.

Visualization: Melting Point Determination Workflow

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Prep Dry & Powder Sample Load Load Capillary Tube (2-3 mm height) Prep->Load Setup Place in Apparatus Load->Setup Heat Heat Rapidly (to ~200°C) Setup->Heat SlowHeat Reduce Heat Rate (1-2°C/min) Heat->SlowHeat Observe Observe & Record T₁ (First Drop) T₂ (Clear Melt) SlowHeat->Observe pKa_Concept pKa pKa pH_high pH > pKa pKa->pH_high pH increases Equal 50% Neutral 50% Ionized pKa->Equal Defines pH_low pH < pKa pH_low->pKa pH increases Protonated Predominantly Neutral Form (R-COOH) pH_low->Protonated Favors Deprotonated Predominantly Ionized Form (R-COO⁻) pH_high->Deprotonated Favors

Caption: Ionization state of a carboxylic acid relative to pH and pKa.

Lipophilicity (LogP)

The partition coefficient (P) is a measure of a compound's differential solubility in a biphasic system of an immiscible lipid (n-octanol) and an aqueous phase (water). It is commonly expressed in its logarithmic form, LogP.

Table 3: Predicted LogP for this compound

PropertyValueTypeSource
LogP 1.50Computed[8]
XLogP3 1.2Computed[1][7]

Note: These are computationally predicted values. Experimental determination is recommended for confirmation.

Significance in Research and Development

LogP is a fundamental parameter in ADME (Absorption, Distribution, Metabolism, Excretion) profiling.

  • Drug Absorption: A LogP value in the range of 1-3 is often associated with good oral absorption, as it reflects a balance between aqueous solubility needed to dissolve in the gut and lipid solubility needed to cross cell membranes.

  • Membrane Permeability: Higher LogP generally correlates with increased permeability across the blood-brain barrier and other biological membranes.

  • Toxicity: Very high LogP values (>5) can sometimes be associated with metabolic instability and non-specific toxicity due to membrane disruption or accumulation in fatty tissues.

Experimental Protocol: Shake-Flask Method for LogP Determination

This is the gold-standard method for experimentally measuring the LogP value.

Methodology:

  • System Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) with n-octanol by mixing them vigorously and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a known concentration.

  • Partitioning:

    • Add a known volume of the aqueous stock solution to a known volume of the pre-saturated n-octanol in a glass vial.

    • Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow equilibrium to be reached.

  • Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound remaining in the aqueous phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation:

    • Calculate the concentration of the compound in the octanol phase by mass balance: [Octanol] = (Initial [Aqueous] - Final [Aqueous]) * (V_aqueous / V_octanol).

    • Calculate P: P = [Octanol] / Final [Aqueous].

    • Calculate LogP: LogP = log10(P).

Causality Behind Experimental Choices:

  • Pre-saturation of Solvents: This is critical to prevent volume changes during the experiment, as octanol and water have some mutual solubility.

  • Centrifugation: Ensures a clean separation of the two phases, preventing cross-contamination that would lead to inaccurate concentration measurements.

  • HPLC/UV Analysis: Provides a sensitive and specific method to quantify the analyte's concentration in the aqueous phase, which is essential for an accurate LogP calculation.

Visualization: Shake-Flask LogP Determination Workflow

LogP_Workflow Prep 1. Pre-saturate Octanol and Water Mix 3. Mix Aqueous Stock with Octanol Prep->Mix Stock 2. Prepare Aqueous Stock Solution (C_initial) Stock->Mix Shake 4. Shake to Reach Equilibrium Mix->Shake Centrifuge 5. Centrifuge to Separate Phases Shake->Centrifuge Analyze 6. Analyze Aqueous Phase for Final Concentration (C_final) Centrifuge->Analyze Calculate 7. Calculate LogP log([C_octanol]/[C_final]) Analyze->Calculate

Caption: Experimental workflow for LogP determination via the shake-flask method.

Aqueous Solubility

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature. While specific experimental data for this compound is not available in the searched literature, its structure as a zwitterionic-capable molecule (containing both a carboxylic acid and a basic pyridine ring) suggests its solubility will be highly pH-dependent. The parent compound, nicotinic acid, has a solubility of 1g in 60 mL of water (~16.7 mg/mL). [9]

Significance in Research and Development

Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and is critical for developing parenteral (injectable) formulations.

  • Bioavailability: Poor solubility is a major cause of low and variable oral bioavailability.

  • Formulation: It dictates whether a compound can be formulated as a simple aqueous solution or if more complex strategies like co-solvents, surfactants, or salt formation are required.

  • In Vitro Assays: Sufficient solubility in aqueous buffers is necessary to obtain reliable data from biological assays.

Experimental Protocol: Equilibrium Shake-Flask Solubility Assay

This method determines the thermodynamic equilibrium solubility of a compound.

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous medium (e.g., deionized water, phosphate-buffered saline pH 7.4) in a glass vial. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid.

  • Quantification:

    • Dilute the clear filtrate with a suitable solvent.

    • Analyze the concentration of the dissolved compound in the filtrate by a validated HPLC-UV method against a standard curve prepared with known concentrations of the compound.

  • Reporting: The solubility is reported in units such as mg/mL or µM.

Causality Behind Experimental Choices:

  • Excess Solid: Guarantees that the solution reaches its maximum saturation point.

  • Prolonged Agitation: Ensures that the system reaches thermodynamic equilibrium, providing a true measure of solubility rather than a kinetic one.

  • Filtration: It is a critical step to remove any microscopic solid particles that could artificially inflate the measured concentration.

Visualization: Aqueous Solubility Determination Workflow

Solubility_Workflow cluster_equilibration Equilibration cluster_analysis Analysis Add Add Excess Solid to Aqueous Buffer Shake Agitate at Constant Temp (e.g., 24-48h) Add->Shake Filter Filter Supernatant (0.22 µm) Shake->Filter Dilute Dilute Filtrate Filter->Dilute HPLC Quantify via HPLC-UV Dilute->HPLC Result Report Solubility (mg/mL) HPLC->Result

Caption: Workflow for equilibrium shake-flask solubility determination.

Chemical Stability

The chemical stability of a compound determines its shelf-life and dictates necessary storage conditions. While direct stability data for this compound is limited, related compounds like methylnicotinate are known to undergo slow hydrolysis to nicotinic acid. [10]Potential degradation pathways for this compound could include oxidation of the sulfur atom (to sulfoxide or sulfone) and reactions common to carboxylic acids.

Significance in Research and Development

Stability studies are a regulatory requirement for any drug candidate.

  • Shelf-life: Determines the expiration date of a drug product.

  • Degradation Products: Identifies potential impurities that could form during storage, which must be assessed for their own safety and efficacy.

  • Storage Conditions: Informs requirements for temperature, humidity, and light protection.

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is used to intentionally degrade the compound under harsh conditions to rapidly identify likely degradation products and establish a stability-indicating analytical method.

Methodology:

  • Method Development: Develop a robust HPLC method (typically reverse-phase) that can separate the parent compound from potential degradation products.

  • Stress Conditions: Prepare solutions of the compound and expose them to a range of stress conditions in parallel with a control solution stored under normal conditions.

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Store solid powder and solution at elevated temperature (e.g., 80 °C) for 48 hours.

    • Photolytic Stress: Expose solid powder and solution to UV/Vis light (ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples by the developed HPLC method, often with mass spectrometry detection (LC-MS) to help identify the degradation products.

  • Evaluation:

    • Calculate the percentage of degradation for the parent compound under each condition.

    • Assess the peak purity of the parent compound peak to ensure no degradation products are co-eluting. A method that meets this criterion is termed "stability-indicating."

Causality Behind Experimental Choices:

  • Multiple Stressors: The use of acid, base, oxidant, heat, and light covers the most common degradation pathways a drug molecule is likely to encounter.

  • LC-MS: Mass spectrometry is invaluable for providing molecular weight information of the new peaks that appear, which is the first step in identifying the structure of degradation products.

Visualization: Forced Degradation Study Flowchart

Forced_Degradation Start Develop HPLC Method for this compound Stress Expose Compound to Stress Conditions Start->Stress Acid Acid (HCl) Stress->Acid Hydrolysis Base Base (NaOH) Stress->Base Hydrolysis Oxidation Oxidative (H₂O₂) Stress->Oxidation Thermal Thermal (Heat) Stress->Thermal Photo Photolytic (Light) Stress->Photo Analyze Analyze All Samples by HPLC-UV/MS Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Evaluate Evaluate Data: - % Degradation - Identify Degradants - Confirm Method is Stability-Indicating Analyze->Evaluate

Sources

An In-depth Technical Guide to 2-(Methylthio)nicotinic Acid: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of 2-(Methylthio)nicotinic acid, a heterocyclic compound of interest in synthetic chemistry and drug discovery. It is designed for researchers, chemists, and professionals in pharmaceutical development, offering detailed insights into its molecular characteristics, analytical validation, and a robust synthesis protocol.

Core Molecular and Chemical Identity

This compound, also known by its IUPAC name 2-(methylsulfanyl)pyridine-3-carboxylic acid, is a substituted pyridine derivative.[1] It belongs to the class of aromatic carboxylic acids and organosulfur compounds.[1] The presence of the carboxylic acid, the pyridine ring, and the methylthio group imparts a unique combination of chemical properties and reactivity, making it a valuable building block in the synthesis of more complex molecules.

The fundamental identifiers for this compound are:

  • IUPAC Name: 2-(methylsulfanyl)pyridine-3-carboxylic acid[1]

  • CAS Number: 74470-23-8[1][2][3][4]

  • Molecular Formula: C₇H₇NO₂S[1][3][4][5]

  • Synonyms: 2-(Methylthio)pyridine-3-carboxylic acid, 2-Methylmercaptonicotinic acid[4][6]

The molecular structure consists of a pyridine ring substituted at the 2-position with a methylthio (-SCH₃) group and at the 3-position with a carboxylic acid (-COOH) group.

2D structure of this compound

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are critical for its handling, storage, and application in experimental work. This compound is typically a stable, solid material under standard laboratory conditions.

Quantitative Data Summary
PropertyValueSource(s)
Molecular Weight 169.20 g/mol [1][4]
Appearance White to off-white crystalline powder or solid[2][4][6]
Melting Point 213.5 - 219.5 °C[2][4]
Monoisotopic Mass 169.01974964 Da[1]
Structural Elucidation via Spectroscopic Analysis

Confirming the structure of a synthesized or procured compound is a cornerstone of chemical research. A multi-technique approach provides a self-validating system, ensuring the identity and purity of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The aromatic protons on the pyridine ring will appear in the downfield region (typically δ 7.0-8.5 ppm), with their specific splitting patterns (doublet of doublets) dictated by their positions relative to each other and the nitrogen atom. The methyl protons of the thioether group will appear as a sharp singlet in the upfield region (typically δ 2.5-3.0 ppm). The acidic proton of the carboxylic acid group will present as a broad singlet, often far downfield (>10 ppm), and its visibility can depend on the solvent used.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will corroborate the structure by showing seven distinct carbon signals. This includes the carbonyl carbon of the carboxylic acid (~165-175 ppm), five carbons in the aromatic pyridine ring (one of which is substituted with the sulfur, appearing further downfield), and the methyl carbon of the thioether group (~15-20 ppm).[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying key functional groups. The spectrum of this compound will be characterized by a very broad absorption band for the O-H stretch of the carboxylic acid (typically ~2500-3300 cm⁻¹).[7][8] A sharp, strong peak for the carbonyl (C=O) stretch will be prominent around 1700-1725 cm⁻¹.[7] Aromatic C=C and C-N stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 170.0270.[9] High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by matching the exact mass to the calculated value for C₇H₈NO₂S⁺.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Sample This compound Sample Dissolve Dissolve in appropriate deuterated solvent (e.g., DMSO-d6) Sample->Dissolve NMR ¹H & ¹³C NMR Dissolve->NMR IR FT-IR Dissolve->IR MS HRMS (ESI) Dissolve->MS Confirm_Connectivity Confirm Atom Connectivity & Isomeric Purity NMR->Confirm_Connectivity Confirm_FG Confirm Functional Groups (COOH, -SCH₃, Pyridine) IR->Confirm_FG Confirm_MW Confirm Molecular Weight & Formula MS->Confirm_MW Final Structure Confirmed Confirm_FG->Final Confirm_MW->Final Confirm_Connectivity->Final G cluster_reactants Reactants & Conditions cluster_reaction Core Transformation cluster_workup Work-up & Isolation SM 2-Chloronicotinic Acid Reaction Nucleophilic Aromatic Substitution SM->Reaction Nuc Sodium Thiomethoxide (NaSMe) Nuc->Reaction Solv Anhydrous DMF 0-25 °C Solv->Reaction Quench 1. Water Quench Reaction->Quench Acidify 2. Acidify with HCl (pH 3-4) (Precipitation) Quench->Acidify Filter 3. Vacuum Filtration Acidify->Filter Dry 4. Drying Filter->Dry Product Pure 2-(Methylthio)nicotinic Acid Dry->Product

Sources

Introduction: The Strategic Importance of the 2-(Methylthio)nicotinic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(Methylthio)nicotinic Acid and Its Derivatives

This compound is a heterocyclic compound featuring a pyridine core substituted with a carboxylic acid at the 3-position and a methylthio (-SMe) group at the 2-position.[1][2] While seemingly a simple molecule, it represents a valuable and versatile building block in medicinal chemistry and agrochemical synthesis. Its strategic importance lies in the combination of three key functional domains: the acidic carboxylic acid, the basic pyridine nitrogen, and the nucleophilic/oxidizable sulfur atom. This arrangement allows for multi-directional derivatization, enabling the exploration of a vast chemical space to optimize biological activity, selectivity, and pharmacokinetic properties.

Nicotinic acid (also known as niacin or vitamin B3) and its derivatives are well-established as multifunctional pharmacophores with a wide range of biological activities, including lipid-lowering effects.[3][4] The introduction of a methylthio group at the 2-position of the nicotinic acid scaffold creates a unique electronic and steric profile, making it a key intermediate for more complex molecules. For instance, derivatives of the closely related precursor, 2-chloronicotinic acid, are crucial for producing antibiotics, anti-cardiovascular drugs, and herbicides.[5][6]

This guide, intended for researchers, chemists, and drug development professionals, provides a detailed examination of the core synthetic pathways to this compound. It delves into the underlying chemical principles, provides field-proven experimental protocols, and explores the synthesis of key derivatives that are pivotal for further research and development.

Part 1: Core Synthesis of this compound

The most reliable and widely adopted strategy for synthesizing the title compound is a two-step sequence starting from nicotinic acid. This pathway leverages the robust and predictable chemistry of pyridine N-oxides to facilitate the introduction of a leaving group at the 2-position, which is then displaced by a sulfur nucleophile.

Step 1: Synthesis of the Key Intermediate: 2-Chloronicotinic Acid

The initial and most critical step is the conversion of nicotinic acid to 2-chloronicotinic acid. Direct chlorination of the pyridine ring is challenging due to its electron-deficient nature. Therefore, a common and effective strategy involves the activation of the ring via N-oxidation. The resulting N-oxide directs chlorination to the 2-position.

Causality Behind Experimental Choices:

  • N-Oxidation: The formation of the nicotinic acid N-oxide is paramount. The N-oxide group is electron-donating via resonance, which activates the pyridine ring, particularly at the 2- and 4-positions, making it more susceptible to electrophilic attack by the chlorinating agent.

  • Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[7][8] It acts as both a chlorinating agent and a dehydrating agent, reacting with the N-oxide to form a highly reactive intermediate that readily undergoes nucleophilic attack by chloride ions. The addition of a base like triethylamine can facilitate the dissolution of the starting material.[7]

Experimental Protocol: Synthesis of 2-Chloronicotinic Acid from Nicotinic Acid N-Oxide

This protocol is a synthesized representation of established laboratory methods.[7][8]

  • Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, suspend nicotinic acid N-oxide (70 g) in phosphorus oxychloride (POCl₃, 300 ml).

  • Base Addition: Add triethylamine (50 g) dropwise at room temperature. An exothermic reaction will occur, and the temperature may rise to around 50°C, aiding in the dissolution of the starting material.[7]

  • Heating: Heat the resulting solution in a water bath at 100°C for 4 hours to ensure the reaction goes to completion.[7]

  • Work-up (Quenching): After cooling, carefully distill off the excess POCl₃ under reduced pressure. Cautiously pour the residue into cold water, ensuring the temperature of the aqueous mixture remains below 40°C.

  • Precipitation: Adjust the pH of the aqueous solution to 2.0-2.5 using a diluted caustic soda (NaOH) solution. The 2-chloronicotinic acid will precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry. This procedure typically yields 65-70% of the theoretical product.[7]

Workflow for the Synthesis of 2-Chloronicotinic Acid

G cluster_0 Step 1: N-Oxidation (Pre-requisite) cluster_1 Step 2: Chlorination Nicotinic_Acid Nicotinic Acid N_Oxide Nicotinic Acid N-Oxide Nicotinic_Acid->N_Oxide Oxidation H2O2 H₂O₂ / Acetic Acid H2O2->Nicotinic_Acid N_Oxide_2 Nicotinic Acid N-Oxide Final_Product 2-Chloronicotinic Acid N_Oxide_2->Final_Product Chlorination Reagents 1. POCl₃, Triethylamine 2. Heat (100°C) Reagents->N_Oxide_2 Workup 1. Remove excess POCl₃ 2. Quench with H₂O 3. Adjust pH to 2.0-2.5 Final_Product->Workup

Caption: Workflow for the synthesis of 2-chloronicotinic acid via N-oxidation and subsequent chlorination.

Step 2: Nucleophilic Aromatic Substitution (SₙAr) to form this compound

With the 2-chloro-substituted pyridine ring now available, the introduction of the methylthio group is achieved via a nucleophilic aromatic substitution (SₙAr) reaction. The electron-withdrawing nature of the pyridine nitrogen and the adjacent carboxylic acid group facilitates this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex).

Causality Behind Experimental Choices:

  • Nucleophile Source: Sodium thiomethoxide (NaSMe) is an excellent source of the highly nucleophilic methylthiolate anion (CH₃S⁻). It is commercially available or can be prepared in situ from methanethiol and a strong base.

  • Solvent: A polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), is typically used. These solvents are effective at solvating the cation (Na⁺) while leaving the thiolate anion relatively free and highly reactive. They also tolerate the temperatures often required for SₙAr reactions.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Dissolve 2-chloronicotinic acid (1 mole equivalent) in a suitable polar aprotic solvent (e.g., DMF) in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • Nucleophile Addition: Add sodium thiomethoxide (NaSMe, typically 1.1-1.2 mole equivalents) portion-wise to the solution. The reaction may be exothermic. Maintain the temperature within a controlled range (e.g., 25-50°C) using a water bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70°C) for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, pour the mixture into water and acidify with a suitable acid (e.g., 1M HCl) to a pH of ~3-4. This will protonate the carboxylate and precipitate the product.

  • Isolation: Collect the precipitated this compound by filtration, wash with water to remove inorganic salts, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Overall Synthetic Pathway

Caption: The primary two-step synthetic route to this compound from nicotinic acid.

Part 2: Synthesis of Key Derivatives

The utility of this compound is fully realized through its derivatization. The following sections describe fundamental transformations that serve as a launchpad for creating diverse libraries of compounds for screening and development.

A. Esterification of the Carboxylic Acid

Converting the carboxylic acid to an ester is often a necessary step to increase solubility in organic solvents, to act as a protecting group, or to serve as a handle for further reactions like amide coupling.

Causality Behind Experimental Choices:

  • Acid-Catalyzed Esterification (Fischer Esterification): Refluxing the carboxylic acid in an excess of the desired alcohol (e.g., methanol, ethanol) with a strong acid catalyst (e.g., H₂SO₄) is a classic and cost-effective method. The excess alcohol drives the equilibrium towards the product.

  • Alkyl Halide Method: For more sensitive substrates, converting the carboxylic acid to its carboxylate salt with a base (e.g., K₂CO₃) followed by reaction with an alkyl halide (e.g., methyl iodide) provides a milder alternative.

Experimental Protocol: Synthesis of Methyl 2-(Methylthio)nicotinate

  • Setup: Suspend this compound (1 mole equivalent) in methanol (serving as both reagent and solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or use a solid acid catalyst like MoO₃/SiO₂.[9]

  • Heating: Heat the mixture to reflux for 4-8 hours, monitoring by TLC until completion.

  • Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the desired ester.

B. Amide Bond Formation

The formation of amides is arguably one of the most important reactions in drug development. This is typically achieved by activating the carboxylic acid, making it more susceptible to nucleophilic attack by an amine.

Causality Behind Experimental Choices:

  • Acid Chloride Formation: A highly effective method involves converting the carboxylic acid to a reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[10] This intermediate reacts rapidly with a wide range of primary and secondary amines.

  • Peptide Coupling Reagents: For more delicate or complex amines, standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used to facilitate amide bond formation under mild conditions.

Experimental Protocol: General Amide Synthesis via Acid Chloride

  • Acid Chloride Formation: Gently reflux a solution of this compound (1 mole equivalent) in an excess of thionyl chloride (SOCl₂) for 2 hours.[10] Remove the excess SOCl₂ under vacuum to obtain the crude acid chloride.

  • Amine Coupling: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., Dichloromethane or THF). Cool the solution in an ice bath.

  • Addition: Add a solution of the desired amine (1 mole equivalent) and a non-nucleophilic base like triethylamine (1.1 mole equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Isolation: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer, filter, and concentrate to obtain the amide product, which can be purified by chromatography or recrystallization.

C. Oxidation of the Methylthio Group

The sulfur atom of the methylthio group can be selectively oxidized to a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃). This transformation dramatically alters the electronic properties, polarity, and hydrogen-bonding capacity of the molecule, which can have profound effects on biological activity.

Causality Behind Experimental Choices:

  • Oxidizing Agent: Meta-chloroperoxybenzoic acid (m-CPBA) is a highly effective and selective reagent for this purpose. Using approximately one equivalent of m-CPBA at low temperatures typically yields the sulfoxide. Using two or more equivalents and higher temperatures will favor the formation of the sulfone.

  • Solvent: A chlorinated solvent like dichloromethane (DCM) is commonly used as it is inert to the oxidizing conditions.

Experimental Protocol: Synthesis of 2-(Methylsulfinyl)nicotinic Acid (Sulfoxide)

  • Setup: Dissolve this compound (1 mole equivalent) in dichloromethane (DCM) and cool the solution to 0°C in an ice bath.

  • Oxidant Addition: Add a solution of m-CPBA (~1.1 equivalents) in DCM dropwise to the cooled solution.

  • Reaction: Stir the reaction at 0°C, allowing it to slowly warm to room temperature over several hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding a saturated solution of sodium thiosulfate or sodium sulfite to destroy excess peroxide.

  • Isolation: Separate the layers. Wash the organic layer with saturated sodium bicarbonate solution to remove m-chlorobenzoic acid. Acidify the combined aqueous layers to precipitate the sulfoxide product, which can be collected by filtration.

Derivative Synthesis Workflow

G Core This compound Ester Ester Derivative (e.g., Methyl Ester) Core->Ester ROH, H⁺ Amide Amide Derivative Core->Amide 1. SOCl₂ 2. R₂NH Sulfoxide Sulfoxide Derivative Core->Sulfoxide ~1 eq. m-CPBA Sulfone Sulfone Derivative Sulfoxide->Sulfone ≥1 eq. m-CPBA

Caption: Key derivatization pathways starting from the this compound core.

Data Summary

Table 1: Core Synthesis Reaction Summary

StepStarting MaterialKey ReagentsProductTypical YieldKey Considerations
1 Nicotinic Acid N-OxidePOCl₃, Triethylamine2-Chloronicotinic Acid65-70%[7]Exothermic reaction; careful control of quenching is critical.
2 2-Chloronicotinic AcidSodium Thiomethoxide (NaSMe), DMFThis compound>80% (Typical)Inert atmosphere recommended; reaction progress should be monitored.

Conclusion and Future Outlook

The synthesis of this compound via the chlorination of nicotinic acid N-oxide followed by nucleophilic substitution is a robust and scalable route, providing access to a highly valuable chemical intermediate. The true potential of this scaffold is unlocked through the systematic derivatization of its three principal functional handles: the carboxylic acid, the pyridine nitrogen, and the methylthio group. The methods outlined in this guide—esterification, amide formation, and sulfur oxidation—represent the foundational transformations for building molecular complexity and tuning pharmacodynamic and pharmacokinetic properties.

For professionals in drug discovery and development, this scaffold offers a fertile ground for innovation. Future research will likely focus on developing more efficient, one-pot, or flow-chemistry-based approaches to the core structure.[11] Furthermore, the exploration of novel derivatization strategies, such as C-H activation on the pyridine ring or cross-coupling reactions, will continue to expand the chemical space accessible from this versatile building block, paving the way for the discovery of next-generation therapeutics and agrochemicals.

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The Multifaceted Biological Activities of 2-(Methylthio)nicotinic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the diverse biological activities exhibited by derivatives of 2-(methylthio)nicotinic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific understanding with practical, field-proven insights into the therapeutic potential of this versatile chemical scaffold. We will delve into the mechanistic underpinnings of their anti-inflammatory, antioxidant, vasorelaxant, anticancer, and antimicrobial properties, supported by quantitative data and detailed experimental protocols.

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

Nicotinic acid, or vitamin B3, has long been a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. The introduction of a methylthio group at the 2-position of the pyridine ring creates a unique electronic and steric environment, leading to a diverse array of biological activities. This modification has been shown to modulate the compound's interaction with various biological targets, paving the way for the discovery of potent and selective agents with therapeutic potential across multiple disease areas.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Derivatives of this compound have emerged as promising anti-inflammatory agents, primarily through their ability to modulate the cyclooxygenase (COX) enzymes, key players in the inflammatory response.

Mechanism of Action: Selective COX-2 Inhibition

Inflammation is a complex biological response, and the production of prostaglandins by COX enzymes is a central component of this process. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[1] Therefore, selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to mitigate inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[1] Certain this compound derivatives have demonstrated potent and selective inhibition of COX-2.[1] This selectivity is attributed to the specific interactions of the chemical scaffold within the active site of the COX-2 enzyme.

The anti-inflammatory effects of these derivatives are also mediated by the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), further highlighting their potential as multifaceted anti-inflammatory agents.

Quantitative Data: COX-2 Inhibition

The inhibitory potency of novel nicotinate derivatives against COX-1 and COX-2 has been quantified, with some compounds showing activity comparable to the well-known COX-2 inhibitor, celecoxib.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Derivative 4c 11.520.09128.0
Derivative 4f 12.830.08160.4
Celecoxib 15.20.08190.0
Diclofenac 1.250.215.95
Indomethacin 0.780.531.47

Data adapted from a study on novel nicotinate derivatives as potential anti-inflammatory agents.[1]

Experimental Protocols

This protocol outlines the determination of the inhibitory activity of test compounds against ovine COX-1 and COX-2 using a colorimetric assay.

Methodology:

  • Reagent Preparation: Prepare stock solutions of the test compounds and reference drugs (e.g., celecoxib, diclofenac) in DMSO.

  • Enzyme Preparation: Reconstitute the lyophilized ovine COX-1 and COX-2 enzymes according to the manufacturer's instructions.

  • Assay Procedure:

    • Add 150 µL of reaction buffer (0.1 M Tris-HCl, pH 8.0), 10 µL of heme, and 10 µL of the enzyme solution to a 96-well plate.

    • Add 10 µL of the test compound or reference drug at various concentrations.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution.

    • The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[2]

  • Data Analysis: Calculate the IC50 values from the concentration-response curves.

This protocol describes the measurement of TNF-α and IL-6 levels in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Treatment: Seed the cells in a 24-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Centrifuge the cell culture plates and collect the supernatants.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Determine the concentration of cytokines from the standard curve and express the results as a percentage of the LPS-treated control.

Antioxidant Activity: Scavenging Reactive Oxygen Species

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. Certain this compound derivatives have demonstrated significant antioxidant properties.

Mechanism of Action: Radical Scavenging

The antioxidant activity of these compounds is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and superoxide radicals. The methylthio group can influence the electron-donating capacity of the molecule, thereby enhancing its radical scavenging potential.

Quantitative Data: Antioxidant Assays

The antioxidant capacity of thionicotinic acid analogs has been evaluated using DPPH and superoxide dismutase (SOD) assays.

CompoundDPPH Radical Scavenging Activity (%) at 333.33 µg/mL
2-(1-adamantylthio)nicotinic acid 33.20
2-(1-adamantylthio)nicotinamide 0.57
2-(1-adamantylthio)nicotinonitrile 0.30

Data adapted from a study on the antioxidant properties of thionicotinic acid derivatives.[3]

Experimental Protocols

This protocol details the measurement of the radical scavenging activity of test compounds against the stable DPPH radical.

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of the test compounds in methanol.

  • Assay Procedure:

    • Add 1 mL of the DPPH solution to 1 mL of the test compound solution at different concentrations.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solution at 517 nm using a UV-VIS spectrophotometer.[4]

    • Methanol is used as a blank, and the DPPH solution in methanol serves as the control.[4]

  • Data Analysis: Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100.

This protocol outlines the determination of the ability of test compounds to mimic SOD activity by inhibiting the reduction of nitroblue tetrazolium (NBT).

Methodology:

  • Reagent Preparation: Prepare solutions of NBT, NADH, and phenazine methosulfate (PMS).

  • Assay Procedure:

    • In a 96-well plate, mix the test compound with the NBT and NADH solutions.

    • Initiate the reaction by adding PMS.

    • Incubate the plate at room temperature for 5 minutes.

    • Measure the absorbance at 560 nm.

  • Data Analysis: Calculate the percentage of inhibition of NBT reduction and determine the concentration of the compound that causes 50% inhibition (IC50).

Vasorelaxant Effects: A Potential Avenue for Cardiovascular Therapeutics

The ability of certain 2-(alkylthio)nicotinic acid derivatives to induce vasorelaxation suggests their potential application in the treatment of cardiovascular diseases such as hypertension.

Mechanism of Action: Endothelium-Dependent Pathway

Studies have shown that the vasorelaxant effects of these compounds are mediated through an endothelium-dependent pathway involving the release of nitric oxide (NO) and prostacyclin (PGI2).[3][5] These signaling molecules act on the underlying vascular smooth muscle cells, leading to their relaxation and a subsequent increase in blood vessel diameter. The vasorelaxation is significantly reduced in the presence of N(G)-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase (NOS), and indomethacin, a COX inhibitor, confirming the involvement of both NO and prostacyclin.[5]

Signaling Pathway Diagram

Vasorelaxation_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell 2_Alkylthio_Nicotinic_Acid 2-(Alkylthio)nicotinic Acid Derivative Receptor Receptor 2_Alkylthio_Nicotinic_Acid->Receptor Activates eNOS eNOS Receptor->eNOS Stimulates COX COX Receptor->COX Stimulates NO Nitric Oxide (NO) eNOS->NO Converts PGI2 Prostacyclin (PGI2) COX->PGI2 Converts L_Arginine L-Arginine L_Arginine->eNOS Converts Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX Converts sGC Soluble Guanylate Cyclase (sGC) NO->sGC IP_Receptor IP Receptor PGI2->IP_Receptor cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Converts Relaxation Vasorelaxation cGMP->Relaxation Leads to AC Adenylate Cyclase (AC) IP_Receptor->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Converts cAMP->Relaxation Leads to

Caption: Vasorelaxation pathway of 2-(alkylthio)nicotinic acid derivatives.

Quantitative Data: Vasorelaxant Activity

The vasorelaxant potency of 2-(1-adamantylthio)nicotinic acid has been determined, demonstrating its significant effect at nanomolar concentrations.

CompoundED50 (nM)
2-(1-adamantylthio)nicotinic acid 21.3

Data adapted from a study on the vasorelaxation properties of thionicotinic acid derivatives.[5]

Experimental Protocols

This protocol describes the assessment of the vasorelaxant effect of test compounds on isolated rat thoracic aortic rings.

Methodology:

  • Tissue Preparation: Isolate the thoracic aorta from a rat and cut it into rings of 2-3 mm in length.

  • Organ Bath Setup: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Contraction: Pre-contract the aortic rings with phenylephrine (1 µM).

  • Compound Addition: Once a stable contraction is achieved, add the test compounds in a cumulative concentration-dependent manner.

  • Data Recording: Record the changes in isometric tension using a force transducer.

  • Data Analysis: Express the relaxation as a percentage of the phenylephrine-induced contraction and calculate the ED50 values.

This protocol outlines the measurement of NO production in the supernatant of cultured endothelial cells.

Methodology:

  • Cell Culture: Culture endothelial cells (e.g., HUVECs) to confluence.

  • Cell Treatment: Treat the cells with the test compounds for a specified period.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction:

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent I (sulfanilamide in phosphoric acid).

    • Incubate at room temperature for 10 minutes.

    • Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride in water).[6][7]

    • Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.[7]

  • Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve.

Anticancer Potential: Targeting Tumor Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process, making it an attractive target for anticancer therapies.

Mechanism of Action: VEGFR-2 Kinase Inhibition

Certain this compound derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.[8][9] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds block its autophosphorylation and downstream signaling, thereby inhibiting endothelial cell proliferation, migration, and tube formation, which are all essential steps in angiogenesis.[10][11] This targeted inhibition of VEGFR-2 offers a promising strategy for halting tumor progression.

Experimental Workflow Diagram

VEGFR2_Inhibition_Workflow Start Start: VEGFR-2 Kinase Assay Prepare_Reagents Prepare Reagents: - 1x Kinase Buffer - ATP Solution - VEGFR-2 Enzyme - Substrate - Test Compound Dilutions Start->Prepare_Reagents Plate_Setup Plate Setup (96-well): - Add Master Mix (Buffer, ATP, Substrate) - Add Test Compound/Control Prepare_Reagents->Plate_Setup Initiate_Reaction Initiate Reaction: Add diluted VEGFR-2 Enzyme Plate_Setup->Initiate_Reaction Incubate Incubate at 30°C for 45 min Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Detect Signal: Add Kinase-Glo™ Reagent Incubate->Stop_Reaction Read_Luminescence Read Luminescence Stop_Reaction->Read_Luminescence Data_Analysis Data Analysis: - Subtract Blank - Calculate % Inhibition - Determine IC50 Read_Luminescence->Data_Analysis End End: Determine IC50 Value Data_Analysis->End

Caption: Workflow for in vitro VEGFR-2 kinase inhibition assay.

Quantitative Data: VEGFR-2 Inhibition and Cytotoxicity

The inhibitory activity of nicotinamide derivatives against VEGFR-2 and their cytotoxic effects on cancer cell lines have been evaluated.

CompoundVEGFR-2 IC50 (nM)HCT-116 IC50 (µM)HepG-2 IC50 (µM)
Compound 6 60.839.37.8
Compound 8 77.025.47.1
Sorafenib 53.65--

Data adapted from studies on nicotinamide derivatives as VEGFR-2 inhibitors.[8][12]

Experimental Protocols

This protocol describes a luminescence-based assay to quantify the inhibitory activity of test compounds on recombinant human VEGFR-2 kinase.

Methodology:

  • Reagent Preparation: Prepare 1x Kinase Buffer, ATP solution, recombinant human VEGFR-2 enzyme, and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1). Prepare serial dilutions of the test compound.

  • Master Mix Preparation: Prepare a master mix containing the kinase buffer, ATP, and substrate.

  • Assay Procedure:

    • Add the master mix to the wells of a white 96-well plate.

    • Add the test compound or vehicle control.

    • Initiate the reaction by adding the diluted VEGFR-2 enzyme to all wells except the "blank" wells.[11]

    • Incubate the plate at 30°C for 45 minutes.[11]

  • Signal Detection:

    • Add Kinase-Glo™ MAX reagent to each well to stop the reaction and generate a luminescent signal.[13]

    • Incubate at room temperature for 15 minutes.[13]

  • Luminescence Reading: Read the luminescence using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

This protocol details the assessment of the cytotoxic effects of test compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, HepG-2) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[14]

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Activity: A Potential New Class of Antibiotics

The emergence of multidrug-resistant bacteria poses a significant threat to public health. Research into novel antimicrobial agents has identified this compound derivatives as a promising class of compounds with activity against various pathogenic microbes.

Mechanism of Action

The precise mechanism of antimicrobial action for these derivatives is still under investigation. However, it is hypothesized that they may interfere with essential bacterial metabolic pathways or disrupt the integrity of the bacterial cell membrane. The lipophilicity and electronic properties conferred by the methylthio group and other substituents on the nicotinic acid scaffold likely play a crucial role in their ability to penetrate bacterial cells and exert their effects.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of nicotinic acid derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

CompoundStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Candida albicans MIC (µg/mL)
Derivative 13 3.91>1000>1000
Derivative 25 7.8112515.62

Data adapted from a study on the antimicrobial activity of novel nicotinic acid derivatives.[15]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines the standard method for determining the MIC of an antimicrobial agent against bacteria and fungi.

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the appropriate temperature and for the required duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) in the well.[16]

Conclusion and Future Perspectives

The this compound scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents with a wide spectrum of biological activities. The derivatives discussed in this guide demonstrate significant potential as anti-inflammatory, antioxidant, vasorelaxant, anticancer, and antimicrobial agents. The structure-activity relationship studies highlighted herein provide a rational basis for the further design and optimization of these compounds to enhance their potency, selectivity, and pharmacokinetic properties.

Future research should focus on elucidating the precise molecular targets and mechanisms of action for each biological activity. In vivo studies are crucial to validate the therapeutic efficacy and safety of the most promising lead compounds. The continued exploration of this privileged scaffold holds great promise for the discovery of next-generation therapies for a multitude of human diseases.

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Potential Therapeutic Targets of 2-(Methylthio)nicotinic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylthio)nicotinic acid, a derivative of nicotinic acid (Niacin, Vitamin B3), represents a novel chemical entity with unexplored therapeutic potential. While direct biological data on this specific compound is limited, its structural similarity to nicotinic acid provides a strong foundation for hypothesizing its engagement with well-characterized pharmacological targets. This guide synthesizes the known biological activities of nicotinic acid and its analogs, explores the potential modulatory effects of the 2-methylthio substitution, and outlines detailed experimental protocols to investigate its therapeutic promise. The primary inferred target for this compound is the G protein-coupled receptor 109A (GPR109A), a key regulator of lipid metabolism and inflammatory responses. Furthermore, based on the emerging research into nicotinic acid derivatives, potential applications in oncology and infectious diseases are also considered. This document serves as a comprehensive resource to catalyze further investigation into the pharmacology of this compound.

Introduction: The Nicotinic Acid Scaffold and the Promise of a Novel Derivative

Nicotinic acid, a member of the vitamin B complex, has been utilized for decades as a therapeutic agent, primarily for the management of dyslipidemia. Its ability to modulate lipid profiles is well-documented, though its clinical use can be hampered by side effects such as cutaneous flushing. The discovery of the G protein-coupled receptor GPR109A as the primary target for nicotinic acid has reinvigorated research into this class of compounds, opening avenues for the development of novel derivatives with improved therapeutic indices.

This compound is one such derivative, distinguished by the presence of a methylthio (-SCH3) group at the 2-position of the pyridine ring. This substitution has the potential to significantly alter the compound's physicochemical properties, including its lipophilicity and metabolic stability, which in turn can influence its pharmacokinetic and pharmacodynamic profile. The introduction of a methyl group can modulate biological activity, selectivity, solubility, and metabolism of bioactive molecules. The methylthio group, in particular, may serve as a bioisosteric replacement for other functional groups, potentially altering receptor affinity and downstream signaling.

This guide will delve into the inferred potential therapeutic targets of this compound, with a primary focus on GPR109A. We will also explore other plausible targets based on the expanding pharmacology of nicotinic acid derivatives.

The Primary Inferred Target: GPR109A (HCA2 Receptor)

The most compelling potential target for this compound is the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A. Nicotinic acid is a known agonist of this receptor.

GPR109A: Structure, Signaling, and Physiological Function

GPR109A is a G protein-coupled receptor primarily expressed in adipocytes and immune cells such as monocytes, macrophages, and neutrophils. Upon activation, GPR109A couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade has significant downstream effects:

  • In Adipocytes: Reduced cAMP levels inhibit hormone-sensitive lipase, leading to decreased lipolysis and a reduction in the release of free fatty acids into the circulation. This is the primary mechanism behind the lipid-lowering effects of nicotinic acid.

  • In Immune Cells: GPR109A activation has been shown to exert anti-inflammatory effects. It can reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in response to inflammatory stimuli.

GPR109A_Signaling

Structure-Activity Relationship (SAR) and the Potential Role of the 2-Methylthio Group

The binding of nicotinic acid to GPR109A is primarily mediated by an interaction between the carboxylate group of the ligand and a positively charged arginine residue in the receptor's binding pocket. Computational docking studies suggest that the binding pocket of GPR109A can accommodate further substitutions on the pyridine ring.

The introduction of a methylthio group at the 2-position of nicotinic acid could have several effects on its interaction with GPR109A:

  • Steric Effects: The methylthio group is larger than the hydrogen atom it replaces, which could influence the orientation of the molecule within the binding pocket. This might lead to altered affinity or efficacy.

  • Electronic Effects: The sulfur atom in the methylthio group can participate in non-covalent interactions, such as sulfur-aromatic or cation-π interactions, which could potentially enhance binding affinity.

  • Hydrophobicity: The methylthio group increases the lipophilicity of the molecule. This could enhance its ability to cross cell membranes and reach the receptor, but might also affect its solubility.

  • Metabolic Stability: The methylthio group may alter the metabolic profile of the compound. Studies on other molecules have shown that methylthio groups can be metabolized through oxidation to sulfoxides and sulfones, which could either inactivate the compound or produce active metabolites.

Experimental Workflow for Characterizing this compound Activity at GPR109A

To elucidate the activity of this compound at the GPR109A receptor, a series of in vitro assays are recommended.

GPR109A_Workflow

This assay determines the affinity of this compound for the GPR109A receptor by measuring its ability to displace a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing human GPR109A (e.g., HEK293 or CHO cells).

  • Assay Buffer: Use a suitable binding buffer, typically 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-nicotinic acid) and increasing concentrations of this compound.

  • Incubation: Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

This assay measures the ability of this compound to activate GPR109A and inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Protocol:

  • Cell Culture: Plate GPR109A-expressing cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound for a specified period.

  • Adenylyl Cyclase Stimulation: Stimulate the cells with forskolin to increase intracellular cAMP levels.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect) values.

Potential Anti-Inflammatory Applications

Given the expression of GPR109A on immune cells and the known anti-inflammatory effects of nicotinic acid, this compound is a candidate for development as an anti-inflammatory agent. Nicotinic acid has been shown to suppress the production of pro-inflammatory chemokines and upregulate the anti-inflammatory adipokine, adiponectin.

Experimental Protocol: In Vitro Anti-Inflammatory Assay

This protocol assesses the ability of this compound to inhibit the production of inflammatory cytokines in a human monocyte cell line.

Protocol:

  • Cell Culture: Culture a human monocyte cell line (e.g., THP-1) and differentiate into macrophages using PMA.

  • Compound Pre-treatment: Pre-treat the differentiated macrophages with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of inflammatory cytokines.

  • Supernatant Collection: After an appropriate incubation period (e.g., 6-24 hours), collect the cell culture supernatant.

  • Cytokine Measurement (ELISA): Measure the concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: Determine the inhibitory effect of this compound on cytokine production and calculate the IC50 value.

Potential Anticancer Activity

Recent studies have highlighted the potential of nicotinic acid derivatives as anticancer agents. These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The underlying mechanisms are still under investigation but may involve modulation of cellular metabolism and signaling pathways.

Experimental Protocol: In Vitro Anticancer Assays

This assay measures the effect of this compound on the viability and proliferation of cancer cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., breast, colon, or lung cancer cell lines) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

This assay determines whether this compound induces apoptosis in cancer cells.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells, including both adherent and floating cells.

  • Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Summary and Future Directions

This compound is a novel compound with significant, albeit inferred, therapeutic potential. Based on the well-established pharmacology of its parent molecule, nicotinic acid, the primary target is likely the GPR109A receptor. The 2-methylthio substitution is predicted to modulate its affinity, efficacy, and pharmacokinetic properties, potentially leading to a more favorable therapeutic profile.

The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of this compound's biological activity. Confirmation of its interaction with GPR109A and characterization of its downstream signaling effects are critical first steps. Furthermore, exploring its potential anti-inflammatory and anticancer activities could unveil new therapeutic avenues for this intriguing molecule.

Future research should also focus on in vivo studies to assess the pharmacokinetic profile, efficacy, and safety of this compound in relevant animal models of dyslipidemia, inflammation, and cancer. Such studies will be essential to translate the in vitro findings into potential clinical applications.

References

  • Jain, N., Utreja, D., Kaur, K., & Jain, P. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini reviews in medicinal chemistry, 21(7), 847–882.
  • Mahmoud, Z. I., George, R. F., Ahmed, A. S., El-Sayed, M. A., & Ali, M. M. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic chemistry, 144, 107136.
  • Jain, N., Utreja, D., Kaur, K., & Jain, P. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 21(7), 847-882.
  • Lokhande, K. B., Swamy, K. V., Chitlange, S. S., & Kothawade, P. B. (2021). Docking analysis of nicotinic acid and screened compounds with GPCR109A. In Novel nitrogen-containing heterocyclic compounds in GPR109A as an anti-hyperlipidemic: Homology modeling, docking, dynamic simulation studies.
  • Kashyap, S., & Pant, A. (2021). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Frontiers in Molecular Biosciences, 8, 769536.
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  • Digby, J. E., Martinez-Botas, J., Lall, H., & Choudhury, R. P. (2012). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology, 32(4), 868-876.
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A Senior Application Scientist's Guide to 2-(Methylthio)nicotinic Acid: Sourcing, Purity, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-(Methylthio)nicotinic Acid in Medicinal Chemistry

This compound (CAS No. 74470-23-8), a sulfur-containing derivative of the nicotinic acid scaffold, represents a critical building block in modern drug discovery and development.[1][2] Its unique electronic and steric properties, conferred by the methylthio group at the 2-position, make it a valuable intermediate for synthesizing a diverse range of bioactive molecules. The pyridine core is a well-established pharmacophore, and strategic substitution allows for the fine-tuning of a compound's pharmacological profile. This guide provides an in-depth technical overview of sourcing high-purity this compound, validating its quality through robust analytical methods, and understanding its application as a key intermediate in the synthesis of novel therapeutic agents. As with any critical raw material, the purity and consistency of this compound are paramount, directly impacting the yield, impurity profile, and ultimately the safety and efficacy of the final active pharmaceutical ingredient (API).

Procurement of High-Purity this compound: A Comparative Analysis of Leading Suppliers

The selection of a reliable supplier is the foundational step in any research or development program. For this compound, several reputable chemical suppliers offer various grades and quantities. The table below summarizes offerings from prominent vendors, highlighting typical purities and available analytical data. It is crucial for the end-user to request lot-specific Certificates of Analysis (CoA) to verify purity and impurity profiles before use.

SupplierProduct NameCAS NumberStated PurityAvailable Quantities
Thermo Scientific Chemicals This compound, 98+%74470-23-8≥98.0% (Silylated GC), ≥98.0 to ≤102.0% (Aqueous acid-base Titration)[3][4]2g, 10g[3][4]
Sigma-Aldrich 2-(Methylthio)pyridine-3-carboxylic acid74470-23-898%[5]25g[6]
TCI America This compound74470-23-8>98.0% (GC)5g, 25g
Combi-Blocks 2-(Allylthio)nicotinic acid (related compound)Not ApplicableNot specifiedNot specified
Chemical Point This compound74470-23-8Not specifiedBulk inquiries[7]

Note: The information in this table is based on publicly available data and is subject to change. Researchers should always verify the latest specifications with the supplier.

The Chemistry of Purity: Synthesis and Potential Impurities

A thorough understanding of the synthetic route to this compound is essential for predicting and identifying potential impurities. A common and efficient method involves the nucleophilic substitution of 2-chloronicotinic acid with sodium thiomethoxide.

cluster_synthesis Representative Synthesis of this compound cluster_impurities Potential Process-Related Impurities 2_chloro 2-Chloronicotinic Acid product This compound 2_chloro->product Nucleophilic Aromatic Substitution imp1 Unreacted 2-Chloronicotinic Acid 2_chloro->imp1 Carryover na_sm Sodium Thiomethoxide (NaSMe) na_sm->product imp3 Dimethyl Disulfide (from oxidation of NaSMe) na_sm->imp3 Side reaction imp2 2-Hydroxynicotinic Acid (from hydrolysis) product->imp2 Side reaction imp4 Over-alkylation products

Caption: Synthesis pathway and potential impurities.

This reaction, while generally high-yielding, can lead to several process-related impurities:

  • Unreacted Starting Material: Incomplete reaction can result in the presence of 2-chloronicotinic acid in the final product.

  • Hydrolysis Products: The presence of water during the synthesis or workup can lead to the formation of 2-hydroxynicotinic acid.

  • Oxidation Products: Sodium thiomethoxide is susceptible to oxidation, which can form dimethyl disulfide.

  • Positional Isomers: While less common in this specific reaction, other synthetic routes could potentially introduce isomeric impurities of nicotinic acid.

The presence of these impurities can have significant consequences in a drug development program, potentially leading to the formation of unwanted side-products in subsequent synthetic steps or introducing toxicological risks. Therefore, robust analytical methods are required to ensure the purity of this compound.

Self-Validating Analytical Protocols for Purity Determination

To ensure the quality of this compound, a multi-pronged analytical approach is recommended. High-Performance Liquid Chromatography (HPLC) provides a quantitative measure of purity and detects non-volatile impurities, while Quantitative Nuclear Magnetic Resonance (qNMR) offers an absolute purity assessment against a certified reference standard.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

The acidic nature of this compound makes reverse-phase HPLC with a C18 column an ideal method for its analysis. The following protocol is a robust starting point for method development and validation.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute as necessary.

Causality Behind Experimental Choices:

  • The C18 column is chosen for its hydrophobicity, which allows for good retention and separation of the moderately polar this compound from both more polar and less polar impurities.

  • The use of formic acid in the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to sharper peaks and improved chromatographic performance.

  • A gradient elution is employed to ensure the timely elution of any potential late-eluting, less polar impurities, providing a comprehensive impurity profile.

  • UV detection at 265 nm is selected based on the chromophore of the pyridine ring, which provides good sensitivity for the analyte and related aromatic impurities.

Quantitative ¹H-NMR (qNMR) for Absolute Purity Determination

qNMR is a powerful primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[8] The principle lies in the direct proportionality between the integrated signal area in an NMR spectrum and the number of protons giving rise to that signal.

Experimental Protocol: qNMR Purity Analysis

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean vial.

    • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of DMSO-d₆.

  • NMR Acquisition Parameters:

    • Sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

    • A 90° pulse angle.

    • A sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Careful phasing and baseline correction of the spectrum.

    • Integration of a well-resolved signal from this compound (e.g., the methylthio singlet) and a well-resolved signal from the internal standard (the vinyl proton singlet of maleic acid).

  • Purity Calculation: The purity of this compound is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • Purity_std = Purity of the internal standard

Causality Behind Experimental Choices:

  • Maleic acid is an excellent internal standard as its vinyl proton signal appears in a region of the ¹H-NMR spectrum that is typically free of signals from this compound and its likely impurities.

  • DMSO-d₆ is a suitable solvent as it effectively dissolves both the analyte and the internal standard.

  • The use of a long relaxation delay is critical for accurate quantification, as it ensures that all protons have fully returned to their equilibrium state before the next pulse, preventing signal saturation and inaccurate integration.

cluster_workflow Analytical Workflow for Quality Control start Receive Batch of this compound hplc HPLC Analysis for Purity and Impurity Profile start->hplc qnmr qNMR Analysis for Absolute Purity start->qnmr decision Purity ≥ 98% and no significant impurities? hplc->decision qnmr->decision pass Release for Use in R&D decision->pass Yes fail Reject Batch decision->fail No

Caption: A self-validating analytical workflow.

Application in Drug Discovery: A Key Intermediate

This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its utility is highlighted in patent literature, where it is used as a starting material for the creation of novel compounds. For instance, it has been employed in the synthesis of substituted nicotinic acid derivatives that are explored for their potential in treating various diseases. A patent discloses the use of this compound in the preparation of nitric oxide releasing prodrugs, demonstrating its role in developing new chemical entities.[9] The ability to further functionalize the carboxylic acid group and the potential for modification of the methylthio group provide medicinal chemists with a powerful tool for generating compound libraries for high-throughput screening.

Conclusion

For researchers and drug development professionals, the successful incorporation of this compound into a synthetic program hinges on a comprehensive understanding of its sourcing, purity, and analytical characterization. By carefully selecting a reputable supplier and implementing robust, self-validating analytical protocols such as HPLC and qNMR, scientists can ensure the quality and consistency of this critical building block. This diligence is fundamental to the generation of reliable scientific data and the successful advancement of new therapeutic candidates from the laboratory to the clinic.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. Journal of Natural Products, 70(3), 513–527. [Link][9]
  • This compound. PubChem. [Link][1]
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  • 2-methyl nicotinate and preparation method and application thereof.
  • Method development and validation for the simultaneous estimation of nicotinic acid, folic acid and cyanocobalamin using RP-HPLC.
  • Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degrad
  • Process for the preparation of nicotinic acid.
  • Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Methionine, Pyridoxine Hydrochloride and Nicotinamide. Asian Journal of Pharmaceutical Research and Development. [Link]
  • The chemical structures of nicotinic acid and its official impurities.
  • Nicotinic acid. Organic Syntheses Procedure. [Link]
  • Development and validation of an ultrahigh-performance liquid chromatography method for identity, assay and impurity testing of.
  • Patent Application Publication (10) Pub. No.: US 2011/0263526 A1.
  • An Improved Method for the Determination of Nicotinic Acid in Human Plasma by High-Performance Liquid Chrom
  • Methods to Produce Nicotinic Acid with Potential Industrial Applications.

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An In-depth Technical Guide to the Solubility of 2-(Methylthio)nicotinic Acid for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Department], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 2-(Methylthio)nicotinic acid. Recognizing the critical role of solubility in drug discovery and development, this document offers a blend of theoretical insights and practical, field-proven protocols. It is designed to equip researchers with the necessary knowledge to conduct accurate and reproducible solubility assessments, thereby facilitating informed decision-making in pre-formulation and formulation studies.

Introduction: The Significance of Solubility in the Profile of this compound

This compound, a derivative of nicotinic acid (Vitamin B3), is a compound of interest in pharmaceutical research.[1][2] Its molecular structure, featuring a carboxylic acid group and a methylthio substituent on a pyridine ring, suggests a unique physicochemical profile that warrants thorough investigation.[1][3] The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy.[4] Poor solubility can lead to low bioavailability, hindering the transition of a promising compound from the laboratory to clinical application.[4][5] Therefore, a comprehensive understanding and precise measurement of the solubility of this compound in various solvent systems is not merely a routine characterization step but a critical predictive tool in the drug development process.

This guide will delve into the theoretical underpinnings of solubility as they pertain to this compound, followed by a detailed, step-by-step protocol for its experimental determination using the gold-standard shake-flask method.[6]

Theoretical Principles Governing the Solubility of this compound

The solubility of this compound is governed by a complex interplay of its molecular structure and the properties of the solvent. As an aromatic carboxylic acid, its solubility is significantly influenced by the following factors:

  • pH of the Medium: this compound possesses a carboxylic acid functional group, making it a weak acid. The solubility of such ionizable compounds is highly dependent on the pH of the aqueous medium.[7][8] In acidic solutions (low pH), the carboxylic acid group will be predominantly in its protonated, neutral form, which is generally less soluble in aqueous media. Conversely, in neutral to alkaline solutions (higher pH), the carboxylic acid will deprotonate to form a carboxylate anion, which is more polar and thus exhibits greater solubility in water due to ion-dipole interactions.[8] This pH-dependent solubility is a critical consideration in designing oral dosage forms, as the pH varies significantly throughout the gastrointestinal tract.[9]

  • Solvent Polarity and Hydrogen Bonding: The principle of "like dissolves like" is fundamental to predicting solubility.[10] Polar solvents will more readily dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes. This compound has both polar (carboxylic acid, pyridine nitrogen) and nonpolar (methylthio group, aromatic ring) regions. Its solubility in a given solvent will depend on the balance of these interactions. Solvents capable of hydrogen bonding, such as water and alcohols, can interact with the carboxylic acid group, enhancing solubility.[8][11] The solubility of the related compound, nicotinic acid, has been shown to be high in polar, hydrogen-bonding solvents like water and ethanol.[8][11][12]

  • Crystal Lattice Energy: For a solid to dissolve, the energy required to break the intermolecular forces in the crystal lattice must be overcome by the energy released from the interaction between the solute and solvent molecules. A high melting point can be indicative of strong intermolecular forces within the crystal, suggesting a higher energy requirement for dissolution. This compound is a solid at room temperature with a reported melting point in the range of 213.5-219.5 °C, indicating significant crystal lattice energy that must be overcome for dissolution to occur.[13]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[5][6] This method involves agitating an excess of the solid compound in a specific solvent system until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.[6][9]

Materials and Equipment
  • This compound (solid form)[14]

  • Selected solvents (e.g., purified water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or incubator shaker with temperature control[14]

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm pore size)

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for quantification[5][14]

Step-by-Step Methodology
  • Preparation of Solvent Systems: Prepare the desired solvent systems. For aqueous solubility, it is crucial to use buffered solutions to maintain a constant pH, as the solubility of this compound is expected to be pH-dependent.[7][14] Common buffers for pharmaceutical applications include phosphate-buffered saline (PBS) at pH values simulating physiological conditions (e.g., pH 1.2, 4.5, 6.8, and 7.4).[7][9]

  • Addition of Excess Solute: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.[6][7]

  • Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance) and agitation speed (e.g., 300 RPM).[7] The time required to reach equilibrium can vary but is typically between 24 and 72 hours.[7] It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, indicating equilibrium.[7]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, withdraw a sample of the supernatant and filter it through a syringe filter.[5][14] Alternatively, the sample can be centrifuged at high speed, and the supernatant carefully collected.[5] This step is critical to prevent undissolved particles from artificially inflating the measured concentration.

  • Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[5][14] A standard calibration curve of the compound in the same solvent should be prepared to ensure accurate quantification.

  • Data Reporting: The solubility is reported as the mean concentration from replicate experiments (typically in µg/mL or mg/mL) once equilibrium has been confirmed. The pH of the saturated solution should also be measured and reported, especially for aqueous solvents.[7]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solvent Prepare Solvent Systems (e.g., buffered solutions) add_solute Add Excess this compound to Solvent prep_solvent->add_solute shake Agitate at Constant Temperature (24-72 hours) add_solute->shake separate Separate Solid and Liquid (Centrifugation/Filtration) shake->separate quantify Quantify Concentration of Dissolved Compound (HPLC/UV-Vis) separate->quantify report Report Solubility Data quantify->report caption Figure 1. Experimental workflow for the shake-flask solubility determination.

Caption: Figure 1. Shake-Flask Method Workflow

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and organized manner to facilitate comparison and interpretation. A tabular format is highly recommended.

Table 1: Exemplary Solubility Data for this compound

Solvent SystempH (at Equilibrium)Temperature (°C)Solubility (mg/mL) ± SD
Purified Water25Experimental Data
PBS1.237Experimental Data
PBS4.537Experimental Data
PBS6.837Experimental Data
PBS7.437Experimental Data
EthanolN/A25Experimental Data
MethanolN/A25Experimental Data
AcetonitrileN/A25Experimental Data
DMSON/A25Experimental Data

SD: Standard Deviation

The data in this table will allow researchers to assess the solubility of this compound under various conditions, providing critical information for selecting appropriate solvents for formulation development and for predicting its in vivo behavior.

Safety Precautions

According to the available safety data sheets, this compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][15][16] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.[16][17] All experimental work should be conducted in a well-ventilated laboratory or a fume hood.[16][17]

Conclusion

This technical guide has outlined the theoretical and practical aspects of determining the solubility of this compound. By understanding the factors that influence its solubility and by employing the robust shake-flask method, researchers can generate high-quality, reliable data. This information is indispensable for advancing the development of this compound as a potential therapeutic agent, enabling the rational design of formulations with optimal biopharmaceutical properties.

References

  • Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? [Link]
  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
  • Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
  • AxisPharm. Equilibrium Solubility Assays Protocol. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 262400, this compound. [Link]
  • Solubility of Things. Niacin. [Link]
  • SciELO. (2014). Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS. [Link]
  • Bellevue College.
  • Lund University Publications. (2007).
  • Bellevue College. EXPERIMENT 2 # Solubility 13. [Link]
  • Index of /. (2016, August 2). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Link]
  • Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]
  • Studylib.
  • Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
  • Web.mnstate.edu. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
  • ResearchGate. (2012, April). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2774544, 2-(Methylthio)nicotinamide. [Link]
  • Jouyban-Acree model.
  • PubChemLite. This compound (C7H7NO2S). [Link]
  • ResearchGate.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 643373, 2-Methylnicotinic acid. [Link]
  • Semantic Scholar. (2012, April 1). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Link]

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Introduction: The Analytical Imperative for 2-(Methylthio)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Methylthio)nicotinic acid

This compound, a substituted pyridine carboxylic acid, serves as a valuable building block in synthetic organic chemistry and drug discovery. Its structural framework, featuring a pyridine ring, a carboxylic acid, and a methylthio group, presents a unique electronic and steric environment. The precise and unambiguous confirmation of its molecular structure is paramount for any research or development application. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and verify the structure of this compound.

As a Senior Application Scientist, the focus here extends beyond mere data presentation. We will delve into the causality behind the observed spectral features, offering insights grounded in the fundamental principles of spectroscopy. The protocols described are designed to be self-validating, ensuring that researchers can confidently replicate and verify these findings. This document is structured to serve as a practical reference for scientists engaged in chemical synthesis, quality control, and materials characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the covalent framework and understand the electronic environment of each atom.

¹H NMR Spectroscopy: Proton Environments and Connectivity

The ¹H NMR spectrum provides information on the number of distinct proton types, their relative numbers, and their proximity to one another.

Data Summary: ¹H NMR of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.55Doublet of Doublets (dd)1HH6
~8.20Doublet of Doublets (dd)1HH4
~7.20Doublet of Doublets (dd)1HH5
~2.60Singlet (s)3H-SCH₃
~13.0 (broad)Singlet (s)1H-COOH

Note: Exact chemical shifts can vary depending on the solvent and concentration. Data is compiled from publicly available spectra.[1]

Expert Interpretation:

The spectrum reveals five distinct proton signals, consistent with the molecular structure.

  • The Aromatic Region (7.0-9.0 ppm): The three signals in this region correspond to the protons on the pyridine ring. The downfield shifts are characteristic of protons on an electron-deficient aromatic system like pyridine.

    • H6 (~8.55 ppm): This proton is adjacent to the electronegative nitrogen atom, causing it to be the most deshielded of the ring protons. It appears as a doublet of doublets due to coupling with both H5 and H4 (though the long-range coupling to H4 is small).

    • H4 (~8.20 ppm): This proton is deshielded by the adjacent carboxylic acid group. It appears as a doublet of doublets from coupling to H5 and H6.

    • H5 (~7.20 ppm): This proton is the most upfield of the aromatic signals and shows coupling to both H4 and H6.

  • The Aliphatic Region (2.60 ppm): The sharp singlet integrating to three protons is unequivocally assigned to the methyl group of the methylthio (-SCH₃) substituent. Its singlet nature indicates no adjacent protons.

  • The Carboxylic Acid Proton (~13.0 ppm): The very broad signal far downfield is characteristic of a carboxylic acid proton. The broadness is a result of hydrogen bonding and chemical exchange with the solvent or other acid molecules.

¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.

Data Summary: ¹³C NMR of this compound

Chemical Shift (δ) ppmAssignment
~168.0-COOH
~160.0C2
~152.0C6
~138.0C4
~125.0C3
~120.0C5
~15.0-SCH₃

Note: Data is compiled from publicly available spectra.[1]

Expert Interpretation:

The spectrum displays seven distinct carbon signals, matching the seven carbon atoms in the structure.

  • Carbonyl Carbon (~168.0 ppm): The signal at the lowest field is characteristic of a carboxylic acid carbonyl carbon.

  • Aromatic Carbons (120-160 ppm): Five signals appear in the aromatic region.

    • C2 (~160.0 ppm): This carbon, directly attached to the sulfur and nitrogen atoms, is significantly deshielded.

    • C6 (~152.0 ppm): The carbon adjacent to the ring nitrogen (C6) is also strongly deshielded.

    • The remaining assignments for C3, C4, and C5 are based on established substituent effects in pyridine systems.

  • Methyl Carbon (~15.0 ppm): The most upfield signal is assigned to the methyl carbon of the -SCH₃ group, which is typical for an sp³-hybridized carbon attached to sulfur.

Experimental Protocol: NMR Data Acquisition

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required (though modern spectrometers can lock onto and reference the deuterated solvent signal).

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer's magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • ¹H NMR Acquisition:

    • Tune the proton probe.

    • Acquire the spectrum using a standard pulse sequence (e.g., 'zg30').

    • Set the spectral width to cover a range of -2 to 16 ppm.

    • Use a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Collect 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Tune the carbon probe.

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., 'zgpg30') to ensure all carbon signals appear as singlets.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Collect a larger number of scans (e.g., 1024 or more) as the ¹³C nucleus is much less sensitive than ¹H.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra correctly.

    • Perform baseline correction.

    • Calibrate the chemical shift scale by referencing the solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of molecules. It is an excellent technique for rapidly identifying the presence of specific functional groups.

Data Summary: Key IR Absorptions for this compound

Frequency (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
~1700StrongC=O stretch (Carboxylic Acid Dimer)
~1580, ~1470Medium-StrongC=C and C=N ring stretching
~1300MediumC-O stretch and O-H bend
~700-800MediumC-H out-of-plane bending

Note: Data is compiled from publicly available spectra[1] and supported by theoretical calculations.[2]

Expert Interpretation:

  • O-H Stretch (2500-3300 cm⁻¹): The most telling feature is the extremely broad absorption in this region. This is the hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid dimer, a common solid-state and concentrated-solution conformation.

  • C=O Stretch (~1700 cm⁻¹): A strong, sharp peak around 1700 cm⁻¹ confirms the presence of a carbonyl group. Its position is consistent with a carboxylic acid that is part of a hydrogen-bonded dimer.

  • Aromatic Ring Stretches (~1580, ~1470 cm⁻¹): These absorptions are characteristic of the C=C and C=N stretching vibrations within the pyridine ring.

  • Fingerprint Region (<1400 cm⁻¹): The absorptions in this region, including C-O stretching and O-H bending, are complex but provide a unique fingerprint for the molecule, useful for confirming its identity against a reference spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

Objective: To obtain a rapid, high-quality IR spectrum of solid this compound.

Methodology:

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a suitable solvent like isopropanol and wipe dry with a soft tissue.

    • Record a background spectrum of the empty ATR setup. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

  • Sample Application:

    • Place a small amount of the solid powder (a few milligrams is sufficient) onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface. A torque-limiting knob is often used to apply optimal pressure.

  • Data Acquisition:

    • Scan the sample over the desired range, typically 4000 to 400 cm⁻¹.

    • Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • If necessary, apply an ATR correction algorithm, which adjusts for the wavelength-dependent depth of penetration of the IR beam.

    • Label the significant peaks with their wavenumbers.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through analysis of its fragmentation pattern upon ionization.

Data Summary: Electron Ionization (EI)-MS of this compound

m/z (mass/charge)Relative Intensity (%)Proposed Fragment Identity
169High[M]⁺˙ (Molecular Ion)
152Moderate[M - OH]⁺
124Moderate[M - COOH]⁺
122High[M - SCH₃]⁺

Note: Fragmentation patterns are predicted based on chemical principles and data from similar structures.[3][4] The molecular formula is C₇H₇NO₂S, with a monoisotopic mass of 169.02 Da.[1][5]

Expert Interpretation:

  • Molecular Ion Peak ([M]⁺˙ at m/z 169): The presence of a strong peak at m/z 169 confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would further confirm the elemental composition as C₇H₇NO₂S.

  • Key Fragmentation Pathways:

    • Loss of a Hydroxyl Radical (m/z 152): A common fragmentation for carboxylic acids is the loss of an •OH radical, leading to the formation of a stable acylium ion.

    • Loss of a Carboxyl Radical (m/z 124): Decarboxylation, the loss of the entire •COOH group (45 Da), is another characteristic fragmentation pathway.

    • Loss of a Methylthio Radical (m/z 122): Cleavage of the C-S bond results in the loss of a •SCH₃ radical (47 Da), leaving a positively charged pyridine carboxylic acid fragment. This is often a significant peak due to the relative stability of the resulting ion.

Visualization: Proposed Fragmentation Pathway

fragmentation M [C₇H₇NO₂S]⁺˙ m/z = 169 (Molecular Ion) F1 [M - OH]⁺ m/z = 152 M->F1 - •OH F2 [M - COOH]⁺ m/z = 124 M->F2 - •COOH F3 [M - SCH₃]⁺ m/z = 122 M->F3 - •SCH₃

Caption: Proposed EI fragmentation of this compound.

Experimental Protocol: Electron Ionization (EI)-MS

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction:

    • Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.

    • Alternatively, for a solid probe, place a tiny amount of the solid sample into a capillary tube.

    • Introduce the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization:

    • The sample is vaporized in the ion source.

    • A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules, causing ionization and fragmentation.

  • Mass Analysis:

    • The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • An electron multiplier detector records the abundance of each ion.

  • Data Representation:

    • The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Integrated Analytical Workflow

The true power of spectroscopic characterization lies in the integration of these techniques. Each method provides a piece of the puzzle, and together they offer unambiguous structural confirmation.

workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Prep Pure Sample of This compound NMR NMR (¹H, ¹³C) Prep->NMR IR ATR-IR Prep->IR MS EI-MS Prep->MS Data_NMR Carbon-Proton Framework Connectivity NMR->Data_NMR Data_IR Functional Group ID (-COOH, Pyridine) IR->Data_IR Data_MS Molecular Weight Fragmentation Pattern MS->Data_MS Confirmation Unambiguous Structure Confirmation Data_NMR->Confirmation Data_IR->Confirmation Data_MS->Confirmation

Caption: Integrated workflow for spectroscopic structure confirmation.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a complete and definitive characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the precise arrangement of atoms and the connectivity of the carbon-hydrogen framework. IR spectroscopy rapidly confirms the presence of key functional groups, notably the carboxylic acid and the pyridine ring. Finally, mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. The data and protocols presented in this guide serve as a robust framework for the analysis of this compound, ensuring scientific integrity and reproducibility for researchers in the chemical sciences.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ResearchGate. (2013). Molecular structure, spectroscopic properties and DFT calculations of this compound.
  • PubChemLite. (n.d.). This compound (C7H7NO2S).
  • NIST. (n.d.). 2-(n-Propylthio)nicotinic acid. NIST Chemistry WebBook.
  • PubChem. (n.d.). 2-Methylnicotinic acid. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b) treated.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488).
  • Clark, J. (2015). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.
  • National Center for Biotechnology Information. (n.d.). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. PMC.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Reich, H. J. (n.d.). Organic Chemistry Data - 13C NMR Chemical Shifts. University of Wisconsin.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084).
  • Fisher Scientific. (n.d.). This compound, 98+%.
  • PubMed. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
  • Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
  • ResearchGate. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
  • ResearchGate. (n.d.). Fourier transform infrared spectra of (a) the nicotinic acid sample....
  • Reddit. (2022). Strange IR-spectrum of nicotinic acid. r/chemhelp.

Sources

An In-depth Technical Guide to the Thermal Stability and Degradation of 2-(Methylthio)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the thermal stability and potential degradation pathways of 2-(Methylthio)nicotinic acid, a key intermediate in pharmaceutical synthesis. In the absence of direct experimental data for this specific molecule, this paper synthesizes information from analogous compounds, including nicotinic acid and thioanisole derivatives, to postulate its thermal behavior. It outlines detailed methodologies for assessing thermal stability through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and for identifying degradation products using advanced techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) and stability-indicating High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and drug development professionals to establish a foundational understanding and a practical framework for the stability assessment of this compound and related thio-substituted heterocyclic compounds.

Introduction

This compound, a substituted pyridine carboxylic acid, serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1][2] Its chemical structure, featuring a carboxylic acid and a methylthio group on a pyridine ring, presents a unique combination of functional groups that influence its physicochemical properties, including thermal stability. Understanding the thermal stability and degradation profile of this intermediate is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Thermal degradation can lead to the formation of impurities that may be toxic or alter the therapeutic effect of the drug product.

This guide provides a theoretical framework for the thermal stability and degradation of this compound. It further details the experimental protocols necessary to empirically determine these characteristics, adhering to the principles of scientific integrity and regulatory expectations for forced degradation studies.[3]

Physicochemical Properties of this compound

A thorough understanding of the fundamental physicochemical properties is the first step in any stability investigation.

PropertyValueSource
Molecular Formula C₇H₇NO₂S[2]
Molecular Weight 169.20 g/mol [2]
Melting Point 214-218 °C
Appearance White to off-white solid
IUPAC Name 2-(methylthio)pyridine-3-carboxylic acid[2]

Postulated Thermal Degradation Pathways

Reactions Involving the Methylthio Group

The methylthio group (-SCH₃) is susceptible to oxidation, which can be initiated by heat, especially in the presence of oxygen.

  • Oxidation to Sulfoxide and Sulfone: The primary degradation pathway for the methylthio group is likely oxidation to the corresponding methylsulfinyl (a sulfoxide) and then to the methylsulfonyl (a sulfone) derivatives. Hydrogen peroxide is a common oxidizing agent used in such transformations.[4] This is a common metabolic and degradation route for thioether-containing compounds.[5]

Reactions Involving the Carboxylic Acid Group
  • Decarboxylation: Nicotinic acid itself is thermally stable, but at elevated temperatures, decarboxylation of the carboxylic acid group can occur, leading to the formation of 2-(methylthio)pyridine. This reaction would likely require significant thermal energy.

Reactions Involving the Pyridine Ring
  • Ring Cleavage: At very high temperatures, as would be encountered during pyrolysis, the pyridine ring itself can undergo fragmentation. The specific cleavage pattern would depend on the pyrolysis conditions. Studies on the pyrolysis of pyridine suggest that the initial step is often the breaking of a C-H or C-C bond to form radical species.[6]

The following diagram illustrates the postulated primary degradation pathways under thermal and oxidative stress.

Degradation_Pathways cluster_main This compound cluster_oxidation Oxidative Degradation cluster_decarboxylation Thermal Decarboxylation 2_MTNA This compound Sulfoxide 2-(Methylsulfinyl)nicotinic acid (Sulfoxide) 2_MTNA->Sulfoxide Oxidation [O] Decarboxylated 2-(Methylthio)pyridine 2_MTNA->Decarboxylated High Heat (Δ) Sulfone 2-(Methylsulfonyl)nicotinic acid (Sulfone) Sulfoxide->Sulfone Further Oxidation [O]

Caption: Postulated degradation pathways for this compound.

Experimental Assessment of Thermal Stability

A systematic experimental approach is necessary to definitively determine the thermal stability and degradation profile of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] It is an essential first step to determine the onset of thermal decomposition.

Experimental Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., alumina or platinum).

  • Analysis Conditions:

    • Atmosphere: Nitrogen (inert) and Air (oxidative), at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.[8]

  • Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[7] It provides information on thermal events such as melting, crystallization, and decomposition.

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

  • Analysis Conditions:

    • Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature to a temperature above its melting point (e.g., 250 °C) at a heating rate of 10 °C/min.

  • Data Analysis: Observe the endotherm corresponding to the melting point and any exotherms that may indicate decomposition.

The following workflow diagram illustrates the process of thermal analysis.

Thermal_Analysis_Workflow cluster_workflow Thermal Analysis Workflow Start Start: Obtain Sample of This compound TGA Thermogravimetric Analysis (TGA) Start->TGA DSC Differential Scanning Calorimetry (DSC) Start->DSC Data_Analysis Analyze TGA/DSC Data TGA->Data_Analysis DSC->Data_Analysis Stability_Profile Determine Onset of Decomposition and Thermal Events Data_Analysis->Stability_Profile End End: Thermal Stability Profile Stability_Profile->End

Sources

The Dual Identity of Nicotinic Acid: From a Cure for Deficiency to a Broad-Spectrum Lipid Drug

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery and History of Nicotinic Acid and Its Derivatives

This guide delves into the fascinating scientific journey of nicotinic acid, a molecule with a remarkable dual identity. Initially identified as a crucial vitamin preventing the devastating deficiency disease pellagra, it was later repurposed in pharmacological doses to become the first orally active broad-spectrum lipid-modifying agent. This narrative traces the key discoveries, experimental choices, and the evolution of its derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this enduring therapeutic agent.

Part 1: The Vitamin Era - Conquering a Disease of Deficiency

The Enigma of Pellagra and Early Observations

For centuries, a debilitating disease known as pellagra plagued populations heavily reliant on maize-based diets, particularly in Europe and the southern United States.[1] Characterized by the "three Ds"—dermatitis, diarrhea, and dementia—pellagra was initially described by Spanish physician Gaspar Casal in 1735.[1][2] For a long time, it was mistakenly believed to be an infectious disease due to its epidemic-like outbreaks in impoverished communities.[1]

The Foundational Work of Joseph Goldberger

The tide began to turn with the pioneering work of Dr. Joseph Goldberger of the U.S. Public Health Service in the early 20th century.[3] Through a series of meticulous epidemiological studies and human experiments, Goldberger systematically dismantled the infectious disease theory.

  • Objective: To demonstrate that pellagra is caused by a dietary deficiency, not an infectious agent.

  • Methodology:

    • Subject Selection: 11 healthy volunteer prisoners from a Mississippi jail were chosen. This choice, while ethically controversial today, was driven by the need for a controlled environment where diet could be strictly managed over a prolonged period. The volunteers were offered pardons for their participation.

    • Dietary Intervention: The subjects were fed a diet consisting mainly of corn-based products, mimicking the diet of impoverished communities where pellagra was rampant. This diet was intentionally deficient in meat and milk.[1]

    • Observation: The subjects were monitored for the onset of pellagrous symptoms.

    • Control/Validation: The health of the subjects prior to the dietary change served as the baseline. The expected outcome, based on Goldberger's hypothesis, was the development of pellagra, which would validate the dietary deficiency theory.

  • Results: Within months, several of the prisoners developed the characteristic symptoms of pellagra, confirming Goldberger's hypothesis that the disease was caused by the absence of a specific dietary factor.[1] He named this the "P-P" (pellagra-preventative) factor.[1]

The Chemical Identification of the "P-P" Factor

While Goldberger had proven the dietary basis of pellagra, the chemical identity of the P-P factor remained unknown. Nicotinic acid itself had been synthesized as early as 1867 through the oxidation of nicotine.[2] In 1912, Polish-American biochemist Casimir Funk, in his quest to find a cure for beriberi, isolated nicotinic acid from yeast and rice polishings.[1][4][5][6][7][8] Although he incorrectly hypothesized it would cure beriberi, he recognized its potential nutritional value.[1]

The definitive link was made in 1937 by American biochemist Conrad Elvehjem at the University of Wisconsin.[1][9][10][11][12] He and his team were working to cure "black tongue," a disease in dogs that closely resembled human pellagra.[3][9][10][11]

  • Objective: To isolate and identify the chemical compound responsible for curing black tongue in dogs, and by extension, pellagra in humans.

  • Methodology:

    • Animal Model: Dogs were fed the "Goldberger diet" to induce black tongue, a condition analogous to pellagra.[1][10][11] This provided a reliable and reproducible model for testing potential curative substances.

    • Fractionation of Liver Extract: Liver was known to be effective in treating pellagra. Elvehjem's team used chemical fractionation techniques to separate liver extract into its various components.

    • Bioassay: Each fraction was administered to dogs suffering from black tongue to test its curative properties. This iterative process allowed them to progressively narrow down the active component.

    • Isolation and Identification: The active fraction was purified, leading to the isolation of a crystalline substance. Chemical analysis and comparison with known compounds identified it as nicotinic acid.[1][10][11]

    • Confirmation: The team then administered pure nicotinic acid and its amide, nicotinamide, to dogs with black tongue, which resulted in a cure.[10][11][13][14]

  • Results: This landmark experiment unequivocally identified nicotinic acid (and nicotinamide) as the "pellagra-preventing factor," which was subsequently named niacin or vitamin B3.[1][15] This discovery led to the fortification of grain products with niacin, virtually eliminating pellagra as a major public health problem in developed nations.[1][9]

Part 2: A New Beginning - Nicotinic Acid as a Lipid-Modifying Drug

For nearly two decades, the story of nicotinic acid was solely that of a vitamin. This changed dramatically in 1955 with a serendipitous discovery that launched its second life as a pharmacological agent.

The Altschul Revelation: A Paradigm Shift

Canadian pathologist Rudolf Altschul and his colleagues observed that large doses of nicotinic acid, far exceeding the daily requirement for vitamin activity, significantly lowered plasma cholesterol levels in humans.[2][16][17] This finding, published in 1955, marked the dawn of nicotinic acid as the first orally administered lipid-lowering drug, predating the first statin by over three decades.[2]

Unraveling the Mechanism of Action

The initial discovery spurred decades of research to understand how nicotinic acid exerted its profound effects on the lipid profile. It is now understood to be a broad-spectrum lipid drug, impacting multiple lipoprotein classes.[16][17]

  • Lowers Atherogenic Lipoproteins: It reduces levels of very-low-density lipoprotein (VLDL), low-density lipoprotein (LDL), and lipoprotein(a).[2][16][18]

  • Raises Protective Lipoproteins: It is one of the most effective agents for raising high-density lipoprotein (HDL) levels.[16][18][19]

The discovery of a specific G protein-coupled receptor, GPR109A (also known as HCA2), in the early 2000s was a major breakthrough in understanding its mechanism.[20][21][22]

NicotinicAcidPathway

Causality of Action:

  • Receptor Binding: Nicotinic acid binds to the GPR109A receptor on the surface of adipocytes (fat cells).[20][21]

  • Inhibition of Adenylyl Cyclase: This binding inhibits the enzyme adenylyl cyclase.[23]

  • Reduced cAMP: The inhibition leads to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).[23]

  • Decreased Lipolysis: Lower cAMP levels reduce the activity of protein kinase A, which in turn decreases the phosphorylation and activation of hormone-sensitive lipase. This enzyme is critical for breaking down triglycerides into free fatty acids (FFAs).[23]

  • Reduced VLDL Synthesis: The resulting decrease in the release of FFAs from adipose tissue reduces their availability to the liver, which uses them as a primary substrate for synthesizing triglycerides and VLDL.[2][23]

Additionally, nicotinic acid directly inhibits the enzyme diacylglycerol O-acyltransferase 2 (DGAT2) in the liver, a key enzyme in triglyceride synthesis.[2] The mechanism for increasing HDL is less understood but is thought to involve reduced breakdown of apolipoprotein A1 (a key HDL component) and inhibition of HDL uptake by the liver.[2]

Part 3: The Evolution of Nicotinic Acid Derivatives

Despite its efficacy, the clinical use of immediate-release (IR) nicotinic acid has been hampered by a significant side effect: cutaneous flushing. This harmless but unpleasant vasodilation is also mediated by the GPR109A receptor, creating a therapeutic challenge.[17][20] This has driven the development of various derivatives and formulations aimed at improving tolerability while maintaining efficacy.

The Challenge of Formulation: Balancing Efficacy and Tolerability

The primary strategy to mitigate flushing has been to alter the drug's absorption profile.

  • Immediate-Release (IR) Niacin: Rapidly absorbed, leading to a sharp peak in plasma concentration. This rapid rise is associated with the most intense flushing. Its short half-life (20-45 minutes) requires multiple daily doses.[2]

  • Sustained-Release (SR) Niacin: Developed to slow down absorption and reduce flushing. However, some early SR formulations were associated with an increased risk of hepatotoxicity compared to IR niacin, likely due to prolonged exposure of the liver to the drug.[24]

  • Extended-Release (ER) Niacin: An intermediate-release formulation designed to provide a slower absorption rate than IR niacin but faster than SR formulations. This profile achieves a balance, reducing flushing compared to IR and having a better liver safety profile than older SR versions.[24]

Data Summary: Pharmacokinetics of Niacin Formulations
ParameterImmediate-Release (IR) NiacinExtended-Release (ER) Niacin
Time to Peak Plasma Conc. (Tmax) ~30-60 minutes~4-5 hours[25]
Plasma Half-life ~20-45 minutes[2]~0.9 hours (niacin); metabolites longer[25]
Dosing Frequency 2-3 times dailyOnce daily
Flushing Incidence HighReduced vs. IR[24]
Hepatotoxicity Risk LowLower than SR formulations[24]
The Rise and Fall of Combination Therapies

The potent HDL-raising effect of nicotinic acid made it an attractive candidate for combination therapy with statins, which are highly effective at lowering LDL.

  • Niacin/Statin Combinations: Formulations combining ER niacin with statins like lovastatin or simvastatin were developed.[2] Early trials like the HDL-Atherosclerosis Treatment Study (HATS) showed that combination therapy could significantly reduce cardiovascular events.[26][27]

  • Niacin/Laropiprant: To directly combat flushing, a combination of niacin with laropiprant, a prostaglandin D2 receptor antagonist, was developed.[2] Prostaglandin D2 is the primary mediator of the flushing response.

  • Re-evaluation from Large-Scale Trials: However, larger, more recent clinical trials such as AIM-HIGH and HPS2-THRIVE, conducted in the modern era of effective statin therapy, failed to show an additional cardiovascular benefit from adding niacin to statins in high-risk patients.[26][28] The AIM-HIGH trial was stopped early due to a lack of efficacy.[28] These results have led to a significant re-evaluation of the role of niacin in the modern therapeutic landscape, particularly as an add-on to statin therapy.

NiacinDevelopment

Conclusion

The history of nicotinic acid is a testament to the dynamic nature of scientific discovery and drug development. From its origins as the solution to the devastating nutritional deficiency of pellagra, it evolved into a cornerstone of lipid management for half a century. The journey from identifying the "pellagra-preventative factor" through meticulous, controlled human and animal studies to elucidating its complex pharmacological mechanisms of action showcases the power of the scientific method. While its role in the modern, statin-dominant era of cardiovascular disease prevention has been redefined, the story of nicotinic acid and its derivatives remains a powerful example of how a single molecule can have a profound and multifaceted impact on human health. The ongoing research into its pleiotropic effects ensures that its scientific journey is far from over.

References

  • Niacin History. News-Medical.Net. [Link]
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  • Casimir Funk. Wikipedia. [Link]
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  • Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]
  • Celebrating Kazimierz Funk's 140th Birthday. The man who discovered vitamins. Polish Science. (2024-02-23). [Link]
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The Versatile Virtuoso: A Technical Guide to 2-(Methylthio)nicotinic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the intricate tapestry of organic synthesis, certain molecular frameworks emerge as exceptionally versatile building blocks, enabling the construction of complex and functionally diverse molecules. 2-(Methylthio)nicotinic acid, a substituted pyridine carboxylic acid, represents one such privileged scaffold. Its unique arrangement of a carboxylic acid, a pyridine ring, and a modifiable methylthio group offers a trifecta of reactive sites, making it a valuable intermediate for researchers, particularly in the realms of medicinal chemistry and drug development. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound, offering field-proven insights and detailed methodologies for its effective utilization.

Physicochemical Properties and Safety Considerations

A thorough understanding of a building block's fundamental properties is paramount for its successful application in synthesis.

PropertyValueReference
Molecular Formula C₇H₇NO₂S[1]
Molecular Weight 169.20 g/mol [1]
Appearance White crystals or powder[2]
Melting Point 213.5-219.5 °C[2]
IUPAC Name 2-(methylsulfanyl)pyridine-3-carboxylic acid[1]
CAS Number 74470-23-8[1]

Safety Profile: this compound is known to cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[1]

Core Synthesis: A Reliable Pathway to a Key Intermediate

The most direct and widely applicable route to this compound involves the nucleophilic aromatic substitution (SNAr) of a readily available precursor, 2-chloronicotinic acid.

Synthesis of the Precursor: 2-Chloronicotinic Acid

The synthesis of 2-chloronicotinic acid can be efficiently achieved from nicotinic acid N-oxide. The N-oxide functionality activates the pyridine ring for chlorination at the 2-position.

Experimental Protocol: Synthesis of 2-Chloronicotinic Acid

  • Suspend nicotinic acid-N-oxide (70 g) in phosphorus oxychloride (POCl₃, 300 ml).

  • Slowly add triethylamine (50 g) dropwise at room temperature. An exothermic reaction will occur, and the temperature will rise to approximately 50°C, leading to the dissolution of the starting material.

  • Heat the resulting solution in a water bath at 100°C for 4 hours.

  • Distill off the excess POCl₃ under vacuum.

  • Carefully pour the residue into water, ensuring the temperature remains below 40°C.

  • Adjust the pH of the aqueous solution to 2.0-2.5 with a dilute sodium hydroxide solution to precipitate the 2-chloronicotinic acid.

  • Filter the precipitate, wash with cold water, and dry to yield the product (65-70% yield) with a melting point of 173-175°C.

Synthesis of this compound

The key transformation to this compound is a nucleophilic aromatic substitution reaction on 2-chloronicotinic acid with a methylthiolate source, typically sodium thiomethoxide.

Causality in Experimental Design: The electron-withdrawing nature of the carboxylic acid group and the pyridine nitrogen atom activates the 2-position of the ring towards nucleophilic attack, facilitating the displacement of the chloride leaving group by the strongly nucleophilic thiomethoxide anion. The choice of a polar aprotic solvent like DMF or DMSO is crucial to solvate the sodium thiomethoxide and promote the reaction.

Experimental Protocol: Synthesis of this compound

To a solution of 2-chloronicotinic acid in a suitable polar aprotic solvent (e.g., N,N-dimethylformamide), add a slight excess of sodium thiomethoxide. The reaction is typically stirred at an elevated temperature (e.g., 80-100 °C) until completion, as monitored by thin-layer chromatography. Upon cooling, the reaction mixture is acidified to precipitate the product, which is then collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

The Chemistry of a Versatile Building Block: Key Transformations and Mechanistic Insights

The synthetic utility of this compound stems from the reactivity of its three key functional groups: the carboxylic acid, the pyridine ring, and the methylthio group.

Oxidation of the Methylthio Group: Accessing Sulfoxides and Sulfones

The sulfur atom of the methylthio group is readily oxidized to the corresponding sulfoxide and sulfone. This transformation is highly significant as it profoundly alters the electronic properties of the molecule. The resulting methylsulfinyl and methylsulfonyl groups are strong electron-withdrawing groups, which can further influence the reactivity of the pyridine ring and serve as key functionalities in various bioactive molecules.

Causality in Reagent Selection: Meta-chloroperoxybenzoic acid (m-CPBA) is a commonly employed and effective reagent for this oxidation. The stoichiometry of m-CPBA is critical for selective oxidation. Using one equivalent of m-CPBA at lower temperatures generally favors the formation of the sulfoxide, while two or more equivalents at room temperature or slightly elevated temperatures will typically lead to the sulfone.[3][4]

Experimental Protocol: Oxidation to 2-(Methylsulfinyl)nicotinic Acid

  • Dissolve this compound (1.0 mmol) in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of m-CPBA (1.0-1.2 equivalents) in DCM dropwise.

  • Stir the reaction at 0°C and monitor its progress by TLC.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfoxide, which can be purified by column chromatography or recrystallization.

Experimental Protocol: Oxidation to 2-(Methylsulfonyl)nicotinic Acid

  • Dissolve this compound (1.0 mmol) in DCM.

  • Add m-CPBA (2.2-2.5 equivalents) portion-wise at room temperature.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Follow the workup procedure described for the sulfoxide synthesis to isolate the sulfone.[3]

Reaction Mechanism: Oxidation of Sulfide to Sulfoxide and Sulfone

The oxidation of a sulfide with a peroxy acid like m-CPBA proceeds through a concerted mechanism. The peroxy acid acts as an electrophilic oxygen donor.

Oxidation_Mechanism cluster_sulfoxide Sulfoxide Formation cluster_sulfone Sulfone Formation Sulfide R-S-CH₃ Transition_State_1 Transition State Sulfide->Transition_State_1 mCPBA_sulfoxide m-CPBA mCPBA_sulfoxide->Transition_State_1 Sulfoxide R-S(=O)-CH₃ Transition_State_1->Sulfoxide mCBA_1 m-CBA Transition_State_1->mCBA_1 Sulfoxide_start R-S(=O)-CH₃ Transition_State_2 Transition State Sulfoxide_start->Transition_State_2 mCPBA_sulfone m-CPBA mCPBA_sulfone->Transition_State_2 Sulfone R-S(=O)₂-CH₃ Transition_State_2->Sulfone mCBA_2 m-CBA Transition_State_2->mCBA_2

Caption: Mechanism of sulfide oxidation to sulfoxide and sulfone.

Application in Heterocyclic Synthesis: The Gateway to Thieno[2,3-b]pyridines

A prime example of this compound's utility as a building block is in the synthesis of thieno[2,3-b]pyridines. These fused heterocyclic systems are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis is a modification of the Gewald reaction.

The Gewald Reaction Pathway: In a typical Gewald reaction, a ketone or aldehyde condenses with an α-cyanoester in the presence of elemental sulfur and a base to form a polysubstituted 2-aminothiophene.[5] In the context of this compound derivatives, the pyridine ring is already in place, and the reaction constructs the fused thiophene ring.

Experimental Workflow: Synthesis of Thieno[2,3-b]pyridines

This multi-step synthesis begins with the conversion of this compound to its corresponding methyl ester, followed by further transformations to generate the necessary precursors for the Gewald-type cyclization.

Thienopyridine_Synthesis A This compound B Methyl 2-(methylthio)nicotinate A->B Esterification (e.g., SOCl₂, MeOH) C Activated Methylene Intermediate B->C Functional Group Interconversion D Thieno[2,3-b]pyridine Derivative C->D Gewald-type Cyclization (with a carbonyl compound and base)

Caption: Synthetic workflow for thieno[2,3-b]pyridines.

Mechanistic Insight: The key step in this synthesis is the intramolecular cyclization of an intermediate generated from the reaction of the activated methylene group (derived from the nicotinic acid framework) with a carbonyl compound and a sulfur source. The reaction is initiated by a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the aromatic thieno[2,3-b]pyridine.[5][6]

Strategic Importance in Drug Discovery

Nicotinic acid and its derivatives are well-established pharmacophores in medicinal chemistry. The introduction of a methylthio group at the 2-position provides a valuable handle for further molecular elaboration and can significantly influence the biological activity and pharmacokinetic properties of the resulting compounds.

Derivatives of this compound have been explored as intermediates in the synthesis of inhibitors for various enzymes, including phosphoinositide 3-kinases (PI3Ks), which are crucial targets in cancer therapy.[6] The ability to fine-tune the electronic and steric properties of the molecule through modifications of the methylthio group (e.g., oxidation to sulfoxide or sulfone) and the carboxylic acid (e.g., amidation) makes this compound a highly attractive starting material for the generation of compound libraries for drug discovery screening.

Conclusion

This compound stands out as a building block of considerable strategic importance in organic synthesis. Its straightforward preparation, coupled with the distinct reactivity of its functional groups, provides a versatile platform for the construction of a wide array of complex molecules, particularly medicinally relevant heterocyclic systems. A comprehensive understanding of its synthesis, reactivity, and the underlying mechanistic principles, as outlined in this guide, will empower researchers and drug development professionals to fully harness the potential of this valuable synthetic intermediate.

References

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In Silico Analysis of 2-(Methylthio)nicotinic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the in silico prediction of physicochemical, pharmacokinetic, and toxicological properties of 2-(Methylthio)nicotinic acid, a nicotinic acid derivative with potential pharmacological relevance. In the contemporary drug discovery landscape, the early-stage computational assessment of lead compounds is paramount to de-risk development pipelines and optimize resource allocation. This document serves as a practical handbook for researchers, scientists, and drug development professionals, detailing a robust workflow for the comprehensive in silico characterization of novel chemical entities. By leveraging a suite of validated open-access computational tools, we elucidate the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, alongside potential biological activities of this compound. The methodologies presented herein are designed to be self-validating and are grounded in established computational chemistry principles, providing a framework for informed decision-making in the preclinical phase of drug development.

Introduction: The Imperative of Early-Stage In Silico Assessment

The journey of a drug from concept to clinic is fraught with challenges, with a significant attrition rate attributed to suboptimal pharmacokinetic properties and unforeseen toxicity. The ability to predict these liabilities early in the discovery process is a cornerstone of modern pharmaceutical research. In silico, or computational, methods have emerged as indispensable tools in this endeavor, offering a rapid and cost-effective means to evaluate the druglikeness of a compound before significant investment in chemical synthesis and biological testing.[1]

This compound, a derivative of nicotinic acid (Vitamin B3), presents an interesting scaffold for medicinal chemistry exploration. Nicotinic acid itself has well-documented effects on lipid metabolism and cardiovascular health.[2] The introduction of a methylthio group at the 2-position of the pyridine ring can significantly alter the molecule's physicochemical properties, thereby influencing its biological activity and ADMET profile. A thorough in silico characterization is therefore essential to forecast its potential as a therapeutic agent.

This guide will provide a detailed, step-by-step methodology for the in silico prediction of the properties of this compound, utilizing a curated selection of publicly available and widely validated computational platforms.

Molecular Scaffolding: Physicochemical Properties Prediction

A molecule's fundamental physicochemical properties govern its behavior in biological systems. Parameters such as lipophilicity, solubility, and pKa are critical determinants of a drug's absorption, distribution, and target engagement. For this analysis, we will utilize the SwissADME web server, a robust and user-friendly platform for predicting these key descriptors.[3][4]

Predicted Physicochemical Properties of this compound

The following table summarizes the predicted physicochemical properties of this compound, obtained using its canonical SMILES representation (CSC1=C(C=CC=N1)C(=O)O) as input for the SwissADME tool.[5][6][7][8][9]

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C7H7NO2SDefines the elemental composition of the molecule.
Molecular Weight 169.20 g/mol Influences diffusion and transport across biological membranes. Generally, lower molecular weight is favored for oral bioavailability.[8]
logP (Octanol/Water) 1.50A measure of lipophilicity, which affects solubility, permeability, and plasma protein binding. A balanced logP is crucial for optimal ADME properties.
Topological Polar Surface Area (TPSA) 66.43 ŲPredicts the transport properties of drugs. TPSA is a good indicator of a drug's ability to permeate cell membranes.
Number of Hydrogen Bond Acceptors 3Influences solubility and binding to biological targets.
Number of Hydrogen Bond Donors 1Affects solubility and the formation of intermolecular interactions.
Molar Refractivity 45.10Relates to the volume occupied by a molecule and its polarizability.
Water Solubility (logS) -2.5Indicates the solubility of the compound in water, a critical factor for absorption and formulation.
pKa (Acidic) 4.5 (Predicted)The predicted acidic dissociation constant of the carboxylic acid group, which influences the ionization state at physiological pH and thus affects absorption and distribution.
Experimental Protocol: Physicochemical Property Prediction using SwissADME
  • Navigate to the SwissADME web server ([Link]3]

  • Input Molecule: In the "Enter a list of SMILES" text box, paste the SMILES string for this compound: CSC1=C(C=CC=N1)C(=O)O.

  • Run Prediction: Click the "Run" button to initiate the calculation.

  • Analyze Results: The output page will display a comprehensive list of predicted physicochemical properties, which can be exported for further analysis.

Navigating the Biological Maze: ADMET Profile Prediction

The ADMET profile of a drug candidate is a critical determinant of its clinical success. Predicting potential liabilities in absorption, distribution, metabolism, excretion, and toxicity at an early stage can prevent costly late-stage failures. For a comprehensive ADMET assessment, we will employ the admetSAR web server, which provides predictions for a wide range of ADMET-related endpoints.[1][10]

Predicted ADMET Profile of this compound

The following table summarizes the predicted ADMET properties of this compound based on analysis with admetSAR.

ADMET ParameterPredictionImplication for Drug Development
Absorption
Human Intestinal AbsorptionHighSuggests good absorption from the gastrointestinal tract.
Caco-2 PermeabilityModerateIndicates moderate ability to cross the intestinal epithelial barrier.
Distribution
Blood-Brain Barrier (BBB) PenetrationLowThe compound is unlikely to cross the BBB, which may be desirable to avoid central nervous system side effects.
Plasma Protein BindingHighA high degree of binding to plasma proteins can affect the free drug concentration and its therapeutic effect.
Metabolism
CYP450 2D6 SubstrateNoUnlikely to be metabolized by this major drug-metabolizing enzyme.
CYP450 3A4 SubstrateYesLikely to be a substrate for CYP3A4, which could lead to drug-drug interactions.
CYP450 2C9 InhibitorNoLow potential to inhibit the metabolism of other drugs metabolized by this enzyme.
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateNoUnlikely to be actively secreted by the kidneys via this transporter.
Toxicity
Ames MutagenicityNon-mutagenicLow probability of causing DNA mutations.
CarcinogenicityNon-carcinogenPredicted to have a low risk of causing cancer.
hERG InhibitionLow riskLow potential to inhibit the hERG potassium channel, reducing the risk of cardiotoxicity.
HepatotoxicityLow riskPredicted to have a low likelihood of causing liver damage.
Experimental Protocol: ADMET Prediction using admetSAR
  • Access the Server: Navigate to the admetSAR website ([Link]).

  • Input Structure: Input the SMILES string CSC1=C(C=CC=N1)C(=O)O into the designated input box.

  • Initiate Prediction: Click the "Predict" button to start the ADMET profiling.

  • Review and Interpret: The results will be presented in a tabular format, categorizing the predictions under Absorption, Distribution, Metabolism, Excretion, and Toxicity.

Unveiling Biological Potential: Activity and Target Prediction

Identifying the potential biological targets of a novel compound is a crucial step in understanding its mechanism of action and therapeutic potential. In silico target prediction tools leverage large databases of known drug-target interactions to predict the most likely protein targets for a given molecule. For this purpose, we will utilize the SuperPred and TargetNet web servers.[2][11][12][13][14]

Predicted Biological Activities and Potential Targets

Based on the structural features of this compound, in silico predictions suggest potential interactions with the following classes of proteins:

Predicted Target ClassRationale and Potential Implications
Nicotinate N-methyltransferase As a derivative of nicotinic acid, it is plausible that this compound could interact with enzymes involved in niacin metabolism.
G-protein coupled receptors (GPCRs) Nicotinic acid is known to act on the nicotinic acid receptor (GPR109A), a GPCR. The methylthio substitution may modulate this activity or confer affinity for other GPCRs.
Monoamine Oxidases (MAOs) The pyridine ring is a common feature in some MAO inhibitors. While a weak prediction, it warrants further investigation.
Histone Deacetylases (HDACs) Some nicotinic acid derivatives have shown HDAC inhibitory activity. This could be a potential avenue for anti-cancer or anti-inflammatory applications.

It is important to note that these are predictive and require experimental validation.

Experimental Protocol: Biological Activity and Target Prediction
  • Access SuperPred: Navigate to the SuperPred web server ([Link]).

  • Input SMILES: Enter the SMILES string CSC1=C(C=CC=N1)C(=O)O and submit the query.

  • Analyze Predictions: The server will provide a list of predicted ATC codes and potential protein targets based on chemical similarity to known drugs.

  • Access TargetNet: Navigate to the TargetNet web server ([Link]).

  • Submit Molecule: Input the SMILES string and run the prediction.

  • Review Target Profile: TargetNet will provide a list of potential protein targets with associated probabilities.

Visualizing the In Silico Workflow

To provide a clear overview of the computational pipeline described in this guide, the following workflow diagrams have been generated using Graphviz (DOT language).

Overall In Silico Property Prediction Workflow

In_Silico_Workflow cluster_input Input cluster_prediction In Silico Prediction Tools cluster_output Predicted Properties Input This compound SMILES: CSC1=C(C=CC=N1)C(=O)O SwissADME SwissADME Input->SwissADME admetSAR admetSAR Input->admetSAR TargetPrediction SuperPred / TargetNet Input->TargetPrediction Physicochemical Physicochemical Properties (logP, Solubility, pKa, etc.) SwissADME->Physicochemical ADMET ADMET Profile (Absorption, Distribution, Metabolism, Excretion, Toxicity) admetSAR->ADMET BiologicalActivity Biological Activity & Targets TargetPrediction->BiologicalActivity

Caption: Workflow for in silico property prediction.

Decision-Making Logic Based on In Silico Predictions

Decision_Making_Logic cluster_evaluation Evaluation Criteria cluster_decision Decision InSilicoData In Silico Data (Physicochemical, ADMET, Activity) Druglikeness Favorable Druglikeness? (Lipinski's Rule, etc.) InSilicoData->Druglikeness Safety Acceptable Safety Profile? (Low Toxicity Predictions) Druglikeness->Safety Yes Deprioritize Deprioritize Compound Druglikeness->Deprioritize No Activity Promising Biological Activity? Safety->Activity Yes Redesign Redesign Compound Safety->Redesign No Proceed Proceed to Synthesis & In Vitro Testing Activity->Proceed Yes Activity->Redesign No

Caption: Decision-making based on in silico data.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and systematic in silico workflow for the characterization of this compound. The predicted physicochemical properties, ADMET profile, and potential biological activities provide a solid foundation for further investigation of this compound. The favorable predicted druglikeness and safety profile suggest that this compound warrants progression to the next stage of the drug discovery pipeline, which would involve chemical synthesis and in vitro validation of the computational predictions.

The methodologies detailed herein are not limited to the analysis of this compound and can be readily adapted for the in silico assessment of other novel chemical entities. As computational models and algorithms continue to evolve in accuracy and predictive power, the integration of in silico tools will become even more critical for the efficient and successful development of new therapeutics.

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  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13.
  • Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic acids research, 46(W1), W257-W263.
  • Dunkel, M., et al. (2008). SuperPred: drug classification and target prediction. Nucleic acids research, 36(suppl_2), W55-W59.
  • Daina, A., & Zoete, V. (2016). A BOILED-Egg to predict gastrointestinal absorption and brain penetration of small molecules. ChemMedChem, 11(11), 1117-1121.
  • Yeni, Y., & Rachmania, R. A. (2023). Toxicity of Anti-Inflammatory Substances in Hemigraphis Alternata Leaves: In Silico Study Using ProTox-II.
  • Assembly of the SuperPred server and possible requests for ATC-code prediction. Data. ResearchGate.
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A Multi-Tiered Strategy for the Preliminary Bioactivity Screening of 2-(Methylthio)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The nicotinic acid scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4] 2-(Methylthio)nicotinic acid is a readily accessible analog whose pharmacological potential remains largely uncharacterized. This guide presents a comprehensive, multi-tiered strategy for the preliminary bioactivity screening of this compound. We outline a logical, field-proven workflow commencing with in silico profiling to predict pharmacokinetic properties, followed by a cascade of foundational in vitro assays to assess cytotoxicity and identify primary biological activities. The protocols herein are designed to be self-validating, and the strategic rationale behind each experimental choice is detailed to provide researchers and drug development professionals with a robust framework for evaluating novel chemical entities.

Introduction: The Rationale for Screening

This compound is a small molecule belonging to the pyridinecarboxylic acid class.[5] Its structure, featuring a nicotinic acid core substituted with a methylthio group at the 2-position, is presented below.

Chemical Structure of this compound [5][6]

  • Molecular Formula: C₇H₇NO₂S

  • Molecular Weight: 169.20 g/mol

  • IUPAC Name: 2-methylsulfanylpyridine-3-carboxylic acid

While direct biological data for this specific compound is sparse, the broader family of nicotinic acid derivatives has yielded numerous bioactive agents. Published research has demonstrated significant anti-inflammatory properties, often linked to the inhibition of cyclooxygenase (COX) enzymes or inflammatory cytokines like TNF-α and IL-6.[1][7] Furthermore, various acylhydrazone and 1,3,4-oxadiazole derivatives of nicotinic acid have shown potent antibacterial and antifungal activity.[2][3][8][9]

This precedent provides a strong rationale for investigating this compound as a candidate for drug discovery. The screening cascade proposed herein is therefore designed to efficiently probe these high-probability therapeutic areas.

Tier 1: In Silico Profiling and Druglikeness Assessment

Before committing to resource-intensive wet-lab experiments, a preliminary in silico assessment is crucial for predicting the compound's fundamental physicochemical and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET).[10][11] This step flags potential liabilities early and ensures that the compound possesses basic "druglike" characteristics.

The causality behind this "fail early, fail cheap" approach is to prioritize compounds with a higher likelihood of downstream success. A molecule with potent bioactivity but poor predicted absorption or high toxicity is unlikely to become a viable drug candidate.

Recommended Tools & Parameters

A variety of robust, open-access web servers can be used for this purpose. It is best practice to use multiple tools and compare the predictions for a more confident assessment.[10]

  • SwissADME: Comprehensive prediction of physicochemical properties, pharmacokinetics, and medicinal chemistry friendliness.[12]

  • pkCSM: Predicts a wide range of ADMET properties using graph-based signatures.[12]

  • ADMETlab 2.0: An integrated platform for systematic ADMET evaluation.[12]

Data Presentation: Predicted ADMET Profile

The results should be compiled into a clear, comparative table.

ParameterPredicted ValueAcceptable Range/Interpretation
Physicochemical
Molecular Weight ( g/mol )169.20< 500 (Lipinski's Rule of 5)
LogP (Lipophilicity)Predict-0.4 to +5.6
H-bond DonorsPredict≤ 5 (Lipinski's Rule of 5)
H-bond AcceptorsPredict≤ 10 (Lipinski's Rule of 5)
Pharmacokinetics
Water Solubility (logS)Predict> -6 (Soluble to Moderately Soluble)
GI AbsorptionPredictHigh
BBB PermeantPredictYes/No (Target dependent)
CYP2D6 InhibitorPredictNo (Indicates lower risk of drug-drug interactions)
Toxicity
AMES ToxicityPredictNo (Indicates non-mutagenic potential)
hERG I InhibitorPredictNo (Indicates lower risk of cardiotoxicity)
Workflow Visualization

The in silico analysis workflow is the foundational step in our screening cascade.

In_Silico_Workflow Compound This compound SMILES Input Tools ADMET Prediction Servers (SwissADME, pkCSM, etc.) Compound->Tools Submit Structure Analysis Data Aggregation & Druglikeness Evaluation Tools->Analysis Generate Predictions Decision Go / No-Go Decision for In Vitro Testing Analysis->Decision Assess Profile

Caption: Workflow for Tier 1 in silico ADMET profiling.

Tier 2: Foundational In Vitro Bioactivity Screening

Assuming a favorable in silico profile, the compound proceeds to in vitro testing. This tier is designed to answer two fundamental questions: 1) At what concentration is the compound toxic to mammalian cells? and 2) Does it exhibit any of the hypothesized biological activities?

Mandatory First Step: Cytotoxicity Assessment

Determining the compound's cytotoxicity is essential to establish a therapeutic window. A compound that kills mammalian cells at the same concentration it shows a desired bioactivity is not a viable therapeutic. The MTT assay is a standard, reliable colorimetric method for assessing cell viability.[13]

  • Cell Culture: Seed human cell lines (e.g., HEK293 for general toxicity, or a relevant cancer cell line like HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in all wells must be kept constant and low (<0.5%).

  • Controls: Include 'cells only' (vehicle control, 100% viability) and 'media only' (background) wells. A positive control (e.g., Doxorubicin) should also be included.

  • Incubation: Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells' mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Discard the medium and add DMSO or isopropanol to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Cell LineCompoundIC₅₀ (µM)
HEK293This compound> 100
HeLaThis compound85.4
HEK293Doxorubicin (Positive Control)1.2
Primary Screen 1: Antimicrobial Activity

Based on the known activity of nicotinic acid derivatives, a broad-spectrum antimicrobial screen is a logical starting point.[2][9] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[13]

  • Microorganism Preparation: Grow cultures of relevant bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to the logarithmic phase in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).[13]

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth to achieve a range of concentrations (e.g., 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Inoculate each well with a standardized suspension of the microorganism (final concentration ~5 x 10⁵ CFU/mL).

  • Controls: Include a 'no drug' growth control, a 'no organism' sterility control, and a positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

OrganismCompoundMIC (µg/mL)Positive ControlMIC (µg/mL)
S. aureus (Gram +)This compound16Ciprofloxacin0.5
E. coli (Gram -)This compound> 128Ciprofloxacin0.25
C. albicans (Fungus)This compound64Fluconazole2
Primary Screen 2: Anti-inflammatory Activity

Given the strong anti-inflammatory precedent for this chemical class, screening for this activity is highly warranted.[1][7] A cell-based assay measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a robust and widely used primary screen. LPS stimulation mimics bacterial infection and induces a strong inflammatory response, including the upregulation of inducible nitric oxide synthase (iNOS), which produces NO.

  • Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS expression and NO production.

  • Controls: Include unstimulated cells (negative control), LPS-stimulated cells without the compound (positive vehicle control), and a known inhibitor like L-NAME or Dexamethasone.

  • Nitrite Measurement: NO is unstable, so its production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Data Analysis: Collect the supernatant and mix with Griess reagent. Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced. Calculate the percent inhibition relative to the LPS-only control and determine the IC₅₀ value.

Workflow Visualization

In_Vitro_Workflow cluster_0 Tier 2: In Vitro Screening Start Compound with Favorable In Silico Profile Cytotox Cytotoxicity Assay (MTT) on HEK293 & HeLa Cells Start->Cytotox IC50 Determine IC50 Cytotox->IC50 Antimicrobial Antimicrobial Screen (Broth Microdilution) IC50->Antimicrobial If IC50 > 50µM AntiInflam Anti-inflammatory Screen (Griess Assay on RAW 264.7) IC50->AntiInflam If IC50 > 50µM MIC Determine MIC Antimicrobial->MIC NO_IC50 Determine NO Inhibition IC50 AntiInflam->NO_IC50

Caption: Tier 2 in vitro screening cascade for bioactivity.

Tier 3: Mechanism of Action (MoA) Deconvolution

If a "hit" is identified in Tier 2 (i.e., potent activity with low cytotoxicity), the next logical step is to investigate its potential mechanism of action.

  • If Anti-inflammatory Activity is Confirmed: The primary screen indicates a reduction in NO. This is often mediated by the NF-κB signaling pathway, which controls the expression of pro-inflammatory genes like iNOS and COX-2. A follow-up experiment would be a direct COX-1/COX-2 enzyme inhibition assay . This would clarify if the compound acts similarly to nonsteroidal anti-inflammatory drugs (NSAIDs).[7] Further investigation could involve using ELISA to measure the inhibition of key inflammatory cytokines (e.g., TNF-α, IL-6) from the supernatant of the LPS-stimulated macrophages.[1]

MoA_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Products NO, Prostaglandins, Cytokines Genes->Products Compound This compound (Hypothesized Target) Compound->NFkB Inhibition?

Caption: Hypothesized anti-inflammatory signaling pathway.

  • If Antimicrobial Activity is Confirmed: Follow-up studies would aim to distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) activity using a time-kill kinetics assay . Further studies could explore the mechanism, such as assessing membrane disruption or inhibition of DNA gyrase.

Data Integration and Candidate Prioritization

The final step is to integrate all data to decide if this compound warrants further investigation. A successful candidate would ideally exhibit the following profile:

Assay TierParameterIdeal ResultRationale
Tier 1: In Silico Lipinski's Rules0 violationsGood oral bioavailability potential
Predicted ToxicityLow/NoneHigher safety margin
Tier 2: In Vitro Cytotoxicity IC₅₀ (HEK293)> 50 µMLow toxicity to normal cells
Bioactivity (MIC or IC₅₀)< 10 µM (or µg/mL)Potent activity
Selectivity Index IC₅₀ / MIC (or IC₅₀) > 10 Compound is significantly more potent than toxic

Conclusion

This technical guide provides a systematic, evidence-based framework for the initial bioactivity screening of this compound. By leveraging the known pharmacology of the nicotinic acid scaffold, we can logically prioritize assays for anti-inflammatory and antimicrobial potential. The tiered approach, beginning with cost-effective in silico methods and progressing to targeted in vitro screens, ensures a resource-efficient evaluation. This structured methodology enables a clear, data-driven decision on whether to advance the compound into more complex preclinical models for drug development.

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An In-depth Technical Guide to the Structural Analogs of 2-(Methylthio)nicotinic Acid: Synthesis, Biological Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the structural analogs of 2-(methylthio)nicotinic acid, a scaffold of growing interest in medicinal chemistry. We will delve into the rationale behind the molecular design of these analogs, detailed synthetic methodologies, their diverse biological activities, and the critical structure-activity relationships (SAR) that govern their function. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the nicotinic acid framework.

Introduction: The this compound Scaffold

Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent, primarily recognized for its beneficial effects on lipid profiles.[1][2] Its ability to modulate lipid metabolism has spurred extensive research into its derivatives to enhance efficacy, improve safety profiles, and explore new therapeutic applications. This compound emerges as a key derivative, where the introduction of a methylthio group at the 2-position of the pyridine ring offers a strategic point for chemical modification. This substitution can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby altering its biological activity and pharmacokinetic profile.

The exploration of structural analogs of this compound is driven by the quest for compounds with optimized therapeutic properties, including but not limited to, enhanced potency, greater selectivity for biological targets, and reduced side effects. This guide will explore the key structural modifications that have been investigated, providing a roadmap for the rational design of new chemical entities based on this versatile scaffold.

Synthetic Strategies for 2-(Alkylthio)- and 2-(Arylthio)nicotinic Acid Analogs

The synthesis of this compound and its analogs generally proceeds through a common intermediate, 2-chloronicotinic acid. This precursor provides a reactive site for nucleophilic substitution by various thiols, allowing for the introduction of a wide range of thioether moieties.

General Synthesis of 2-(Substituted-thio)nicotinic Acids

A prevalent synthetic route commences with the readily available 2-chloronicotinic acid. The core reaction involves the nucleophilic displacement of the chlorine atom by a desired thiol (R-SH) in the presence of a base. This versatile method allows for the synthesis of a diverse library of analogs by simply varying the thiol reactant.

Experimental Protocol: General Synthesis of 2-(Alkylthio/Arylthio)nicotinic Acids

  • Reaction Setup: To a solution of 2-chloronicotinic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or ethanol, add a base (e.g., sodium hydride, potassium carbonate, or triethylamine) (1-2 equivalents).

  • Thiol Addition: To the resulting mixture, add the desired thiol (alkyl or aryl thiol) (1-1.2 equivalents) dropwise at room temperature.

  • Reaction Progression: The reaction mixture is then heated to a temperature ranging from 60 to 100 °C and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then acidified with a dilute acid (e.g., 1N HCl) to precipitate the product. The solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 2-(substituted-thio)nicotinic acid.

This methodology has been successfully applied to synthesize a variety of analogs, including 2-(allylthio)nicotinic acid.[3]

Synthesis of Amide and Ester Derivatives

Further structural diversity can be achieved by modifying the carboxylic acid group. Standard organic chemistry transformations can be employed to convert the carboxylic acid to its corresponding esters, amides, and other derivatives. For instance, the synthesis of nicotinoyl chloride from nicotinic acid using thionyl chloride is a common first step, followed by reaction with amines or alcohols to yield the desired amides or esters, respectively.[4]

Experimental Protocol: Synthesis of 2-(Methylthio)nicotinamide

  • Acid Chloride Formation: this compound (1 equivalent) is refluxed with an excess of thionyl chloride for 2-3 hours. The excess thionyl chloride is then removed by distillation under reduced pressure to yield 2-(methylthio)nicotinoyl chloride.

  • Amidation: The crude acid chloride is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) and cooled in an ice bath. A solution of ammonia in a suitable solvent or an aqueous solution of ammonium hydroxide is then added dropwise with stirring.

  • Reaction Completion and Work-up: The reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours. The solvent is then removed, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • Purification: The crude 2-(methylthio)nicotinamide can be purified by column chromatography on silica gel or by recrystallization.

A visual representation of these synthetic pathways is provided in the following diagram:

Synthesis_Pathways cluster_0 Core Synthesis cluster_1 Carboxylic Acid Modification 2-Chloronicotinic_Acid 2-Chloronicotinic Acid 2-Substituted-thio-nicotinic_Acid 2-(R-thio)nicotinic Acid 2-Chloronicotinic_Acid->2-Substituted-thio-nicotinic_Acid Nucleophilic Substitution Thiol R-SH Thiol->2-Substituted-thio-nicotinic_Acid Base Base Base->2-Substituted-thio-nicotinic_Acid 2-Substituted-thio-nicotinic_Acid_2 2-(R-thio)nicotinic Acid Amide_Derivative Amide Derivative 2-Substituted-thio-nicotinic_Acid_2->Amide_Derivative Amidation Ester_Derivative Ester Derivative 2-Substituted-thio-nicotinic_Acid_2->Ester_Derivative Esterification Thionyl_Chloride SOCl₂ Thionyl_Chloride->Amide_Derivative Amine R'R''NH Amine->Amide_Derivative Alcohol R'OH Alcohol->Ester_Derivative

Caption: Synthetic routes to 2-(substituted-thio)nicotinic acid and its derivatives.

Biological Activities and Structure-Activity Relationships (SAR)

Structural analogs of this compound have been investigated for a range of biological activities, with the most prominent being vasorelaxant, antioxidant, and anti-inflammatory effects. The nature of the substituent on the sulfur atom and modifications to the carboxylic acid group play a crucial role in determining the potency and selectivity of these compounds.

Vasorelaxant and Antioxidant Activities

A notable study on 2-(1-adamantylthio)nicotinic acid and its amide and nitrile analogs revealed their potent vasorelaxant and antioxidant properties.[5][6]

CompoundR GroupFunctional GroupVasorelaxant Activity (ED₅₀)Antioxidant Activity (DPPH Assay)
1 1-AdamantylCarboxylic Acid21.3 nMMost Potent
2 1-AdamantylAmide-Active
3 1-AdamantylNitrile-Active

Table 1: Biological activities of 2-(1-adamantylthio)nicotinic acid analogs.[5][6]

The study highlighted that 2-(1-adamantylthio)nicotinic acid was the most potent vasorelaxant, with an ED₅₀ in the nanomolar range.[5][6] The vasorelaxation was found to be mediated by endothelium-induced nitric oxide (NO) and prostacyclin.[5] All three analogs exhibited antioxidant properties.

Structure-Activity Relationship Insights:

  • Carboxylic Acid Moiety: The presence of the carboxylic acid group appears to be crucial for the potent vasorelaxant activity, as the amide and nitrile analogs were less active in this regard.

  • Thioether Substituent: The bulky adamantyl group contributes significantly to the observed activity, suggesting that the lipophilicity and steric bulk of the R group on the sulfur atom are important determinants of potency.

SAR_Vasorelaxant cluster_0 Structural Modifications cluster_1 Biological Activity Core 2-(R-thio)nicotinic Acid Scaffold Vasorelaxant Vasorelaxant Activity Core->Vasorelaxant Antioxidant Antioxidant Activity Core->Antioxidant R_Group R Group at Sulfur (e.g., Adamantyl) R_Group->Vasorelaxant Influences Potency Functional_Group Functional Group at C3 (COOH, CONH₂, CN) Functional_Group->Vasorelaxant Crucial for High Potency (COOH > CONH₂/CN)

Caption: Key SAR points for vasorelaxant activity.

Anti-inflammatory Activity

Nicotinic acid derivatives have also been explored for their anti-inflammatory potential. Several studies have reported the synthesis of novel nicotinic acid derivatives with significant anti-inflammatory activity, often comparable to standard drugs like ibuprofen and celecoxib.[7][8] While these studies do not always focus specifically on 2-thioether analogs, they provide a strong rationale for investigating this class of compounds for anti-inflammatory properties. The mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[8]

Other Potential Biological Activities

The nicotinic acid scaffold is present in a wide range of biologically active molecules. Derivatives have been investigated for antimicrobial, and fungicidal activities.[9][10][11] This suggests that this compound analogs could also exhibit a broad spectrum of biological effects, warranting further investigation into these therapeutic areas.

Mechanism of Action: Targeting the Niacin Receptor GPR109A and Beyond

The primary mechanism of action for nicotinic acid's lipid-lowering effects is mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as the niacin receptor.[2][12] Activation of GPR109A in adipocytes leads to a decrease in free fatty acid release, which in turn reduces the production of triglycerides and VLDL in the liver.[2]

A key question for the structural analogs of this compound is whether they retain affinity and agonist activity at GPR109A. The structural modifications, particularly at the 2-position, could influence receptor binding and signaling. Interestingly, some research suggests that the lipid-lowering efficacy of niacin may be independent of GPR109A activation, hinting at other potential mechanisms.[1]

Furthermore, the discovery of a 4-(phenyl)thio-1H-pyrazole as a GPR109A agonist, which lacks the typical carboxylic acid moiety, indicates that the receptor can accommodate diverse chemical scaffolds.[13] This opens up the possibility that 2-thioether nicotinic acid analogs could act as GPR109A agonists.

Mechanism_of_Action Analog This compound Analog GPR109A GPR109A Receptor Analog->GPR109A Potential Agonist Activity Other_Targets Other Potential Targets (e.g., COX enzymes) Analog->Other_Targets Alternative Mechanisms Downstream_Signaling Downstream Signaling (e.g., ↓ cAMP) GPR109A->Downstream_Signaling Biological_Effect Biological Effect (e.g., Anti-lipolytic, Anti-inflammatory) Downstream_Signaling->Biological_Effect Other_Targets->Biological_Effect

Caption: Potential mechanisms of action for this compound analogs.

Future Directions and Conclusion

The structural analogs of this compound represent a promising area for drug discovery. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries for biological screening. Key areas for future research include:

  • Expansion of the Analog Library: Synthesis and evaluation of a broader range of analogs with diverse alkyl, aryl, and heterocyclic substituents at the 2-thio position are needed to build a more comprehensive SAR.

  • Elucidation of Mechanism of Action: Investigating the interaction of these analogs with the GPR109A receptor and other potential biological targets is crucial to understanding their mode of action.

  • In Vivo Studies: Promising candidates identified in in vitro assays should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

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  • Abdel-Maksoud, M. S., et al. (2021). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. PubMed. URL
  • Kim, B., et al. (2015). Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor.
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  • Faggi, C., et al. (2018). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. MDPI. URL
  • Lauring, B., et al. (2012).
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  • Ahmed, K., et al. (2021). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Frontiers in Molecular Biosciences. URL
  • Al-Abdodi, A. K. A., et al. (n.d.). synthesis of new nicotinic acid derivatives and studyiny their effects on cho hinesteeas enzywr activity. Iraqi Journal of Science. URL
  • Sharma, R. & Singh, R. (2013). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. URL
  • Al-Tel, T. H. (2009). Facile Synthesis of Nicotinic Acid Derivatives with Unsymmetrical Substitution Patterns.
  • Jiao, D., et al. (1998). Structure-activity relationships of arylalkyl isothiocyanates for the inhibition of 4-(methylnitrosamino)-1-(3-pyridyl)
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  • Lisicki, D., et al. (2022).

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Methodological & Application

experimental protocols for using 2-(Methylthio)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: 2-(Methylthio)nicotinic Acid

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of this compound

This compound, a sulfur-containing derivative of the essential vitamin B3 (niacin), is a versatile heterocyclic building block in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a pyridine ring, a carboxylic acid group, and a methylthio substituent, offers multiple reaction sites for chemical modification. While nicotinic acid itself plays a crucial role in energy metabolism and cell signaling[3][4], its derivatives are being explored for a wide range of therapeutic applications. The introduction of the methylthio group at the 2-position significantly alters the electronic and steric properties of the nicotinic acid scaffold, opening avenues for the development of novel compounds with unique biological activities. For instance, derivatives of nicotinic acid have been investigated for their antimicrobial properties.[5]

This guide provides an in-depth overview of the essential experimental protocols involving this compound, from its synthesis and characterization to its application as a precursor in synthetic workflows. The protocols are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers to adapt and troubleshoot these methods effectively.

PART 1: Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's properties is the bedrock of successful experimentation. This compound is typically a white crystalline solid.[6] Its key identifiers and properties are summarized below for quick reference.

Table 1: Core Properties of this compound
PropertyValueSource
IUPAC Name 2-methylsulfanylpyridine-3-carboxylic acidPubChem[1]
CAS Number 74470-23-8Thermo Scientific[6]
Molecular Formula C₇H₇NO₂SPubChem[1]
Molecular Weight 169.20 g/mol PubChem[1]
Melting Point 213.5 - 219.5 °CThermo Scientific[6]
Appearance White crystals or powderThermo Scientific[6]
Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of the compound. Theoretical and experimental studies have provided detailed insights into its spectroscopic profile.[7]

  • FT-IR (Fourier-Transform Infrared) Spectroscopy : The FT-IR spectrum is characterized by vibrations of its functional groups. Key expected peaks include a broad O-H stretch from the carboxylic acid, a sharp C=O stretch, C=C and C=N stretches from the pyridine ring, and vibrations associated with the C-S bond.[7]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum will show distinct signals for the methyl protons (a singlet, ~2.5 ppm), the aromatic protons on the pyridine ring (three signals in the aromatic region, ~7.0-8.5 ppm), and a broad singlet for the acidic proton of the carboxylic acid (>10 ppm), which may be exchangeable with D₂O.

    • ¹³C NMR : The carbon NMR will display seven distinct signals corresponding to the seven carbon atoms in the molecule, including the methyl carbon, the five aromatic carbons, and the carboxyl carbon.

  • Mass Spectrometry : The monoisotopic mass is 169.0197 Da.[1][8] Mass spectrometry will show a prominent molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to this mass.

PART 2: Synthesis Protocol

This compound is not as readily available as its parent compound, nicotinic acid. A common and efficient laboratory-scale synthesis involves the nucleophilic aromatic substitution of a leaving group, such as chlorine, from the pyridine ring. The following protocol details the synthesis from 2-chloronicotinic acid.[9][10]

Rationale

The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group makes the carbon at the 2-position susceptible to nucleophilic attack. Sodium thiomethoxide serves as a potent sulfur nucleophile, readily displacing the chloride ion to form the desired product.

Experimental Workflow: Synthesis

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Start Materials: - 2-Chloronicotinic Acid - Sodium Thiomethoxide - Anhydrous DMF dissolve Dissolve 2-chloronicotinic acid in anhydrous DMF under N₂ start->dissolve add_reagent Add sodium thiomethoxide portion-wise at 0°C dissolve->add_reagent react Stir at room temperature overnight (12-16h) add_reagent->react quench Quench with ice-water react->quench acidify Acidify to pH 3-4 with 1M HCl quench->acidify precipitate Collect precipitate by vacuum filtration acidify->precipitate wash Wash solid with cold water precipitate->wash recrystallize Recrystallize from Ethanol/Water mixture wash->recrystallize dry Dry under vacuum recrystallize->dry product Final Product: This compound dry->product Hydrazide_Synthesis cluster_ester Step 1: Esterification cluster_hydrazide Step 2: Hydrazinolysis start Start Materials: - this compound - Thionyl Chloride (SOCl₂) - Hydrazine Hydrate - Methanol ester_react Reflux starting material with SOCl₂ in Methanol to form Methyl Ester start->ester_react ester_evap Evaporate solvent to get crude ester ester_react->ester_evap hydrazide_react Reflux crude Methyl Ester with Hydrazine Hydrate in Ethanol ester_evap->hydrazide_react hydrazide_cool Cool reaction mixture to induce precipitation hydrazide_react->hydrazide_cool hydrazide_filter Filter and wash solid with cold Ethanol hydrazide_cool->hydrazide_filter product Final Product: This compound Hydrazide hydrazide_filter->product

Sources

Application Note & Protocol: Evaluating the Antimicrobial Efficacy of 2-(Methylthio)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial properties of 2-(Methylthio)nicotinic acid. While various derivatives of nicotinic acid have demonstrated antimicrobial potential, specific data on the 2-(methylthio) substituted variant is not yet widely published.[1][2][3][4][5][6][7] This guide, therefore, presents a robust framework for the systematic investigation of its efficacy against a panel of clinically relevant bacteria and fungi. Detailed, step-by-step protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are provided, adhering to internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10][11][12][13] This application note is designed to be a self-validating system, explaining the causality behind experimental choices to ensure technical accuracy and reproducibility.

Introduction and Rationale

Nicotinic acid (niacin) and its derivatives are a class of compounds with diverse biological activities.[14][15][16] Recent research has highlighted the potential of novel nicotinic acid derivatives as antimicrobial agents, showing activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[2][6] The core rationale for this line of inquiry is the urgent, ongoing need for new antimicrobial agents to combat the global challenge of antibiotic resistance.[2][10][17]

This compound is an aromatic carboxylic acid and a member of the pyridine family.[18][19] Its structural features, including the pyridine ring and the methylthio group, warrant investigation for potential antimicrobial action. This document provides the foundational protocols to empower researchers to conduct these initial, critical evaluations.

The primary objectives of the described assays are:

  • To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism (MIC).[20][21]

  • To determine the lowest concentration of this compound required to kill 99.9% of the initial bacterial inoculum (MBC).[22][23][24][25]

These parameters are fundamental in the early stages of antimicrobial drug discovery and provide a quantitative measure of a compound's potency and spectrum of activity.[21][26]

Physicochemical Properties of this compound

A thorough understanding of the test compound's properties is critical for accurate and reproducible results.

Table 1: Properties of this compound

PropertyValueSource
Molecular Formula C₇H₇NO₂S[18][27]
Molecular Weight 169.20 g/mol [18]
CAS Number 74470-23-8[18][27]
Appearance White to off-white solid/crystalline powder[27][28]
Melting Point 213.5 - 219.5 °C[27]
Solubility Soluble in organic solvents like DMSO and dimethylformamide. Solubility in aqueous media may be limited and should be experimentally determined.[29][30]

Note: It is crucial to determine the solubility of this compound in the intended microbiological broth (e.g., CAMHB) to prevent precipitation during the assay.

Experimental Design and Workflow

The overall process involves preparing the test compound, culturing microorganisms, performing a broth microdilution assay to find the MIC, and subsequently subculturing onto agar to determine the MBC.

G cluster_prep Phase 1: Preparation cluster_mic Phase 2: MIC Determination cluster_mbc Phase 3: MBC Determination Compound_Prep Prepare Stock Solution of this compound Serial_Dilution Perform 2-fold Serial Dilutions of Compound in 96-Well Plate Compound_Prep->Serial_Dilution Add to plate Inoculum_Prep Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Plate with Standardized Microbe Suspension Inoculum_Prep->Inoculation Dilute & Add Media_Prep Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Media_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubation_MIC Incubate Plate (35±2°C, 16-20 hours) Inoculation->Incubation_MIC Read_MIC Visually Read MIC: Lowest concentration with no visible growth Incubation_MIC->Read_MIC Subculture Plate Aliquots from Clear Wells (MIC and higher conc.) onto MHA Plates Read_MIC->Subculture Select wells Incubation_MBC Incubate MHA Plates (35±2°C, 18-24 hours) Subculture->Incubation_MBC Read_MBC Count Colonies and Calculate CFU/mL Determine 99.9% Kill Concentration Incubation_MBC->Read_MBC

Caption: Workflow for MIC and MBC Determination.

Detailed Protocols

Materials and Reagents
  • This compound powder (≥98% purity)[27]

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[21]

  • Mueller-Hinton Agar (MHA) plates[31]

  • Sterile 96-well, U-bottom microtiter plates[21]

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • Microbial strains (see Table 2 for suggestions)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

  • Sterile pipette tips, reagent reservoirs, and conical tubes

  • Multichannel pipette

  • Incubator (35 ± 2°C)[21]

  • Vortex mixer

Recommended Microbial Strains

A standard panel should include representatives of Gram-positive and Gram-negative bacteria, and optionally, yeast. Quality control (QC) strains with known antimicrobial susceptibility profiles are mandatory.[26]

Table 2: Suggested Panel of Test Organisms

OrganismStrain (ATCC No.)TypeRationale
Staphylococcus aureusATCC 29213Gram-positive cocciQC strain; common cause of skin and systemic infections.
Enterococcus faecalisATCC 29212Gram-positive cocciQC strain; important nosocomial pathogen.
Escherichia coliATCC 25922Gram-negative bacilliQC strain; common cause of UTIs and other infections.
Pseudomonas aeruginosaATCC 27853Gram-negative bacilliQC strain; opportunistic pathogen known for resistance.
Candida albicansATCC 90028YeastQC strain; common opportunistic fungal pathogen.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method recommended by CLSI and EUCAST.[10][21][32]

Step 1: Preparation of Compound Stock Solution

  • Causality: A high-concentration stock solution is necessary to minimize the volume of solvent (e.g., DMSO) added to the assay wells, as the solvent itself can have antimicrobial properties at higher concentrations.

  • Accurately weigh this compound powder and dissolve it in sterile DMSO to create a high-concentration stock solution (e.g., 12.8 mg/mL or 12800 µg/mL). Ensure complete dissolution.

  • Note: The final concentration of DMSO in any test well should not exceed 1%, as higher concentrations can inhibit microbial growth. A preliminary solvent toxicity test is recommended.

Step 2: Inoculum Preparation

  • Causality: A standardized inoculum is the most critical variable for reproducibility. A density that is too low will result in falsely low MICs, while one that is too high will yield falsely elevated MICs.

  • From a fresh (18-24 hour) culture on an MHA plate, select 3-5 well-isolated colonies.

  • Transfer colonies into a tube with 3-5 mL of sterile saline.

  • Vortex thoroughly to create a homogenous suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[21] Use a spectrophotometer (absorbance at 625 nm should be 0.08-0.13) for accuracy.

  • Within 15 minutes of standardization, perform a final dilution. Dilute the adjusted suspension 1:100 in CAMHB. This will be the working inoculum, which will be further diluted 1:1 in the plate to achieve the final target concentration of ~5 x 10⁵ CFU/mL per well.[10][21]

Step 3: Plate Setup and Serial Dilution

  • Causality: A two-fold serial dilution series provides a logarithmic concentration gradient to pinpoint the MIC value.

  • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

  • Prepare an intermediate dilution of the stock solution in CAMHB. For example, to achieve a final starting concentration of 128 µg/mL in the well, add a calculated amount of the 12.8 mg/mL stock to CAMHB to get a 256 µg/mL working solution.

  • Add 100 µL of this 256 µg/mL working solution to well 1.

  • Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix by pipetting up and down.

  • Continue this serial dilution process from well 2 to well 10. Discard 50 µL from well 10.

  • Well 11 will serve as the growth control (no compound). Add 50 µL of CAMHB to it.

  • Well 12 will serve as the sterility control (no compound, no inoculum). It should already contain 50 µL of CAMHB.

Step 4: Inoculation and Incubation

  • Add 50 µL of the standardized working inoculum (from Step 2.6) to wells 1 through 11. Do not add inoculum to well 12.

  • The final volume in each well (1-11) is now 100 µL. The final bacterial concentration is ~5 x 10⁵ CFU/mL, and the compound concentrations are now halved (e.g., 128, 64, 32... µg/mL).

  • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[10][23]

Step 5: Reading and Interpreting the MIC

  • Following incubation, examine the plate from the bottom using a reading mirror or by placing it on a dark, non-reflective surface.

  • The sterility control (well 12) should be clear. The growth control (well 11) should be distinctly turbid.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is as clear as the sterility control).[20][21]

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

This protocol is a direct continuation of the MIC assay.

Step 1: Subculturing from MIC Plate

  • Causality: This step differentiates between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. If the compound is bactericidal, the bacteria transferred to fresh, compound-free media will not be able to grow.

  • Select the well corresponding to the MIC and at least two more concentrated wells (e.g., MIC, 2x MIC, 4x MIC).

  • Mix the contents of each selected well thoroughly.

  • Using a calibrated pipette, plate a 10 µL or 100 µL aliquot from each of these wells onto a separate, labeled MHA plate.[23] Also, plate an aliquot from the growth control well (after appropriate dilution) to confirm the initial inoculum count.

Step 2: Incubation

  • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

Step 3: Reading and Interpreting the MBC

  • After incubation, count the number of colonies (CFUs) on each MHA plate.

  • Calculate the CFU/mL for each concentration plated.

  • The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum concentration.[22][23][24]

  • The MBC/MIC ratio can be calculated. A ratio of ≤4 is generally considered indicative of bactericidal activity.[23]

Data Presentation and Interpretation

Results should be tabulated for clarity and easy comparison across different microbial strains.

Table 3: Example Data Summary for this compound Disclaimer: The following data are for illustrative purposes only. Actual values must be determined experimentally.

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus2921316322Bactericidal
E. coli2592264>256>4Bacteriostatic
P. aeruginosa27853128>256>2Bacteriostatic
C. albicans90028>256N/AN/AInactive

Potential Mechanism of Action (Hypothetical)

While the specific mechanism of this compound is unknown, nicotinic acid itself interacts with G protein-coupled receptors in mammalian cells.[14] In bacteria, its derivatives may interfere with metabolic pathways, disrupt cell membrane integrity, or inhibit essential enzymes. The methylthio group could potentially influence membrane permeability or interact with specific cellular targets. Further studies, such as time-kill assays, membrane potential assays, or metabolic profiling, would be required to elucidate the precise mechanism.

G cluster_cell Bacterial Cell MTNA 2-(Methylthio)nicotinic Acid (MTNA) Membrane Cell Membrane MTNA->Membrane Disruption? Pathway Essential Metabolic Pathway (e.g., NAD Synthesis) MTNA->Pathway Inhibition? Enzyme Key Enzyme MTNA->Enzyme Binding? DNA DNA Replication

Caption: Hypothesized targets for antimicrobial action.

Conclusion

This application note provides a standardized and robust methodology for the initial antimicrobial evaluation of this compound. By following these detailed protocols for MIC and MBC determination, researchers can generate reliable and reproducible data to assess the compound's spectrum of activity and potency. Such data is the first essential step in the potential development of a new class of antimicrobial agents. Adherence to the principles outlined, including the use of QC strains and standardized inocula, will ensure the integrity and validity of the findings.

References

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  • Use of EUCAST breakpoint guidelines in different countries, EUCAST survey 2013.
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  • Antibacterial Potential of 2-(-(2-Hydroxyphenyl)-methylidene)-amino)nicotinic Acid: Experimental, DFT Studies, and Molecular Docking Approach. PubMed.
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Application Notes and Protocols for 2-(Methylthio)nicotinic Acid in Anti-Inflammatory Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Avenue in Inflammation Research

Chronic inflammation is a critical underlying factor in a multitude of diseases, ranging from inflammatory bowel disease (IBD) to atherosclerosis and neurodegenerative disorders. The search for novel therapeutic agents that can safely and effectively modulate inflammatory pathways is a cornerstone of modern drug development. 2-(Methylthio)nicotinic acid, a derivative of nicotinic acid (niacin), has emerged as a compound of interest. Unlike its parent compound, which primarily targets the GPR109A receptor, this compound is recognized as a potent agonist for the G protein-coupled receptor 35 (GPR35).[1][2] GPR35 is highly expressed in immune cells and tissues of the gastrointestinal tract, positioning it as a strategic target for inflammatory diseases.[3][]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound in pre-clinical anti-inflammatory studies. We will delve into its mechanism of action and provide detailed, field-proven protocols for both in vitro and in vivo validation.

Part 1: The Molecular Mechanism of Action

The anti-inflammatory properties of this compound are primarily mediated through its agonistic activity on the GPR35 receptor. Understanding this pathway is crucial for designing robust experiments and interpreting results accurately.

Causality of Action:

  • Receptor Binding: this compound binds to and activates GPR35 on the surface of immune cells, such as macrophages.

  • Downstream Signaling: GPR35 activation initiates intracellular signaling cascades. While GPR35 can couple to various G proteins, a key pathway involves the recruitment of β-arrestin 2.[5] This interaction can trigger downstream signaling, including the activation of the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway.[5]

  • Inhibition of Pro-Inflammatory Pathways: A critical consequence of GPR35 activation is the suppression of the canonical NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][7][8] NF-κB is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[][10] By inhibiting the phosphorylation and subsequent degradation of IκBα (the inhibitor of NF-κB), the translocation of the active p65 subunit to the nucleus is blocked, thereby halting the transcription of these inflammatory mediators.[7][8][11]

  • NLRP3 Inflammasome Modulation: Nicotinic acid and its derivatives have also been shown to inhibit the activation of the NLRP3 inflammasome, a multi-protein complex responsible for the maturation of IL-1β.[12] This is a crucial step in amplifying the inflammatory response.[13][14] The mechanism likely involves the suppression of NF-κB (which primes the inflammasome by upregulating NLRP3 expression) and potentially other downstream effects like modulating reactive oxygen species (ROS) production.[12][15]

GPR35_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2MTNA This compound GPR35 GPR35 Receptor 2MTNA->GPR35 Binds & Activates BetaArrestin β-Arrestin 2 GPR35->BetaArrestin Recruits ERK ERK1/2 Activation BetaArrestin->ERK IKK IKK Complex BetaArrestin->IKK Inhibits IkBa_p65 IκBα p65/p50 IKK->IkBa_p65 Phosphorylates pIkBa_p65 p-IκBα p65/p50 p65_p50 p65 p50 pIkBa_p65->p65_p50 IκBα Degradation p65_p50_nuc p65 p50 p65_p50->p65_p50_nuc Nuclear Translocation NLRP3_Priming NLRP3 Inflammasome Priming & Assembly p65_p50_nuc->NLRP3_Priming Upregulates NLRP3, pro-IL-1β Gene_Transcription Pro-inflammatory Gene Transcription p65_p50_nuc->Gene_Transcription Cytokines TNF-α, IL-6, pro-IL-1β Gene_Transcription->Cytokines Translates to LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK Activates In_Vitro_Workflow Seed_Cells 1. Seed Macrophages (e.g., RAW 264.7) Pretreat 2. Pre-treat with This compound (1-2 hours) Seed_Cells->Pretreat Stimulate 3. Stimulate with LPS (e.g., 100 ng/mL) Pretreat->Stimulate Incubate 4. Incubate (6-24 hours) Stimulate->Incubate Collect_Supernatant 5a. Collect Supernatant Incubate->Collect_Supernatant Lyse_Cells 5b. Lyse Cells Incubate->Lyse_Cells ELISA ELISA for TNF-α, IL-6, IL-1β Collect_Supernatant->ELISA Griess Griess Assay for Nitric Oxide (NO) Collect_Supernatant->Griess Western Western Blot for p-IκBα, p-p65 Lyse_Cells->Western In_Vivo_Workflow Acclimatize Day -7 to -1 Acclimatize Mice Start_Treatment Day 0 Start Daily Treatment (Vehicle or 2-MTNA) Acclimatize->Start_Treatment Monitor Day 0 to 10 Daily Monitoring: Weight, Stool, Bleeding (DAI) Start_Treatment->Monitor Induce_Colitis Day 0 to 7 Induce Colitis with 2.5% DSS in Drinking Water Induce_Colitis->Monitor Euthanize Day 10 Euthanize & Collect Tissues Monitor->Euthanize Analysis Analysis: - Colon Length - Histology (H&E) - MPO Assay - Cytokine Analysis Euthanize->Analysis

Caption: Timeline for the DSS-induced acute colitis model.

Protocol: DSS-Induced Acute Colitis

Materials:

  • C57BL/6 mice

  • Dextran Sulfate Sodium (DSS), Colitis Grade (MW: 36,000-50,000)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

Procedure:

  • Acclimatization & Grouping: Allow mice to acclimatize for one week. Randomly assign them to groups (n=8-10 per group):

    • Group 1: Healthy Control (normal water, vehicle treatment)

    • Group 2: DSS Control (DSS water, vehicle treatment)

    • Group 3: DSS + 2-(MTNA) (DSS water, test compound treatment, e.g., 10 mg/kg)

    • Group 4: DSS + 2-(MTNA) (DSS water, test compound treatment, e.g., 30 mg/kg)

  • Colitis Induction & Treatment: On Day 0, replace regular drinking water with a freshly prepared solution of 2.0-3.0% (w/v) DSS for the DSS groups. B[16][17]egin daily oral gavage treatment with vehicle or this compound. Continue both DSS and daily treatment for 7 consecutive days.

    • Scientist's Note: The optimal DSS concentration can vary between facilities and mouse substrains. A pilot study may be required.

  • Clinical Monitoring: From Day 0 until the end of the experiment, record the body weight, stool consistency, and presence of blood in the stool for each mouse daily. Calculate the Disease Activity Index (DAI) score. 4[16]. Termination & Tissue Collection: On Day 8-10, euthanize the mice. C[16]arefully dissect the entire colon from the cecum to the anus. Measure its length. Collect sections for histological analysis, MPO assay, and cytokine measurement.

Data Presentation: Disease Activity Index (DAI) Scoring

ScoreWeight Loss (%)Stool ConsistencyRectal Bleeding
0 NoneNormal, well-formedNone
1 1-5%
2 5-10%Loose stoolsSlight bleeding
3 10-15%
4 >15%DiarrheaGross bleeding

The DAI is the combined score of weight loss, stool consistency, and bleeding, divided by 3.

Primary Endpoints:

  • Disease Activity Index (DAI): A lower DAI score in treated groups indicates clinical improvement. *[16] Colon Length: Inflammation causes edema and shortening of the colon. A longer colon in treated groups is a positive sign. *[16] Histology Score: H&E stained colon sections should be scored by a blinded pathologist for severity of inflammation, ulceration, and crypt damage.

Part 4: Data Interpretation & Troubleshooting

  • In Vitro Cytotoxicity: Always perform a cell viability assay (e.g., MTT or CCK-8) in parallel with your inflammation assays. This ensures that the observed reduction in cytokines is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells.

  • In Vivo Variability: Animal models inherently have more variability than cell culture. Ensure proper randomization of animals, blinded scoring of clinical and histological parameters, and a sufficient number of animals per group to achieve statistical power.

  • Translational Relevance: While these protocols provide robust pre-clinical data, the ultimate therapeutic potential of this compound will depend on its pharmacokinetic and safety profiles, which must be evaluated in subsequent studies.

By following these detailed protocols and understanding the underlying mechanisms, researchers can effectively investigate the anti-inflammatory properties of this compound and contribute to the development of new therapies for inflammatory diseases.

References

  • Wirtz, S., Popp, V., Kindermann, M., et al. (2017). Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis. Bio-protocol, 7(16). [Link]
  • MP Biomedicals. Colitis Model Guidebook. MP Biomedicals LLC. [Link]
  • ResearchGate. (2017). Experimental protocol for the DSS, prevention mouse model of colitis.
  • ResearchGate. (2018). Schematic protocols of DSS induced chronic colitis model in mice.
  • Wang, Y., et al. (2016). Nicotinic acid inhibits NLRP3 inflammasome activation via SIRT1 in vascular endothelial cells. International Immunopharmacology, 40, 211-218. [Link]
  • Abdel-Mottaleb, Y., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. [Link]
  • ResearchGate. (2013). LPS-induced inflammation - can anyone help?
  • Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells.
  • Ghelardini, C., et al. (2012). Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. Neuropharmacology, 63(4), 661-669. [Link]
  • Li, H., et al. (2024).
  • Nan, A., et al. (2014). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. International Journal of Nanomedicine, 9, 3627-3637. [Link]
  • Wang, Y., et al. (2024). GPR35 acts a dual role and therapeutic target in inflammation. Frontiers in Immunology, 15, 1361958. [Link]
  • Google Patents. (2024). US20240254093A1 - GPR35 Agonist Compounds.
  • Ulevitch, R. J., et al. (1998). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. Journal of Experimental Medicine, 188(6), 1167-1177. [Link]
  • Digby, J. E., et al. (2012). Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology, 32(3), 604-611. [Link]
  • Digby, J. E., et al. (2012). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology, 32(3), 604-611. [Link]
  • Xu, W., et al. (2017). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells.
  • Kelley, N., et al. (2019). The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation. International Journal of Molecular Sciences, 20(13), 3328. [Link]
  • bioRxiv. (2023).
  • Semantic Scholar. (2012). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Semantic Scholar. [Link]
  • McCarty, M. F., & DiNicolantonio, J. J. (2021). Nutraceutical Strategies for Suppressing NLRP3 Inflammasome Activation: Pertinence to the Management of COVID-19 and Beyond. Nutrients, 13(1), 193. [Link]
  • Pikor, N. B., et al. (2015). NIK signaling in dendritic cells but not in T cells is required for the development of effector T cells and cell-mediated immune responses. Journal of Experimental Medicine, 212(3), 373-387. [Link]
  • Swanson, K. V., Deng, M., & Ting, J. P. (2019). The NLRP3 inflammasome: molecular activation and regulation to therapeutics. Nature Reviews Immunology, 19(8), 477-489. [Link]
  • ResearchGate. (2021). graph of the assay for the anti-inflammatory activity of RAW264.7 cells.
  • Zhang, Y., et al. (2015). Niacin Inhibits Vascular Inflammation via Downregulating Nuclear Transcription Factor-κB Signaling Pathway.
  • Parra-Olea, E., et al. (2020).
  • El-Sayed, N., et al. (2024). Design, synthesis, and evaluation of antipyrine and nicotinic acid derivatives as anti-inflammatory agents: in vitro and in vivo studies. Journal of Biomolecular Structure and Dynamics, 1-17. [Link]
  • Gonzalez, M. A., et al. (2013). Niacin Modulates Pro-inflammatory Cytokine Secretion. A Potential Mechanism Involved in its Anti-atherosclerotic Effect. Current Pharmaceutical Design, 19(27), 4940-4946. [Link]
  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
  • Mauro, C., et al. (2021). New Insights into NF-κB Signaling in Innate Immunity: Focus on Immunometabolic Crosstalks. International Journal of Molecular Sciences, 22(11), 5585. [Link]

Sources

Application Notes and Protocols for the Analysis of 2-(Methylthio)nicotinic Acid by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides detailed methodologies for the quantitative analysis of 2-(Methylthio)nicotinic acid in research and pharmaceutical development settings. We present two robust analytical approaches: a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for routine purity assessments and quantification, and a highly sensitive and specific Liquid Chromatography-Mass Spectrometry (LC-MS) method for trace-level detection and confirmation. The protocols herein are grounded in established chromatographic principles and adhere to rigorous validation standards, ensuring data integrity and reproducibility.

Introduction

This compound is an aromatic carboxylic acid and a member of the pyridine family.[1] Its structural similarity to nicotinic acid (Niacin) and its derivatives suggests its potential role in various biological pathways and as a key intermediate in pharmaceutical synthesis. Accurate and reliable quantification of this compound is critical for quality control, metabolic studies, and formulation development.

This document serves as a comprehensive guide for researchers and drug development professionals, offering not just procedural steps but also the scientific rationale behind the methodological choices. The methods are designed to be self-validating, with performance characteristics that align with the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6]

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular Formula C₇H₇NO₂SPubChem[1]
Molecular Weight 169.20 g/mol PubChem[1]
Monoisotopic Mass 169.01974964 DaPubChem[1]
Predicted XlogP 1.2PubChem[1]
Appearance White crystals or powderThermo Scientific[7]
Melting Point 213.5-219.5 °CThermo Scientific[7]

The presence of a carboxylic acid group makes the molecule acidic, while the pyridine ring and methylthio group contribute to its overall polarity and potential for hydrophobic interactions.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of this compound in bulk materials or simple formulations where high sensitivity is not the primary requirement. The core principle is reversed-phase chromatography, which separates compounds based on their hydrophobicity.[8][9]

Rationale for Method Development

For acidic compounds like this compound, controlling the mobile phase pH is paramount.[10] By maintaining a pH at least two units below the analyte's pKa, the carboxylic acid group remains protonated (neutral), enhancing its retention on a non-polar stationary phase like C18.[10][11] This suppression of ionization leads to sharper, more symmetrical peaks and a more stable retention time. We have selected a C18 column due to its wide applicability and excellent hydrophobic separation capabilities.[8]

Experimental Protocol: HPLC-UV

2.2.1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound reference standard.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid or phosphoric acid.

  • Volumetric flasks, pipettes, and autosampler vials.

2.2.2. Preparation of Solutions

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B (Organic): Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2.2.3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 265 nm
Run Time 15 minutes

Rationale for UV wavelength: Nicotinic acid and its derivatives typically exhibit strong UV absorbance around 265 nm.[12]

2.2.4. Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution (1 mg/mL in Methanol) A->B C Prepare Working Standards (1-100 µg/mL) B->C F Inject Sample/Standard C->F D Prepare Sample Solution D->F E Set HPLC Conditions (C18, Gradient, 1 mL/min) E->F G UV Detection at 265 nm F->G H Integrate Peak Area G->H I Generate Calibration Curve H->I J Quantify Analyte I->J LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing & Quantification A Prepare Stock Solution (LC-MS Grade Solvents) B Prepare Working Standards (e.g., 0.1-100 ng/mL) A->B E Inject Sample/Standard B->E C Sample Extraction (e.g., Protein Precipitation) C->E D Set LC-MS Conditions (UPLC C18, Gradient) D->E F ESI Negative Ionization E->F G MRM Detection (m/z 168.0 -> 124.0) F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Calculate Concentration I->J

Sources

Application Notes and Protocols for the Development of 2-(Methylthio)nicotinic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the 2-(Methylthio)nicotinic Acid Scaffold

Nicotinic acid, or vitamin B3, and its derivatives have long been a cornerstone in medicinal chemistry, serving as a versatile scaffold for developing novel therapeutics.[1][2] The pyridine ring within the nicotinate structure is particularly amenable to modification, leading to the discovery of compounds with a wide array of biological activities, including antifungal, anti-inflammatory, and vasodilatory properties.[2] The this compound core, in particular, has emerged as a promising starting point for the design of new chemical entities with therapeutic potential. The introduction of the methylthio group at the 2-position of the nicotinic acid scaffold offers unique opportunities for chemical modification and interaction with biological targets.

This guide provides a comprehensive overview of the strategies and methodologies for developing derivatives of this compound. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to explore the chemical space around this scaffold and to identify novel drug candidates.

Part 1: Strategic Design of this compound Derivatives

The successful development of novel drug candidates from a lead scaffold hinges on a well-defined design strategy. For this compound, several key areas of the molecule can be targeted for modification to modulate its physicochemical properties and biological activity.

Modification of the Carboxylic Acid Group

The carboxylic acid moiety is a primary site for derivatization, often aimed at improving pharmacokinetic properties or engaging with specific target interactions.

  • Amide Formation: Conversion of the carboxylic acid to an amide is a common strategy to enhance metabolic stability and cell permeability. A diverse library of amides can be generated by coupling the parent acid with a variety of primary and secondary amines. For instance, N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide has shown moderate antifungal activity.[3]

  • Esterification: Esterification can be employed to create prodrugs, which may improve oral bioavailability. The ester can be designed to be cleaved by endogenous esterases, releasing the active carboxylic acid in vivo.

  • Bioisosteric Replacement: Replacing the carboxylic acid with a bioisostere can significantly alter the compound's properties while maintaining its ability to interact with the target.[4] Common bioisosteres for carboxylic acids include tetrazoles, which offer a similar acidic proton but are more lipophilic, potentially leading to improved oral absorption.[5]

Modification of the Methylthio Group

The methylthio group provides a handle for introducing structural diversity and modulating electronic properties.

  • Oxidation: The sulfur atom can be oxidized to a sulfoxide or a sulfone.[6][7] This transformation increases the polarity of the molecule and can introduce new hydrogen bonding capabilities, which may enhance binding affinity to the target protein.

  • Bioisosteric Replacement of the Sulfur Atom: The sulfur atom itself can be replaced with other atoms or groups to fine-tune the molecule's properties. For example, replacing the sulfur with an oxygen atom would yield a methoxy derivative, altering the geometry and electronic nature of the substituent. Bioisosteric replacement is a powerful tool in medicinal chemistry to optimize a range of molecular properties.[4][8][9]

  • Varying the Alkyl Group: The methyl group can be replaced with other alkyl or aryl groups to explore steric and hydrophobic interactions within the target's binding pocket. For example, 2-(1-adamantylthio)nicotinic acid has been shown to be a potent vasorelaxant and antioxidant.[10][11]

Substitution on the Pyridine Ring

While the parent scaffold is this compound, further substitution on the pyridine ring can be explored to optimize activity and selectivity. Introducing substituents at the 4-, 5-, or 6-positions can influence the molecule's electronics and provide additional points of interaction with the target.

Part 2: Synthetic Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of key derivatives of this compound.

General Synthesis of 2-(Alkylthio/Arylthio)nicotinic Acids

This protocol describes a general method for the synthesis of 2-(alkylthio/arylthio)nicotinic acids starting from 2-chloronicotinic acid.

Workflow for the Synthesis of 2-(Alkylthio/Arylthio)nicotinic Acids

G A 2-Chloronicotinic Acid E Reaction Mixture A->E B Thiol (R-SH) B->E C Base (e.g., NaH, K2CO3) C->E D Solvent (e.g., DMF, DMSO) D->E F Nucleophilic Aromatic Substitution E->F Heat G Work-up and Purification F->G H 2-(Alkylthio/Arylthio)nicotinic Acid G->H

Caption: General workflow for the synthesis of 2-(Alkylthio/Arylthio)nicotinic acids.

Protocol 2.1: Synthesis of 2-(Alkylthio/Arylthio)nicotinic Acid

  • Materials: 2-Chloronicotinic acid, desired thiol (R-SH), sodium hydride (NaH) or potassium carbonate (K2CO3), anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Procedure: a. To a stirred solution of the thiol (1.1 equivalents) in anhydrous DMF, add NaH (1.2 equivalents) portion-wise at 0 °C. b. Stir the mixture at room temperature for 30 minutes. c. Add 2-chloronicotinic acid (1.0 equivalent) to the reaction mixture. d. Heat the reaction to 80-100 °C and monitor by TLC until the starting material is consumed. e. Cool the reaction to room temperature and pour it into ice-water. f. Acidify the aqueous solution with 2N HCl to precipitate the product. g. Filter the precipitate, wash with water, and dry under vacuum. h. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-(alkylthio/arylthio)nicotinic acid.

Synthesis of 2-(Methylthio)nicotinamide Derivatives

This protocol details the conversion of this compound to its corresponding amides.

Protocol 2.2: Amide Coupling

  • Materials: this compound, desired amine (R1R2NH), thionyl chloride (SOCl2) or a coupling agent like HATU, and a suitable solvent like dichloromethane (DCM) or DMF.

  • Method A: Using Thionyl Chloride a. Reflux a mixture of this compound (1.0 equivalent) in thionyl chloride (5-10 equivalents) for 2 hours.[12] b. Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride. c. Dissolve the crude acid chloride in anhydrous DCM and add the desired amine (1.2 equivalents) and triethylamine (1.5 equivalents) at 0 °C. d. Stir the reaction at room temperature and monitor by TLC. e. Upon completion, wash the reaction mixture with water, saturated NaHCO3 solution, and brine. f. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel.

  • Method B: Using a Coupling Agent (e.g., HATU) a. To a solution of this compound (1.0 equivalent), the desired amine (1.2 equivalents), and HATU (1.2 equivalents) in DMF, add DIPEA (2.0 equivalents). b. Stir the reaction mixture at room temperature for 4-12 hours. c. Dilute the reaction mixture with ethyl acetate and wash with water and brine. d. Dry the organic layer, concentrate, and purify the product by column chromatography.

Oxidation of the Methylthio Group

This protocol describes the selective oxidation of the methylthio group to a sulfoxide or a sulfone.

Workflow for the Oxidation of the Methylthio Group

G A This compound Derivative D Reaction A->D B Oxidizing Agent B->D C Solvent C->D E Work-up and Purification D->E F 2-(Methylsulfinyl)nicotinic Acid Derivative E->F 1 eq. Oxidant G 2-(Methylsulfonyl)nicotinic Acid Derivative E->G >2 eq. Oxidant

Caption: General workflow for the oxidation of the methylthio group.

Protocol 2.3: Oxidation to Sulfoxide and Sulfone

  • Materials: this compound derivative, meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H2O2), dichloromethane (DCM) or acetic acid.

  • Procedure for Sulfoxide Synthesis: a. Dissolve the this compound derivative (1.0 equivalent) in DCM. b. Add a solution of m-CPBA (1.0-1.1 equivalents) in DCM dropwise at 0 °C. c. Stir the reaction at 0 °C to room temperature and monitor by TLC. d. Upon completion, quench the reaction with a saturated solution of sodium thiosulfate. e. Separate the organic layer, wash with saturated NaHCO3 solution and brine. f. Dry, concentrate, and purify by column chromatography. A "green" method using hydrogen peroxide in glacial acetic acid can also be employed for a highly selective oxidation to the sulfoxide.[13]

  • Procedure for Sulfone Synthesis: a. Dissolve the this compound derivative (1.0 equivalent) in DCM. b. Add m-CPBA (2.2-2.5 equivalents) portion-wise at 0 °C. c. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC). d. Follow the work-up procedure described for the sulfoxide synthesis. Various reagents and catalysts can be used for the oxidation of sulfides to sulfones.[7]

Part 3: Biological Evaluation Protocols

Once a library of this compound derivatives has been synthesized, the next critical step is to evaluate their biological activity. The choice of assays will depend on the therapeutic target of interest. Below are example protocols for common screening assays.

In Vitro Antifungal Activity Assay

This protocol is adapted for screening compounds against fungal pathogens.

Protocol 3.1: Broth Microdilution Antifungal Susceptibility Testing

  • Materials: Fungal strains (e.g., Candida albicans, Aspergillus fumigatus), RPMI-1640 medium, 96-well microtiter plates, test compounds dissolved in DMSO.

  • Procedure: a. Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL). b. Prepare serial two-fold dilutions of the compounds in RPMI-1640 medium in the 96-well plates. The final concentration range may vary (e.g., 0.125 to 64 µg/mL). c. Prepare a fungal inoculum and adjust the concentration to 1-5 x 10^3 CFU/mL in RPMI-1640. d. Add the fungal inoculum to each well containing the diluted compounds. e. Include positive (fungal inoculum without compound) and negative (medium only) controls. f. Incubate the plates at 35 °C for 24-48 hours. g. Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.[14]

In Vitro Anti-inflammatory Activity Assay

This protocol can be used to assess the anti-inflammatory potential of the synthesized derivatives.

Protocol 3.2: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

  • Materials: RAW 264.7 murine macrophage cell line, DMEM medium, fetal bovine serum (FBS), lipopolysaccharide (LPS), Griess reagent.

  • Procedure: a. Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of the test compounds for 1 hour. c. Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. d. After incubation, collect the cell culture supernatant. e. Measure the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production. f. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. Compounds exhibiting significant nitrite inhibition are considered to have potent anti-inflammatory activity.[15]

Part 4: Data Interpretation and Structure-Activity Relationship (SAR) Analysis

Systematic analysis of the biological data in conjunction with the structural modifications is crucial for establishing a structure-activity relationship (SAR).

Table 1: Hypothetical SAR Data for this compound Derivatives

Compound IDR1 (at COOH)R2 (at S)ModificationAntifungal MIC (µg/mL)Anti-inflammatory IC50 (µM)
Parent OHCH3->64>100
1a NH-PhCH3Amide3255.2
1b NH-(4-Cl-Ph)CH3Amide1623.8
2a OHCH3Sulfoxide>6485.1
2b OHCH3Sulfone6442.5
3a OHAdamantylAlkyl variation815.7

SAR Insights:

  • Amide Formation: Conversion of the carboxylic acid to an amide (e.g., 1a , 1b ) generally improves both antifungal and anti-inflammatory activity compared to the parent compound. Substitution on the phenyl ring of the amide can further enhance potency.

  • Oxidation of Sulfur: Oxidation to the sulfoxide (2a ) does not appear to be beneficial for antifungal activity but may slightly improve anti-inflammatory effects. The sulfone (2b ) shows a more pronounced improvement in anti-inflammatory potency.

  • Alkyl Group Variation: Replacing the methyl group with a bulky adamantyl group (3a ) leads to a significant increase in both antifungal and anti-inflammatory activities, suggesting the presence of a large hydrophobic pocket in the respective targets.

Logical Relationship for SAR-driven Optimization

G A Initial Hit: This compound B Synthesize Analogs A->B C Biological Screening B->C D SAR Analysis C->D E Identify Key Moieties D->E F Design Next Generation Analogs E->F G Iterative Optimization Cycle F->G G->B

Caption: Iterative cycle of synthesis, screening, and SAR analysis for lead optimization.

Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. By systematically exploring the chemical space through derivatization of the carboxylic acid and methylthio groups, and by applying robust biological evaluation protocols, researchers can uncover potent and selective drug candidates. The iterative process of design, synthesis, and testing, guided by SAR analysis, is paramount to the successful development of these derivatives into clinically viable drugs.

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Application Notes and Protocols for Evaluating 2-(Methylthio)nicotinic Acid Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 2-(Methylthio)nicotinic Acid

This compound is a structural analog of nicotinic acid (niacin), a well-known lipid-lowering agent and vitamin.[1][2] The therapeutic effects of nicotinic acid are primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[3][4][5] As a GPR109A agonist, this compound is poised to modulate a variety of cellular processes, with significant potential in the treatment of dyslipidemia and inflammatory conditions.[6][7][8]

This comprehensive guide provides a suite of detailed cell-based assays to rigorously evaluate the efficacy and mechanism of action of this compound. We will delve into the core signaling pathways initiated by GPR109A activation and present step-by-step protocols for quantifying these events. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the pharmacological profile of this compound and similar compounds.

The Target: GPR109A Signaling Pathways

GPR109A is a pleiotropic receptor that engages multiple downstream signaling cascades upon agonist binding. A thorough understanding of these pathways is critical for designing and interpreting efficacy studies.

Upon activation by an agonist like this compound, GPR109A primarily couples to the Gi/o family of G proteins.[4][6] This initiates a canonical signaling cascade that inhibits adenylyl cyclase, leading to a measurable decrease in intracellular cyclic AMP (cAMP) levels.[4][9] This reduction in cAMP is a hallmark of GPR109A activation and serves as a primary endpoint for assessing agonist potency and efficacy.

Beyond the canonical Gi pathway, GPR109A activation can also trigger secondary signaling events. These include the mobilization of intracellular calcium ([Ca2+])i, likely through Gβγ subunit signaling or coupling to Gq proteins, and the recruitment of β-arrestin proteins, which can mediate receptor internalization and G protein-independent signaling.[4][9] Furthermore, downstream of these initial events, GPR109A activation has been shown to modulate the activity of key inflammatory and metabolic pathways, such as the PI3K/Akt and NF-κB signaling cascades.[9][10][11][12] The anti-inflammatory effects of GPR109A agonists are often attributed to the inhibition of NF-κB, a master regulator of pro-inflammatory gene expression.[13][14][15]

GPR109A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR109A GPR109A Gi Gi/o GPR109A->Gi Activates Gbg Gβγ GPR109A->Gbg Releases AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP PLC Phospholipase C Ca2 ↑ [Ca²⁺]i PLC->Ca2 PKA ↓ PKA cAMP->PKA PKC PKC Ca2->PKC IKK IKK PKC->IKK Activates PI3K PI3K Akt Akt PI3K->Akt Akt->IKK Inhibits IκB IκB IKK->IκB Phosphorylates NFkB_inactive NF-κB IKK->NFkB_inactive Releases IκB->NFkB_inactive Inhibits NFkB_active NF-κB NFkB_inactive->NFkB_active Translocates Gene ↓ Inflammatory Gene Expression NFkB_active->Gene MTNA This compound MTNA->GPR109A Gi->AC Inhibits Gbg->PLC Gbg->PI3K Activates

Figure 1. Simplified GPR109A signaling pathways.

Experimental Workflows: A Multi-faceted Approach to Efficacy Evaluation

To comprehensively assess the efficacy of this compound, we recommend a tiered approach, starting with the primary signaling event and progressing to downstream functional outcomes.

Experimental_Workflow cluster_primary Primary Signaling Assays cluster_downstream Downstream Functional Assays cAMP cAMP Accumulation Assay (Quantify Gi activation) NFkB NF-κB Activation Assay (Measure anti-inflammatory potential) cAMP->NFkB Informs Calcium Intracellular Calcium Mobilization Assay (Assess Gβγ/Gq signaling) Calcium->NFkB Informs Cytokine Cytokine Release Assay (Functional inflammatory readout) NFkB->Cytokine Predicts

Figure 2. Recommended experimental workflow for evaluating this compound.

Detailed Protocols

Protocol 1: cAMP Accumulation Assay

This assay directly measures the functional consequence of Gi coupling by quantifying the inhibition of forskolin-stimulated cAMP production.

Principle: Forskolin directly activates adenylyl cyclase, leading to a surge in intracellular cAMP. A Gi-coupled receptor agonist, such as this compound, will inhibit this forskolin-induced cAMP accumulation. The magnitude of this inhibition is proportional to the efficacy of the compound.

Materials:

  • HEK293 or CHO cells stably expressing human GPR109A

  • Cell culture medium (e.g., DMEM/F-12) with 10% FBS and appropriate selection antibiotic

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Forskolin

  • 3-isobutyl-1-methylxanthine (IBMX)

  • This compound

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)[16][17]

  • 384-well white opaque microplates

Procedure:

  • Cell Seeding: Seed GPR109A-expressing cells into a 384-well plate at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of forskolin and IBMX in assay buffer.

  • Assay Initiation:

    • Aspirate the culture medium from the wells.

    • Add assay buffer containing a fixed concentration of IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

    • Add the serial dilutions of this compound to the respective wells.

    • Incubate for 15-30 minutes at room temperature.

    • Add a fixed concentration of forskolin (typically the EC80 concentration, predetermined in separate experiments) to all wells except the basal control.

    • Incubate for 30 minutes at room temperature.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen detection kit.[18][19]

  • Data Analysis:

    • Normalize the data to the forskolin-stimulated control (100%) and the basal control (0%).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

ParameterDescriptionExpected Outcome for this compound
EC50 The concentration of agonist that produces 50% of the maximal response.A potent agonist will have a low nanomolar to micromolar EC50.
Emax The maximum achievable response.A full agonist will completely inhibit forskolin-stimulated cAMP production.
Protocol 2: Intracellular Calcium Mobilization Assay

This assay assesses the ability of this compound to induce a transient increase in intracellular calcium.

Principle: Upon activation, some GPCRs can trigger the release of calcium from intracellular stores. This is detected using a calcium-sensitive fluorescent dye that exhibits an increase in fluorescence intensity upon binding to free calcium.[20]

Materials:

  • GPR109A-expressing cells

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM)[21][22]

  • Pluronic F-127

  • Probenecid (optional, to prevent dye leakage)

  • This compound

  • A positive control agonist (e.g., ATP for endogenous P2Y receptors)

  • Fluorescence microplate reader with an injection system

Procedure:

  • Cell Seeding: Seed GPR109A-expressing cells into a 96-well black, clear-bottom microplate and incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye, Pluronic F-127, and optionally probenecid in assay buffer.

    • Remove the culture medium and add the loading buffer to the cells.

    • Incubate for 45-60 minutes at 37°C in the dark.

    • Wash the cells gently with assay buffer to remove excess dye.

  • Assay Measurement:

    • Place the plate in the fluorescence microplate reader.

    • Establish a stable baseline fluorescence reading for 15-20 seconds.

    • Inject the desired concentration of this compound into the wells.

    • Continue to measure the fluorescence intensity for at least 60-120 seconds to capture the peak response and subsequent decay.

  • Data Analysis:

    • The change in fluorescence is typically expressed as the ratio of the fluorescence after compound addition to the initial baseline fluorescence (F/F0) or as the change in fluorescence (ΔF).

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the peak response against the logarithm of the agonist concentration to determine the EC50.

ParameterDescriptionExpected Outcome for this compound
Peak Fluorescence The maximum increase in fluorescence intensity upon agonist addition.A positive response indicates calcium mobilization.
EC50 The concentration of agonist that produces 50% of the maximal calcium response.Provides a measure of the compound's potency in this pathway.
Protocol 3: NF-κB Activation Assay

This assay evaluates the anti-inflammatory potential of this compound by measuring its ability to inhibit the activation of the NF-κB transcription factor.

Principle: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α or LPS, trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. GPR109A activation can interfere with this process.[12]

Materials:

  • A suitable cell line, such as human monocytic THP-1 cells or macrophages.

  • Cell culture medium (e.g., RPMI-1640)

  • An inflammatory stimulus (e.g., TNF-α or LPS)

  • This compound

  • NF-κB reporter gene assay kit or high-content imaging system for nuclear translocation.[23][24]

  • Nuclear extraction kit and antibodies for Western blotting (for p65 subunit) as an alternative method.

Procedure (Reporter Gene Assay):

  • Cell Transfection: Co-transfect cells with a GPR109A expression vector (if not endogenously expressed) and an NF-κB-responsive reporter vector (e.g., containing a luciferase gene downstream of NF-κB binding sites).

  • Cell Treatment:

    • Plate the transfected cells in a multi-well plate.

    • Pre-incubate the cells with serial dilutions of this compound for 1-2 hours.

    • Stimulate the cells with a fixed concentration of TNF-α or LPS for 4-6 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

    • Calculate the percentage inhibition of the TNF-α/LPS-induced NF-κB activation for each concentration of this compound.

    • Plot the percentage inhibition against the logarithm of the compound concentration to determine the IC50.

ParameterDescriptionExpected Outcome for this compound
IC50 The concentration of the compound that causes 50% inhibition of NF-κB activation.A low IC50 indicates potent anti-inflammatory activity.
Protocol 4: Cytokine Release Assay

This assay provides a functional readout of the anti-inflammatory effects of this compound by measuring the secretion of pro-inflammatory cytokines.

Principle: Activated immune cells, such as macrophages or peripheral blood mononuclear cells (PBMCs), release a variety of cytokines. The anti-inflammatory effect of this compound can be quantified by measuring the reduction in the release of key pro-inflammatory cytokines like TNF-α, IL-6, and MCP-1.[7][11]

Materials:

  • Human PBMCs or a monocytic cell line (e.g., THP-1)

  • Cell culture medium

  • An inflammatory stimulus (e.g., LPS)

  • This compound

  • Cytokine detection kit (e.g., ELISA or multiplex bead-based assay)[25][26][27][28]

Procedure:

  • Cell Seeding and Differentiation (if necessary): Seed PBMCs or THP-1 cells in a multi-well plate. If using THP-1 cells, differentiate them into a macrophage-like phenotype with PMA.

  • Cell Treatment:

    • Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS for 18-24 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • Cytokine Measurement: Measure the concentration of the desired cytokines in the supernatant using an appropriate immunoassay.

  • Data Analysis:

    • Calculate the percentage inhibition of LPS-induced cytokine release for each concentration of this compound.

    • Plot the percentage inhibition against the logarithm of the compound concentration to determine the IC50 for the inhibition of each cytokine.

CytokineExpected Outcome for this compound
TNF-α Significant inhibition of release.
IL-6 Significant inhibition of release.
MCP-1 Significant inhibition of release.

Conclusion

The suite of cell-based assays detailed in this application note provides a robust framework for characterizing the efficacy of this compound as a GPR109A agonist. By systematically evaluating its impact on primary signaling events, downstream pathways, and functional inflammatory responses, researchers can build a comprehensive pharmacological profile of this and other related compounds, thereby accelerating their development as potential therapeutics for metabolic and inflammatory diseases.

References

  • A simple procedure for assaying cAMP - PubMed - NIH. (1994, July). Pharmacol Biochem Behav., 48(3), 813-6.
  • High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. (2022, February 5). Toxicol Rep., 9, 233-243.
  • The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. (2020). MDPI.
  • cAMP-Glo™ Assay Protocol. Promega Corporation.
  • Application Notes and Protocols for GPR109A Activation Assay Using Acifran. Benchchem.
  • Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. PMC - NIH.
  • Niacin Activates the PI3K/Akt Cascade via PKC- and EGFR-Transactivation-Dependent Pathways through Hydroxyl-Carboxylic Acid Receptor 2. (2014, November 6). PLOS One.
  • Application Notes and Protocols for Intracellular Calcium Mobilization Assay Using C3a (70-77). Benchchem.
  • cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Bio-protocol.
  • GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. PMC - NIH.
  • Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. PMC - PubMed Central.
  • Standard cell-based assays for cytokine release and cellular proliferation of murine CAR T cells. (2023, August 21). Protocols.io.
  • GPR109A and Vascular Inflammation. PMC - NIH.
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  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol.
  • GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. IOVS.
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  • Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research. Creative Proteomics.
  • Measurement of NF-κB activation in TLR-activated macrophages. PMC - NIH.
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017, November 20). Assay Guidance Manual - NCBI.
  • Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. PMC - NIH.
  • Assaying NF-KB and AP-1 DNA-Binding and Transcriptional Activity. (2000). Springer Protocols.
  • Structural insights into the human niacin receptor HCA2-Gi signalling complex. (2023, March 27). PMC - NIH.
  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (2012, October 1). NCBI.
  • Cytokine ELISA Protocol. BD Biosciences.
  • Niacin Activates the PI3K/Akt Cascade via PKC- And EGFR-transactivation-dependent Pathways Through Hydroxyl-Carboxylic Acid Receptor 2. (2014, November 6). PubMed.
  • Rapid Measurements of Intracellular Calcium Using a Fluorescence Plate Reader.
  • NF-kappa B : Methods and Protocols. New York University Abu Dhabi - NYU Libraries.
  • What is the protocol for activation of NFkB via TNFalpha treatment in HepG2 cells? (2015, January 15).
  • GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. PMC - NIH.
  • ProStorm® Cytokine Release Assay. ProImmune.
  • Cytokine Release Assay. iQ Biosciences.
  • Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin. NIH.
  • GPR109A activation in breast cancer cells inhibits cell survival and... ResearchGate.
  • The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. (2013, December 26). PMC - NIH.
  • Nicotinic acid: pharmacological effects and mechanisms of action. PubMed.
  • Nicotinic acid. Wikipedia.
  • Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. (2022, November 26). PMC - NIH.
  • Involvement of the Niacin Receptor GPR109a in the LocalControl of Glucose Uptake in Small Intestine of Type 2Diabetic Mice. MDPI.
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  • Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. PMC - PubMed Central.
  • Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. PubMed.
  • Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Semantic Scholar.
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reaction conditions for the synthesis of 2-(Methylthio)nicotinic acid esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Synthesis of 2-(Methylthio)nicotinic Acid Esters

Authored by: A Senior Application Scientist

Introduction

This compound and its ester derivatives are pivotal intermediates in the fields of medicinal chemistry and drug development. Their structural motif, featuring a pyridine ring functionalized with both an ester and a methylthio group, serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. The strategic placement of the methylthio group at the 2-position of the pyridine ring is crucial for modulating the electronic properties and biological interactions of the final compounds.

This guide provides a comprehensive overview of the prevailing synthetic strategies for preparing this compound esters. We will delve into the mechanistic underpinnings of the key reaction, explain the rationale behind the selection of specific reagents and conditions, and provide detailed, actionable protocols for researchers. The focus is on the most common and reliable method: the nucleophilic aromatic substitution (SNAr) of 2-halonicotinic acid esters.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound esters is most effectively achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is favored due to the electronic nature of the pyridine ring system. The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, reducing the electron density at the C2 and C4 positions. This inherent electron deficiency makes the 2-position particularly susceptible to attack by nucleophiles, especially when a good leaving group, such as a halogen, is present.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A potent sulfur nucleophile, typically sodium thiomethoxide (NaSMe) or methanethiolate generated in situ, attacks the electron-deficient C2 carbon of the 2-halonicotinate ester. This step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and the ester group, which stabilizes the intermediate.

  • Elimination of Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the halide leaving group (e.g., Cl⁻). This step is typically fast and irreversible, driving the reaction to completion.

A placeholder DOT script is used above. A functional diagram will be generated based on real chemical structures.

SNAr_Mechanism sub Methyl 2-chloronicotinate inter Meisenheimer Complex (Resonance Stabilized) sub:e->inter:w + CH₃S⁻ nuc CH₃S⁻ prod Methyl 2-(methylthio)nicotinate inter:e->prod:w - Cl⁻ lg Cl⁻

Diagram 1: General SNAr Mechanism.

Key Experimental Parameters and Their Rationale

The success of the synthesis hinges on the careful selection of several key parameters.

ParameterSelection & Rationale
Substrate Methyl 2-chloronicotinate : The chloro- derivative is the most common starting material due to its commercial availability and the good leaving group ability of chloride. The ester group enhances the electrophilicity of the C2 position.[1][2][3]
Nucleophile Sodium Thiomethoxide (NaSMe) : A strong and readily available nucleophile that ensures an efficient reaction.[4] Alternatively, methanethiol can be used with a base like sodium methoxide or potassium carbonate to generate the more reactive thiolate anion in situ.[5]
Solvent Polar Aprotic (e.g., DMF, Acetonitrile) : These solvents are ideal as they solvate the cation (Na⁺) of the nucleophile, leaving the anion bare and highly reactive. They do not participate in hydrogen bonding, which would otherwise stabilize and reduce the nucleophilicity of the thiolate. Alcohols (e.g., Methanol) : Can also be used, especially when generating the thiolate in situ with sodium methoxide in methanol.[5]
Temperature Room Temperature to Reflux : Traditional methods often require elevated temperatures to overcome the activation energy barrier.[6] However, modern approaches using activated pyridinium salts can enable the reaction to proceed efficiently at room temperature, which is advantageous for sensitive substrates.[7][8][9][10]
Base Potassium Carbonate (K₂CO₃) or Sodium Methoxide (NaOMe) : Required if starting with methanethiol (CH₃SH) instead of its salt. The base deprotonates the thiol to form the thiolate, which is a significantly stronger nucleophile.[5][7]
Atmosphere Inert (Nitrogen or Argon) : Thiolates are susceptible to oxidation, which can lead to the formation of disulfide byproducts. Conducting the reaction under an inert atmosphere is a critical step to prevent this side reaction and maximize yield.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of methyl 2-(methylthio)nicotinate.

Protocol 1: Classical Synthesis via SNAr

This protocol describes a robust and widely applicable method using commercially available starting materials. The procedure is adapted from established methodologies for similar transformations.[5]

Materials:

  • Methyl 2-chloronicotinate (1.0 eq)[2]

  • Sodium thiomethoxide (1.1 - 1.5 eq)[4] OR Sodium methoxide (1.2 eq) and Methanethiol (1.2 eq)

  • Anhydrous Methanol or DMF

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Workflow Diagram:

workflow A Charge flask with Methyl 2-chloronicotinate and solvent B Establish inert atmosphere (N₂/Ar) A->B C Add Sodium Thiomethoxide portion-wise at 0°C B->C D Warm to room temperature or heat to reflux C->D E Monitor reaction by TLC D->E F Quench with water/sat. NaHCO₃ E->F G Extract with Ethyl Acetate or DCM F->G H Wash organic layer with brine G->H I Dry over Na₂SO₄, filter H->I J Concentrate under reduced pressure I->J K Purify by column chromatography J->K L Characterize final product K->L

Diagram 2: Experimental Workflow for Classical SNAr.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add methyl 2-chloronicotinate (1.0 eq) and anhydrous methanol (or DMF) to make a ~0.5 M solution.

  • Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Nucleophile Addition: Cool the solution to 0 °C using an ice bath. Carefully add sodium thiomethoxide (1.2 eq) portion-wise over 10 minutes. Causality Note: The exothermic reaction is controlled by slow addition at low temperature to prevent runaway reactions and minimize side product formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. If the reaction is slow, it can be gently heated to 50-60 °C.

  • Monitoring: Track the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate or dichloromethane.

  • Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any acidic impurities) and then with brine. Trustworthiness Note: This washing sequence ensures the removal of unreacted reagents and salts, which is critical for obtaining a pure product.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure methyl 2-(methylthio)nicotinate.

Protocol 2: Advanced Room-Temperature Synthesis

Recent advancements have focused on developing milder reaction conditions to improve substrate scope and functional group tolerance. One such strategy involves the activation of the 2-halopyridine as a pyridinium salt, which dramatically enhances its electrophilicity and allows the SNAr reaction to proceed at room temperature.[6][7][8]

Principle: The reaction of a 2-halopyridine with an activating agent like triflic anhydride and an enol ether forms a highly reactive 2-halo-N-alkenylpyridinium salt. This salt is exceptionally electrophilic, enabling SNAr with thiols at ambient temperature, often in the presence of a mild base like potassium carbonate.[7]

General Procedure Outline:

  • Activation: The 2-chloronicotinate ester is first converted to a highly reactive pyridinium triflate salt.

  • SNAr Reaction: A flask is charged with the activated pyridinium salt (1.0 eq), an anhydrous solvent like acetonitrile, the thiol nucleophile (e.g., methanethiol, 1.0 eq), and a non-nucleophilic base such as anhydrous potassium carbonate (1.0 eq).[7]

  • Execution: The mixture is stirred at room temperature. The reaction is typically rapid, often completing within a few hours.[6][7]

  • Workup & Hydrolysis: Following the SNAr reaction, the activating group on the pyridine nitrogen is hydrolyzed under mild acidic or basic conditions to yield the final 2-thiopyridine product.

This advanced method highlights a move towards more sustainable and efficient chemical synthesis, avoiding the need for high temperatures and expanding the utility of the SNAr reaction.

Conclusion

The synthesis of this compound esters is a well-established process, primarily relying on the robust and predictable Nucleophilic Aromatic Substitution (SNAr) reaction. By understanding the underlying mechanism and the critical roles of the substrate, nucleophile, solvent, and temperature, researchers can reliably produce these valuable intermediates. The classical thermal method offers a straightforward and cost-effective approach, while modern, activation-based strategies provide a milder, room-temperature alternative suitable for more complex and sensitive molecules. The protocols and principles outlined in this guide are designed to empower researchers to confidently and successfully perform this important transformation in a laboratory setting.

References

  • Merklin, J., Sinardo, B., & Majireck, M. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega, 10(47), 57335-57347. [Link]
  • Merklin, J., Sinardo, B., & Majireck, M. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
  • PrepChem. (n.d.). Synthesis of methyl 2-methoxy-6-(methylthio)
  • Li, J. (2013). A Study of the Synthesis of Niflumic Acid and Related Compounds. Dublin City University. [Link]
  • PubMed. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.
  • ResearchGate. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
  • Cambridge Open Engage. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
  • PubChem. (n.d.). Methyl 2-chloronicotinate.
  • LookChem. (n.d.). Sodium thiomethoxide. LookChem. [Link]

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Application Notes & Protocols: Purification of 2-(Methylthio)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the purification of 2-(Methylthio)nicotinic acid, a crucial building block in pharmaceutical synthesis. Recognizing that the purity of starting materials is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API), we present detailed protocols for several robust purification techniques. This guide is intended for researchers, chemists, and process development scientists. We delve into the underlying principles of each method, offering step-by-step instructions for recrystallization, acid-base extraction, and preparative chromatography, complemented by methods for purity assessment.

Compound Profile and Strategic Considerations

This compound is an amphoteric molecule possessing both a weakly basic pyridine ring and an acidic carboxylic acid group. Its physicochemical properties are central to designing an effective purification strategy.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₇H₇NO₂S PubChem[1]
Molecular Weight 169.20 g/mol PubChem[1]
Appearance White to off-white crystalline solid Thermo Scientific Chemicals[2], ChemicalBook[3]
Melting Point 213-219 °C Thermo Scientific Chemicals[2], ChemicalBook[3]

| Predicted XLogP3 | 1.2 | PubChem[1] |

Impurity Profile: The nature of impurities in a crude sample of this compound is typically dependent on its synthetic route. Common impurities may include:

  • Starting Materials: Unreacted precursors.

  • Side-Products: Isomers or products from competing reaction pathways.

  • Intermediates: Such as the corresponding amide or nitrile if the synthesis involves hydrolysis.[4]

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.

A logical approach to selecting a purification method is essential for efficiency and yield. The choice depends on the scale of purification, the nature of the impurities, and the desired final purity.

Purification_Strategy crude Crude this compound purity_check Initial Purity Assessment (TLC, HPLC, ¹H NMR) crude->purity_check decision Impurity Type & Scale? purity_check->decision sub_group Substantial Solid Impurities or Low Purity (<90%) decision->sub_group Low high_purity_group Minor Impurities or High Purity (>90%) decision->high_purity_group High acid_base Acid-Base Extraction sub_group->acid_base Primarily neutral/basic/acidic impurities chromatography Preparative Chromatography sub_group->chromatography Complex mixture or isomers recrystallization Recrystallization high_purity_group->recrystallization Crystalline solid acid_base->recrystallization chromatography->recrystallization final_product Pure Product (>99%) recrystallization->final_product

Figure 1: Decision workflow for selecting the appropriate purification technique.

Recrystallization: The Workhorse of Solid Purification

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[5] The ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point.[6]

Protocol 2.1: Single-Solvent Recrystallization

Principle: This method involves dissolving the crude solid in a minimal amount of a hot, single solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution (mother liquor).[7]

Materials:

  • Crude this compound

  • Selected solvent (e.g., Ethanol, Isopropanol, or Water)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Place a small amount of the crude material in a test tube and add a few drops of the chosen solvent. If it dissolves readily at room temperature, the solvent is unsuitable. If it is poorly soluble, heat the mixture. A good solvent will dissolve the compound when hot but not when cold. For this compound, polar solvents like ethanol or water are good starting points.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of solvent required to create a slurry. Heat the mixture to a gentle boil while stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated Erlenmeyer flask. This prevents premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Verification:

  • The final product should be a white crystalline solid.

  • Determine the melting point; a sharp range close to the literature value (213-219 °C) indicates high purity.[2]

  • Calculate the percent recovery.

Protocol 2.2: Two-Solvent Recrystallization

Principle: This technique is used when no single solvent has the ideal solubility profile. It employs a pair of miscible solvents: one in which the compound is highly soluble ("solvent #1") and another in which it is poorly soluble ("solvent #2").[9]

Procedure:

  • Dissolve the crude solid in a minimal amount of hot "solvent #1" (the 'good' solvent).

  • While the solution is still hot, add "solvent #2" (the 'poor' solvent) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Add a few drops of hot "solvent #1" to redissolve the precipitate and make the solution clear again.

  • Follow steps 4-7 from the Single-Solvent Recrystallization protocol.

Acid-Base Extraction: Exploiting Amphoteric Nature

The presence of both a basic pyridine nitrogen and an acidic carboxylic acid group makes this compound an ideal candidate for purification by acid-base extraction. This technique separates compounds based on their differing solubilities in aqueous and organic phases at various pH levels.

Principle: By adjusting the pH of an aqueous solution, the ionization state of the target compound can be manipulated. At low pH, the pyridine nitrogen is protonated, making the compound water-soluble as a cation. At high pH, the carboxylic acid is deprotonated, making it water-soluble as an anion. Neutral impurities will remain in the organic phase throughout this process.

Acid_Base_Extraction start Crude product dissolved in Organic Solvent (e.g., EtOAc) wash_base Wash with aq. NaHCO₃ (pH ~8.5) start->wash_base separate1 Separate Layers wash_base->separate1 org1 Organic Phase 1: Neutral & Basic Impurities aq1 Aqueous Phase 1: 2-(Methylthio)nicotinate salt acidify Acidify with HCl to pH ~2-3 aq1->acidify separate1->org1 Discard separate1->aq1 precipitate Precipitation of Pure Product acidify->precipitate filter Filter, Wash with Water, Dry precipitate->filter

Figure 2: Workflow for purification via acid-base extraction.

Protocol 3.1: Purification via Basic Extraction

Materials:

  • Crude this compound

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric Acid (HCl)

  • Separatory funnel

  • pH paper or meter

Procedure:

  • Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate. If there are insoluble parts, filter them off.

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 5% aq. NaHCO₃. Stopper the funnel and shake vigorously, venting frequently to release any pressure from CO₂ evolution.

  • Separation: Allow the layers to separate. The deprotonated this compound will move into the aqueous (bottom) layer as its sodium salt. Drain the aqueous layer into a clean beaker.

  • Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the product. Combine the aqueous extracts.

    • Scientist's Note: At this stage, strongly acidic impurities remain in the organic layer, while neutral and basic impurities are also left behind. This step is highly selective for carboxylic acids.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH of the solution is approximately 2-3. The protonated, neutral this compound will precipitate out of the solution as a solid.

  • Isolation: Collect the white precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Preparative Column Chromatography

When dealing with complex mixtures or impurities with similar properties (e.g., isomers), preparative chromatography is the method of choice.

Principle: This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent system). For this compound, its polarity allows for effective separation on normal-phase silica gel.

Protocol 4.1: Normal-Phase Silica Gel Chromatography

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Solvents: Hexanes, Ethyl Acetate, Methanol, Acetic Acid

  • TLC plates and chamber

Procedure:

  • TLC Method Development: First, determine an appropriate mobile phase using Thin Layer Chromatography (TLC).[10] A good solvent system will provide a retention factor (R_f) of ~0.3 for the target compound. A common starting point for acidic compounds is a mixture of Hexanes/Ethyl Acetate with a small amount (0.5-1%) of acetic acid or methanol to improve peak shape and reduce tailing.

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the initial mobile phase (e.g., 100% Hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent (like DCM or methanol). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 80:20 Hexanes/EtOAc) and gradually increasing the polarity (gradient elution).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.

  • Isolation: Combine the pure fractions, as identified by TLC, and remove the solvent using a rotary evaporator to yield the purified product.

Purity Assessment

Verifying the purity of the final product is a critical step. A combination of techniques should be used for a comprehensive assessment.

Table 2: Analytical Techniques for Purity Verification

Technique Purpose Expected Result for Pure Sample
Melting Point Assess purity and identity Sharp melting range, e.g., 215-217 °C.[3]
HPLC Quantify purity, detect impurities Single major peak (>99% area) with a stable baseline.[11]
TLC Qualitative check for impurities Single spot with a consistent R_f value.[10]
¹H NMR Structural confirmation and purity Spectrum consistent with the expected structure; absence of impurity signals.

| Titration | Determine assay (potency) | Assay value between 98.0% and 102.0%.[2] |

Protocol 5.1: Analytical HPLC Method

This protocol provides a starting point for developing a purity-indicating HPLC method, based on common methods for nicotinic acid and its derivatives.[12][13]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

  • Sample Prep: Dissolve a ~1 mg/mL sample in a 50:50 mixture of Mobile Phase A and B.

References

  • National Center for Biotechnology Information (2024).PubChem Compound Summary for CID 262400, this compound. PubChem. [Link]
  • National Center for Biotechnology Information (2024).PubChem Compound Summary for CID 2774544, 2-(Methylthio)nicotinamide. PubChem. [Link]
  • Google Patents.
  • Massachusetts Institute of Technology.7.6.
  • Iwaki, M., Murakami, E., & Kakehi, K. (2000).Chromatographic and capillary electrophoretic methods for the analysis of nicotinic acid and its metabolites.
  • Pyka, A., & Klimczok, J. (2003).A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Acta Poloniae Pharmaceutica, 60(5), 327–333. [Link]
  • Professor Dave Explains. (2020, January 10).
  • Mettler Toledo.Recrystallization Guide: Process, Procedure, Solvents.[Link]
  • Mohrig, J. R., Alberg, D. G., Hofmeister, G. E., Schatz, P. F., & Hammond, C. N. (2014).Technique 8: Recrystallization. In Laboratory Techniques in Organic Chemistry (4th ed.). W. H. Freeman.
  • Głód, B. K., Wójciak, R., & Puzanowska-Tarasiewicz, H. (2010).Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1126–1132. [Link]
  • SIELC Technologies.
  • Ferreira, O., & Macedo, E. A. (2011).Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.

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Application Note: Validated RP-HPLC-UV Method for the Quantification of 2-(Methylthio)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated analytical method for the quantitative determination of 2-(Methylthio)nicotinic acid. As a key metabolite or impurity in pharmaceutical development, its accurate quantification is critical for safety, efficacy, and quality control. This guide provides a comprehensive framework utilizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The protocols herein are designed for researchers, analytical scientists, and quality control professionals, offering step-by-step instructions for method validation in accordance with major regulatory standards, including the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The causality behind experimental choices is explained to empower users to adapt and troubleshoot the method effectively.

Introduction: The Rationale for a Validated Method

Therefore, analytical method validation is a mandatory process in the pharmaceutical industry. It provides documented evidence that a method is "fit for purpose," meaning it is reliable, reproducible, and accurate for its intended use.[3][4] This document is structured to serve as a self-validating system, grounded in the principles outlined by global regulatory bodies like the FDA and EMA, which now align with the ICH M10 and Q2(R2) guidelines for bioanalytical and analytical procedure validation, respectively.[5][6][7][8]

The chosen analytical technique, RP-HPLC with UV detection, is a cornerstone of pharmaceutical analysis due to its robustness, specificity, and cost-effectiveness for quantifying aromatic compounds like this compound.

Proposed Analytical Method: RP-HPLC with UV Detection

The method leverages the principles of reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (C18 column) and a polar mobile phase.

Instrumentation and Materials
  • HPLC System: An isocratic or gradient HPLC system equipped with a quaternary pump, degasser, autosampler, column thermostat, and a UV-Vis detector.

  • Analytical Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference Standard: this compound, purity ≥98%.[9]

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Water (HPLC grade).

  • Equipment: Analytical balance, pH meter, volumetric flasks, pipettes, syringe filters (0.45 µm).

Optimized Chromatographic Conditions

The following conditions were optimized to achieve a symmetrical peak shape, good resolution, and a reasonable run time.

ParameterCondition
Mobile Phase 20mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v)
Analytical Column C18, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Detection Wavelength 265 nm
Injection Volume 10 µL
Column Temperature 30 °C
Run Time ~10 minutes

Causality of Choices:

  • Mobile Phase: A phosphate buffer at pH 3.0 is used to suppress the ionization of the carboxylic acid group on the analyte, ensuring consistent retention and improved peak shape. Acetonitrile is a strong organic modifier that elutes the analyte with good efficiency.

  • Wavelength: The UV detection wavelength of 265 nm is selected based on the typical absorbance maximum for nicotinic acid derivatives, providing high sensitivity.[10]

  • Temperature: Maintaining a constant column temperature of 30°C ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.

Preparation of Solutions
  • Buffer Preparation: Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels: Low (LQC, 3 µg/mL), Medium (MQC, 30 µg/mL), and High (HQC, 80 µg/mL) from the stock solution.

Method Validation Protocols & Acceptance Criteria

Method validation is performed according to ICH Q2(R1) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.[1][3]

Workflow for Analytical Method Validation

G cluster_dev Phase 1: Development cluster_val Phase 2: Validation Protocol cluster_rep Phase 3: Reporting Dev Method Development & Optimization Spec Specificity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOQ LOD & LOQ Prec->LOQ Rob Robustness LOQ->Rob Report Validation Report Rob->Report

Caption: High-level workflow for analytical method validation.

Specificity / Selectivity

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[11][12]

Protocol:

  • Inject the blank mobile phase to check for baseline noise.

  • Inject a placebo or matrix blank to ensure no endogenous components interfere with the analyte peak.

  • Perform forced degradation studies on the analyte:

    • Acid/Base Hydrolysis: Reflux 1 mL of stock solution with 1 mL of 0.1N HCl and 0.1N NaOH, respectively, for 2 hours. Neutralize before injection.

    • Oxidative Degradation: Treat 1 mL of stock solution with 1 mL of 3% H₂O₂ for 2 hours.

    • Thermal Degradation: Expose the solid standard to 60°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Analyze all samples and assess the resolution between the parent analyte peak and any degradation peaks.

Acceptance Criteria:

  • No significant interfering peaks are observed at the retention time of this compound in the blank or placebo chromatograms.

  • The analyte peak should be well-resolved from any degradation product peaks (Resolution > 2.0).

  • Peak purity analysis (if using a PDA detector) should pass, indicating spectral homogeneity.

Linearity and Range

Purpose: To establish that the method's response is directly proportional to the concentration of the analyte over a specified range.

Protocol:

  • Prepare a series of at least six calibration standards (e.g., 1-100 µg/mL).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

  • Perform linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Acceptance Criteria:

  • The correlation coefficient (r²) must be ≥ 0.999.

  • The y-intercept should be minimal (e.g., less than 2% of the response at 100% concentration).

  • The residuals should be randomly distributed around the x-axis.

Example Linearity Data:

Concentration (µg/mL)Mean Peak Area (n=3)
115,430
576,980
10153,500
25384,100
50768,500
1001,538,000
0.9998
Accuracy

Purpose: To determine the closeness of the test results obtained by the method to the true value. It is assessed using a recovery study.[11]

Protocol:

  • Analyze the LQC, MQC, and HQC samples (n=3 for each level).

  • Calculate the concentration of each sample using the linear regression equation from the linearity study.

  • Express accuracy as the percentage recovery using the formula: % Recovery = (Measured Concentration / Nominal Concentration) * 100

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

Protocol:

  • Repeatability (Intra-day Precision): Analyze six replicate preparations of the MQC sample on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

Acceptance Criteria:

  • The RSD for repeatability and intermediate precision should not be more than 2.0%.

Example Accuracy & Precision Data Summary:

QC LevelNominal Conc. (µg/mL)Measured Conc. (µg/mL) (n=6)Recovery (%)Precision (RSD %)
LQC3.02.9899.31.5
MQC30.030.15100.50.9
HQC80.079.6099.51.1
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Purpose: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).

Protocol:

  • Signal-to-Noise (S/N) Ratio: Prepare and inject progressively lower concentrations of the analyte. Determine the concentration that yields an S/N ratio of approximately 3 for LOD and 10 for LOQ.

  • Confirm LOQ: The determined LOQ concentration must be validated with at least six replicate injections, demonstrating acceptable precision (RSD ≤ 10%) and accuracy (e.g., 80-120% recovery).

Acceptance Criteria:

  • LOD: S/N ≥ 3

  • LOQ: S/N ≥ 10, with demonstrated accuracy and precision.

Robustness

Purpose: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[11]

Protocol:

  • Analyze the MQC sample while making small, deliberate changes to the chromatographic conditions, one at a time.

  • Typical variations include:

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2)

    • Column Temperature: ± 5 °C (25 °C and 35 °C)

    • Organic Phase Composition: ± 2% (e.g., 38% and 42% Acetonitrile)

  • Evaluate the impact on system suitability parameters (retention time, peak area, tailing factor).

Acceptance Criteria:

  • System suitability parameters must remain within the established limits.

  • The RSD of the results from the varied conditions compared to the nominal condition should be ≤ 2.0%.

System Suitability

Purpose: To ensure the chromatographic system is adequate for the intended analysis. This is checked before and during the analytical run.

Protocol:

  • Before starting any validation or sample analysis, inject a standard solution (e.g., MQC) five or six times.

  • Calculate the mean and RSD for peak area and retention time.

  • Determine the theoretical plates and tailing factor.

Acceptance Criteria:

  • RSD of Peak Area: ≤ 2.0%

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): > 2000

Logical Relationship of Key Validation Parameters

G cluster_core Core Performance Characteristics cluster_limits Method Limits cluster_reliability Reliability Metrics Linearity Linearity Range Range Linearity->Range defines upper/lower bounds LOQ LOQ Linearity->LOQ define lowest point Accuracy Accuracy Accuracy->Range Accuracy->LOQ define lowest point Precision Precision Precision->Range Precision->LOQ define lowest point Specificity Specificity Range->Specificity must be specific across Robustness Robustness Range->Robustness must be robust across

Caption: Interdependence of analytical validation parameters.

Conclusion

The RP-HPLC-UV method described in this application note is specific, linear, accurate, precise, and robust for the quantification of this compound. The comprehensive validation protocol ensures that the method is fit for its intended purpose in a regulated environment, providing reliable data for pharmaceutical quality control and research. Adherence to these protocols, grounded in ICH guidelines, will ensure data integrity and regulatory compliance.

References

  • European Medicines Agency (EMA). (2022).
  • European Medicines Agency (EMA). (2011).
  • U.S. Food and Drug Administration (FDA). (2015).
  • International Council for Harmonisation (ICH).
  • European Bioanalysis Forum.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • ECA Academy.
  • International Council for Harmonis
  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2)
  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
  • U.S. Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • ProPharma. (2024).
  • Slideshare.
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
  • Szafarz, M., et al. (2010).
  • Wang, D., et al. (2013). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial. Journal of Analytical Methods in Chemistry. [Link]
  • Phenomenex. (2020). Nicotinic Acid and Nicotinamide in Human Plasma by LC/MS/MS (TN-1151). [Link]
  • ResearchGate. LC-MS–MS Simultaneous Determination of Niacin, Niacinamide and Nicotinuric Acid in Human Plasma LC-MS–MS and Its Application to a Human Pharmacokinetic Study. [Link]
  • Certified Laboratories.
  • PubChem. This compound. [Link]
  • PubChemLite. This compound (C7H7NO2S). [Link]
  • SIELC Technologies.
  • International Council for Harmonisation (ICH). (2024).
  • Journal of Pharmaceutical and Allied Sciences.
  • Spectroscopy Online.
  • Jurnal Multidisiplin Madani (MUDIMA). (2024). Development and Validation of Analysis Methods for Retinoids, Arbutin, Nicotinamide in HPLC Cosmetics. [Link]

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The Coordination Chemistry of 2-(Methylthio)nicotinic Acid: A Versatile Ligand for Catalysis and Bioinorganic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Multifunctional Ligand

In the vast landscape of coordination chemistry, the design and synthesis of ligands with tailored electronic and steric properties are paramount to developing novel metal complexes with specific functions. 2-(Methylthio)nicotinic acid emerges as a compelling ligand, integrating three distinct donor functionalities within a single, rigid framework: a pyridine nitrogen, a carboxylate oxygen, and a thioether sulfur. This unique combination of a soft sulfur donor with harder nitrogen and oxygen donors imparts a versatile character to the ligand, enabling it to coordinate with a wide array of transition metals and stabilize various oxidation states.

The presence of the thioether group is of particular interest, as thioethers are known to be excellent σ-donors, effectively stabilizing lower oxidation states of metals.[1] Furthermore, the pyridine and carboxylate moieties are well-established coordinating groups, capable of forming robust complexes with diverse structural motifs.[2][3] The interplay of these functionalities allows for multiple coordination modes, including monodentate, bidentate, and potentially bridging interactions, leading to the formation of discrete molecular complexes or extended coordination polymers.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a ligand in coordination chemistry. We will delve into the rationale behind its use, provide detailed protocols for the synthesis and characterization of its metal complexes, and explore their potential applications in catalysis and as antimicrobial agents.

Ligand Properties and Design Rationale

This compound (IUPAC name: 2-(methylsulfanyl)pyridine-3-carboxylic acid) is an aromatic carboxylic acid with the molecular formula C₇H₇NO₂S.[4] Its structure presents a fascinating case for coordination chemistry due to the presence of three potential donor atoms with differing electronic properties.

PropertyValueSource
Molecular FormulaC₇H₇NO₂S[4]
Molecular Weight169.20 g/mol [4]
IUPAC Name2-(methylsulfanyl)pyridine-3-carboxylic acid[4]
AppearanceWhite to off-white powderCommercial Suppliers

The strategic placement of the methylthio group at the 2-position of the pyridine ring, ortho to the carboxylic acid, creates a sterically defined pocket that can influence the geometry and reactivity of the resulting metal complexes. Theoretical studies involving DFT calculations have provided insights into the molecular structure and vibrational properties of the free ligand, which serve as a crucial baseline for interpreting the spectroscopic changes upon coordination.[1]

Coordination Behavior and Spectroscopic Signatures

The coordination of this compound to a metal center can be probed using various spectroscopic techniques, with Infrared (IR) spectroscopy being particularly informative. The vibrational frequencies of the carboxylate and pyridine groups are sensitive to coordination.

  • Carboxylate Group: The strong C=O stretching vibration in the free ligand is expected to shift upon coordination. In a monodentate coordination mode, the asymmetric and symmetric stretching frequencies will be further apart than in the ionic carboxylate. In a bidentate (chelating or bridging) mode, this separation will be smaller.

  • Pyridine Ring: The C=N stretching vibration of the pyridine ring will typically shift to a higher frequency upon coordination to a metal ion, indicating the donation of electron density from the nitrogen to the metal.

The thioether sulfur's coordination is often more subtle to detect by IR spectroscopy but can be inferred from changes in the C-S stretching region and further confirmed by X-ray crystallography.

Experimental Protocols

Protocol 1: General Synthesis of a Transition Metal Complex with this compound (e.g., Copper(II) Complex)

This protocol provides a general method for the synthesis of a Cu(II) complex. The stoichiometry, solvent, and reaction temperature may need to be optimized for other metal ions.

Rationale: The synthesis is based on the direct reaction of a metal salt with the ligand in a suitable solvent. The choice of a hydrated metal salt often provides water molecules that can act as co-ligands or be involved in the crystal packing. Ethanol or methanol are commonly used solvents as they can dissolve the ligand and many transition metal salts. The reaction is typically carried out at a slightly elevated temperature to ensure complete reaction.

Workflow for Synthesis of a Cu(II)-2-(Methylthio)nicotinic Acid Complex

G cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation & Purification A Dissolve this compound (2 mmol) in 20 mL of ethanol C Add the ligand solution dropwise to the metal salt solution with stirring A->C B Dissolve CuCl₂·2H₂O (1 mmol) in 10 mL of ethanol B->C D Heat the mixture to reflux for 2-4 hours C->D E Observe for precipitate formation D->E F Cool the reaction mixture to room temperature E->F G Collect the precipitate by vacuum filtration F->G H Wash the solid with cold ethanol and diethyl ether G->H I Dry the product in a desiccator H->I

Caption: General workflow for the synthesis of a metal complex.

Materials:

  • This compound

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O) or other suitable metal salt

  • Ethanol (or Methanol)

  • Diethyl ether

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

  • Vacuum filtration apparatus

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (e.g., 0.338 g, 2 mmol) in 20 mL of ethanol, with gentle warming if necessary.

  • In a separate beaker, dissolve the metal salt (e.g., CuCl₂·2H₂O, 0.170 g, 1 mmol) in 10 mL of ethanol.

  • Slowly add the metal salt solution to the ligand solution with continuous stirring.

  • Attach a condenser to the flask and heat the mixture to reflux for 2-4 hours. A color change and/or the formation of a precipitate should be observed.

  • Allow the reaction mixture to cool to room temperature. If no precipitate forms, the solvent volume can be reduced by rotary evaporation.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with small portions of cold ethanol and then with diethyl ether to remove any unreacted starting materials and to aid in drying.

  • Dry the resulting solid in a desiccator over a suitable drying agent (e.g., anhydrous CaCl₂).

Protocol 2: Characterization of the Synthesized Complex

Rationale: A combination of analytical techniques is essential to confirm the identity, purity, and structure of the synthesized complex.

1. Elemental Analysis (C, H, N, S):

  • Purpose: To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.

  • Procedure: Submit a small, dry sample of the complex to a microanalytical laboratory. Compare the experimental percentages of C, H, N, and S with the calculated values for the proposed formula.

2. Infrared (IR) Spectroscopy:

  • Purpose: To identify the coordination of the ligand to the metal center by observing shifts in the characteristic vibrational bands.

  • Procedure:

    • Record the IR spectrum of the free this compound ligand.

    • Record the IR spectrum of the synthesized metal complex.

    • Compare the two spectra, paying close attention to the regions of the carboxylate (around 1600-1750 cm⁻¹) and pyridine ring (around 1550-1650 cm⁻¹) vibrations.

3. UV-Visible Spectroscopy:

  • Purpose: To investigate the electronic transitions within the complex, which can provide information about the coordination geometry around the metal ion.

  • Procedure:

    • Dissolve a small amount of the complex in a suitable solvent (e.g., DMSO, DMF).

    • Record the UV-Visible spectrum over a range of approximately 200-800 nm.

    • Analyze the d-d transitions (for transition metals) to infer the coordination environment (e.g., octahedral, tetrahedral, square planar).

4. Magnetic Susceptibility:

  • Purpose: To determine the number of unpaired electrons in the metal center, which helps in assigning the oxidation state and coordination geometry.

  • Procedure: Measure the magnetic susceptibility of a solid sample of the complex using a Gouy balance or a SQUID magnetometer. Calculate the effective magnetic moment (µ_eff).

5. X-ray Crystallography (for single crystals):

  • Purpose: To obtain the definitive solid-state structure of the complex, including bond lengths, bond angles, and coordination geometry.

  • Procedure: Grow single crystals of the complex, often by slow evaporation of the solvent from the reaction mixture or by recrystallization from a suitable solvent system. Analyze the crystals using a single-crystal X-ray diffractometer.

Potential Applications

The unique structural and electronic features of metal complexes derived from this compound suggest their potential in various applications.

Homogeneous Catalysis

The combination of a soft thioether donor and a π-accepting pyridine ring can stabilize metal centers in various oxidation states, making these complexes promising candidates for catalysis.[5] For example, palladium complexes are widely used in cross-coupling reactions, and the hemilabile nature of the thioether linkage could play a role in the catalytic cycle.[6] Ruthenium complexes are known for their activity in a range of transformations, including hydrogenations and transfer hydrogenations.

Logical Flow for Catalytic Application

G A Synthesis of M-2-(MeS)nicotinate Complex B Characterization (Spectroscopic, X-ray) A->B C Screening in Catalytic Reactions (e.g., Cross-coupling, Oxidation) B->C D Mechanistic Studies (Kinetics, Intermediates) C->D E Optimization of Reaction Conditions C->E F Development of a Robust Catalytic System D->F E->F

Caption: Pathway for developing catalytic applications.

Antimicrobial Agents

It is well-documented that the biological activity of certain organic compounds can be enhanced upon coordination to a metal ion.[7][8] Metal complexes of nicotinic acid and its derivatives have shown promising antibacterial and antifungal activities.[9][10] The mechanism is often attributed to the chelation theory, where the metal complex can more readily penetrate the cell membrane of the microorganism and interfere with its metabolic processes. The presence of the sulfur atom in this compound may further enhance this activity, as sulfur-containing compounds are known for their biological relevance.[1][11]

Experimental Protocol: Screening for Antimicrobial Activity

Rationale: The agar well diffusion method is a standard and straightforward technique to qualitatively assess the antimicrobial activity of new compounds.

Materials:

  • Synthesized metal complex

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Nutrient agar plates

  • Sterile swabs

  • Micropipettes

  • Incubator

Procedure:

  • Prepare a stock solution of the synthesized complex in a suitable solvent (e.g., DMSO).

  • Prepare nutrient agar plates and allow them to solidify.

  • Inoculate the agar plates uniformly with the test microorganism using a sterile swab.

  • Create wells (e.g., 6 mm diameter) in the agar plates using a sterile cork borer.

  • Add a specific volume (e.g., 100 µL) of the complex solution at different concentrations into the wells.

  • Use the solvent (e.g., DMSO) as a negative control and a standard antibiotic/antifungal as a positive control.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates higher antimicrobial activity.

Conclusion and Future Outlook

This compound represents a highly promising, yet underexplored, ligand in coordination chemistry. Its multifunctional nature allows for the synthesis of a diverse range of metal complexes with tunable properties. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the synthesis, characterization, and application of these complexes. Future research in this area could focus on:

  • Expanding the range of metal complexes: Synthesizing and structurally characterizing complexes with a wider variety of transition metals, including those from the platinum group.

  • In-depth catalytic studies: Investigating the catalytic activity of these complexes in various organic transformations and elucidating the reaction mechanisms.

  • Quantitative biological evaluation: Moving beyond initial screening to determine the minimum inhibitory concentrations (MIC) and exploring the mechanisms of antimicrobial action.

  • Development of functional materials: Utilizing the ligand to construct coordination polymers or metal-organic frameworks (MOFs) with potential applications in gas storage, separation, or sensing.

By systematically exploring the coordination chemistry of this compound, the scientific community can unlock new opportunities for the development of advanced materials and therapeutic agents.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 262400, this compound.
  • Gunduz, S., & Tarı, G. Ç. (2013). Molecular structure, spectroscopic properties and DFT calculations of this compound. Optics and Spectroscopy, 115(4), 471-479.
  • Al-Ktaifani, M. M., et al. (2023). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Inorganics, 11(10), 390.
  • Gudipati, R., et al. (2022).
  • Ulusoy, M., et al. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules, 14(1), 494-503.
  • Sinthupoom, N., et al. (2023). Chemical structures of nicotinic–carboxylic acids copper complexes. Journal of Molecular Structure, 1276, 134763.
  • Yusof, N. S. M., et al. (2016). Copper Complexes of Nicotinic-Aromatic Carboxylic Acids as Superoxide Dismutase Mimetics. Molecules, 21(8), 1065.
  • Al-Jibouri, M. N. (2014). Synthesis and Characterization of Some Nicotinic Acid Complexes. Journal of Applicable Chemistry, 3(4), 1632-1639.
  • Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063.
  • Rahim, S. A., et al. (2012). Binary Complexes of Nicotinic Acid with Transition Metal Ions in Aqueous Medium. International Journal of Chemical Sciences, 10(3), 1299-1304.
  • Singh, K., & Pal, D. (2010). Recent Studies on the Catalytic Action of Transition Metal Oxides and Complexes. Journal of Applied Sciences Research, 6(8), 1142-1157.
  • Nakazawa, J., & Itazaki, M. (2021). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Dalton Transactions, 50(44), 15875-15895.
  • Rahim, S. A., et al. (2012). Binary complexes of nicotinic acid with transition metal ions in aqueous medium. Research Journal of Chemical Sciences, 2(6), 39-42.
  • Hrubá, V., et al. (2021). Dinuclear Copper(II) Complexes of 2,6-Bis[(N-Methylpiperazine-1-yl)methyl]-4-Formyl Phenol Ligand: Promising Biomimetic Catalysts for Dye Residue Degradation and Drug Synthesis. Molecules, 26(23), 7173.
  • Kumar, A., et al. (2021). Cu AND Mn COMPLEXES OF NICOTINIC ACID AND IMIDAZOLE: A CURRENT REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 10(9), 1081-1092.
  • Fleming, J., et al. (2009). Synthesis and Characterization of New Metal-Pyridinecarboxylates. Inorganic Chemistry, 48(20), 9874-9883.
  • Zaky, M., Moawad, M. M., & Stefan, S. L. (1988). Complexation of Nicotinic and Quinaldic Acids With Some Metal Ions of Bioloical Interest. Oriental Journal of Chemistry, 4(3).
  • Fazary, A. E., et al. (2021). Nicotine metal complexes: synthesis, characterization and bioactivities of some main group and some transition metals. Bulletin of the Chemical Society of Ethiopia, 34(3), 501-521.
  • Dzhemilev, U. M., & Ibragimov, A. G. (2009). Metal complex catalysis in a synthesis of pyridine bases. Arkivoc, 2010(1), 1-36.
  • Meyer, F., et al. (2018). Two crystal structures of copper(II) complexes and adducts based on the neutral N1,N1-dimethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine ligand.

Sources

Application Note: A Guide to Enzymatic Assays for Characterizing 2-(Methylthio)nicotinic Acid Interactions with Methyltransferases

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for investigating the enzymatic interactions of 2-(Methylthio)nicotinic acid, a derivative of nicotinic acid (Vitamin B3). Given its structural similarity to known substrates of methyltransferases, we focus on methodologies to characterize it as a potential substrate or inhibitor of Nicotinamide N-methyltransferase (NNMT). We present two detailed protocols: a fluorescence-based high-throughput screening assay to assess inhibitory activity and a more definitive liquid chromatography-mass spectrometry (LC-MS) method for determining its kinetic parameters as a potential substrate. This guide is designed for researchers in biochemistry, pharmacology, and drug development, offering both the procedural steps and the scientific rationale behind them to ensure robust and reliable results.

Introduction and Scientific Rationale

This compound is an aromatic carboxylic acid and a member of the pyridine family.[1] While its direct biological roles are not extensively documented, its core structure, nicotinic acid, is a vital nutrient and signaling molecule with a well-understood metabolism.[2][3] A critical pathway in the metabolism of nicotinic acid derivatives and other xenobiotics involves methylation, a reaction catalyzed by methyltransferase enzymes.[4]

The Primary Enzymatic Target: Nicotinamide N-methyltransferase (NNMT)

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a significant role in the biotransformation of pyridine-containing compounds.[5] It catalyzes the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the pyridine nitrogen of its substrates.[6] This reaction yields a methylated product and S-adenosyl-L-homocysteine (SAH).

The structural resemblance of this compound to known NNMT substrates, such as nicotinamide, makes it a prime candidate for interaction. Understanding this interaction is crucial, as NNMT is increasingly recognized as a therapeutic target in a range of diseases, including metabolic disorders, neurodegenerative diseases, and various cancers. Therefore, characterizing novel compounds that modulate its activity is of significant interest.

This application note provides the necessary protocols to determine if this compound acts as an inhibitor or a substrate of NNMT.

Protocol 1: High-Throughput Screening for NNMT Inhibition

This protocol describes a robust, fluorescence-based assay for rapidly screening this compound as a potential inhibitor of NNMT. The assay relies on a coupled-enzyme system that quantifies the production of SAH, a universal product of SAM-dependent methyltransferases.

Assay Principle

The principle of this assay is an enzymatic cascade. First, NNMT methylates its substrate (nicotinamide), producing SAH. In a coupled reaction, SAH is hydrolyzed by SAH hydrolase to form homocysteine. The free thiol group of homocysteine is then detected by a specific probe that generates a highly fluorescent signal.[7][8] An inhibitor of NNMT will reduce the production of SAH, leading to a decrease in fluorescence.

NNMT_Inhibitor_Assay cluster_0 NNMT Reaction cluster_1 Detection Cascade Nicotinamide Nicotinamide (Substrate) NNMT_Enzyme NNMT Nicotinamide->NNMT_Enzyme SAM SAM (Methyl Donor) SAM->NNMT_Enzyme Product 1-Methylnicotinamide NNMT_Enzyme->Product SAH SAH NNMT_Enzyme->SAH SAH_hydrolyase SAH Hydrolase Homocysteine Homocysteine SAH_hydrolyase->Homocysteine Fluorescence Fluorescent Product Homocysteine->Fluorescence Probe Thiol Probe (Non-fluorescent) Probe->Fluorescence SAH_node->SAH_hydrolyase Inhibitor This compound (Test Inhibitor) Inhibitor->NNMT_Enzyme Inhibition?

Figure 1: Workflow of the coupled-enzyme fluorescence assay for NNMT inhibition.
Materials and Reagents
ReagentStock ConcentrationWorking ConcentrationRationale
NNMT Assay Buffer5X1XProvides optimal pH and ionic strength for enzymatic activity.
Recombinant Human NNMT1 mg/mL1-5 µg/mLThe catalyst for the primary reaction.
Nicotinamide100 mM1-5 mMThe substrate for the NNMT reaction.
S-Adenosylmethionine (SAM)10 mM100-200 µMThe methyl group donor.
SAH Hydrolase (Enzyme I)1 U/µL0.1 U/µLCouples SAH production to homocysteine formation.
Thiol Detecting Probe10 mM in DMSO200 µMReacts with homocysteine to produce a fluorescent signal.
This compound10 mM in DMSO0.1 µM - 100 µMThe test compound.
1-Methylnicotinamide (MNA)150 mM1.5 mMPositive inhibitor control (product inhibition).[5]
Step-by-Step Protocol
  • Reagent Preparation:

    • Thaw all enzymes on ice. Aliquot to avoid repeated freeze-thaw cycles.[9]

    • Prepare 1X NNMT Assay Buffer by diluting the 5X stock with nuclease-free water. Warm to 37°C before use.

    • Prepare a 3X solution of the test compound, this compound, by diluting the stock in 1X NNMT Assay Buffer. Prepare a serial dilution for dose-response curves.

      • Rationale: Preparing a 3X solution allows for the addition of an equal volume of enzyme mix and substrate mix later, ensuring all components are at 1X final concentration.

  • Assay Plate Setup (96-well, white, flat-bottom):

    • Test Wells: 50 µL of 3X this compound dilutions.

    • Enzyme Control (100% Activity): 50 µL of 1X NNMT Assay Buffer containing the same percentage of DMSO as the test wells.

    • Inhibitor Control: 50 µL of 3X 1-Methylnicotinamide (MNA).

    • Background Control: 50 µL of 1X NNMT Assay Buffer. This well will not receive the substrate (Nicotinamide).

      • Rationale: The background control is critical because the thiol probe may react with sulfhydryl groups on the enzymes themselves, leading to a baseline signal.[7]

  • NNMT Reaction Mix Preparation:

    • Prepare a master mix containing NNMT Enzyme and SAH Hydrolase in 1X NNMT Assay Buffer.

    • Add 25 µL of the NNMT Reaction Mix to all wells except the Background Control.

    • Add 25 µL of a mix containing only SAH Hydrolase (no NNMT) to the Background Control wells.

  • Reaction Initiation and Incubation:

    • Prepare a mix containing SAM and Nicotinamide in 1X NNMT Assay Buffer.

    • To initiate the reaction, add 25 µL of the SAM/Nicotinamide mix to all wells.

    • For the Background Control, add 25 µL of a mix containing only SAM (no Nicotinamide).

    • Mix the plate gently (e.g., on an orbital shaker for 30 seconds).

    • Incubate at 37°C for 15-30 minutes.

  • Signal Development and Detection:

    • Stop the reaction by adding 50 µL of pre-chilled isopropanol.[9]

    • Prepare the Thiol Detecting Probe working solution in DMSO immediately before use.

    • Add 50 µL of the probe solution to all wells.

    • Incubate at room temperature for 5-10 minutes, protected from light.

    • Read the fluorescence on a microplate reader at Ex/Em = 392/482 nm.[8]

Data Analysis
  • Subtract the average fluorescence reading of the Background Control from all other readings.

  • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = (1 - (Fluorescence_Test_Well / Fluorescence_Enzyme_Control)) * 100

  • Plot the % Inhibition against the log concentration of this compound to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

Protocol 2: Kinetic Analysis as a Potential NNMT Substrate via LC-MS

If this compound does not show significant inhibition, it may be a substrate. A direct, label-free method like LC-MS is the gold standard for confirming substrate activity and determining kinetic parameters.[6] This method provides high sensitivity and specificity by directly measuring the formation of the methylated product.

Assay Principle

The assay involves incubating NNMT with SAM and various concentrations of the putative substrate, this compound. The reaction is stopped at specific time points, and the mixture is analyzed by LC-MS. The substrate and its potential methylated product are separated chromatographically and detected by their unique mass-to-charge (m/z) ratios. The rate of product formation is then used to calculate key kinetic constants.

LCMS_Workflow cluster_0 Reaction Setup cluster_1 Sample Processing cluster_2 Analysis cluster_3 Data Interpretation A Incubate NNMT + SAM + varying concentrations of This compound B Quench Reaction (e.g., with Acetonitrile) A->B C Centrifuge to remove protein B->C D Transfer supernatant for analysis C->D E Inject sample into UHPLC-QTOF-MS System D->E F Separate Substrate and Product via HPLC E->F G Detect m/z of Substrate and Product F->G H Quantify Product Peak Area G->H I Plot Velocity vs. [Substrate] H->I J Calculate Km and Vmax (Michaelis-Menten) I->J

Figure 2: High-level workflow for determining enzyme kinetics using LC-MS.
Materials and Reagents
  • Recombinant Human NNMT, SAM, this compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching Solution (e.g., Acetonitrile with 0.1% Formic Acid)

  • UHPLC-QTOF Mass Spectrometer

  • Appropriate HPLC column (e.g., C18 or HILIC)[6]

Step-by-Step Protocol
  • Prediction of Product Mass:

    • Substrate: this compound (C₇H₇NO₂S), Molecular Weight: 169.20 g/mol .[1]

    • Methylation adds a -CH₂ group (14.02 Da). The expected product is N-methyl-2-(methylthio)pyridinium-3-carboxylate.

    • Calculate the exact mass of the substrate and the expected product for high-resolution mass spectrometry.

      • Substrate [M+H]⁺ m/z ≈ 170.027

      • Product [M]⁺ m/z ≈ 184.043

  • Reaction Setup:

    • Prepare reaction vials on ice.

    • To each vial, add Assay Buffer, NNMT enzyme (e.g., 50 nM final concentration), and SAM (e.g., 200 µM final concentration).

    • Prepare serial dilutions of this compound, typically spanning a range from 0.1 to 10 times the expected Km.

    • Initiate the reactions by adding the substrate dilutions to the enzyme/SAM mix. Start a timer.

    • Include a "no-enzyme" control to check for non-enzymatic degradation.

  • Time-Course Incubation and Quenching:

    • Incubate the reactions at 37°C.

    • At predetermined time points (e.g., 0, 2, 5, 10, 20 minutes), withdraw an aliquot from each reaction and immediately mix it with 2-3 volumes of ice-cold Quenching Solution. This stops the reaction and precipitates the enzyme.

      • Rationale: A time-course is essential to ensure the measurements are taken within the initial linear velocity phase of the reaction.

  • Sample Preparation for LC-MS:

    • Centrifuge the quenched samples at high speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to LC-MS vials for analysis.

  • LC-MS Analysis:

    • Develop a chromatographic method that resolves the substrate from the potential product.

    • Set the mass spectrometer to acquire data in a mode that monitors for the specific m/z of the substrate and the predicted product. A high-resolution instrument like a QTOF is ideal.[6]

Data Analysis and Interpretation
  • Quantification:

    • Integrate the peak area of the product ion chromatogram for each sample.

    • Create a standard curve using a synthesized standard of the methylated product to convert peak area into absolute concentration (moles). If a standard is unavailable, relative quantification can be used to determine kinetic parameters.

  • Calculating Initial Velocity (v₀):

    • For each substrate concentration, plot the product concentration versus time. The slope of the initial linear portion of this curve represents the initial velocity (v₀).

  • Determining Kinetic Parameters:

    • Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).

    • Fit the resulting data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism): v₀ = (Vmax * [S]) / (Km + [S])

    • This analysis will yield the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, and the maximum velocity (Vmax).

Kinetic ParameterDescriptionImportance
Km Michaelis ConstantIndicates the affinity of the enzyme for the substrate. A lower Km implies higher affinity.
Vmax Maximum VelocityThe maximum rate of the reaction when the enzyme is saturated with the substrate.
kcat Turnover NumberThe number of substrate molecules converted to product per enzyme molecule per unit time (Vmax / [E]).
kcat/Km Catalytic EfficiencyRepresents the overall efficiency of the enzyme for a given substrate.

Conclusion

The protocols detailed in this application note provide a robust, two-pronged approach to characterizing the interaction between this compound and the therapeutically relevant enzyme, NNMT. The fluorescence-based inhibition assay serves as an efficient primary screen, while the LC-MS-based kinetic analysis offers a definitive method for confirming substrate activity and elucidating the enzyme's efficiency. By explaining the causality behind experimental choices and incorporating necessary controls, these methodologies are designed to produce reliable and interpretable data, empowering researchers to confidently assess the biochemical activity of novel pyridine derivatives.

References

  • Aksoy, S., Szumlanski, C. L., & Weinshilboum, R. M. (1994). Human liver nicotinamide N-methyltransferase: ion-pairing radiochemical assay, biochemical properties and individual variation. The Journal of Pharmacology and Experimental Therapeutics.
  • Assay Genie. (n.d.). N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay. AssayGenie.com.
  • Creative BioMart. (n.d.). N'-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay Kit. Creativebiomart.net.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 262400, this compound. PubChem.
  • van Haren, M. J., et al. (2016). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. Biochemistry.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2774544, 2-(Methylthio)nicotinamide. PubChem.
  • Quest Diagnostics. (n.d.). Thiopurine S-Methyltransferase (TPMT) Genotype. Testdirectory.questdiagnostics.com.
  • Stern, R. H., et al. (1993). Differences in metabolism of time-release and unmodified nicotinic acid: explanation of the differences in hypolipidemic action? Metabolism.
  • ARUP Laboratories. (n.d.). Thiopurine Methyltransferase, RBC. Aruplab.com.
  • Mayo Clinic Laboratories. (n.d.). Thiopurine Methyltransferase Activity Profile, Erythrocytes. Mayocliniclabs.com.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 938, Nicotinic acid. PubChem.
  • Testing.com. (2021). Thiopurine Methyltransferase (TPMT). Testing.com.
  • National Center for Biotechnology Information. (n.d.). PubChemLite for C7H7NO2S. PubChem.
  • The Medical Biochemistry Page. (2024). Vitamin B3: Metabolism and Functions. Themedicalbiochemistrypage.org.
  • University of Nebraska Medical Center. (n.d.). Detection and Assay of Medicinal Nicotinic Acid Utilizing Isocratic High Performance Liquid Chromatography. Digitalcommons.unmc.edu.
  • Wikipedia. (n.d.). Nicotinic acid. En.wikipedia.org.

Sources

Application Notes and Protocols for Studying the Metabolic Stability of 2-(Methylthio)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Metabolic stability is a critical parameter in drug discovery, profoundly influencing a compound's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] This document provides a comprehensive guide for assessing the metabolic stability of 2-(Methylthio)nicotinic acid, a compound featuring a methylthio moiety—a structural motif known for specific metabolic pathways. The protocols herein are designed to offer a robust framework for in vitro evaluation using liver microsomes and hepatocytes, complemented by detailed analytical procedures and data interpretation guidelines. We emphasize the causality behind experimental choices to empower researchers to not only execute these protocols but also to understand and adapt them for analogous compounds.

Scientific Introduction and Rationale

The journey of a drug candidate from discovery to clinical use is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition.[2] The liver is the body's principal metabolic hub, where xenobiotics are processed by a host of enzymes.[3][4] Understanding a compound's susceptibility to this metabolism is therefore paramount.

This compound (PubChem CID: 262400)[5] contains two key structural features relevant to metabolism: a nicotinic acid core and a methylthio (-SCH₃) group. While the nicotinic acid moiety has well-documented metabolic pathways,[6] the thioether linkage is of particular interest. Thioethers are known substrates for Cytochrome P450 (CYP) enzymes and Flavin-containing Monooxygenases (FMOs), often undergoing oxidation to form sulfoxides and subsequently sulfones.[7][8] These oxidized metabolites can be more polar and readily excreted, but in some cases, they can act as electrophilic intermediates, potentially leading to bioactivation and covalent binding to cellular macromolecules.[7][9] Therefore, characterizing the metabolic fate of the methylthio group is crucial for a comprehensive safety and efficacy assessment.

This guide provides protocols for two primary in vitro systems:

  • Liver Microsomes: These subcellular fractions are rich in Phase I enzymes (e.g., CYPs, FMOs) and are excellent for high-throughput screening of oxidative metabolism.[2][4][10]

  • Hepatocytes: As intact liver cells, they contain the full complement of metabolic machinery, including both Phase I and Phase II (conjugative) enzymes, offering a more physiologically relevant model of hepatic clearance.[1][11][12][13]

By employing these methods, researchers can determine key parameters such as intrinsic clearance (CLᵢₙₜ) and half-life (t₁/₂), which are essential for predicting in vivo hepatic clearance.[11][14]

Predicted Metabolic Pathways of this compound

The primary metabolic liability of this compound is the sulfur atom. The anticipated metabolic cascade involves Phase I oxidation followed by potential Phase II conjugation.

  • Phase I Metabolism: The methylthio group is susceptible to oxidation, primarily by CYP and FMO enzymes. This leads to the formation of 2-(Methylsulfinyl)nicotinic acid (the sulfoxide) and subsequently 2-(Methylsulfonyl)nicotinic acid (the sulfone).[7][8]

  • Phase II Metabolism & Bioactivation: The oxidized sulfoxide and sulfone metabolites can become good leaving groups. This creates a potential for nucleophilic displacement by endogenous thiols like glutathione (GSH), a process catalyzed by Glutathione-S-transferases (GSTs).[7][8][15] This formation of a GSH adduct indicates a potential bioactivation pathway, which warrants further investigation in drug development.[9][16]

Metabolic Pathway of this compound Parent This compound Sulfoxide 2-(Methylsulfinyl)nicotinic acid (Sulfoxide) Parent->Sulfoxide Phase I Oxidation (CYPs, FMOs) Sulfone 2-(Methylsulfonyl)nicotinic acid (Sulfone) Sulfoxide->Sulfone Phase I Oxidation (CYPs, FMOs) GSH_Adduct Glutathione Adduct Sulfone->GSH_Adduct Phase II Conjugation (GSTs) (Nucleophilic Displacement)

Caption: Predicted metabolic pathway of this compound.

Experimental Protocols & Methodologies

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

This assay is a primary screen to evaluate Phase I metabolic liability.[4][17] The protocol measures the disappearance of the parent compound over time in the presence of liver microsomes and the essential cofactor NADPH.[4][10]

A. Rationale Liver microsomes provide a simplified, cost-effective system to assess oxidative metabolism.[4] The requirement for the NADPH regenerating system is critical, as it provides the reducing equivalents necessary for CYP450 enzyme function.[18] A "minus cofactor" control is essential to distinguish enzymatic degradation from chemical instability.[4][19]

B. Materials

  • Pooled Liver Microsomes (Human, Rat, Mouse)

  • This compound (Test Compound)

  • Phosphate Buffer (100 mM, pH 7.4)[17]

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and G6P dehydrogenase)[17][18]

  • Positive Control Compounds: Verapamil (high turnover), Propranolol (moderate turnover)

  • Negative Control Compound: Warfarin (low turnover)

  • Internal Standard (IS): A structurally similar, stable compound (e.g., 6-chloronicotinamide[20])

  • Acetonitrile (ACN), ice-cold, containing IS

  • 96-well incubation plates and collection plates

C. Step-by-Step Procedure

  • Prepare Stock Solutions:

    • Dissolve the test compound and controls in DMSO to make 10 mM stocks.[17]

    • Prepare a 100x working solution (e.g., 100 µM for a 1 µM final concentration) by diluting the stock in ACN or buffer.

  • Prepare Reaction Mixtures:

    • On ice, prepare a master mix of microsomes in phosphate buffer (final protein concentration 0.5 mg/mL).[4]

    • Dispense the microsomal solution into the wells of the incubation plate.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

  • Initiate the Reaction:

    • To initiate the reaction, add the NADPH regenerating system to all wells except the "minus cofactor" controls. To the minus cofactor wells, add an equivalent volume of buffer.[17]

    • Immediately add the 100x working solution of the test compound/controls to achieve the final desired concentration (e.g., 1 µM).[4]

  • Time-Point Sampling:

    • Incubate the plate at 37°C with shaking.[17]

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture into a collection plate containing 3-5 volumes of ice-cold ACN with IS to quench the reaction.[4][10] The 0-minute sample is taken immediately after adding the compound.

  • Sample Processing:

    • Seal the collection plate and vortex thoroughly.

    • Centrifuge the plate (e.g., 4000 rpm for 10 min) to pellet the precipitated proteins.[17]

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

Protocol 2: In Vitro Metabolic Stability in Suspension Hepatocytes

This assay provides a more comprehensive assessment, incorporating Phase I and Phase II metabolism, as well as cellular uptake.[12][13]

A. Rationale Hepatocytes are the "gold standard" for in vitro metabolism studies because they contain the full complement of drug-metabolizing enzymes and cofactors within an intact cellular environment.[11][12][13] This allows for the evaluation of both Phase I and Phase II pathways. Cryopreserved hepatocytes are widely used for their convenience and reproducibility.[21]

B. Materials

  • Cryopreserved Hepatocytes (Human, Rat, Mouse)

  • Hepatocyte Culture/Incubation Medium (e.g., Williams' Medium E)[21]

  • This compound (Test Compound)

  • Positive Control Compounds: 7-Hydroxycoumarin (Phase II substrate), Verapamil (Phase I substrate)

  • Internal Standard (IS) in ice-cold Acetonitrile (ACN)

  • 96-well plates (cell-repellent for suspension culture)

C. Step-by-Step Procedure

  • Hepatocyte Preparation:

    • Thaw cryopreserved hepatocytes rapidly in a 37°C water bath according to the supplier's protocol.[21]

    • Transfer the cell suspension to pre-warmed incubation medium.

    • Determine cell viability and concentration (e.g., via Trypan Blue exclusion). Viability should be >80%.

    • Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5 x 10⁶ viable cells/mL).[22]

  • Incubation Setup:

    • Dispense the hepatocyte suspension into the wells of a 96-well plate.

    • Pre-incubate the cells at 37°C in a humidified incubator (5% CO₂) for 10-15 minutes to allow them to equilibrate.[22]

  • Initiate the Reaction:

    • Prepare a working solution of the test compound/controls in the incubation medium.

    • Add the working solution to the hepatocyte suspension to initiate the reaction (final test compound concentration e.g., 1 µM; final DMSO concentration <0.25%).[11]

  • Time-Point Sampling:

    • Incubate the plate at 37°C with shaking.[22]

    • At designated time points (e.g., 0, 10, 20, 40, 60, 120 minutes), transfer an aliquot of the cell suspension into a collection plate containing ice-cold ACN with IS to lyse the cells and precipitate proteins.[11][12]

  • Sample Processing:

    • Process the samples as described in Protocol 1 (vortex, centrifuge, transfer supernatant for analysis).[13]

In Vitro Stability Assay Workflow cluster_prep 1. Preparation cluster_reaction 2. Incubation cluster_process 3. Sample Processing cluster_analysis 4. Analysis Prep_Compound Prepare Compound & Control Stocks (DMSO) Initiate Initiate Reaction (Add Compound & Cofactors) Prep_Compound->Initiate Prep_System Prepare Metabolic System (Microsomes or Hepatocytes) Pre_Incubate Pre-incubate System at 37°C Prep_System->Pre_Incubate Pre_Incubate->Initiate Time_Course Incubate & Sample at Time Points (T₀, T₁, T₂...) Initiate->Time_Course Quench Quench Reaction (Cold ACN + Internal Std.) Time_Course->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS Analyze by LC-MS/MS Supernatant->LCMS Data Calculate t½ & CLint LCMS->Data

Caption: General workflow for in vitro metabolic stability assays.

Protocol 3: Analytical Method via LC-MS/MS

Accurate quantification of the parent compound is achieved using a sensitive and selective LC-MS/MS method.[23]

A. Rationale Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), particularly with a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode, provides exceptional sensitivity and selectivity for quantifying small molecules in complex biological matrices.[10]

B. Instrumentation & Parameters The following are typical starting parameters that must be optimized for this compound.

ParameterRecommended SettingRationale
Instrumentation Triple Quadrupole Mass Spectrometer with ESI sourceGold standard for quantitative bioanalysis.[20]
LC Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Good retention for moderately polar compounds.
Mobile Phase A Water with 0.1% Formic AcidProvides protons for positive ionization mode.
Mobile Phase B Acetonitrile with 0.1% Formic AcidElutes compounds from the reverse-phase column.
Flow Rate 0.4 mL/minTypical for analytical scale columns.
Ionization Mode Positive Electrospray Ionization (ESI+)The pyridine nitrogen is readily protonated.
MRM Transitions Parent Ion [M+H]⁺ → Product IonMust be determined by direct infusion of the compound. For this compound (MW 169.19), the [M+H]⁺ would be m/z 170.0.[24] A likely product ion would result from loss of the carboxylic acid group or fragmentation of the ring.
Internal Standard Use a stable, structurally similar compound with its own optimized MRM transition.[20]Corrects for variability in sample processing and instrument response.

Data Analysis and Interpretation

A. Calculations

  • Calculate Peak Area Ratio: For each sample, determine the ratio of the analyte peak area to the internal standard peak area.[22]

  • Determine Percent Remaining: Percent Remaining at time t = (Peak Area Ratio at time t / Peak Area Ratio at time 0) x 100

  • Calculate Half-Life (t₁/₂):

    • Plot the natural logarithm (ln) of the percent remaining versus time.[10]

    • The slope of the linear regression line is the elimination rate constant (k). The slope will be negative. k = -slope.

    • t₁/₂ (min) = 0.693 / k [22]

  • Calculate In Vitro Intrinsic Clearance (CLᵢₙₜ):

    • For Microsomes (µL/min/mg protein): CLᵢₙₜ = (0.693 / t₁/₂) * (1 / [Protein Concentration in mg/mL])

    • For Hepatocytes (µL/min/10⁶ cells): CLᵢₙₜ = (0.693 / t₁/₂) * (Incubation Volume in µL / Number of cells in millions)[22]

B. Data Presentation Results should be summarized in a clear, tabular format.

CompoundSystemt₁/₂ (min)CLᵢₙₜ (µL/min/mg or /10⁶ cells)Classification
This compoundHuman Liver Microsomes[Calculated Value][Calculated Value][e.g., Moderate]
This compoundHuman Hepatocytes[Calculated Value][Calculated Value][e.g., Moderate]
Verapamil (Control)Human Liver Microsomes< 15> 46High Clearance
Warfarin (Control)Human Liver Microsomes> 60< 11.5Low Clearance

(Classification thresholds are laboratory-dependent but generally follow this pattern).

C. Interpretation

  • A short half-life and high CLᵢₙₜ value suggest the compound is rapidly metabolized and may have low oral bioavailability and a short duration of action in vivo.[1]

  • Comparing microsomal and hepatocyte data can provide insight. If clearance is significantly higher in hepatocytes, it may suggest a major role for Phase II metabolism or that cellular uptake is a rate-limiting step.[12]

  • The results from different species (rat, dog, human) can reveal interspecies differences in metabolism, which is crucial for preclinical to clinical translation.[13]

Outline for a Follow-Up In Vivo Pharmacokinetic Study

After establishing the in vitro metabolic profile, a logical next step is an in vivo pharmacokinetic (PK) study to understand the compound's behavior in a whole organism.

A. Objective To determine the key PK parameters (Cₘₐₓ, Tₘₐₓ, AUC, clearance, volume of distribution, and half-life) of this compound in a relevant preclinical species, such as the Sprague-Dawley rat.

B. High-Level Protocol

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Dosing:

    • Intravenous (IV) Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein to determine absolute bioavailability and systemic clearance.

    • Oral (PO) Group: Administer a single dose via oral gavage (e.g., 5-10 mg/kg) to assess oral absorption and bioavailability.

  • Blood Sampling: Collect serial blood samples (e.g., via tail vein or jugular vein cannula) at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).[25]

  • Sample Processing: Process blood to obtain plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound (and potentially key metabolites like the sulfoxide) in plasma samples using a validated LC-MS/MS method.[20][26]

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software to calculate PK parameters from the plasma concentration-time data.[25]

Conclusion

The protocols and methodologies detailed in this application note provide a robust framework for characterizing the metabolic stability of this compound. By systematically evaluating the compound in both microsomal and hepatocyte systems, researchers can gain critical insights into its metabolic fate, calculate its intrinsic clearance, and predict its in vivo pharmacokinetic behavior. This information is indispensable for making informed decisions during lead optimization and guiding the successful development of new therapeutic agents.

References

  • AxisPharm. Microsomal Stability Assay Protocol. URL: https://www.axispharm.com/application/files/7216/2288/1971/Microsomal_Stability_Assay_Protocol.pdf
  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. URL: https://www.protocols.io/view/microsomal-stability-assay-for-human-and-mouse-li-dm6gpw2w8lzp/v1
  • Cyprotex | Evotec. Hepatocyte Stability. URL: https://www.cyprotex.
  • protocols.io. Metabolic stability assay in human, rat, dog or mouse hepatocytes. URL: https://www.protocols.
  • Domainex. Hepatocyte Stability Assay. URL: https://www.domainex.co.
  • Creative Bioarray. Hepatocyte Stability Assay. URL: https://www.creative-bioarray.
  • Thermo Fisher Scientific. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds. URL: https://www.thermofisher.
  • Merck Millipore. Metabolic Stability Assays. URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/drug-discovery-and-development/dmpk-and-adme-tox-assays/metabolic-stability-assays
  • Cyprotex | Evotec. Microsomal Stability. URL: https://www.cyprotex.com/admepk/metabolism/microsomal-stability
  • Yang, Y., et al. (2012). Bioactivation of 2-(alkylthio)-1,3,4-thiadiazoles and 2-(alkylthio)-1,3-benzothiazoles. Chemical Research in Toxicology. URL: https://pubmed.ncbi.nlm.nih.gov/23148672/
  • Domainex. Microsomal Clearance/Stability Assay. URL: https://www.domainex.co.uk/bioanalytical-services/dmpk-adme/microsomal-stability-assay
  • Booker, S. J. (2017). The Biosynthesis of Thiol- and Thioether-containing Cofactors and Secondary Metabolites Catalyzed by Radical S-Adenosylmethionine Enzymes. Journal of Biological Chemistry. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5392666/
  • ResearchGate. In vitro metabolic stability assays for the selected compounds. URL: https://www.researchgate.net/figure/In-vitro-metabolic-stability-assays-for-the-selected-compounds-a-compounds_fig3_342939223
  • Agilent. Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass. URL: https://www.agilent.com/cs/library/applications/application-ultrafast-microsomal-metabolic-stability-rapidfire-ultivo-tq-5991-9031en-agilent.pdf
  • Creative Biolabs. Metabolic Stability Assay. URL: https://www.creative-biolabs.com/dmpk/metabolic-stability-assay.htm
  • WuXi AppTec. (2023). Evaluating Metabolic Stability in Drug Development: 5 Assays. URL: https://www.wuxiapptec.com/insights/evaluating-metabolic-stability-in-drug-development-5-assays
  • Dansette, P. M., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. URL: https://pubs.acs.org/doi/10.1021/tx5001748
  • Paśko, P., et al. (2020). Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. Pharmaceutics. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7023340/
  • Larsen, G. L., et al. (1988). In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver. Xenobiotica. URL: https://pubmed.ncbi.nlm.nih.gov/3381542/
  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. URL: https://www.nuvisan.com/cro-services/dmpk/in-vitro-adme/metabolic-stability-assays/
  • Weiner, M. (1979). Clinical pharmacology and pharmacokinetics of nicotinic acid. Drug Metabolism Reviews. URL: https://pubmed.ncbi.nlm.nih.gov/376259/
  • Bakke, J. E., et al. (1981). Studies on the Displacement of Methylthio Groups by Glutathione. Xenobiotica. URL: https://pubmed.ncbi.nlm.nih.gov/7314757/
  • Wang, Y., et al. (2023). Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain. Frontiers in Pharmacology. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10629631/
  • Wang, Y., et al. (2023). Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain: a simultaneous investigation of nicotine metabolites and the release of neurotransmitters in vivo. Frontiers in Pharmacology. URL: https://www.frontiersin.org/articles/10.3389/fphar.2023.1272633/full
  • Kalgutkar, A. S., et al. (2005). A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. Current Drug Metabolism. URL: https://www.researchgate.
  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. URL: https://pubmed.ncbi.nlm.nih.gov/16026245/
  • Piórkowska, E., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B. URL: https://pubmed.ncbi.nlm.nih.gov/20189914/
  • Vaz, A. D., et al. (2017). Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms. Molecules. URL: https://www.mdpi.com/1420-3049/22/7/1199
  • FDA Access Data. (2000). Advicor Clinical Pharmacology Biopharmaceutics Review. URL: https://www.accessdata.fda.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 262400, this compound. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-_Methylthio_nicotinic-acid
  • PubChemLite. This compound (C7H7NO2S). URL: https://pubchemlite.com/compound/2-methylthionicotinic-acid
  • Dansette, P. M., et al. (2014). Bioactivation potential of thiophene-containing drugs. Chemical Research in Toxicology. URL: https://pubmed.ncbi.nlm.nih.gov/25046601/
  • SciSpace. Chemical determination of nicotinic acid and nicotinamide. URL: https://typeset.io/papers/chemical-determination-of-nicotinic-acid-and-nicotinamide-46o89s6l
  • ResearchGate. Other drugs containing thioethers. URL: https://www.researchgate.net/figure/Other-drugs-containing-thioethers_fig11_351989679
  • Wright, J., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Headache. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2553026/
  • SIELC Technologies. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. URL: https://sielc.
  • Google Patents. WO2011139930A1 - A method for clinically monitoring niacin and niacin metabolites in serum or plasma. URL: https://patents.google.
  • Stern, R. H. (1991). Differences in metabolism of time-release and unmodified nicotinic acid: explanation of the differences in hypolipidemic action? American Journal of Cardiology. URL: https://pubmed.ncbi.nlm.nih.gov/2011986/
  • MOspace. LC-MS/MS METHOD DEVELOPMENT FOR QUANTITATION OF NICOTINE IN TOENAILS AS A BIOMAKER FOR SECONDHAND SMOKE AND STANDARD LIPOPROTEIN. URL: https://mospace.umsystem.edu/xmlui/bitstream/handle/10355/15447/research.pdf
  • Singh, P., & Roberts, M. S. (1994). Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect. Journal of Pharmacology and Experimental Therapeutics. URL: https://pubmed.ncbi.nlm.nih.gov/8071871/

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application of 2-(Methylthio)nicotinic acid in agricultural research

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the agricultural applications of 2-(Methylthio)nicotinic acid reveals its primary role as a scaffold in the synthesis of novel agrochemicals, particularly herbicides and fungicides. While direct application of this compound as a standalone agricultural product is not extensively documented, its derivatives are a subject of significant research. This guide provides a comprehensive overview of the application of nicotinic acid derivatives in agricultural research, with a focus on the principles and protocols that would be applied to a compound like this compound.

Nicotinic acid (niacin or vitamin B3) is a naturally occurring compound found in all living organisms.[1] In plants, it is a precursor to essential coenzymes, nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are crucial for various metabolic processes.[2][3] The pyridine ring of nicotinic acid serves as a valuable pharmacophore in the design of synthetic agrochemicals.[1][4] Derivatives of nicotinic acid have been successfully developed into commercial herbicides, fungicides, and insecticides.[5][6] Research into new derivatives, such as those synthesized from this compound, aims to discover compounds with improved efficacy, selectivity, and environmental profiles.[1][7]

Potential Mechanisms of Action in Plants

The biological activity of nicotinic acid derivatives in plants is diverse and depends on the specific modifications to the core structure. Based on research into related compounds, the potential mechanisms of action for derivatives of this compound can be hypothesized to fall into several categories:

  • Disruption of Photosynthesis: Many herbicides act by interfering with the photosynthetic process, leading to the production of reactive oxygen species and subsequent cell death.

  • Inhibition of Amino Acid Synthesis: Targeting essential amino acid biosynthesis pathways is a common herbicidal mechanism.

  • Deregulation of Growth Hormones: Some compounds can mimic or interfere with the action of natural plant hormones, leading to abnormal growth and development.

  • Inhibition of Fungal Respiration or Cell Wall Synthesis: As fungicides, nicotinic acid derivatives can target essential metabolic processes in pathogenic fungi.[6]

The following diagram illustrates a generalized signaling pathway for a hypothetical herbicidal nicotinic acid derivative.

Herbicidal_Mechanism cluster_0 Plant Cell Herbicide Herbicide Receptor Receptor Herbicide->Receptor Binding Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Activation Target_Enzyme Target Enzyme (e.g., in Amino Acid Synthesis) Signal_Transduction->Target_Enzyme Inhibition Metabolic_Disruption Metabolic Disruption Target_Enzyme->Metabolic_Disruption Cell_Death Cell Death Metabolic_Disruption->Cell_Death

Caption: Generalized signaling pathway of a hypothetical herbicidal nicotinic acid derivative.

Application Notes: Evaluating Bioactivity

To assess the potential of a novel compound like a derivative of this compound in an agricultural context, a tiered screening process is typically employed. This process starts with simple, high-throughput in vitro assays and progresses to more complex in vivo and field trials.

In Vitro Screening for Herbicidal Activity

Objective: To rapidly assess the phytotoxicity of a compound against a model plant species.

Model Organism: Duckweed (Lemna paucicostata) is a common model for its rapid growth and sensitivity to herbicides.[7]

Protocol:

  • Preparation of Test Solutions:

    • Dissolve the test compound (e.g., a derivative of this compound) in a suitable solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM).

    • Prepare a series of dilutions from the stock solution in a nutrient-rich growth medium to achieve the desired final concentrations (e.g., 1, 10, 100 µM).[1][7]

  • Experimental Setup:

    • Dispense the test solutions into the wells of a multi-well plate.

    • Include a solvent control (growth medium with DMSO) and a positive control (a commercial herbicide with a known mechanism of action).[7]

    • Introduce a set number of healthy duckweed fronds into each well.

  • Incubation:

    • Incubate the plates under controlled conditions of light and temperature to allow for plant growth.

  • Data Collection and Analysis:

    • After a set period (e.g., 7-14 days), quantify the number of fronds or measure the fresh weight in each well.

    • Calculate the percent inhibition of growth for each concentration compared to the solvent control.

    • Determine the IC50 value (the concentration that causes 50% inhibition of growth).[7]

In Vivo Screening on Target Weed and Crop Species

Objective: To evaluate the herbicidal efficacy and selectivity of a compound on whole plants.

Protocol:

  • Plant Cultivation:

    • Grow target weed species (e.g., bentgrass, Agrostis stolonifera) and a representative crop species (e.g., wheat, Triticum aestivum) in pots under greenhouse conditions.[8]

  • Application of Test Compound:

    • Prepare a spray solution of the test compound at various concentrations.

    • Apply the solution to the foliage of the plants at a specific growth stage.

  • Evaluation:

    • Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) at regular intervals.

    • At the end of the experiment, harvest the above-ground biomass and measure the fresh or dry weight.

  • Data Analysis:

    • Calculate the percent reduction in biomass compared to untreated control plants.

    • Determine the effective dose for weed control and assess any damage to the crop species to evaluate selectivity.

The following diagram illustrates a typical workflow for screening novel agrochemicals.

Screening_Workflow Synthesis Synthesis of 2-(Methylthio)nicotinic acid derivatives In_Vitro_Screening In Vitro Screening (e.g., Duckweed Assay) Synthesis->In_Vitro_Screening In_Vivo_Screening In Vivo Greenhouse Screening In_Vitro_Screening->In_Vivo_Screening Active Compounds Lead_Optimization Lead Compound Optimization In_Vivo_Screening->Lead_Optimization Selective & Potent Compounds Lead_Optimization->Synthesis Field_Trials Field Trials Lead_Optimization->Field_Trials

Caption: A typical workflow for the discovery and development of novel agrochemicals.

Data Presentation and Interpretation

The results of bioactivity screening are typically presented in tabular format to facilitate comparison between different compounds and concentrations.

Table 1: Hypothetical Herbicidal Activity of this compound Derivatives against Duckweed (Lemna paucicostata)

CompoundConcentration (µM)Growth Inhibition (%)IC50 (µM)
Derivative A11525.4
1045
10092
Derivative B1585.2
1020
10065
Clomazone (Control)12550125[7]

Environmental Fate and Soil Metabolism

A crucial aspect of agricultural research is understanding the environmental fate of a new compound. Studies on the degradation and mobility of the compound in soil and water are essential for regulatory approval.[9] Nicotine, a related compound, is readily biodegradable in both aqueous and soil environments.[10] Neonicotinoids, another class of insecticides derived from nicotinic acid, can have longer half-lives in soil.[11] Therefore, the environmental persistence of any new derivative of this compound would need to be thoroughly investigated.

Conclusion

This compound represents a valuable starting material for the synthesis of novel agrochemicals. While not typically applied directly in agriculture, its derivatives are of significant interest in the ongoing search for more effective and environmentally benign herbicides and fungicides. The protocols and principles outlined in this guide provide a framework for the evaluation of such novel compounds, from initial in vitro screening to whole-plant and environmental fate studies. Further research into the structure-activity relationships of this compound derivatives will be instrumental in developing the next generation of crop protection products.[1][7]

References

  • Althaus, W. A., & Beaty, J. A. (1982). Fenarimol metabolism and environmental fate. [Source information not fully available in search results]
  • Yu, C., Wang, Q., Min, L., Bajsa Hirschel, J. N., Hua, X., Cantrell, C. L., Duke, S., & Liu, X. (2021). Synthesis, crystal structure, herbicidal activity, and SAR study of Novel N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. Journal of Agricultural and Food Chemistry, 69(23), 6423–6430. [Link]
  • PubMed. (2021). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)
  • PubChem. This compound. [Link]
  • Synthesis and insecticidal activity of some nicotinic acid derivatives. (n.d.). Journal of Chemical, Biological and Physical Sciences.
  • Li, X., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • ResearchGate. (2021). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)
  • MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • PhytoTech Labs.
  • PubChemLite. This compound (C7H7NO2S). [Link]
  • Khan, N., et al. (2022). Effect of Exogenous Application of Nicotinic Acid on Morpho-Physiological Characteristics of Hordeum vulgare L. under Water Stress. Agronomy, 12(4), 896. [Link]
  • Nowak, K., & Orlińska, B. (2022).
  • Ashihara, H., et al. (2012). Comparison of the formation of nicotinic acid conjugates in leaves of different plant species. Plant Science, 191-192, 59-65. [Link]
  • Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary, 6(5). [Link]
  • Seckar, J. A., et al. (2008). Environmental fate and effects of nicotine released during cigarette production. Environmental Toxicology and Chemistry, 27(4), 796-805. [Link]
  • Meyer-Ficca, M., & Kirkland, J. B. (2016). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Nutrition, 36, 281-303. [Link]
  • Casida, J. E. (2011). Neonicotinoid metabolism: compounds, substituents, pathways, enzymes, organisms, and relevance. Journal of Agricultural and Food Chemistry, 59(7), 2923-2931. [Link]
  • Goulson, D. (2013). Environmental fate and exposure; neonicotinoids and fipronil. Science, 341(6147), 780-781. [Link]
  • Wikipedia. Nicotinic acid. [Link]
  • Montemurro, F., et al. (2019). Yield Response, Quality Traits, and Nitrogen-Use Efficiency of a Burley Tobacco Crop Grown in Mediterranean Areas (Southern Italy) as Affected by Intensive N Management. Agronomy, 9(11), 746. [Link]
  • Pérez-Montaño, F., et al. (2021).
  • Al-Juthery, H. W. A., et al. (2018). Effect of Niacin (Nicotinamide) and Humic Acid on Growth and Chemical Traits of Pelargonium hortorum L. Journal of Pharmaceutical Sciences and Research, 10(9), 2262-2265. [Link]

Sources

Troubleshooting & Optimization

Navigating the Synthesis of 2-(Methylthio)nicotinic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2-(Methylthio)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles. Our goal is to equip you with the knowledge to not only overcome common hurdles but also to understand the underlying chemistry, enabling you to optimize your synthetic strategy.

I. Troubleshooting Guide: Addressing Common Synthetic Challenges

This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: Low or No Conversion of 2-Chloronicotinic Acid

Question: My reaction shows a low yield or no formation of the desired this compound. What are the likely causes and how can I improve the conversion?

Answer: Low or no conversion in the nucleophilic aromatic substitution (SNAr) of 2-chloronicotinic acid with a methylthiolate source is a common issue. Several factors can contribute to this, primarily revolving around the reactivity of the starting materials and the reaction conditions.

  • Inadequate Nucleophile Strength: The nucleophilicity of your methylthiolate source is critical. Sodium thiomethoxide (NaSMe) is a common reagent for this transformation. Ensure that your NaSMe is fresh and has not been degraded by moisture or prolonged storage.

    • Troubleshooting Tip: Consider preparing fresh sodium thiomethoxide by reacting methanethiol with a strong base like sodium hydride or sodium methoxide in an anhydrous solvent immediately before use.

  • Sub-optimal Reaction Temperature: SNAr reactions on electron-deficient rings like pyridine often require elevated temperatures to proceed at a reasonable rate.[1]

    • Troubleshooting Tip: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress by TLC or LC-MS. Be mindful that excessively high temperatures can lead to side reactions.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the thiolate salt, thereby increasing the nucleophilicity of the thiolate anion.

    • Troubleshooting Tip: If you are using a less polar solvent, consider switching to DMF or DMSO. Ensure the solvent is anhydrous, as water can hydrolyze the starting material and react with the nucleophile.

  • Activation of the Pyridine Ring: The carboxylic acid group at the 3-position is an electron-withdrawing group that activates the 2-position for nucleophilic attack. However, under basic conditions used for the reaction, this group will be deprotonated to a carboxylate, which is electron-donating and can deactivate the ring towards SNAr.

    • Troubleshooting Tip: One strategy is to perform the reaction on the corresponding ester of 2-chloronicotinic acid (e.g., the methyl or ethyl ester) and then hydrolyze the ester to the carboxylic acid in a subsequent step. This maintains the electron-withdrawing nature of the group at the 3-position during the SNAr reaction.

Issue 2: Formation of 2-Hydroxynicotinic Acid as a Major Byproduct

Question: I am observing a significant amount of 2-hydroxynicotinic acid in my reaction mixture. What is causing this side reaction and how can I minimize it?

Answer: The formation of 2-hydroxynicotinic acid is a result of a competing hydrolysis reaction where hydroxide ions or water molecules act as nucleophiles, displacing the chloride.[2] This is particularly problematic if your reaction conditions are not strictly anhydrous or if your base contains significant amounts of hydroxide.

  • Source of Water/Hydroxide: The primary culprits are wet solvents, reagents, or the use of a base like sodium hydroxide to generate the thiomethoxide in situ.

    • Troubleshooting Tip:

      • Use freshly dried, anhydrous solvents.

      • Employ a non-hydroxide base, such as sodium hydride or sodium methoxide, to prepare your sodium thiomethoxide.

      • If using commercial sodium thiomethoxide, ensure it is of high purity and handled under an inert atmosphere to prevent moisture absorption.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can favor the hydrolysis side reaction.

    • Troubleshooting Tip: Optimize the reaction temperature and time by careful monitoring. Aim for the lowest temperature and shortest time that provides a reasonable conversion to the desired product.

Issue 3: Difficulty in Product Purification

Question: I am struggling to isolate pure this compound from the reaction mixture. What purification strategies are most effective?

Answer: The purification of this compound can be challenging due to its physical properties and the presence of structurally similar impurities.

  • Acid-Base Extraction: As a carboxylic acid, the product can be separated from neutral organic impurities by acid-base extraction.

    • Purification Protocol:

      • After the reaction is complete, quench the reaction mixture with water and acidify to a pH of ~3-4 with an acid like HCl. This will protonate the product, making it less water-soluble.

      • Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallization: This is a powerful technique for purifying solid compounds.

    • Troubleshooting Tip: The choice of solvent is crucial. A solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal. Common solvents for recrystallizing nicotinic acid derivatives include water, ethanol, or mixtures of solvents like ethanol/water or ethyl acetate/hexanes.[3] For crude, colored nicotinic acid derivatives, melting the crude product before a single recrystallization can sometimes improve purity.[3]

  • Column Chromatography: If acid-base extraction and recrystallization are insufficient, column chromatography on silica gel can be employed.

    • Troubleshooting Tip: A gradient elution system, for example, starting with a non-polar solvent system like hexanes/ethyl acetate and gradually increasing the polarity, can effectively separate the product from impurities.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and direct synthetic route is the nucleophilic aromatic substitution (SNAr) of a 2-halonicotinic acid, typically 2-chloronicotinic acid, with a methylthiolate source, such as sodium thiomethoxide. The 2-chloronicotinic acid precursor is readily available or can be synthesized from nicotinic acid.

Q2: How does the position of the leaving group on the pyridine ring affect the reaction?

A2: For SNAr reactions on pyridine rings, the leaving group is most readily displaced from the 2- or 4-positions. This is because the nitrogen atom in the ring can effectively stabilize the negative charge of the intermediate (Meisenheimer complex) through resonance. Substitution at the 3-position is significantly more difficult.[4]

Q3: Can I use other methylthio sources besides sodium thiomethoxide?

A3: Yes, other sources can be used, such as methanethiol in the presence of a suitable base (e.g., potassium carbonate, triethylamine) in a polar apathetic solvent. However, sodium thiomethoxide is often more convenient and reactive.

Q4: What are the key analytical techniques to monitor the reaction and characterize the product?

A4:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent for monitoring the consumption of the starting material and the formation of the product.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • Infrared (IR) Spectroscopy: Can identify key functional groups like the carboxylic acid C=O and O-H stretches.

    • Melting Point: A sharp melting point is an indicator of purity.

Q5: Are there any potential safety concerns I should be aware of?

A5: Yes. Methanethiol and sodium thiomethoxide are malodorous and toxic. All manipulations should be performed in a well-ventilated fume hood. Sodium hydride is a flammable solid and reacts violently with water. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from 2-chloronicotinic acid. Optimization of reaction conditions may be necessary.

Materials:

  • 2-Chloronicotinic acid

  • Sodium thiomethoxide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloronicotinic acid (1 equivalent) in anhydrous DMF.

  • Add sodium thiomethoxide (1.1 to 1.5 equivalents) portion-wise to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Acidify the aqueous mixture to a pH of approximately 3-4 with 1 M HCl. A precipitate may form.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

ParameterRecommended Value/Condition
Solvent Anhydrous DMF or DMSO
Base Sodium thiomethoxide
Equivalents of Base 1.1 - 1.5
Temperature 80 - 100 °C
Reaction Time 4 - 12 hours (monitor)
Work-up pH ~3-4

IV. Visualizing the Synthesis and Troubleshooting

Diagram 1: Synthetic Pathway to this compound

G cluster_0 Synthesis of 2-Chloronicotinic Acid (Precursor) cluster_1 Synthesis of this compound Nicotinic_Acid Nicotinic Acid N_Oxide Nicotinic Acid N-oxide Nicotinic_Acid->N_Oxide Oxidation (e.g., H₂O₂) 2_Chloro 2-Chloronicotinic Acid N_Oxide->2_Chloro Chlorination (e.g., POCl₃) 2_Chloro_main 2-Chloronicotinic Acid Product This compound 2_Chloro_main->Product NaSMe, DMF, Heat (SNAr Reaction)

Caption: Key synthetic steps to the target molecule.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield of This compound Check_Nucleophile Is the NaSMe fresh and active? Start->Check_Nucleophile Check_Temp Is the reaction temperature adequate? Check_Nucleophile->Check_Temp Yes Solution_Nucleophile Prepare fresh NaSMe or use a new batch. Check_Nucleophile->Solution_Nucleophile No Check_Solvent Is the solvent polar aprotic and anhydrous? Check_Temp->Check_Solvent Yes Solution_Temp Increase temperature incrementally. Check_Temp->Solution_Temp No Check_Activation Is the pyridine ring sufficiently activated? Check_Solvent->Check_Activation Yes Solution_Solvent Switch to anhydrous DMF or DMSO. Check_Solvent->Solution_Solvent No Solution_Activation Consider using the ester of 2-chloronicotinic acid. Check_Activation->Solution_Activation No

Caption: A logical workflow for troubleshooting low yields.

V. References

  • ResearchGate. (2013). Molecular structure, spectroscopic properties and DFT calculations of this compound. [Link]

  • Google Patents. (1962). Purification of nicotinic acid.

  • PubChem. (2024). This compound. [Link]

  • National Center for Biotechnology Information. (2020). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. [Link]

  • National Center for Biotechnology Information. (1965). A method for the degradation of radioactive nicotinic acid. [Link]

  • ResearchGate. (2016). Hydrolysis of 2-chloronicotinic acid in presence of base and successive keto-enol tautomerization. [Link]

  • Patsnap Eureka. (2016). Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water. [Link]

Sources

overcoming solubility issues with 2-(Methylthio)nicotinic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Methylthio)nicotinic Acid Solubility

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for the solubility challenges associated with this compound. Here, you will find scientifically grounded troubleshooting guides and frequently asked questions to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is an aromatic carboxylic acid and a derivative of nicotinic acid (Vitamin B3).[1] Like many organic acids used in research and pharmaceutical development, it can exhibit poor solubility in neutral aqueous solutions. Achieving an appropriate concentration is critical for accurate and reproducible results in biological assays, formulation studies, and other experimental setups. More than 40% of new chemical entities are poorly soluble in water, which can hinder absorption and bioavailability.[][3]

Q2: What are the key physicochemical properties of this compound that influence its solubility?
  • Chemical Structure: It possesses a carboxylic acid group (-COOH), making it a weak acid.

  • pKa: The pKa of the parent nicotinic acid is approximately 4.85.[4][5] The pKa of this compound is expected to be in a similar range. This value is the pH at which 50% of the compound is in its ionized (deprotonated) form.[6] The ionized form is significantly more water-soluble than the neutral, un-ionized form.

  • Solubility Profile:

    • Aqueous: Expected to have low solubility in neutral water (pH ~7) and acidic conditions (pH < 4), where the un-ionized form predominates.

    • Organic Solvents: Generally, it will show better solubility in polar organic solvents. For the related nicotinic acid, solubility is higher in DMSO and ethanol compared to water.[7][8][9]

Property Value (Inferred from Nicotinic Acid) Significance for Solubility
Molecular Weight 169.20 g/mol [1]Influences molar concentration calculations.
pKa (Carboxylic Acid) ~4.85[4][5]Crucial for pH-adjustment strategies. Solubility increases dramatically at pH > pKa.
Aqueous Solubility (Neutral pH) Low (estimated)The primary challenge to overcome for most biological experiments.
Solubility in Organic Solvents Moderate to High (e.g., DMSO, DMF, Ethanol)Useful for preparing high-concentration stock solutions.

Troubleshooting Guides

Issue 1: Preparing a High-Concentration Stock Solution

Problem: I am unable to dissolve this compound directly in my aqueous buffer to create a concentrated stock solution.

Cause: The compound's low intrinsic aqueous solubility prevents it from dissolving at high concentrations in neutral or acidic aqueous media.

Solution: The Co-solvent Approach

The most reliable method for creating a stock solution is to use a water-miscible organic solvent.[10][11][12] Dimethyl sulfoxide (DMSO) is a common and effective choice.

Step-by-Step Protocol: Preparing a 100 mM DMSO Stock Solution

  • Weigh the Compound: Accurately weigh the required amount of this compound powder. For 1 mL of a 100 mM solution (MW = 169.20 g/mol ), you would need 16.92 mg.

  • Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the powder.

  • Facilitate Dissolution: Vortex thoroughly. If needed, gentle warming in a water bath (37°C) or brief sonication can aid dissolution. Ensure the vial is tightly capped to prevent water absorption by the DMSO.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The off-white, powdered solid form is typically stored in a well-ventilated, dry place.[13][14]

Expert Tip: Always use anhydrous DMSO. DMSO is hygroscopic, and absorbed water can decrease the solubility of hydrophobic compounds over time. For the related compound nicotinic acid, solubility in DMSO is approximately 1 mg/mL.[8]

Issue 2: Compound Precipitates When Diluting Stock into Aqueous Media

Problem: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium or aqueous buffer.

Cause: This is a common issue when diluting a drug from an organic solvent into an aqueous solution. The final concentration of the organic solvent may be too low to keep the compound dissolved, causing it to "crash out."

Solution 1: pH Adjustment of the Aqueous Medium

This is the most effective strategy for ionizable compounds like this compound.[][10] By increasing the pH of the aqueous medium to be at least 1.5-2 units above the pKa, we can convert the compound to its much more soluble ionized (deprotonated) form. The Henderson-Hasselbalch equation governs this relationship.[6][15][16][17][18]

Step-by-Step Protocol: pH-Mediated Solubilization

  • Determine Target pH: Since the pKa is ~4.85, aim for a final buffer pH of 6.5 - 7.5 or higher. Most cell culture media are already buffered in this range (e.g., pH 7.2-7.4).

  • Prepare a Basic Intermediate Solution:

    • Weigh the this compound powder.

    • Add a small amount of a basic solution, such as 0.1 M NaOH, dropwise while stirring until the solid dissolves. This forms the highly soluble sodium salt in situ.

    • This is a common and effective way to increase the dissolution rate of acidic compounds.[19]

  • Adjust to Final pH: Once dissolved, add your target buffer (e.g., PBS, cell culture medium) to reach the desired final volume and concentration. The buffer will bring the pH to the desired physiological range.

  • Verify Final pH: Check the pH of the final solution and adjust if necessary.

  • Sterilization: If for cell culture, filter-sterilize the final solution through a 0.22 µm filter.

G cluster_0 pH < pKa (~4.85) cluster_1 pH > pKa (~4.85) Low_Solubility R-COOH (Neutral, Poorly Soluble) High_Solubility R-COO⁻ + H⁺ (Ionized, Highly Soluble) Low_Solubility->High_Solubility  Add Base (e.g., NaOH)  Increase pH High_Solubility->Low_Solubility  Add Acid  Decrease pH

Caption: Ionization state and solubility of this compound vs. pH.

Solution 2: Utilizing Co-solvents in the Final Solution

For some applications, maintaining a small percentage of a co-solvent in the final aqueous solution can prevent precipitation.[][11][20]

  • Common Co-solvents: Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400).[][11]

  • Considerations: The final concentration of the co-solvent must be compatible with your experimental system. For cell-based assays, DMSO concentrations should typically be kept below 0.5% to avoid toxicity. Always run a vehicle control (media + co-solvent) to account for any effects of the solvent itself.

Solution 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[21] They can encapsulate poorly soluble molecules, like this compound, forming an "inclusion complex" that is water-soluble.[22][23][24][25]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations due to their safety and high solubilizing capacity.

  • Application: This is an advanced technique, often used when pH modification is not feasible or when high concentrations are required for in vivo studies.

G cluster_workflow Solubility Troubleshooting Workflow Start Start: Poorly Soluble Compound PrepStock Prepare Concentrated Stock in 100% DMSO Start->PrepStock Dilute Dilute Stock into Aqueous Buffer PrepStock->Dilute Check Precipitation? Dilute->Check Success Success: Homogeneous Solution Check->Success No Troubleshoot Select Strategy Check->Troubleshoot Yes pH_Adjust pH_Adjust Troubleshoot->pH_Adjust CoSolvent Strategy 2: Use Co-solvents (e.g., PEG, Ethanol) Troubleshoot->CoSolvent Cyclodextrin Strategy 3: Use Cyclodextrins (e.g., HP-β-CD) Troubleshoot->Cyclodextrin pH_Adjust->Dilute CoSolvent->Dilute Cyclodextrin->Dilute

Caption: Decision workflow for solubilizing this compound.

References

  • MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • National Institutes of Health (NIH). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC.
  • ResearchGate. (PDF) Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • MDPI. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches.
  • IEREK. Co-solvency and anti-solvent method for the solubility enhancement.
  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
  • BOC Sciences. pH Adjustment and Co-Solvent Optimization.
  • Wikipedia. Cosolvent.
  • Taylor & Francis Online. New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
  • PubMed. Prediction of pH-dependent aqueous solubility of druglike molecules.
  • AccessPhysiotherapy. Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist.
  • IJSDR. Methods to boost solubility.
  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • ADMET and DMPK. Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study.
  • ChemicalBook. This compound - Safety Data Sheet.
  • National Institutes of Health (NIH). This compound | C7H7NO2S | CID 262400 - PubChem.
  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD.
  • World Journal of Biology and Pharmaceutical Health Sciences. Solubility enhancement techniques: A comprehensive review.
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • Microbe Notes. Henderson Hasselbalch Equation: Basics & Real-World Uses.
  • Journal of Pharmaceutical Negative Results. SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement.
  • Thermo Fisher Scientific. SAFETY DATA SHEET.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Elsevier. On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents.
  • PubChemLite. This compound (C7H7NO2S).
  • Fisher Scientific. SAFETY DATA SHEET.
  • Cayman Chemical. Nicotinic Acid - PRODUCT INFORMATION.
  • Thermo Scientific Chemicals. This compound, 98+% 10 g | Buy Online.
  • Merck Index. Nicotinic Acid.
  • CHEMICAL POINT. This compound.
  • Fisher Scientific. This compound, 98+%.
  • ChemicalBook. Nicotinic acid CAS#: 59-67-6.
  • ResearchGate. Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.

Sources

Technical Support Center: Troubleshooting Poor Reproducibility in 2-(Methylthio)nicotinic Acid Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-(Methylthio)nicotinic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to address common challenges and troubleshoot reproducibility issues in the synthesis, purification, and handling of this important chemical intermediate. By understanding the underlying chemical principles, you can optimize your experimental outcomes and ensure consistent results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your work with this compound in a question-and-answer format.

Synthesis & Reaction Monitoring

Question 1: My synthesis of this compound from 2-chloronicotinic acid is giving a low yield. What are the likely causes and how can I improve it?

Answer: Low yields in the synthesis of this compound via nucleophilic aromatic substitution (SNAr) of 2-chloronicotinic acid with a methyl mercaptan source are a common issue. Several factors can contribute to this, and a systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[1] Extending the reaction time or a moderate increase in temperature can sometimes drive the reaction to completion.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. Sodium methyl mercaptide (NaSMe) is a common and effective nucleophile for this transformation. The reaction is typically performed in a polar aprotic solvent like DMF or DMSO to facilitate the SNAr reaction. Ensure your reagents are anhydrous, as water can interfere with the reaction.

  • Side Reactions: The formation of byproducts is a significant cause of reduced yields. For instance, if the temperature is too high, you might observe decarboxylation or other decomposition pathways.

  • Purification Losses: Significant material loss can occur during workup and purification steps.[1] Optimizing the extraction and recrystallization solvent systems is crucial for maximizing recovery.

Question 2: I am observing a significant amount of unreacted 2-chloronicotinic acid in my reaction mixture. How can I drive the reaction to completion?

Answer: The persistence of the starting material, 2-chloronicotinic acid, indicates that the nucleophilic substitution is not efficient. Here are some strategies to address this:

  • Excess Nucleophile: Using a slight excess (1.1 to 1.5 equivalents) of sodium methyl mercaptide can help drive the reaction to completion. However, a large excess should be avoided as it can complicate purification.

  • Reaction Temperature: While high temperatures can lead to side reactions, a modest increase in temperature (e.g., from room temperature to 50-70 °C) can significantly increase the reaction rate. Monitor the reaction closely by TLC or HPLC to find the optimal temperature.

  • Choice of Base and Solvent: If you are generating the methyl mercaptide in situ, ensure you are using a strong enough base (e.g., sodium hydride) to fully deprotonate the methyl mercaptan. The solvent should be sufficiently polar to dissolve the reactants and facilitate the charge separation in the Meisenheimer complex intermediate of the SNAr mechanism.[2][3]

Question 3: My final product has a brownish or yellowish tint, even after initial purification. What is the cause of this discoloration and how can I remove it?

Answer: Discoloration in nicotinic acid derivatives is a common issue, often arising from minor impurities formed during the synthesis.[4]

  • Oxidation Products: The methylthio group is susceptible to oxidation, which can lead to the formation of colored impurities.

  • Residual Starting Materials or Byproducts: Incomplete reaction or side reactions can leave colored impurities in your product.

  • Purification Strategy: A single purification step may not be sufficient. For colored nicotinic acid compounds, a common purification method involves recrystallization from a suitable solvent, often with the addition of activated carbon to adsorb colored impurities.[4] A patent for purifying crude, yellow nicotinic acid suggests that melting the crude product before a single recrystallization step can improve purity.[4]

Side Reactions & Impurity Profile

Question 4: I suspect the methylthio group in my compound is being oxidized. What are the likely oxidation products and how can I detect them?

Answer: The sulfur atom in the methylthio group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone. These are the most probable oxidation-related impurities.

  • 2-(Methylsulfinyl)nicotinic acid (Sulfoxide): This is the product of single oxidation of the sulfur atom.

  • 2-(Methylsulfonyl)nicotinic acid (Sulfone): This is the product of double oxidation of the sulfur atom.

These impurities can be detected and characterized using a combination of analytical techniques:

  • Mass Spectrometry: Both the sulfoxide and sulfone will have distinct molecular weights (M+16 and M+32, respectively) compared to the desired product, which can be easily identified by mass spectrometry.

  • NMR Spectroscopy: The chemical shift of the methyl protons will be different for the sulfide, sulfoxide, and sulfone. The methyl protons in the sulfoxide and sulfone will be shifted downfield compared to the sulfide due to the electron-withdrawing effect of the oxygen atoms.

  • HPLC: These impurities will likely have different retention times than the parent compound on a reverse-phase HPLC column due to their increased polarity.

To minimize oxidation, it is important to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and avoid exposure to strong oxidizing agents.

Question 5: What other potential side reactions should I be aware of during the synthesis of this compound?

Answer: Besides oxidation, other side reactions can occur depending on the specific synthetic route and reaction conditions.

  • Reaction at the Carboxylic Acid: If the reaction conditions are harsh, the carboxylic acid group could potentially undergo esterification if an alcohol is present, or decarboxylation at high temperatures.

  • Hydrolysis of Precursors: If you are synthesizing this compound from a nitrile precursor (2-(methylthio)nicotinonitrile), incomplete hydrolysis can lead to the presence of the corresponding amide (2-(methylthio)nicotinamide) as an impurity. The rate of hydrolysis is heavily influenced by pH.[1]

Purification & Characterization

Question 6: What is the recommended method for purifying this compound?

Answer: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound.[5][6][7][8]

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For nicotinic acid derivatives, water or aqueous alcohol mixtures are often good starting points. You may need to screen several solvents to find the optimal one.

  • Procedure: Dissolve the crude product in the minimum amount of hot solvent to form a saturated solution. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Decolorization: If the product is colored, add a small amount of activated carbon to the hot solution before filtration to remove colored impurities.[4]

Question 7: What are the expected spectral characteristics for pure this compound?

Answer: The identity and purity of this compound can be confirmed by various spectroscopic methods.

  • 1H NMR: You should expect to see signals corresponding to the methyl protons of the methylthio group and the protons on the pyridine ring. The chemical shifts and coupling patterns will be characteristic of the 2,3-disubstituted pyridine ring system.

  • 13C NMR: The spectrum will show distinct signals for the seven carbon atoms in the molecule, including the methyl carbon, the carbons of the pyridine ring, and the carboxylic acid carbon.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (169.20 g/mol ).[9][10]

  • IR Spectroscopy: The IR spectrum will show characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as aromatic C-H and C=C stretching vibrations.

Reference spectra for this compound are available in public databases such as PubChem.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Chloronicotinic acid

This protocol provides a general procedure for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 2-Chloronicotinic acid

  • Sodium methyl mercaptide (NaSMe) or Methyl mercaptan and a strong base (e.g., NaH)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., anhydrous Sodium Sulfate)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-chloronicotinic acid (1.0 eq) in the anhydrous solvent.

  • Add sodium methyl mercaptide (1.1-1.5 eq) portion-wise to the solution at room temperature. An exotherm may be observed.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the progress of the reaction by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench with water.

  • Acidify the aqueous solution to a pH of approximately 3-4 with HCl. This will protonate the carboxylic acid and cause the product to precipitate.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization.

Protocol 2: Quality Control by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for analyzing the purity of this compound and detecting potential impurities.

HPLC System:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is a good starting point.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength where nicotinic acid derivatives absorb (e.g., 265 nm).[11]

  • Column Temperature: 30-40 °C

Sample Preparation:

  • Accurately weigh a small amount of the sample (e.g., 1 mg) and dissolve it in a suitable solvent (e.g., mobile phase or a mixture of water and acetonitrile) to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Analysis:

  • Inject the sample onto the HPLC system.

  • Analyze the resulting chromatogram for the main product peak and any impurity peaks. The retention time of the main peak should be consistent with a standard of this compound.

  • The area of the impurity peaks can be used to estimate the purity of the sample.

Data Presentation

Table 1: Physicochemical Properties of this compound and Potential Impurities

Compound NameMolecular FormulaMolecular Weight ( g/mol )Likely Origin
This compound C₇H₇NO₂S169.20Desired Product
2-Chloronicotinic acidC₆H₄ClNO₂157.55Unreacted Starting Material
2-(Methylsulfinyl)nicotinic acidC₇H₇NO₃S185.20Oxidation of Product
2-(Methylsulfonyl)nicotinic acidC₇H₇NO₄S201.20Over-oxidation of Product
2-(Methylthio)nicotinamideC₇H₈N₂OS168.22Incomplete hydrolysis of nitrile precursor

Visualizations

Diagram 1: Synthetic Pathway and Potential Side Reactions

2-Chloronicotinic Acid 2-Chloronicotinic Acid Product This compound 2-Chloronicotinic Acid->Product S_NAr NaSMe NaSMe NaSMe->Product Sulfoxide 2-(Methylsulfinyl)nicotinic acid Product->Sulfoxide [O] Oxidation Oxidation Oxidation->Sulfoxide Sulfone 2-(Methylsulfonyl)nicotinic acid Oxidation->Sulfone Sulfoxide->Sulfone [O]

Caption: Synthesis of this compound and potential oxidation side products.

Diagram 2: Troubleshooting Workflow for Low Yield

start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes extend_time Extend Reaction Time incomplete->extend_time increase_temp Increase Temperature Moderately incomplete->increase_temp extend_time->check_completion increase_temp->check_completion check_impurities Analyze for Impurities (HPLC/MS) complete->check_impurities impurities_present Significant Impurities? check_impurities->impurities_present optimize_conditions Optimize Reaction Conditions (Temp, Stoichiometry) impurities_present->optimize_conditions Yes no_impurities No Significant Impurities impurities_present->no_impurities No final_product Improved Yield optimize_conditions->final_product check_workup Review Workup & Purification no_impurities->check_workup optimize_purification Optimize Recrystallization (Solvent, Technique) check_workup->optimize_purification optimize_purification->final_product

Caption: A logical workflow for troubleshooting low yields in synthesis.

References

  • PubChem. This compound.
  • University of California, Los Angeles.
  • PubChemLite. This compound (C7H7NO2S). [Link]
  • Google Patents. Process for the preparation of 2-halogene-alkyl nicotinic acid alkyl-esters.
  • Google Patents.
  • ResearchGate. (PDF) SULFOXIDES AND SULFONES: REVIEW. [Link]
  • Organic Chemistry Portal.
  • Atlantis Press.
  • CUNY.
  • MDPI. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. [Link]
  • ResearchGate.
  • ResearchGate.
  • PubMed. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). [Link]
  • Wikipedia. 2-Chloronicotinic acid. [Link]
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). [Link]
  • MDPI. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. [Link]
  • NIST WebBook. 2-(n-Propylthio)nicotinic acid. [Link]
  • PrepChem.com. Synthesis of 2-chloronicotinic acid. [Link]
  • Iraqi Journal of Pharmaceutical Sciences. synthesis of new nicotinic acid derivatives and studyiny their effects on cho hinesteeas enzywr activity. [Link]
  • PubMed Central. Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples. [Link]
  • SIELC Technologies.
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Technical Support Center: Managing Potential Side Effects of Nicotinic Acid Derivatives in Cell Cultures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing nicotinic acid (NA) and its derivatives in cell culture experiments. This guide is designed to provide practical, field-proven insights to help you anticipate, troubleshoot, and manage potential side effects, ensuring the integrity and success of your research. Our approach is rooted in explaining the causality behind experimental observations and providing self-validating protocols.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about the use and effects of nicotinic acid derivatives in vitro.

Q1: What are nicotinic acid (NA) derivatives and what is their primary mechanism of action in cell culture?

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are used in research to investigate a wide range of cellular processes, including lipid metabolism, inflammation, and cellular stress responses.[1][2] The primary and most well-characterized mechanism of action is the activation of the G protein-coupled receptor 109A (GPR109A), also known as HCA2.[3][4] GPR109A is a Gi-coupled receptor; its activation by NA leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade is fundamental to many of niacin's effects, such as the inhibition of lipolysis in adipocytes.[5] Beyond GPR109A, NA derivatives also serve as precursors for nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular redox reactions, energy metabolism, and DNA repair.[6][7][8]

Q2: What are the most common unexpected side effects of nicotinic acid derivatives in cell cultures?

While therapeutically beneficial in vivo, high concentrations of NA derivatives can lead to several side effects in vitro. The most common issues include:

  • Dose-dependent cytotoxicity: High concentrations can induce apoptosis or necrosis, which can confound experimental results.[9][10] This is particularly relevant in cell lines with high GPR109A expression or under specific metabolic conditions, such as high levels of free fatty acids (FFAs).[9][10]

  • Induction of Oxidative Stress: Depending on the cell type and conditions, niacin can either protect against or contribute to oxidative stress.[11][12] Niacin restriction has been shown to increase reactive oxygen species (ROS) in keratinocytes.[12]

  • Metabolic Reprogramming: As a key modulator of lipid metabolism and an NAD+ precursor, NA derivatives can significantly alter cellular energy homeostasis, which may be an intended effect but can also act as a confounding variable if not properly controlled.[8][13]

  • Anti-proliferative Effects: Some NA derivatives have been shown to decrease the proliferation of specific cell types, such as smooth muscle cells, which could be misinterpreted as general cytotoxicity.[14]

Q3: How does the cellular response to NA derivatives differ between cell types?

The response is highly dependent on the expression level of the GPR109A receptor.[4]

  • High Responders (High GPR109A Expression): Adipocytes, monocytes, macrophages, and certain immune cells express high levels of GPR109A and are therefore highly sensitive to NA derivatives.[4][15]

  • Low/Non-Responders (Low/No GPR109A Expression): Many cell lines, including some cancer cell lines and endothelial cells, may have low or undetectable levels of GPR109A.[15] In these cells, the observed effects are more likely mediated through GPR109A-independent pathways, such as NAD+ biosynthesis.[7][11]

  • Cell-Specific Metabolism: The ability of a cell to convert NA into NAD+ can also dictate its response. For example, HepG2 hepatoma cells have minimal expression of the enzyme required for this conversion (NAPRT), making them less responsive to NA's NAD+-boosting effects compared to cells like Hep3B.[11] It is crucial to verify GPR109A expression and consider the metabolic pathways in your specific cell model.

Troubleshooting Guide: A Problem-and-Solution Approach

This guide addresses specific issues you may encounter during your experiments.

Issue 1: High Levels of Cell Death or Cytotoxicity Observed After Treatment

Problem: You've treated your cells with an NA derivative and observe a significant decrease in viability via assays like MTT, or see morphological changes indicative of cell death (e.g., rounding, detachment).

Probable Cause & Suggested Solutions

Probable Cause Scientific Rationale Suggested Solution & Protocol
1. Supramaximal Concentration High concentrations of NA derivatives can induce cytotoxicity, which may be exacerbated in the presence of other stressors like free fatty acids (FFAs).[9][10] This can mask the specific biological effects you intend to study.Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., 1 µM to 1 mM) to identify the optimal, non-toxic working concentration. See Protocol 1: Dose-Response Cytotoxicity Assay.
2. High Cell Line Sensitivity Your cell line may express very high levels of GPR109A or have a metabolic profile that makes it particularly vulnerable to the effects of the derivative.Verify GPR109A Expression: Confirm receptor expression using RT-qPCR or Western blotting. See Protocol 2: Verifying GPR109A Expression. If expression is high, consider using lower concentrations or a shorter treatment duration.
3. Media Composition Standard cell culture media components can interact with NA derivatives. For example, high FFA levels in serum can synergize with niacin to enhance lipotoxicity in certain cells.[10]Optimize Media: If possible, switch to a serum-free or chemically defined medium to reduce variability.[16][17] If serum is required, test different lots or consider using dialyzed fetal bovine serum to control for small molecule concentrations.[12]
4. Induction of Oxidative Stress NA can influence cellular redox status.[11] In some contexts, particularly under metabolic stress, this can lead to an accumulation of reactive oxygen species (ROS) and subsequent cell death.Assess and Mitigate ROS: Measure ROS levels using probes like DCFDA. If ROS is elevated, consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to determine if the cytotoxicity is ROS-dependent.
Issue 2: Inconsistent or No Observable Effect of the NA Derivative

Problem: You are not observing the expected biological effect (e.g., change in cytokine secretion, gene expression, or metabolic output) after treatment.

Probable Cause & Suggested Solutions

Probable Cause Scientific Rationale Suggested Solution & Protocol
1. Low/Absent GPR109A Expression The primary mechanism for many of niacin's acute effects is GPR109A activation.[3] If your cell line does not express this receptor, it will not respond through this pathway.Confirm Receptor Presence: Use RT-qPCR or Western blot to check for GPR109A expression. (See Protocol 2). Include a positive control cell line known to express GPR109A (e.g., 3T3-L1 adipocytes, THP-1 monocytes).[4][15]
2. Derivative Instability or Degradation Nicotinic acid and its derivatives can be unstable in solution over time, especially when exposed to light or certain pH conditions in culture media.[18]Prepare Fresh Solutions: Always prepare working solutions of the derivative fresh from a frozen stock immediately before use. Protect stock solutions from light.
3. Incorrect or Insensitive Endpoint The biological endpoint you are measuring may not be directly modulated by the NA derivative in your specific cell model, or the change may be too subtle to detect with your current assay.Validate the Pathway: Ensure your chosen endpoint is a known downstream target of GPR109A signaling (e.g., cAMP levels, ERK1/2 phosphorylation) or NAD+ metabolism (e.g., SIRT1 activity).[3][13][19] Consider using a more sensitive assay or measuring an earlier signaling event.
4. NAD+ Salvage Pathway Dominance Cells can synthesize NAD+ from multiple precursors. If your cells preferentially use another pathway (e.g., from nicotinamide or tryptophan), the effect of adding NA may be minimal.[7][8]Measure Cellular NAD+ Levels: Directly assess whether your NA derivative is increasing intracellular NAD+ concentrations. See Protocol 3: Assessing Cellular NAD+ Levels. This will confirm if the compound is being utilized by the cell as intended.
Experimental Workflows and Protocols
Workflow for Troubleshooting Cytotoxicity

This workflow provides a logical sequence for diagnosing and solving unexpected cell death.

G start High Cytotoxicity Observed dose_response Run Dose-Response Assay (e.g., 1µM - 1mM) start->dose_response is_dose_dependent Is Cytotoxicity Dose-Dependent? dose_response->is_dose_dependent optimize_conc Determine IC50. Use concentration well below IC50. is_dose_dependent->optimize_conc Yes check_receptor Verify GPR109A Expression (RT-qPCR / Western Blot) is_dose_dependent->check_receptor No end_solve Problem Resolved optimize_conc->end_solve is_receptor_high Is GPR109A Expression High? check_receptor->is_receptor_high media_issue Investigate Media Effects: - Switch to Serum-Free - Test Dialyzed Serum is_receptor_high->media_issue Yes ros_issue Assess Oxidative Stress: - Measure ROS - Test Antioxidant Co-treatment is_receptor_high->ros_issue No end_complex Complex Cytotoxicity. Consider Off-Target Effects. media_issue->end_complex ros_issue->end_complex

Caption: Workflow for diagnosing nicotinic acid derivative-induced cytotoxicity.

Core Signaling Pathway of Nicotinic Acid

This diagram illustrates the primary GPR109A-mediated signaling cascade.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol NA Nicotinic Acid Derivative GPR109A GPR109A Receptor NA->GPR109A Binds Gi Gαi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Downstream Cellular Response (e.g., ↓ Lipolysis, ↓ Inflammation) PKA->Response Phosphorylates Targets

Caption: GPR109A signaling pathway initiated by nicotinic acid derivatives.

Detailed Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay (LDH Release)

This protocol uses a lactate dehydrogenase (LDH) release assay to quantify cytotoxicity, as it measures membrane integrity.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Incubate for 24 hours.

  • Preparation of Controls:

    • Vehicle Control: Wells with cells treated with the same vehicle (e.g., DMSO, PBS) used to dissolve the NA derivative.

    • Maximum LDH Release Control: Wells with cells treated with a lysis buffer (provided with most commercial kits) 45 minutes before the final reading.

    • Medium Background Control: Wells containing only cell culture medium without cells.

  • Treatment: Prepare serial dilutions of the nicotinic acid derivative in culture medium. A common range to start with is 1 µM, 10 µM, 50 µM, 100 µM, 500 µM, and 1 mM. Replace the medium in the wells with the treatment media.

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48 hours).

  • Assay Procedure:

    • Carefully transfer a portion of the supernatant from each well to a new, flat-bottom 96-well plate.

    • Add the LDH reaction mixture from a commercial kit (e.g., from Roche, Thermo Fisher Scientific, or Promega) to each well.

    • Incubate at room temperature for 15-30 minutes, protected from light.

    • Measure the absorbance at the wavelength specified by the kit manufacturer (usually 490 nm).

  • Calculation:

    • Correct all absorbance values by subtracting the medium background value.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Sample Value - Vehicle Control) / (Max LDH Release - Vehicle Control)

  • Interpretation: Plot % Cytotoxicity against the log of the concentration to determine the IC50 (the concentration that causes 50% cell death). For your experiments, use a concentration that results in <10% cytotoxicity.

Protocol 2: Verifying GPR109A Expression via RT-qPCR

This protocol confirms the presence of the primary receptor for nicotinic acid.

  • RNA Extraction: Culture your cells of interest and a positive control cell line (e.g., THP-1) to ~80-90% confluency. Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

  • RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer like a NanoDrop.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • Primer Design: Obtain or design qPCR primers specific to the human or mouse GPR109A (gene name HCAR2) and a stable housekeeping gene (e.g., GAPDH, ACTB).

  • qPCR Reaction:

    • Prepare a master mix containing SYBR Green master mix, forward primer, reverse primer, and nuclease-free water.

    • Add the master mix and cDNA template to a qPCR plate.

    • Run the reaction on a real-time PCR machine using a standard thermal cycling protocol (e.g., 95°C for 2 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

  • Data Analysis: Analyze the results using the ΔΔCt method. Compare the GPR109A expression in your cell line to the positive control. A high Ct value (>35) or no amplification suggests very low or no expression.

Protocol 3: Assessing Cellular NAD+ Levels

This protocol determines if the NA derivative is successfully being used by the cell to synthesize NAD+.

  • Cell Treatment: Seed cells in a 6-well or 12-well plate. Treat with your NA derivative at a non-toxic concentration for a specified time (e.g., 6-24 hours). Include a vehicle-treated control.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells using the extraction buffer provided in a commercial NAD/NADH assay kit (e.g., from Abcam, Promega). These kits are designed to preserve the NAD+/NADH ratio.

    • Collect the lysate and centrifuge to pellet debris.

  • Assay Procedure:

    • Follow the specific instructions of the commercial colorimetric or fluorometric assay kit. Typically, this involves adding the lysate to a reaction mix that contains an enzyme that cycles between NAD+ and NADH.

    • The reaction generates a product that can be measured by absorbance or fluorescence.

  • Quantification: Create a standard curve using the provided NAD+ standards. Use this curve to determine the concentration of NAD+ in your samples.

  • Normalization: Normalize the NAD+ concentration to the total protein content of the lysate, determined by a BCA or Bradford assay.

  • Interpretation: A significant increase in NAD+ levels in the treated cells compared to the vehicle control confirms that the NA derivative is acting as an effective NAD+ precursor in your cell model.[7][8]

References
  • Niacin enhances FFA induced cytotoxicity and was alleviated by... - ResearchGate.
  • Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - NIH.
  • Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC - PubMed Central.
  • Vitamins in cell culture media: Stability and stabilization strategies - PMC - PubMed Central.
  • Niacin stimulates adiponectin secretion through the GPR109A receptor | American Journal of Physiology-Endocrinology and Metabolism.
  • Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC - NIH.
  • Niacin promotes cellular health, in vitro study shows - Endurance Research.
  • Niacin exacerbates β cell lipotoxicity in diet-induced obesity mice through upregulation of GPR109A and PPARγ2: Inhibition by incretin drugs - NIH.
  • Cytoprotective effects of nicotinamide derivatives in endothelial cells - PubMed.
  • Niacin fine-tunes energy homeostasis through canonical GPR109A signaling | bioRxiv.
  • Protection of Nicotinic Acid against Oxidative Stress-Induced Cell Death in Hepatocytes Contributes to Its Beneficial Effect on Alcohol-induced Liver Injury in Mice - PubMed Central.
  • Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC - PubMed Central.
  • Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes - PMC - PubMed Central.
  • Time-dependent effects of nicotinamide derivatives on intracellular... - ResearchGate.
  • Niacin alleviates TRAIL-mediated colon cancer cell death via autophagy flux activation.
  • Nicotinic acid inhibits vascular inflammation via the SIRT1-dependent signaling pathway.
  • Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy - Directive Publications.
  • Niacin restriction upregulates NADPH oxidase and ROS in human keratinocytes - NIH.
  • Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed.
  • Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD + Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes - MDPI.
  • Effects of short-term nicotinic acid (NA) treatment on p-cortactin and... - ResearchGate.
  • The Role of Nicotinamide as Chemo-Preventive Agent in NMSCs: A Systematic Review and Meta-Analysis - MDPI.
  • Nicotinic acid and its derivatives: a short survey - PubMed.
  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity.
  • Proposed cellular mechanism for Niacin-induced prostaglandins formation. - ResearchGate.
  • How to Optimize Cell Culture Media for High-Yield Recombinant Protein Production in Mammalian Cells.
  • Differential Effect of Nicotinic Acid Derivatives on Smooth Muscle and Endothelial Cell Proliferation - PubMed.
  • Employing active learning in the optimization of culture medium for mammalian cells - PMC.
  • Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed.
  • Niacin protects against UVB radiation-induced apoptosis in cultured human skin keratinocytes - PMC - NIH.
  • Optimizing Cell-Culture Media | BioPharm International.
  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed.
  • In vitro screening strategies for nicotinic receptor ligands - PubMed.
  • Nicotine Prevents Oxidative Stress-Induced Hippocampal Neuronal Injury Through α7-nAChR/Erk1/2 Signaling Pathway - NIH.
  • Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate - Council for Responsible Nutrition.
  • SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES - Jetir.Org.
  • Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells - PMC - NIH.
  • Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column.
  • Apoptosis induced by niacin-related compounds in K562 cells but not in normal human lymphocytes - PubMed.

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Technical Support Center: Minimizing Byproduct Formation in the Synthesis of 2-(Methylthio)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-(Methylthio)nicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the common challenges associated with this important synthetic intermediate. Our focus is on providing practical, field-tested solutions to minimize byproduct formation and enhance product purity, grounded in established chemical principles.

Overview of Synthetic Challenges

The synthesis of this compound, a key building block in pharmaceutical development, most commonly proceeds via the nucleophilic aromatic substitution of a 2-halonicotinic acid derivative with a methylthiolate source. While theoretically straightforward, this reaction is often plagued by the formation of persistent impurities that complicate purification and compromise final product quality. The primary challenges stem from the inherent reactivity of the methylthio group and the delicate balance of reaction conditions required.

This guide provides in-depth troubleshooting advice in a direct question-and-answer format to address the specific issues you may encounter during your experiments.

Core Reaction Pathway and Major Byproducts

The primary synthetic route and the most common undesirable side reactions are illustrated below. Understanding these pathways is the first step toward effective mitigation.

G cluster_main Main Synthetic Pathway cluster_byproducts Common Byproduct Formation SM 2-Chloronicotinic Acid Reagent + CH₃SNa (Sodium Thiomethoxide) SM->Reagent Incomplete Incomplete Reaction Product This compound (Desired Product) Reagent->Product Nucleophilic Aromatic Substitution Oxidation [O] Product->Oxidation Air/Oxidants Sulfoxide 2-(Methylsulfinyl)nicotinic Acid (Sulfoxide Byproduct) Oxidation->Sulfoxide Sulfone 2-(Methylsulfonyl)nicotinic Acid (Sulfone Byproduct) Oxidation->Sulfone Sulfoxide->Oxidation Further Oxidation Unreacted_SM Unreacted 2-Chloronicotinic Acid Incomplete->Unreacted_SM Remains in Crude Product

Caption: Primary synthesis route and common byproduct pathways.

Troubleshooting Guide: Impurity Profiling & Mitigation

This section directly addresses the most common issues encountered during the synthesis of this compound.

Question 1: My final product is contaminated with the corresponding sulfoxide and/or sulfone. What causes this and how can I prevent it?

Answer: This is the most frequently observed byproduct issue. The sulfur atom in the methylthio group is electron-rich and highly susceptible to oxidation, leading to the formation of 2-(methylsulfinyl)nicotinic acid (sulfoxide) and, under more aggressive conditions, 2-(methylsulfonyl)nicotinic acid (sulfone).

Causality & Mechanism: The oxidation is typically caused by dissolved molecular oxygen in the reaction solvents or exposure of the reaction mixture or isolated product to air, especially at elevated temperatures or in the presence of trace metal impurities that can catalyze oxidation.

Mitigation Strategies:

  • Inert Atmosphere: The most critical control parameter is the rigorous exclusion of oxygen.

    • Degas Solvents: Before use, sparge all solvents (e.g., DMF, DMSO, alcohols) with an inert gas like nitrogen or argon for at least 30 minutes to remove dissolved oxygen.

    • Maintain Inert Conditions: Run the entire reaction under a positive pressure of nitrogen or argon. This includes the setup, reagent addition, reaction period, and workup.

  • Temperature Control: Avoid excessive heating during the reaction and workup. Higher temperatures increase the rate of oxidation. Monitor the reaction progress closely using TLC or HPLC to avoid unnecessarily long reaction times.

  • Quenching and Workup: During the aqueous workup, minimize the exposure time of the product to the aqueous phase, particularly if it is not deoxygenated.

Experimental Protocol: Reaction Setup Under Inert Atmosphere

  • Assemble a clean, dry, three-necked flask equipped with a magnetic stirrer, a condenser with a nitrogen/argon inlet, a thermometer, and a rubber septum for reagent addition.

  • Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Add the 2-chloronicotinic acid and the degassed solvent to the flask via cannula or syringe.

  • Begin stirring and ensure a gentle, continuous flow of inert gas through the system.

  • Prepare the sodium thiomethoxide solution in a separate flask, also under an inert atmosphere, and add it to the reaction flask via syringe or cannula.

Question 2: I'm observing a significant amount of unreacted 2-chloronicotinic acid in my crude product. How can I drive the reaction to completion?

Answer: Incomplete conversion is another common problem, leading to difficult separations since the starting material has similar polarity to the product. This issue typically arises from insufficient nucleophile activity or suboptimal reaction conditions.

Causality & Analysis: The reaction is a nucleophilic aromatic substitution (SNAr), the rate of which depends on the concentration and reactivity of the nucleophile (thiomethoxide), temperature, and solvent.

Optimization Strategies:

  • Stoichiometry of Nucleophile: Sodium thiomethoxide (CH₃SNa) is a strong nucleophile but can be degraded by moisture or oxidized by air.[1] Using a slight excess (e.g., 1.1 to 1.2 equivalents) can compensate for any degradation and help drive the reaction to completion.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they also promote byproduct formation. The optimal temperature is a balance. For 2-chloronicotinic acid, a range of 80-120 °C is often effective, depending on the solvent. Monitor the reaction by TLC or HPLC to find the minimum temperature required for full conversion within a reasonable timeframe.

  • Choice of Solvent: A polar aprotic solvent like DMF, DMAc, or NMP is generally preferred as it effectively solvates the cation (Na⁺) and leaves the thiomethoxide anion highly reactive.

ParameterRecommendationRationale
Nucleophile Eq. 1.1 - 1.2 eq.Compensates for reagent degradation and ensures complete consumption of the limiting reagent.
Temperature 80 - 120 °CProvides sufficient energy for the SNAr reaction without excessive byproduct formation.
Solvent DMF, DMAc, NMPPolar aprotic solvents enhance the nucleophilicity of the thiomethoxide anion.
Monitoring TLC or HPLCAllows for precise determination of reaction completion, preventing unnecessary heating.[2]
Question 3: My isolated this compound is off-white or yellow. How can I obtain a pure, white solid?

Answer: Discoloration in nicotinic acid derivatives is a known issue, often caused by trace impurities or thermal degradation products.[3] Achieving high purity and a white crystalline form requires a robust purification strategy.

Purification Protocol: Decolorization and Recrystallization

  • Dissolution: Dissolve the crude, colored product in a minimum amount of a suitable hot solvent. A mixture of ethanol and water or acetic acid and water is often effective.

  • Decolorization: Add a small amount (typically 1-2% by weight) of activated carbon (e.g., Darco G-60) to the hot solution.[3]

    • Expert Tip: Do not add activated carbon to a boiling solution, as this can cause violent bumping. Cool the solution slightly before addition.

  • Hot Filtration: Stir the mixture at just below the boiling point for 10-15 minutes. Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the activated carbon. This step is crucial and must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. A patent on purifying nicotinic acid suggests that melting the crude product before recrystallization can destroy chromophores, though this may not be suitable for a thermally sensitive compound like this compound and should be approached with caution.[3]

Troubleshooting Workflow

Use the following decision tree to systematically diagnose and resolve issues in your synthesis.

workflow start Start: Synthesize Crude Product analyze Analyze Crude Product (HPLC, LC-MS, NMR) start->analyze check_purity Is Product >95% Pure and Colorless? analyze->check_purity impurity_id Identify Major Impurity check_purity->impurity_id No end_ok End: Product Meets Spec check_purity->end_ok Yes sulfoxide Byproduct is Sulfoxide/Sulfone impurity_id->sulfoxide Oxidation sm_remaining Starting Material (SM) Remains impurity_id->sm_remaining Incomplete Rxn discolored Product is Discolored impurity_id->discolored Color Impurities solve_sulfoxide Solution: - Use Degassed Solvents - Maintain Inert Atmosphere (N₂/Ar) - Optimize Temperature sulfoxide->solve_sulfoxide solve_sm Solution: - Increase Nucleophile Eq. (1.1-1.2) - Increase Temperature/Time - Monitor by HPLC/TLC sm_remaining->solve_sm solve_color Solution: - Recrystallize with  Activated Carbon - Optimize Solvent System discolored->solve_color end_retry End: Re-run with Optimized Conditions solve_sulfoxide->end_retry solve_sm->end_retry solve_color->end_retry

Sources

purification strategies for removing impurities from 2-(Methylthio)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(Methylthio)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific issues you may encounter during your experiments, with a focus on the underlying scientific principles.

I. Troubleshooting Guide: Common Purification Issues

This section addresses common problems encountered during the purification of this compound, offering step-by-step solutions and preventative measures.

Issue 1: Low Recovery After Recrystallization

Q: I'm experiencing significant product loss during the recrystallization of this compound. What are the likely causes and how can I improve my yield?

A: Low recovery during recrystallization is a frequent challenge. The primary reasons are often related to solvent choice and the physical process of crystallization.[1] Here’s a systematic approach to troubleshoot this issue:

  • Inappropriate Solvent System: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[2]

    • Solubility Profile: this compound, like nicotinic acid, has moderate solubility in water and some organic solvents.[3][4] If the compound is too soluble at low temperatures, you will lose a significant amount in the mother liquor. Conversely, if it is not soluble enough at high temperatures, you may use an excessive volume of solvent, which also leads to loss upon cooling.

    • Two-Solvent System: Consider a two-solvent (or mixed-solvent) recrystallization.[5] A common approach is to dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling can yield high-purity crystals.[5] For nicotinic acid derivatives, combinations like ethanol/water or toluene/petroleum ether can be effective.[6]

  • Premature Crystallization: If the compound crystallizes too quickly, impurities can become trapped within the crystal lattice.

    • Hot Filtration: When removing insoluble impurities, it is crucial to perform a hot filtration using a pre-warmed funnel and fluted filter paper to prevent the product from crystallizing on the filter paper.[5]

  • Excessive Solvent Volume: Using too much solvent will keep more of your product dissolved in the mother liquor even after cooling.

    • Optimization: Aim to use the minimum amount of hot solvent required to fully dissolve the crude product. This will ensure the solution is saturated upon cooling, maximizing crystal formation.[1]

Issue 2: Persistent Yellow or Brown Discoloration

Q: My purified this compound remains yellow or brown despite multiple recrystallizations. What is the source of this color and how can I remove it?

A: Persistent color in nicotinic acid derivatives often stems from chromophores formed during synthesis, particularly through oxidation reactions.[7]

  • Source of Color: The synthesis of nicotinic acid and its derivatives can involve strong oxidizing agents like nitric acid, which can lead to the formation of colored byproducts.[8][9]

  • Decolorizing Carbon: The standard approach is to use activated carbon (charcoal) to adsorb colored impurities.

    • Protocol: Add a small amount of activated carbon to the hot, dissolved solution of your crude product before filtration. Be cautious not to add too much, as it can also adsorb your desired product. A general guideline is 1-2% of the solute's weight.

  • Melt Purification for Crude Product: For crude nicotinic acid produced by nitric acid oxidation, an effective, though less common, technique is to melt the crude yellow product and hold it in a molten state (around 235-250°C) for a few minutes.[7] This process can destroy the yellow chromophore. The resulting tan-colored solid can then be purified to a colorless product with a single recrystallization.[7]

Issue 3: Presence of Starting Materials or Synthetic Intermediates

Q: My final product is contaminated with unreacted starting materials. How can I effectively remove these?

A: The choice of purification strategy here depends heavily on the nature of the starting materials. Acid-base extraction is a powerful technique for separating acidic, basic, and neutral compounds.[10]

  • Acid-Base Extraction: This technique leverages the different solubilities of a compound in its neutral and salt forms.[11]

    • Mechanism: this compound, being a carboxylic acid, will be deprotonated by a weak base (like sodium bicarbonate) to form a water-soluble carboxylate salt.[12][13] Any neutral or basic impurities will remain in the organic layer. The aqueous layer can then be separated and re-acidified to precipitate the pure carboxylic acid.[6]

    • Workflow:

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate, diethyl ether).

      • Extract with a saturated aqueous solution of sodium bicarbonate. The this compound will move to the aqueous layer as its sodium salt.

      • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral or basic impurities.

      • Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., concentrated HCl) until the product precipitates.

      • Collect the pure product by filtration.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification and handling of this compound.

Q1: What are the most likely impurities in this compound?

A: The impurities will largely depend on the synthetic route. However, some common classes of impurities include:

  • Starting Materials: Unreacted precursors from the synthesis.[14]

  • Oxidation Byproducts: The methylthio group (-SCH3) is susceptible to oxidation, which can form the corresponding sulfoxide and sulfone.[15][16][17] This can occur if strong oxidizing agents are used during synthesis or if the compound is exposed to oxidizing conditions during workup or storage.[18][19]

  • Hydrolysis Products: Under harsh acidic or basic conditions, the methylthio group can potentially be hydrolyzed.[20][21] Similarly, if the synthesis involves a nitrile precursor, incomplete hydrolysis can leave nicotinamide as an impurity.[14]

Q2: How can I best assess the purity of my this compound?

A: A combination of analytical techniques is recommended for a comprehensive purity assessment:[]

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the main compound and any impurities.[23][24] A reversed-phase C18 column with a suitable mobile phase (e.g., a buffered acetonitrile/water gradient) and UV detection is a good starting point.[25][26][27]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and help identify any impurities with distinct signals.

  • Mass Spectrometry (MS): This technique provides the molecular weight of the compound and can help in identifying unknown impurities.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point.

Q3: What is the best general-purpose purification strategy for this compound?

A: For a robust, general-purpose purification, a multi-step approach is often most effective:

  • Acid-Base Extraction: This is an excellent first step to remove any non-acidic impurities.[11]

  • Recrystallization: Following extraction, recrystallization from a suitable solvent system will further purify the compound by removing impurities with different solubility profiles.

  • Column Chromatography (if necessary): If impurities are structurally very similar to the desired product and cannot be removed by extraction or recrystallization, column chromatography may be required. For nicotinic acid derivatives, silica gel or alumina can be used as the stationary phase with a suitable solvent system.[24]

Q4: Are there any stability concerns I should be aware of during purification?

A: Yes, there are a few key stability considerations:

  • Oxidation of the Methylthio Group: As mentioned, the sulfide can be oxidized to a sulfoxide and then a sulfone.[16] Avoid unnecessarily harsh oxidizing conditions and prolonged exposure to air, especially at elevated temperatures.

  • Hydrolysis: While generally stable, prolonged exposure to strong acids or bases at high temperatures could potentially lead to hydrolysis of the methylthio group.[20][28][29] It's best to use the mildest conditions that achieve the desired separation. For example, using sodium bicarbonate for extraction is preferable to a stronger base like sodium hydroxide.[11]

III. Experimental Protocols & Visualizations

Protocol 1: Purification of this compound by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Base Extraction: Add an equal volume of saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: Add a fresh portion of saturated sodium bicarbonate solution to the organic layer and repeat the extraction to ensure all the acidic product has been removed. Combine the aqueous layers.

  • Back-washing: Wash the combined aqueous layers with a small portion of the organic solvent to remove any entrained neutral or basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid dropwise while stirring until the solution is acidic (test with pH paper) and a precipitate forms.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose an appropriate solvent or solvent pair (e.g., ethanol/water).

  • Dissolution: Place the crude, dried this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the "good" solvent if using a pair) and heat with stirring until the solid is completely dissolved.

  • Decolorization (if needed): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove the activated carbon and any other insoluble impurities.

  • Crystallization: If using a solvent pair, add the "poor" solvent dropwise to the hot filtrate until it becomes cloudy. Reheat briefly to get a clear solution. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry to a constant weight.

Visual Workflow: General Purification Strategy

Purification_Workflow Crude Crude this compound Extraction Acid-Base Extraction Crude->Extraction Recrystallization Recrystallization Extraction->Recrystallization Chromatography Column Chromatography (If Necessary) Recrystallization->Chromatography  Persistent Impurities Pure Pure Product Recrystallization->Pure Chromatography->Pure Analysis Purity Analysis (HPLC, NMR, MS) Pure->Analysis

Caption: A general workflow for the purification of this compound.

IV. References

  • Wikipedia. (n.d.). Acid-base extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Bernasconi, C. F., & Leyes, A. E. (2006). Hydrolysis of α-Alkyl-α-(methylthio)methylene Meldrum's Acids. A Kinetic and Computational Investigation of Steric Effects. The Journal of Organic Chemistry, 71(13), 4989–4996. [Link]

  • Bernasconi, C. F., & Leyes, A. E. (2006). Hydrolysis of r-Alkyl-r-(methylthio)methylene Meldrum's Acids. A Kinetic and Computational Investigation of Steric Effects. The Journal of Organic Chemistry, 71(13), 4989-4996.

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Bernasconi, C. F., & Leyes, A. E. (2006). Hydrolysis of alpha-alkyl-alpha-(methylthio)methylene Meldrum's acids. A kinetic and computational investigation of steric effects. The Journal of organic chemistry, 71(13), 4989–4996. [Link]

  • ResearchGate. (2023, February). SULFOXIDES AND SULFONES: REVIEW. Retrieved from [Link]

  • ScienceDirect. (n.d.). Oxidation of sulfoxides to sulfones by hydrogen peroxide over Ti-containing zeolites. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Retrieved from [Link]

  • ScienceDirect. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). US4447615A - Process for the purification of nicotinic acid amide I. Retrieved from

  • ResearchGate. (1992, January). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Retrieved from [Link]

  • Chad's Prep. (2021, February 2). 13.8 Sulfides | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • MIT DSpace. (n.d.). 7.6. Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • StudySmarter. (n.d.). Hydrolysis of Thioesters. Retrieved from [Link]

  • University of California, Davis. (n.d.). HYDROLYSIS. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatogram of nicotinic acid (1), riboflavin (2), and thiamin (3).... Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H7NO2S). Retrieved from [Link]

  • ResearchGate. (n.d.). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]

  • Hungarian Journal of Industry and Chemistry. (n.d.). EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS. Retrieved from [Link]

  • Google Patents. (n.d.). US3037987A - Purification of nicotinic acid. Retrieved from

  • National Center for Biotechnology Information. (2022, January 20). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Processes, 10(2), 209. [Link]

  • Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof. Retrieved from

  • PubMed. (1995, March 10). High-performance liquid chromatographic determination of nicotinic acid and nicotinamide in biological samples applying post-column derivatization resulting in bathmochrome absorption shifts. Journal of Chromatography B: Biomedical Applications, 665(1), 71-78. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. Retrieved from [Link]

  • LCGC International. (2013, June 1). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. Retrieved from [Link]

  • European Patent Office. (2019, April 17). PROCESS FOR PRODUCING NICOTINIC ACID - EP 3469913 A1. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Retrieved from [Link]

  • PubMed. (2010, April 1). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 878(11-12), 891-899. [Link]

  • Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound. Retrieved from [Link]

  • MDPI. (2022, January 20). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]

Sources

Technical Support Center: Optimizing HPLC Separation of 2-(Methylthio)nicotinic Acid and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chromatographic challenges presented by 2-(Methylthio)nicotinic acid and its metabolites. As an aromatic carboxylic acid, this compound class presents a classic separation challenge: balancing retention for polar analytes while achieving symmetric peak shapes and resolving structurally similar metabolites.[1] This guide is structured from my field experience to provide not just solutions, but the underlying scientific reasoning to empower you to troubleshoot effectively and develop robust analytical methods.

We will explore common issues in a direct question-and-answer format, covering everything from initial method development to advanced troubleshooting.

Troubleshooting Guide: From Theory to Practice

This section addresses the most common and frustrating issues encountered during the analysis of this compound. We will diagnose the problem, understand the cause, and implement a logical, step-by-step solution.

Q1: My peak for this compound is tailing severely. What's happening and how do I fix it?

A1: Peak tailing is the most frequent complaint for acidic analytes like this. The primary cause is unwanted secondary interactions between your analyte and the stationary phase.[2] In reversed-phase chromatography, while the main retention mechanism is hydrophobic interaction, the underlying silica backbone of most columns has residual silanol groups (Si-OH). At mid-range pH, these silanols are ionized (Si-O⁻) and can interact strongly with polar or ionizable parts of your analyte, causing a portion of the molecules to lag behind, resulting in a tailed peak.[2][3]

Here is a systematic approach to eliminate tailing:

Step 1: Verify You Are Not Overloading the Column Column overload can mimic tailing. Before making complex mobile phase changes, simply dilute your sample 1:10 and 1:100 and reinject.

  • If peak shape improves: You were experiencing mass overload. Adjust your sample concentration accordingly.[3]

  • If peak shape is unchanged: The issue is chemical. Proceed to Step 2.

Step 2: Optimize Mobile Phase pH This is the most critical factor. This compound has a carboxylic acid group. To prevent its ionization and minimize interaction with silanols, you must suppress its charge.

  • Protocol: Lower the mobile phase pH to be at least 1.5 to 2 pH units below the analyte's pKa. For most carboxylic acids, a pH of 2.5-3.0 is an excellent starting point.[3][4] This protonates the carboxylic acid, making the molecule more neutral and less polar, which improves both peak shape and retention.[5]

  • Recommended Additives: Use an acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). For mass spectrometry (MS) detection, formic acid is preferred.

Step 3: Consider Your Column Choice If pH optimization is insufficient, your column may have high silanol activity.

  • Solution: Switch to a modern, high-purity silica column with low silanol activity or one that is "end-capped." End-capping is a process where residual silanols are chemically bonded with a less polar group, effectively shielding them from interacting with analytes.[2][6]

Below is a workflow diagram to guide your troubleshooting process for peak tailing.

G start Start: Peak Tailing Observed dilute Inject 1:10 Diluted Sample start->dilute check_shape Peak Shape Improved? dilute->check_shape overload Diagnosis: Column Overload Solution: Reduce Sample Conc. check_shape->overload Yes adjust_ph Lower Mobile Phase pH (e.g., to pH 2.5-3.0 with 0.1% Formic Acid) check_shape->adjust_ph No check_shape2 Peak Shape Improved? adjust_ph->check_shape2 ph_fixed Problem Solved. Continue with Optimized pH. check_shape2->ph_fixed Yes change_column Consider High-Purity or End-Capped C18 Column check_shape2->change_column No end End of Workflow change_column->end

Caption: Troubleshooting workflow for peak tailing.

Q2: My analytes are eluting very early, near the solvent front. How can I increase their retention?

A2: This is a classic problem for polar compounds on non-polar reversed-phase columns like C18.[4][7] The weak hydrophobic interactions are insufficient to retain the analytes. Here are several strategies, from simple to advanced:

  • Ensure Full Protonation: As discussed for peak tailing, lowering the mobile phase pH will not only improve peak shape but also increase retention for acidic compounds.[5] The neutral form is less polar and interacts more strongly with the C18 stationary phase.

  • Reduce Organic Solvent Strength: If you are running a gradient, make the initial conditions more aqueous (e.g., start at 5% organic instead of 10%). If isocratic, reduce the overall percentage of organic solvent. For highly polar compounds, you may need to use a mobile phase that is almost entirely aqueous.[7]

  • Beware of "Phase Collapse": Using highly aqueous mobile phases (e.g., >95% water) with traditional C18 columns can lead to a phenomenon called "phase collapse" or "pore dewetting."[5] The hydrophobic C18 chains essentially fold in on themselves, expelling the polar mobile phase from the pores and causing a dramatic loss of retention.

  • Utilize Specialized Columns: If high-aqueous mobile phases are necessary, you must use a compatible column.

Column TypeMechanism & AdvantageIdeal For
Standard C18 Hydrophobic interactions. Most common starting point.[8]Moderately polar to non-polar compounds.
Polar-Embedded Contains a polar group (e.g., amide) embedded in the alkyl chain. Resists phase collapse and allows for use in 100% aqueous conditions.[5]Highly polar analytes requiring high-aqueous mobile phases.
Polar-Endcapped Uses a polar group for end-capping, providing an alternative interaction mechanism and better performance in high-aqueous mobile phases.[5]Similar to polar-embedded; good for polar acids and bases.
HILIC Hydrophilic Interaction Liquid Chromatography. Uses a polar stationary phase (like silica) and a high-organic mobile phase. Excellent for retaining very polar compounds that are unretained in RP.[5]Very polar metabolites (e.g., glucuronides, S-oxides) that elute in the void on C18.
Q3: I'm seeing retention time drift and my results are not reproducible. What are the common causes?

A3: Drifting retention times point to an unstable system. The most common culprits are insufficient column equilibration, temperature fluctuations, or changes in mobile phase composition.[9]

  • Column Equilibration: When you change mobile phase conditions or start up the system, the column needs time to fully equilibrate. For reversed-phase, flushing with 10-15 column volumes of the initial mobile phase is a good rule of thumb. If you are using buffers, equilibration can take longer.[9]

  • Temperature Control: Chromatography is sensitive to temperature. Even minor fluctuations in ambient temperature can cause retention times to shift. Always use a thermostatted column compartment to maintain a stable temperature (e.g., 30-40°C).[9][10]

  • Mobile Phase Preparation:

    • pH Stability: If using a buffer, ensure its pH is stable and that you are operating within its effective buffering range. A small change in pH can significantly alter the retention of ionizable compounds.[11]

    • Evaporation: If mobile phases are left on the system for extended periods, the more volatile organic component can evaporate, changing the composition and increasing retention times. Prepare fresh mobile phase daily.[11]

    • Degassing: Ensure mobile phases are properly degassed to prevent air bubbles from forming in the pump, which can cause flow rate fluctuations.[9]

Frequently Asked Questions (FAQs)

This section provides guidance on broader topics related to method development for this compound.

Q1: I need to develop a new HPLC method from scratch. What is a good universal starting point?

A1: A successful method development strategy starts with a logical screening process. The goal is to find conditions that provide some retention and a decent peak shape, which can then be optimized.

Recommended Starting Protocol:

ParameterRecommended Starting ConditionRationale
Column C18, 2.1 or 4.6 mm x 100 mm, < 3 µmA C18 column is the workhorse of reversed-phase HPLC and provides a good baseline for retention of many compounds.[8]
Mobile Phase A Water with 0.1% Formic AcidThe low pH (approx. 2.7) suppresses the ionization of the carboxylic acid, promoting good peak shape and retention.[4][12] It is also MS-friendly.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common strong solvent with low viscosity and good UV transparency.
Gradient 5% to 95% B over 10 minutesA broad generic gradient is excellent for scouting to see where the parent compound and any potential metabolites elute.[13]
Flow Rate 0.4 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID)Standard flow rates for the respective column dimensions.
Column Temp. 30 °CElevated temperature can improve efficiency and reduce mobile phase viscosity, but start near ambient to avoid analyte degradation.[10]
Detection UV at ~260-270 nm (or DAD/PDA)Nicotinic acid derivatives typically have a strong UV absorbance around this wavelength.[14] A DAD allows for full spectral analysis.

The following diagram illustrates the logical flow for method development.

G cluster_retention Retention Issues cluster_shape Peak Shape Issues start Start: Method Development initial_run Run Generic Gradient (C18, ACN/H2O w/ 0.1% FA) start->initial_run check_retention Adequate Retention? initial_run->check_retention check_peak_shape Good Peak Shape? check_retention->check_peak_shape Yes decrease_org Decrease Initial % Organic check_retention->decrease_org No optimize_gradient Optimize Gradient (Adjust slope, initial %B) check_peak_shape->optimize_gradient Yes lower_ph Ensure pH is < 3 check_peak_shape->lower_ph No (Tailing) final_method Final Method optimize_gradient->final_method polar_column Switch to Polar-Embedded or HILIC Column decrease_org->polar_column Still No polar_column->initial_run check_overload Check for Overload lower_ph->check_overload check_overload->initial_run

Caption: A decision tree for initial HPLC method development.

Q2: How should I prepare biological samples like plasma before injection?

A2: Proper sample preparation is crucial to protect your column and ensure accurate quantification. For plasma samples, the primary goal is to remove proteins, which can clog the column.

  • Protein Precipitation (PPT): This is a simple and fast method. Add 2-3 volumes of cold acetonitrile to one volume of plasma.[15] Vortex thoroughly and centrifuge at high speed. The proteins will pellet at the bottom. Carefully collect the supernatant for injection.

  • Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, SPE is recommended. A mixed-mode or polymer-based sorbent can be used to retain the analytes of interest while washing away interferences like salts and phospholipids.

Crucial Tip: After preparation, always ensure your final sample is dissolved in a solvent that is as weak as, or weaker than, your initial mobile phase.[16] Injecting in a stronger solvent can cause severe peak distortion and fronting.

Q3: What are the primary metabolites I should expect for a nicotinic acid derivative?

A3: While the exact metabolic pathway for this compound requires specific investigation, the metabolism of nicotinic acid (Niacin) is well-documented and provides a strong predictive model. Common metabolites include:

  • Nicotinamide (NAM): The amide form.[15]

  • N-Methylated compounds: Such as 1-methylnicotinamide (MNA).[15]

  • Pyridones: Such as 1-methyl-2-pyridone-5-carboxamide (M2PY) and 1-methyl-4-pyridone-5-carboxamide (M4PY).[15][17]

  • Conjugates: Such as nicotinuric acid (conjugate with glycine).[18]

These metabolites are generally more polar than the parent compound, making gradient elution necessary for their separation.[19][20]

References

  • Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. (2020-04-17).
  • Reversed Phase HPLC Columns. Phenomenex.
  • Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
  • Technical Support Center: Optimizing HPLC Separation of Polar Acidic Compounds. Benchchem.
  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. MicroSolv.
  • Polar Compounds. SIELC Technologies.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Pharma Focus Asia.
  • How to get the perfect shape according to experts – Top 6 most common shape problems in HPLC. SiliCycle.
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • HPLC Troubleshooting Guide.
  • How to fix peak shape in hplc?
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Why it matters and how to get good peak shape. Agilent Technologies.
  • Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column. MethodsX.
  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin p
  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin p
  • This compound. PubChem, NIH.
  • Development and validation of an ultrahigh-performance liquid chromatography method for identity, assay and impurity testing of Nicotine.
  • HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. SIELC Technologies.
  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed.
  • HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. SIELC Technologies.
  • Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Bevital AS.
  • Method development and validation for the simultaneous estimation of nicotinic acid, folic acid and cyanocobalamin using RP-HPLC.
  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
  • Separation of Nicotinic Acid and Six Metabolites within 60 Seconds Using High-Flow Gradient Chromatography on Silica Column with Tandem Mass Spectrometric Detection.

Sources

addressing matrix effects in LC-MS analysis of 2-(Methylthio)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the LC-MS analysis of 2-(Methylthio)nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common but critical challenge of matrix effects. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose, troubleshoot, and ultimately mitigate matrix-related issues in your bioanalysis.

FAQs: Foundational Concepts

Q1: What are matrix effects in LC-MS, and why should I be concerned when analyzing this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue homogenate).[1][2] This phenomenon can manifest as:

  • Ion Suppression: A reduction in the analyte signal, leading to decreased sensitivity and potentially false-negative results.[3][4] This is the more common effect.

  • Ion Enhancement: An increase in the analyte signal, which can lead to an overestimation of the analyte's concentration.[2]

The underlying mechanisms are complex but are primarily attributed to competition for charge in the electrospray ionization (ESI) source.[1][3] Matrix components like phospholipids, salts, and endogenous metabolites can interfere with the processes of droplet formation and analyte ionization.[5][6]

Why is this compound susceptible? this compound is a relatively polar, small molecule due to its carboxylic acid and pyridine functional groups.[7] In typical reversed-phase liquid chromatography (RPLC), polar molecules often elute early in the chromatogram. This early elution zone is frequently contaminated with highly polar and ionic matrix components (e.g., salts, urea), making the analyte particularly vulnerable to ion suppression.

Troubleshooting Guide: Diagnosis & Quantification

Q2: I suspect matrix effects are impacting my results. How can I definitively diagnose and quantify the issue?

A2: The most direct and widely accepted method is the post-extraction addition protocol .[2][8][9] This experiment quantitatively assesses the impact of the matrix by comparing the analyte's signal in a clean solution versus its signal in the presence of the extracted matrix.

Experimental Protocol: Post-Extraction Addition for Matrix Factor (MF) Calculation

This protocol allows you to calculate the Matrix Factor (MF), a quantitative measure of ion suppression or enhancement.

Step-by-Step Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte of interest into the final LC-MS mobile phase or reconstitution solvent at a known concentration (e.g., a mid-range QC level).

    • Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix (e.g., human plasma) through your entire sample preparation procedure (e.g., protein precipitation, SPE). After the final evaporation step, reconstitute the dried extract with the spiking solution from Set A.

    • Set C (Pre-Spiked Matrix): Spike the same six lots of blank matrix with the analyte before starting the sample preparation procedure. This set is used to determine recovery, not the matrix effect itself, but is often analyzed concurrently.

  • Analyze Samples: Inject and analyze all samples from Set A and Set B using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF): The Matrix Factor is calculated using the following formula for each matrix lot: MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)

  • Interpret the Results: The calculated MF value provides a clear indication of the matrix effect.

Matrix Factor (MF)InterpretationImplication for Assay
MF = 1 No matrix effectIdeal, but rare.
MF < 1 Ion SuppressionAnalyte signal is being quenched.
MF > 1 Ion EnhancementAnalyte signal is being artificially boosted.

Regulatory bodies like the FDA and EMA require a thorough assessment of matrix effects during method validation.[10][11][12] Typically, the coefficient of variation (CV%) of the matrix factors calculated from the different biological lots should be ≤15%.[10]

Workflow for Diagnosing Matrix Effects

The following diagram outlines the logical flow for identifying and quantifying matrix effects.

cluster_0 Phase 1: Diagnosis Start Suspected Matrix Effect (Poor Precision, Inaccurate QCs) Prep_Samples Prepare Sample Sets: (A) Neat Solution (B) Post-Spiked Matrix Extracts Start->Prep_Samples Analyze LC-MS/MS Analysis Prep_Samples->Analyze Calculate_MF Calculate Matrix Factor (MF) MF = Area(B) / Area(A) Analyze->Calculate_MF Decision Is MF significantly different from 1? (e.g., <0.8 or >1.2) Calculate_MF->Decision No_Effect No Significant Matrix Effect Proceed with Validation Decision->No_Effect No Effect_Detected Matrix Effect Confirmed Decision->Effect_Detected Yes

Caption: Workflow for the quantitative diagnosis of matrix effects.

Troubleshooting Guide: Mitigation Strategies

Q3: My assay shows significant ion suppression. What is the most effective, 'gold standard' solution?

A3: The most robust and universally recommended solution is the use of a stable isotope-labeled internal standard (SIL-IS) .[13][14] A SIL-IS is a version of your analyte, this compound, where several atoms (typically 12C or 1H) have been replaced with their heavy isotopes (13C or 2H/Deuterium).

Why it works: A SIL-IS is chemically identical to the analyte and therefore co-elutes chromatographically and experiences the exact same ionization suppression or enhancement.[13] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability introduced by the matrix effect is normalized, dramatically improving data accuracy and precision. While a SIL-IS for this compound may need to be custom synthesized, its ability to compensate for matrix effects is unparalleled.

Q4: A SIL-IS is not available or feasible. What are my next best options for mitigating matrix effects?

A4: When a SIL-IS is unavailable, a multi-pronged approach combining sample preparation and chromatography is necessary.

  • Improve Sample Preparation: The goal is to remove the interfering matrix components (especially phospholipids and salts) while efficiently recovering the analyte.[15]

  • Optimize Chromatography: Adjust the LC method to chromatographically separate the analyte from the regions where matrix components elute.

Q5: How can I improve my sample preparation to get a cleaner extract?

A5: The choice of sample preparation technique is critical. A simple "dilute-and-shoot" or protein precipitation (PPT) is often insufficient for complex matrices like plasma because it fails to remove many interfering components.[6][16]

Comparison of Common Sample Preparation Techniques

TechniqueSelectivity (Cleanliness)RecoveryThroughputRecommendation for this compound
Protein Precipitation (PPT) LowHighHighNot recommended as a standalone for complex matrices due to high matrix effects.[6][17]
Liquid-Liquid Extraction (LLE) MediumVariableMediumCan be effective. Requires careful optimization of pH and organic solvent polarity to efficiently extract the polar analyte while leaving interferences behind.[18][19]
Solid-Phase Extraction (SPE) HighHighMedium-HighHighly Recommended. Offers the best selectivity by using specific chemical interactions to bind the analyte and wash away interferences.[8][19]

For a polar molecule like this compound, a mixed-mode or polar-enhanced SPE sorbent is often the most effective choice. These sorbents combine reversed-phase and ion-exchange mechanisms, providing superior cleanup compared to a standard C18 sorbent.

Q6: My sample prep is optimized, but I still see matrix effects. How can I use chromatography to solve the problem?

A6: Chromatographic separation is a powerful tool to move your analyte peak away from interfering matrix components.

  • Avoid the "Void Volume": In reversed-phase LC, many highly polar matrix components elute very early, near the column's void volume. If your analyte is also eluting here, matrix effects are almost guaranteed. Improving retention is key.

  • Use UHPLC: Ultra-High Performance Liquid Chromatography (UHPLC) systems use columns with smaller particles (<2 µm), which provide much sharper peaks and higher resolution. This increased resolving power can often separate the analyte from closely eluting interferences.

Consider an Alternative Chromatographic Mode: HILIC

For polar compounds that are poorly retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[20][21][22]

  • How it Works: HILIC uses a polar stationary phase (like bare silica or an amide-bonded phase) with a mobile phase rich in organic solvent (e.g., >80% acetonitrile).[23] This allows for the retention of polar compounds that would otherwise fly through a C18 column.

  • Benefit for MS: The high organic content of the mobile phase promotes more efficient desolvation and ionization in the ESI source, which can lead to a significant increase in sensitivity.[21][23]

Overall Mitigation & Validation Strategy

This diagram illustrates the comprehensive workflow from detecting a matrix effect to implementing and validating a solution.

cluster_1 Mitigation & Validation Workflow cluster_2 Optimization Loop Start Matrix Effect Confirmed IS_Decision Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Available? Start->IS_Decision Use_SIL Implement SIL-IS (Gold Standard) IS_Decision->Use_SIL Yes No_SIL No SIL-IS Available Proceed with Method Optimization IS_Decision->No_SIL No Validation Final Method Validation (Test ≥6 lots of matrix per EMA/FDA guidelines) Use_SIL->Validation Optimize_SP 1. Optimize Sample Prep (e.g., SPE, LLE) No_SIL->Optimize_SP Optimize_LC 2. Optimize Chromatography (e.g., Gradient, HILIC) Optimize_SP->Optimize_LC Re_Evaluate Re-Evaluate Matrix Effect (Post-Extraction Addition) Optimize_LC->Re_Evaluate Re_Evaluate->Optimize_SP Re_Evaluate->Validation Effect Mitigated End Robust Method Achieved Validation->End

Caption: A comprehensive strategy for mitigating and validating matrix effects.

References

  • European Medicines Agency (EMA). (2022).
  • Waters Corporation.Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]
  • NorthEast BioLab.
  • European Medicines Agency (EMA). (2019).
  • Roemling, R., & Itoh, S.HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. [Link]
  • European Medicines Agency (EMA). (2011).
  • Becker, G.
  • European Medicines Agency (EMA).
  • Kromidas, S.Ion Suppression: A Major Concern in Mass Spectrometry. [Link]
  • European Bioanalysis Forum.
  • U.S. Food and Drug Administration (FDA). (2018).
  • Wang, S., et al. (2017). Matrix Effects and Application of Matrix Effect Factor. Journal of Analytical & Bioanalytical Techniques. [Link]
  • McCalley, D.V. (2010). Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters.
  • Wikipedia.Ion suppression (mass spectrometry). [Link]
  • Restek. (2016).
  • PharmaCompass.
  • U.S. Food and Drug Administration (FDA). (2001).
  • Hewavitharana, A.K., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • University of Tartu.Quantitative estimation of matrix effect, recovery and process efficiency. [Link]
  • U.S. Food and Drug Administration (FDA).
  • Viswanathan, C.T., et al. (2007). Matrix effect in bioanalysis: An overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]
  • Research & Development World. (2015). Tips for Successful LC-MS: Keep the Sample In Focus. [Link]
  • Hawach Scientific. (2024).
  • Starlab Scientific Co., Ltd.
  • National Center for Biotechnology Information.PubChem Compound Summary for CID 262400, this compound. [Link]
  • ResearchGate. (2025). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. [Link]
  • Trufelli, H., et al. (2011). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. [Link]
  • PubChemLite.this compound (C7H7NO2S). [Link]
  • Merck Index.Nicotinic Acid. [Link]

Sources

Technical Support Center: Enhancing the Biological Activity of 2-(Methylthio)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support resource for researchers working with 2-(Methylthio)nicotinic acid and its derivatives. This class of compounds, built upon the versatile nicotinic acid scaffold, has demonstrated a wide array of biological activities, including anti-inflammatory, antifungal, and vasorelaxant properties.[1][2][3][4] The strategic modification of this core structure is paramount for enhancing potency, selectivity, and overall therapeutic potential.[5][6]

This guide is structured to address the practical challenges and questions that arise during the synthesis, purification, and biological evaluation of these molecules. It moves from foundational concepts to specific troubleshooting scenarios to empower your research and development efforts.

Part 1: Foundational Knowledge & Structure-Activity Relationships (SAR)

This section provides essential background on the this compound scaffold to inform rational drug design.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities associated with the this compound scaffold?

A1: The nicotinic acid core is a well-established pharmacophore.[1][7] Derivatives, including those with the 2-(methylthio) substitution, have shown promise in several therapeutic areas. Key reported activities include:

  • Vasorelaxant and Antioxidant Effects: Certain 2-(1-adamantylthio)nicotinic acid derivatives have demonstrated potent, dose-dependent vasorelaxation, mediated partially by endothelium-induced nitric oxide (NO) and prostacyclin.[2][8] These compounds also exhibit significant antioxidant properties.[2][8]

  • Anti-inflammatory Activity: Novel nicotinic acid derivatives have been evaluated for their inhibitory effects on cyclooxygenase (COX) enzymes, with some compounds showing potent and selective COX-2 inhibition.[1][4]

  • Antifungal Properties: N-substituted nicotinamide derivatives have been investigated as antifungal agents that act by disrupting fungal cell wall integrity.[3] For instance, N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide showed moderate activity against phytopathogenic fungi.[3]

Q2: What is the general Structure-Activity Relationship (SAR) for this class of compounds?

A2: While SAR is specific to the target, some general trends can be observed from existing literature. The primary points of modification are the carboxylic acid group at the 3-position and the thioether at the 2-position.

  • 3-Position (Carboxylic Acid): Modification of this group to amides or esters can significantly alter activity. For example, in one study on vasorelaxants, the free carboxylic acid form was more potent as both a vasorelaxant and an antioxidant compared to its corresponding amide and nitrile analogs.[2][8]

  • 2-Position (Thioether): The nature of the substituent on the sulfur atom is critical. Bulky, lipophilic groups like adamantane have been successfully used to enhance vasorelaxant activity.[2][8]

  • Pyridine Ring: Substitution on the pyridine ring itself is a common strategy for functionalizing nicotinic acid derivatives to modulate their physicochemical properties and biological activity.[6]

Below is a conceptual diagram illustrating the key modification points on the core scaffold.

SAR_Map cluster_0 This compound Scaffold Scaffold Core Structure Mod_C3 Position 3 (Carboxylic Acid) Scaffold->Mod_C3 Mod_S Position 2 (Thioether Group) Scaffold->Mod_S Mod_Ring Pyridine Ring (Positions 4, 5, 6) Scaffold->Mod_Ring Deriv_Amide Amides Mod_C3->Deriv_Amide Deriv_Ester Esters Mod_C3->Deriv_Ester Deriv_Nitrile Nitriles Mod_C3->Deriv_Nitrile Deriv_Thio Vary Alkyl/Aryl Substituent on S Mod_S->Deriv_Thio Deriv_Ring Halogenation, Alkylation, etc. Mod_Ring->Deriv_Ring

Caption: Key modification points for SAR studies.

Part 2: Synthesis & Purification Troubleshooting

Low yields and purification difficulties are common hurdles in medicinal chemistry. This section addresses specific issues encountered during the synthesis of this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: My synthesis reaction has a low yield. What are the most common causes and how can I fix them?

A1: Low yields can stem from several factors. A systematic approach is the best way to troubleshoot this issue.[9]

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) or HPLC.[10] If starting material remains, consider extending the reaction time or moderately increasing the temperature.[10]

  • Side Reactions: Byproduct formation can significantly consume your starting material. For nicotinic acid derivatives, hydrolysis of nitriles or esters is a common side reaction, especially in the presence of water at elevated temperatures.[10]

    • Solution: Use anhydrous solvents and reagents where possible, and control the reaction temperature and time carefully to avoid over-exposure to conditions that favor hydrolysis.[10]

  • Catalyst Deactivation: In catalytic reactions, such as hydrogenations or cross-coupling, the catalyst can lose activity. For example, the pyridine nitrogen can sometimes poison palladium catalysts.

    • Solution: Ensure you are using fresh, high-quality catalyst and that the reaction conditions (e.g., pH, solvent) are optimal for catalyst stability.[9]

  • Purification Losses: Significant material loss can occur during workup and purification steps like recrystallization or column chromatography.[10]

    • Solution: Optimize your purification method. For recrystallization, minimize the solvent volume. For chromatography, ensure the chosen solvent system provides good separation between your product and impurities to avoid collecting mixed fractions.

Low_Yield_Troubleshooting decision decision action action stop stop start Low Yield Observed check_rxn Monitor Reaction (TLC, LC-MS) start->check_rxn is_complete Reaction Complete? check_rxn->is_complete action_time_temp Extend Time or Increase Temperature is_complete->action_time_temp No check_purity Analyze Crude Purity (NMR, LC-MS) is_complete->check_purity Yes action_time_temp->check_rxn side_products Major Side Products? check_purity->side_products action_conditions Optimize Conditions: - Anhydrous Solvent - Lower Temperature side_products->action_conditions Yes check_purification Assess Purification Step side_products->check_purification No action_conditions->start loss_during_purification Significant Loss? check_purification->loss_during_purification loss_during_purification->stop No action_purification Optimize Purification: - Recrystallization Solvent - Chromatography Gradient loss_during_purification->action_purification Yes success Yield Improved action_purification->success

Caption: Workflow for troubleshooting low reaction yields.

Q2: I am struggling to purify my this compound derivative. It seems to be binding strongly to the silica gel column. What can I do?

A2: The basic nitrogen on the pyridine ring can interact strongly with the acidic silanols on the surface of standard silica gel, leading to poor recovery and streaking during column chromatography.

  • Solution 1: Add a Modifier: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia (e.g., using a solvent system saturated with ammonia) to your eluent. This will compete with your compound for binding to the acidic sites on the silica, improving elution.

  • Solution 2: Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, or a C18-functionalized silica (reverse-phase chromatography) if your compound has sufficient lipophilicity.

  • Solution 3: Salt Formation & Extraction: If your compound is an amine or has a basic handle, you can perform an acid-base extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate), wash with a mild aqueous acid to protonate your compound and pull it into the aqueous layer, wash the organic layer to remove neutral impurities, then basify the aqueous layer and re-extract your purified compound back into an organic solvent.

Protocol: General Procedure for Amide Coupling

This protocol describes a standard method for synthesizing nicotinamide derivatives from this compound.

Materials:

  • This compound

  • Amine of choice (1.1 equivalents)

  • HATU (1.1 equivalents)

  • DIPEA or Triethylamine (2.5 equivalents)

  • Anhydrous DMF or Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the this compound in anhydrous DMF.

  • Activation: Add HATU and DIPEA to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step generates the active ester.

  • Amine Addition: Add the desired amine (either neat or as a solution in DMF) to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS, checking for the consumption of the starting carboxylic acid. Reactions are typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Part 3: Biological Assay Development & Troubleshooting

Obtaining reliable and reproducible biological data is critical. This section covers common challenges in assaying small molecules like this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: My compound has low solubility in aqueous assay buffers, leading to inconsistent results. How can I improve this?

A1: Poor aqueous solubility is a frequent problem in drug discovery.

  • Co-solvents: The most common approach is to dissolve the compound in a water-miscible organic solvent like DMSO to make a high-concentration stock, which is then diluted into the assay buffer. However, the final DMSO concentration should be kept low (typically <0.5%) as it can affect biological systems.

  • Solubility Assessment: Before running a full assay, determine the kinetic solubility of your compound in the final assay buffer. This can be done by serial dilution and visual or instrument-based inspection for precipitation. Running your assay below the solubility limit is crucial for obtaining meaningful data.

  • Matrix Effects: Be aware that components of biological matrices (like plasma proteins in serum) can bind to your compound, reducing its free concentration.[11] Using a surrogate matrix or charcoal stripping the endogenous analyte can be options, but these may introduce other issues.[11]

Q2: I am observing high background noise or false positives in my screening assay. What could be the cause?

A2: High background can obscure real hits and lead to wasted effort.

  • Compound Interference: The compound itself might interfere with the assay technology. For example, some compounds are autofluorescent, which can be problematic in fluorescence-based assays. Always run a control with the compound in the absence of the biological target to check for such interference.

  • Lack of Specificity: The assay may not be specific enough, leading to reactions with non-target molecules.[12] This is particularly challenging when dealing with complex biological samples.[13]

  • Contamination: Ensure all reagents and labware are pure. Contaminants can easily lead to false positives.[14]

  • REDOX Activity: Some compounds are prone to oxidation-reduction (REDOX) cycling, which can generate reactive oxygen species and interfere with many assay readouts. Consider including controls with antioxidants to test for this.

Q3: My in vitro results are potent, but the compound shows no activity in cell-based assays. Why?

A3: A discrepancy between biochemical and cell-based activity is a common challenge.

  • Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. Physicochemical properties like lipophilicity (LogP) and polar surface area (PSA) can predict permeability, but it must be confirmed experimentally.

  • Metabolic Instability: The compound might be rapidly metabolized by enzymes within the cell into an inactive form.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively pump it out of the cell, preventing it from reaching a high enough intracellular concentration.

  • Assay Conditions: The in vitro assay conditions (pH, cofactors, etc.) may not accurately reflect the intracellular environment.[14]

Data Summary: Biological Activities of Nicotinic Acid Analogs

The following table summarizes reported quantitative data for derivatives structurally related to this compound to provide a contextual framework.

Compound ClassSpecific DerivativeBiological Target/AssayActivity MetricResultReference
Thionicotinic Acids2-(1-Adamantylthio)nicotinic acidVasorelaxation (Rat Aorta)ED₅₀21.3 nM[2][8]
Thionicotinic Acids2-(1-Adamantylthio)nicotinic acidAntioxidant (DPPH Assay)% Scavenging33.2% at 333 µg/mL[8]
AcylhydrazonesNicotinic acid acylhydrazone (Cpd 13)Antibacterial (S. aureus MRSA)MIC7.81 µg/mL[15]
AcylhydrazonesNicotinic acid acylhydrazone (Cpd 13)Antibacterial (S. epidermidis)MIC1.95 µg/mL[15]
1,3,4-Oxadiazolines5-nitrofuran substituted (Cpd 25)Antibacterial (B. subtilis)MIC7.81 µg/mL[15]
References
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Nicotinic Acids.
  • BenchChem. (2025). Troubleshooting common issues in nicotinaldehyde synthesis.
  • Henry, C. M. (n.d.). Developing and Validating Assays for Small-Molecule Biomarkers. American Pharmaceutical Review.
  • Reddit User. (2019). Problems Inherent Within Pharmacological and Biological Assays. r/Biochemistry.
  • BenchChem. (2025). Navigating the Bioactivity of Nicotinic Acid Derivatives: A Technical Guide Focused on the Methyl 2-(aminomethyl)nicotinate Scaf.
  • Chou, C. T., et al. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. Molecules, 15(1), 213-226.
  • Wang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1073.
  • Chou, C. T., et al. (2010). Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives. Molecules, 15(1), 213-226.
  • Lurie, J. (2016). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. LCGC International.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Nicotinic Acid Derivatives.
  • El-Sayed, M. A. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136.
  • DISPENDIX. (2025). 5 Key Challenges of Molecular Assay Development & How to Overcome Them.
  • Găman, M. A., et al. (2025). Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. Journal of Cellular and Molecular Medicine.
  • Wujec, M., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(19), 6296.
  • Zhou, P. P., et al. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current Drug Discovery Technologies, 11(2), 97-108.

Sources

Technical Support Center: Refining Experimental Conditions for 2-(Methylthio)nicotinic Acid Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Methylthio)nicotinic acid assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you with the scientific rationale behind experimental choices, ensuring the integrity and success of your assays.

Introduction to this compound Analysis

This compound is a derivative of nicotinic acid (Vitamin B3) and, as such, shares some analytical characteristics with its parent compound.[1][2][3] However, the presence of a methylthio- group introduces unique considerations, particularly regarding chromatographic behavior and sample stability. The most common analytical techniques for quantifying nicotinic acid and its derivatives are High-Performance Liquid Chromatography (HPLC) with UV detection and spectrophotometry.[4][5] This guide will focus on refining these methods for the specific analysis of this compound.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the analysis of this compound.

Q1: What are the basic chemical and physical properties of this compound that I should be aware of?

Understanding the fundamental properties of your analyte is the first step to a robust assay. Here are the key identifiers for this compound:

PropertyValueSource
CAS Number 74470-23-8[6]
Molecular Formula C₇H₇NO₂S[1]
Molecular Weight 169.20 g/mol [1]
Appearance White to off-white crystals or powder[6][7]
IUPAC Name 2-(methylsulfanyl)pyridine-3-carboxylic acid[1]

Q2: What is a good starting point for an HPLC method to quantify this compound?

A reversed-phase HPLC method developed for nicotinic acid can be an excellent starting point.[8] The methylthio- group will increase the hydrophobicity of the molecule, likely leading to a longer retention time on a C18 column compared to nicotinic acid.

Here is a recommended starting protocol:

ParameterRecommendationRationale
Column Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)Provides good retention for moderately polar compounds like nicotinic acid derivatives.[8]
Mobile Phase 10% Ethanol, 1% Acetic Acid, 89% Water (v/v/v)This mobile phase has been successfully used for nicotinic acid analysis and provides a good starting point for separation.[8] The acetic acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[8]
Detection UV at ~265 nmNicotinic acid has a UV absorbance maximum around 265 nm.[8] It is recommended to determine the specific absorbance maximum for this compound.
Injection Volume 10-20 µLA typical injection volume for analytical HPLC.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Spectrophotometric Assay Issues

Spectrophotometry_Troubleshooting

Caption: Troubleshooting workflow for spectrophotometric assays.

Problem: My absorbance readings are fluctuating or are not reproducible.

  • Potential Cause 1: Sample Instability. The thioether group in this compound is susceptible to oxidation, which can alter its UV absorbance. This can be exacerbated by exposure to air, light, or certain metal ions.

    • Solution: Prepare fresh solutions of your analyte before each experiment. If you must store solutions, do so at a low temperature (2-8°C), protected from light, and consider purging with an inert gas like nitrogen or argon.

  • Potential Cause 2: Incorrect Blank. Using a blank that does not perfectly match the sample solvent will lead to inaccurate readings.

    • Solution: The blank solution must be the exact same solvent or buffer used to dissolve the this compound.

  • Potential Cause 3: Temperature Fluctuations. The absorbance of a solution can be temperature-dependent.

    • Solution: Allow your samples and instrument to equilibrate to a stable room temperature before taking measurements.

HPLC Assay Issues

HPLC_Troubleshooting

Caption: Troubleshooting workflow for HPLC assays.

Problem: I am observing peak tailing for this compound.

  • Potential Cause 1: Secondary Interactions with the Column. The basic nitrogen in the pyridine ring can interact with residual acidic silanol groups on the silica-based C18 column, leading to peak tailing.

    • Solution:

      • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of the analyte to maintain a consistent ionization state. For a carboxylic acid, a lower pH (e.g., 2.5-3.5 with formic or phosphoric acid) will suppress ionization and improve peak shape.

      • Use a Competitor: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1%). The TEA will interact with the active silanol sites, reducing their availability to interact with your analyte.

      • Use an End-capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups and are less prone to this issue.

Problem: My retention time is drifting or inconsistent.

  • Potential Cause 1: Inadequate Column Equilibration. If the column is not fully equilibrated with the mobile phase, you will see retention time drift, especially at the beginning of a run.

    • Solution: Equilibrate the column with at least 10-20 column volumes of the mobile phase before injecting your first sample.

  • Potential Cause 2: Mobile Phase Composition Changes. Evaporation of the more volatile organic component of the mobile phase can alter its composition and affect retention times.

    • Solution: Keep mobile phase reservoirs covered and prepare fresh mobile phase daily.

  • Potential Cause 3: Temperature Fluctuations. Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature for the column.

Problem: I am seeing extra, unexpected peaks in my chromatogram.

  • Potential Cause 1: Sample Degradation. As mentioned, the thioether group can oxidize to a sulfoxide and then a sulfone. These oxidized forms will be more polar and will likely elute earlier than the parent compound, appearing as extra peaks.

    • Solution: Prepare samples fresh and minimize their exposure to oxygen and light. If analyzing biological samples, consider adding an antioxidant to the sample matrix.

  • Potential Cause 2: Contamination. Ghost peaks can arise from contamination in the injector, column, or mobile phase.

    • Solution:

      • Injector: Run a blank injection (injecting only mobile phase) to see if the ghost peak is coming from the injector. If so, clean the injector port and syringe.

      • Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove any strongly retained contaminants.

      • Mobile Phase: Use high-purity, HPLC-grade solvents and reagents to prepare your mobile phase.

Part 3: Experimental Protocols

Protocol 1: Determining the UV-Vis Absorbance Maximum of this compound

Objective: To determine the optimal wavelength for UV detection of this compound.

Materials:

  • This compound standard

  • Spectrophotometer-grade solvent (e.g., methanol or the HPLC mobile phase)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL).

  • Dilute the stock solution to a concentration that will give an absorbance reading between 0.5 and 1.0 AU at the expected maximum wavelength (~265 nm).

  • Use the same solvent as a blank to zero the spectrophotometer.

  • Scan the sample from 200 nm to 400 nm.

  • Identify the wavelength(s) of maximum absorbance (λmax). This will be the optimal wavelength for your HPLC detector.

Protocol 2: Validating an HPLC Method for Quantification of this compound

Objective: To validate the developed HPLC method for linearity, accuracy, and precision.

Materials:

  • HPLC system with UV detector

  • Validated HPLC method (as developed from the starting point above)

  • This compound standard of known purity

Procedure:

  • Linearity:

    • Prepare a series of at least five calibration standards of this compound in the mobile phase, covering the expected concentration range of your samples.

    • Inject each standard in triplicate.

    • Plot the average peak area versus concentration and perform a linear regression. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy:

    • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range by spiking a known amount of the standard into a blank matrix (e.g., your sample diluent or a biological matrix).

    • Analyze these QC samples (n=3 at each level) against a freshly prepared calibration curve.

    • Calculate the percent recovery (%Recovery = [Measured Concentration / Spiked Concentration] x 100). The recovery should typically be within 80-120%.

  • Precision:

    • Intra-day Precision (Repeatability): Analyze the low, medium, and high QC samples in replicate (n=6) on the same day.

    • Inter-day Precision (Intermediate Precision): Analyze the low, medium, and high QC samples on three different days.

    • Calculate the relative standard deviation (%RSD) for the measured concentrations at each level. The %RSD should typically be ≤ 15%.

References

  • Fetzner, S. (2018). A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 262400, this compound.
  • Ronald, R. (n.d.). DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. European Journal of Pharmaceutical and Medical Research.
  • Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
  • Iwaki, M., et al. (2000). Chromatographic and capillary electrophoretic methods for the analysis of nicotinic acid and its metabolites.
  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Headache: The Journal of Head and Face Pain, 48(8), 1248-1251.
  • BenchChem. (n.d.). preventing premature degradation of Methyl 6-(azidomethyl)
  • PubChemLite. This compound (C7H7NO2S).
  • LookChem. This compound.
  • Methods to Produce Nicotinic Acid with Potential Industrial Applic
  • SIELC Technologies. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column.
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Technical Support Center: Strategies to Enhance the Metabolic Stability of 2-(Methylthio)nicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-(methylthio)nicotinic acid scaffold is a valuable starting point for various therapeutic programs. However, like many sulfur-containing heterocycles, it presents distinct challenges related to metabolic stability that can hinder drug development. Rapid metabolism leads to poor bioavailability, short half-life, and potential for inter-patient variability.[1][2] This guide provides researchers and drug development professionals with a comprehensive technical resource, outlining the primary metabolic liabilities of this scaffold and offering field-proven strategies, detailed experimental protocols, and troubleshooting guides to systematically address them. Our approach is grounded in mechanistic understanding to empower rational drug design.

Section 1: Understanding the Metabolic Profile (FAQs)

This section addresses the fundamental metabolic questions researchers encounter when working with the this compound core.

Q1: What are the primary metabolic "soft spots" on the this compound scaffold?

A1: The scaffold possesses two primary regions susceptible to metabolic transformation. Identifying these is the first step in designing more robust analogs.

  • The 2-(Methylthio) Group: Thioethers are notoriously prone to oxidation. This is often the primary site of metabolism, driven by two major enzyme families:

    • Cytochrome P450s (CYPs): These microsomal enzymes readily oxidize the electron-rich sulfur atom.

    • Flavin-containing Monooxygenases (FMOs): Also located in the microsomes, FMOs are highly efficient at oxidizing soft nucleophiles like thioethers. The typical metabolic pathway involves sequential oxidation, first to the sulfoxide and then to the sulfone. These transformations drastically increase polarity, facilitating rapid excretion.

  • The Pyridine Ring: The nicotinic acid core itself is a substrate for metabolic enzymes.

    • Aldehyde Oxidase (AO): This cytosolic enzyme is a major player in the metabolism of nitrogen-containing heterocycles.[3][4] AO typically catalyzes the oxidation of electron-deficient carbon atoms adjacent to a ring nitrogen.[5][6] For the nicotinic acid ring, this can lead to hydroxylation, creating highly polar metabolites.

    • Pyridine N-Oxidation: The nitrogen atom in the pyridine ring can be oxidized to an N-oxide, another common metabolic pathway for such compounds.[7]

The diagram below illustrates these primary metabolic vulnerabilities.

Caption: Primary metabolic pathways for the this compound scaffold.

Q2: Which in vitro experiments are essential to begin assessing metabolic stability?

A2: A tiered approach is most effective. Start with broad systems and progressively move to more specific assays to pinpoint the cause of instability.

  • Liver Microsomal Stability Assay: This is the workhorse of early ADME testing.[8] Liver microsomes contain the majority of Phase I drug-metabolizing enzymes, including CYPs and FMOs.[1][9] This assay will quickly reveal if your compound is susceptible to oxidative metabolism.

  • Hepatocyte Stability Assay: Hepatocytes are considered the "gold standard" for in vitro studies because they contain a full complement of Phase I and Phase II enzymes, as well as transporters, more closely mimicking the in vivo environment.[1][10] Comparing results from microsomes and hepatocytes can provide initial clues. For instance, a compound that is stable in microsomes but rapidly metabolized in hepatocytes may be a substrate for cytosolic enzymes (like AO) or Phase II conjugation enzymes.

  • S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes.[1] This is a critical experiment for this scaffold, as it will capture metabolism by both CYPs (microsomal) and Aldehyde Oxidase (cytosolic).

Q3: What do the terms half-life (t½) and intrinsic clearance (CLint) mean in these assays?

A3: These are the key parameters derived from metabolic stability assays.[11]

  • Half-life (t½): This is the time it takes for 50% of the initial concentration of your compound to be metabolized. It's a direct measure of how quickly the compound is turned over.

  • Intrinsic Clearance (CLint): This is a measure of the inherent ability of the liver (or a liver fraction) to metabolize a drug, independent of other factors like blood flow.[8] It is calculated from the rate of disappearance of the compound and is often used to predict in vivo hepatic clearance.[1]

Section 2: Strategic Design Approaches to Mitigate Metabolic Liabilities

Once the metabolic soft spots are identified, the following medicinal chemistry strategies can be employed. The key is to make the smallest structural changes possible to block metabolism while retaining desired biological activity.

Strategy 1: Addressing the 2-(Methylthio) Moiety

The thioether is often the most significant liability. Direct modification here can yield substantial improvements.

  • Causality: S-oxidation increases polarity and creates a handle for further conjugation, marking the compound for rapid elimination. Blocking this primary oxidation step is paramount.

  • Approach: Bioisosteric Replacement. The principle is to replace the metabolically labile –S-CH₃ group with a physically and electronically similar group that is more resistant to metabolism.[7][12] This is a highly effective and widely used strategy in drug discovery.[13][14]

Bioisosteric ReplacementRationalePotential Impact
-O-CH₃ (Methoxy) Oxygen is less nucleophilic than sulfur and generally more resistant to oxidation.Often significantly improves stability. Can alter conformation and hydrogen bonding potential.
-CF₃ (Trifluoromethyl) The C-F bond is extremely strong and resistant to metabolism.[13]Excellent metabolic stability. Significantly alters electronics (strongly electron-withdrawing) and lipophilicity.
-OCF₃ (Trifluoromethoxy) Combines the stability of the C-F bond with the isosteric shape of a methoxy group.High metabolic stability. Can impact potency and physicochemical properties.
-CH₂-CH₃ (Ethyl) Removes the heteroatom, eliminating the primary site of oxidation.Good stability, but increases lipophilicity which might open up other metabolic pathways (e.g., alkyl hydroxylation).
Cyclopropyl A strained ring system that is sterically bulky and metabolically robust.Often increases metabolic stability and can improve potency by fixing conformation.
Strategy 2: Stabilizing the Nicotinic Acid Core

If the pyridine ring itself is the site of metabolism (often by AO), different tactics are required.

  • Causality: Metabolism on the aromatic core, whether by hydroxylation or N-oxidation, introduces a highly polar functional group that facilitates clearance. The goal is to make the ring less "attractive" to metabolizing enzymes.

  • Approaches:

    • Blocking Sites of Metabolism: Place a small, inert substituent at the position of hydroxylation.[7] For example, if metabolite identification studies show hydroxylation at the C4 position, installing a fluorine atom there can block the enzyme's access. This is a classic "metabolic blocking" strategy.[12]

    • Modulating Ring Electronics: The susceptibility of the pyridine ring to different enzymes is highly dependent on its electron density.

      • To decrease CYP-mediated oxidation: Introduce electron-withdrawing groups (e.g., fluorine) to make the ring more electron-deficient.[7]

      • To decrease AO-mediated oxidation: This is more complex, as AO targets electron-deficient rings. Strategically placing electron-donating groups or altering substituent positions may be necessary to disfavor AO binding.

    • Scaffold Hopping: In some cases, the entire nicotinic acid core may be the liability. Replacing it with a different, more stable heterocycle (e.g., pyrimidine, pyrazole) can be a powerful strategy to overcome intractable metabolic issues while maintaining the necessary vectors for biological activity.[15]

Section 3: Experimental Workflows & Troubleshooting

This section provides standardized protocols and guides to help you navigate common experimental challenges.

Workflow 1: Standard Protocol for Assessing Metabolic Stability in Human Liver Microsomes (HLM)

This assay quantifies the rate of disappearance of a parent compound due to Phase I metabolism.[16][17][18]

Caption: Experimental workflow for a typical liver microsomal stability assay.

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution in DMSO.

    • Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • HLM Stock: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a working concentration of 1 mg/mL in phosphate buffer.

    • NADPH Regenerating System (NRS): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system continuously regenerates the necessary cofactor (NADPH) for CYP enzymes.[16]

  • Incubation:

    • Pre-warming: In a 96-well plate, add the HLM solution and the test compound (final concentration typically 1 µM). Include positive controls (e.g., Verapamil for high clearance, Diazepam for low clearance) and a negative control (no NRS).[19] Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiation: Start the reaction by adding pre-warmed NRS to all wells except the negative control. The time of addition is t=0.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction.[19]

    • Quenching: Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (a structurally similar, stable compound used for analytical normalization).[7]

  • Sample Processing & Analysis:

    • Protein Precipitation: Seal the plate and centrifuge at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated microsomal proteins.

    • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point by comparing its peak area to the internal standard's peak area.[11]

  • Data Analysis:

    • Plot the natural logarithm of the percent remaining parent compound versus time.

    • The slope of this line gives the rate constant of elimination (k).

    • Calculate Half-Life (t½) = 0.693 / k.

    • Calculate Intrinsic Clearance (CLint) = (k / [microsomal protein concentration]) * (volume of incubation).

Troubleshooting Guide: HLM Assay
IssueProbable Cause(s)Recommended Solution(s)
Rapid disappearance in the "-NADPH" control well 1. Chemical instability of the compound in buffer. 2. Non-NADPH dependent enzymatic degradation (e.g., by esterases in microsomes).1. Run a buffer stability assay (compound in buffer at 37°C, no microsomes). 2. If esterase activity is suspected, include a general esterase inhibitor.
High variability between replicate experiments 1. Inconsistent pipetting of viscous microsomal solution. 2. Poor mixing upon reaction initiation. 3. Temperature fluctuations.1. Use reverse-pipetting for microsomes. Ensure they are well-suspended before aliquoting. 2. Gently mix the plate after adding NRS. 3. Ensure consistent and stable 37°C incubation.
Compound precipitates or shows poor recovery at t=0 1. Low aqueous solubility. 2. Non-specific binding to the plasticware or microsomal protein.1. Lower the test compound concentration. 2. Include a small percentage of organic solvent (e.g., ensure final DMSO < 0.5%) or a surfactant like Brij-35 in the incubation.
Positive controls work, but my compound shows no metabolism 1. The compound is genuinely stable to microsomal enzymes. 2. The compound is a potent inhibitor of the enzymes metabolizing it (self-inhibition).1. This is a positive result! Proceed to hepatocyte or S9 assays to check for other metabolic pathways. 2. Re-run the assay at a much lower substrate concentration.
Workflow 2: Differentiating CYP vs. Aldehyde Oxidase (AO) Metabolism

For this scaffold, it is crucial to determine if instability is driven by microsomal CYPs or cytosolic AO.

  • Rationale: A compound stable in microsomes but unstable in hepatocytes or S9 fraction is a classic profile for an AO substrate.[17] This knowledge is critical because strategies to block CYP metabolism (e.g., adding electron-withdrawing groups) can sometimes increase AO-mediated metabolism.[6]

Caption: Decision tree for investigating the contribution of Aldehyde Oxidase (AO).

Experimental Approach:
  • Run Parallel Incubations: Set up stability assays using:

    • Human Liver Microsomes (+NRS)

    • Human Liver S9 Fraction (+NRS)

    • Human Liver S9 Fraction (without NRS)

  • Include an AO Inhibitor: In a separate set of S9 incubations (without NRS), include a known pan-AO inhibitor (e.g., hydralazine).

  • Analyze and Compare:

    • If metabolism occurs in HLM and S9 (+NRS): Likely a CYP/FMO substrate.

    • If stable in HLM but unstable in S9 (with or without NRS): Strong indication of a cytosolic enzyme, likely AO.

    • If metabolism in S9 is significantly reduced by the AO inhibitor: Confirms the involvement of Aldehyde Oxidase.

Section 4: Data Interpretation and Next Steps

FAQ: Interpreting Stability Data
Q: What constitutes "good" metabolic stability?

A: This is context-dependent, but general classifications can be made based on in vitro half-life. These values help prioritize compounds for further studies.

Stability ClassHLM Half-Life (t½)In Vitro Intrinsic Clearance (CLint)Interpretation & Next Steps
High > 60 min< 12 µL/min/mg proteinExcellent stability. Low risk of high hepatic clearance. Prioritize for in vivo PK studies.
Moderate 15 - 60 min12 - 58 µL/min/mg proteinMay have acceptable in vivo properties. Consider for PK studies but continue optimization in parallel.
Low < 15 min> 58 µL/min/mg proteinHigh risk of rapid in vivo clearance. Requires medicinal chemistry optimization before proceeding.
(Classification thresholds are approximate and can vary between laboratories)
Q: My lead compound is stable in rat microsomes but unstable in human. What does this mean?

A: This points to significant species differences in metabolism, which is a critical finding.[4] Aldehyde oxidase, in particular, is known for marked species differences in its expression and substrate specificity.[5][20] This result underscores the importance of using human-derived test systems for decision-making. The rat may not be a suitable preclinical species for predicting human pharmacokinetics for this compound series.

Q: I've improved in vitro stability, but in vivo clearance is still high. What are the next steps?

A: High in vivo clearance despite good in vitro metabolic stability suggests other clearance mechanisms are at play.[17] Investigate the following:

  • Extrahepatic Metabolism: Is the drug being metabolized in other tissues like the intestine, kidney, or lungs?[9] Assays with intestinal microsomes or S9 fractions can be informative.

  • Biliary Excretion: The parent drug may be actively transported into the bile without being metabolized.

  • Renal Clearance: The drug may be rapidly cleared by the kidneys.

  • Instability in Blood/Plasma: Some compounds, particularly esters, can be hydrolyzed by esterases in the blood.[1] A plasma stability assay is warranted.

By systematically applying these diagnostic and strategic principles, researchers can effectively overcome the metabolic challenges associated with the this compound scaffold, paving the way for the development of more robust and successful drug candidates.

References
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. CRO Services.
  • Yeung, K. S., et al. (2019).
  • BioIVT. (n.d.). Metabolic Stability Assays.
  • Bhat, S., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
  • Frontage Laboratories. (n.d.). Metabolic Stability.
  • Kumar, P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances.
  • Roughley, S. D., & Jordan, A. M. (2011). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
  • Cumming, J. N., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Methoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-N8-neopentyl-6-methylpyrido[3,4-d]pyrimidine-2,8-diamine (BOS172722). Journal of Medicinal Chemistry.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
  • Chem-Space. (n.d.). Bioisosteric Replacements.
  • Wikipedia. (n.d.). Aldehyde oxidase.
  • Parso, A. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Discovery.
  • Dalvie, D., et al. (2012). Aldehyde oxidase and its role as a drug metabolizing enzyme. Current Topics in Medicinal Chemistry.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • UkrOrgSyntez. (n.d.). The potentially bioisosteric replacement[7][11] from methyl... ResearchGate.
  • ResearchGate. (2025). Mitigating Heterocycle Metabolism in Drug Discovery.
  • Kalgutkar, A. S., & Dalvie, D. K. (2000). Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors. Bioorganic & Medicinal Chemistry.
  • Cyprotex. (n.d.). Microsomal Stability. Evotec.
  • Garattini, E., & Terao, M. (2012). The role of aldehyde oxidase in drug metabolism. Expert Opinion on Drug Metabolism & Toxicology.
  • ResearchGate. (2020). (PDF) The role of aldehyde oxidase in drug metabolism.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • Nassar, A. E., & Talaat, R. E. (2004). Strategies for dealing with metabolite elucidation in drug discovery and development. Drug Discovery Today.

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Technical Support Center: Improving Drug Delivery Formulations of Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to advancing the drug delivery of nicotinic acid and its derivatives. This guide is designed to provide in-depth, practical solutions to common experimental challenges, moving beyond simple procedural lists to explain the underlying scientific principles. Our goal is to empower you with the expertise to develop more effective and patient-compliant formulations.

I. Frequently Asked Questions (FAQs)

This section addresses the most common inquiries and challenges encountered when working with nicotinic acid-based formulations.

Q1: My immediate-release (IR) nicotinic acid formulation is causing significant flushing in preclinical models. What is the underlying mechanism, and how can I mitigate this?

A: Cutaneous flushing is the most prevalent side effect of immediate-release nicotinic acid and a primary reason for patient non-compliance.[1][2] It manifests as redness, warmth, and itching of the skin, typically on the face, arms, and chest, occurring within 30 minutes of ingestion and lasting for about an hour.[3][4]

Mechanism of Flushing:

The flushing response is primarily mediated by the activation of the G protein-coupled receptor 109A (GPR109A) on epidermal Langerhans cells.[5][6] This activation triggers the release of prostaglandins, particularly prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[2][5] These prostaglandins then act on receptors in the dermal capillaries, causing vasodilation and the characteristic flushing.[5][7]

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} caption: "Mechanism of Nicotinic Acid-Induced Flushing."

Mitigation Strategies:

  • Controlled-Release Formulations: The most effective strategy is to move away from IR formulations. Sustained-release (SR) or extended-release (ER) formulations slow down the absorption of nicotinic acid, preventing the rapid spike in plasma concentration that saturates metabolic pathways and triggers significant prostaglandin release.[8][9][10]

  • Co-administration with NSAIDs: Non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin can be administered 30 minutes prior to nicotinic acid.[5] NSAIDs inhibit the cyclooxygenase (COX) enzymes responsible for prostaglandin synthesis, thereby reducing the flushing effect.[11]

  • Prodrug Approach: Synthesizing a prodrug of nicotinic acid that is slowly converted to the active form in vivo can also be an effective strategy to avoid the initial concentration spike.

Q2: I'm developing a sustained-release (SR) formulation, but I'm concerned about potential hepatotoxicity. What causes this, and how can I design a safer formulation?

A: While SR formulations effectively reduce flushing, some have been associated with an increased risk of hepatotoxicity, particularly at higher doses.[3][10]

Mechanism of Hepatotoxicity:

Nicotinic acid is metabolized in the liver via two main pathways: a high-capacity, low-affinity conjugation pathway that produces nicotinuric acid (associated with flushing) and a low-capacity, high-affinity amidation pathway.[3][12] When the release of nicotinic acid is too slow, as can be the case with some SR formulations, the high-capacity pathway is not efficiently utilized. This can lead to the accumulation of metabolites from the amidation pathway, which are thought to contribute to liver damage.[3][10][12]

Strategies for Safer SR/ER Formulations:

  • Optimize Release Profile: The goal is to design a formulation with a release rate that is slow enough to prevent flushing but fast enough to avoid saturating the amidation pathway. An extended-release (ER) formulation with an intermediate dissolution rate is often the optimal approach.[10][13]

  • Polymer Selection: The choice of polymer in a matrix-based system is critical. Hydrophilic polymers like hydroxypropyl methylcellulose (HPMC) can be used to create a gel-forming matrix that controls drug release.[14] The viscosity and concentration of the polymer can be adjusted to achieve the desired release profile.

  • In Vitro-In Vivo Correlation (IVIVC): Establishing a strong IVIVC is crucial for predicting the in vivo performance of your formulation based on in vitro dissolution data.[15] This can help in optimizing the formulation to achieve the desired plasma concentration profile.

Q3: My nicotinic acid derivative has poor aqueous solubility. What formulation strategies can I employ to improve its bioavailability?

A: Poor solubility is a common challenge that can significantly limit the oral bioavailability of drug candidates. Several advanced formulation strategies can be employed to overcome this issue.

StrategyMechanism of ActionKey Considerations
Nanoparticle Formulations Increases the surface area-to-volume ratio, leading to faster dissolution.[16]Particle size, polydispersity, and zeta potential are critical parameters to control.[17] Biocompatible and biodegradable polymers like PLGA and PLA are commonly used.[17]
Lipid-Based Formulations The drug is dissolved in a lipid vehicle, which can enhance absorption through lymphatic pathways.The choice of lipids, surfactants, and co-solvents is crucial for forming stable emulsions or microemulsions.
Solid Dispersions The drug is dispersed in a hydrophilic carrier at a molecular level, which can improve its dissolution rate.The choice of carrier (e.g., povidone, copovidone) and the method of preparation (e.g., spray drying, hot-melt extrusion) are important.
Prodrugs A more soluble promoiety is attached to the parent drug, which is cleaved in vivo to release the active compound.The linker must be stable in the formulation but readily cleaved at the target site.
Q4: I'm having trouble with the synthesis and purification of my nicotinic acid derivative. What are some common pitfalls and how can I troubleshoot them?

A: The synthesis and purification of nicotinic acid derivatives can present several challenges depending on the specific reaction.

Common Synthesis Issues:

  • Incomplete Reaction: Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time and temperature.[18]

  • Side Product Formation: The choice of reagents and reaction conditions is critical. For instance, in the reduction of a nicotinic acid derivative to an aldehyde, over-reduction to the alcohol is a common issue that can be minimized by using a less reactive reducing agent and maintaining low temperatures.[18]

  • Low Yield: Low yields can result from incomplete reactions, side product formation, or catalyst deactivation.[18] Ensure the catalyst is fresh and the reaction conditions are optimized.

Purification Challenges:

  • Removal of Unreacted Nicotinic Acid: If your derivative is an ester, you can dissolve the product in a solvent like dichloromethane and wash with a mild base solution to remove the unreacted acid.[19] However, be mindful of potential ester hydrolysis if the conditions are too harsh.

  • Solvent Selection for Extraction/Chromatography: Nicotinic acid itself has limited solubility in many common organic solvents like ethyl acetate.[19] Careful selection of the solvent system for extraction and column chromatography is essential for effective purification.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental workflows.

Troubleshooting In Vitro Dissolution Studies

Problem: High variability in release profiles between batches of my controlled-release formulation.

Potential CauseTroubleshooting Steps
Inconsistent Particle Size Distribution of the API Ensure consistent milling or crystallization processes to achieve a narrow and reproducible particle size distribution.
Variability in Polymer Hydration Control the manufacturing environment (temperature, humidity) to ensure consistent polymer hydration and gel layer formation.
Inadequate Mixing During Formulation Optimize mixing time and speed to ensure a homogenous distribution of the drug and excipients within the matrix.
Inappropriate Dissolution Method The release of niacin can be pH-dependent.[12][15] Ensure the dissolution medium and pH are appropriate for the intended release environment (e.g., simulated gastric fluid followed by simulated intestinal fluid).[12][20]

Protocol: Standard In Vitro Dissolution Testing for Extended-Release Niacin Formulations

  • Apparatus: USP Apparatus 2 (Paddle) is commonly used.

  • Media:

    • Acid Stage: 900 mL of 0.1 N HCl (pH 1.2) for the first 2 hours.[21]

    • Buffer Stage: Change to 900 mL of phosphate buffer (pH 6.8) for the remainder of the study.

  • Rotation Speed: 50-75 RPM.

  • Temperature: 37 ± 0.5 °C.

  • Sampling: Withdraw samples at predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours).

  • Analysis: Analyze the samples using a validated HPLC-UV method.[15]

Troubleshooting Preclinical Animal Studies

Problem: Inconsistent plasma concentration profiles in an in vivo study.

Potential CauseTroubleshooting Steps
Food Effects The presence of food can alter gastric emptying and the release of the drug from the formulation.[21] Conduct studies in both fasted and fed states to assess the impact of food.
Gastrointestinal pH Variability The pH of the GI tract can vary between animals. Consider using formulations that are less sensitive to pH changes.
Animal Model Selection Ensure the chosen animal model has a gastrointestinal physiology that is relevant to humans for the specific formulation being tested. Mice are a common model for studying niacin metabolism and effects.[22][23]

dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} caption: "Iterative Drug Delivery Formulation Workflow."

III. Advanced Formulation Techniques

Nanotechnology-Based Drug Delivery Systems

Nanoparticle-based systems offer a promising approach to improving the delivery of nicotinic acid and its derivatives.[16] Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can encapsulate the drug, protecting it from premature degradation and controlling its release.[17]

Key Advantages of Nanoparticle Formulations:

  • Improved Bioavailability: By increasing the surface area for dissolution and potentially altering the absorption pathway, nanoparticles can enhance the bioavailability of poorly soluble drugs.[16]

  • Reduced Side Effects: Encapsulating nicotinic acid in nanoparticles can modulate its release, thereby reducing the rapid absorption that leads to flushing.[17]

  • Targeted Delivery: The surface of nanoparticles can be functionalized with ligands to target specific cells or tissues.

Protocol: Preparation of Niacin-Loaded PLGA Nanoparticles via Solvent Evaporation

  • Organic Phase Preparation: Dissolve a known amount of nicotinic acid and PLGA in a suitable organic solvent (e.g., dichloromethane).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol) to stabilize the nanoparticles.

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator.

  • Solvent Evaporation: Stir the emulsion at room temperature under a fume hood to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles, then wash several times with deionized water to remove excess surfactant and unencapsulated drug.

  • Lyophilization: Freeze-dry the purified nanoparticles to obtain a stable powder for long-term storage.

Characterization of Nanoparticles:

ParameterTechniqueImportance
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Affects the in vivo fate and release kinetics of the nanoparticles.[24]
Zeta Potential Electrophoretic Light Scattering (ELS)Indicates the surface charge and stability of the nanoparticle suspension.[24]
Encapsulation Efficiency HPLCDetermines the amount of drug successfully loaded into the nanoparticles.
Morphology Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM)Visualizes the size, shape, and surface characteristics of the nanoparticles.

By understanding the fundamental principles behind the challenges in formulating nicotinic acid derivatives and applying these advanced strategies and troubleshooting guides, researchers can accelerate the development of safer and more effective therapies.

References

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  • Niacin flush: Why does it occur? Is it dangerous? - Medical News Today.
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  • pH-Responsive Inorganic/Organic Nanohybrids System for Controlled Nicotinic Acid Drug Release - PubMed Central.
  • Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic M
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  • Nano based drug delivery systems: recent developments and future prospects - PMC.
  • pH-Responsive Inorganic/Organic Nanohybrids System for Controlled Nicotinic Acid Drug Release - MDPI.
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Validation & Comparative

comparing the efficacy of 2-(Methylthio)nicotinic acid to other nicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 2-(Methylthio)nicotinic Acid and its Therapeutic Potential Against Other Nicotinic Acid Derivatives

Introduction: The Enduring Relevance of Nicotinic Acid and the Quest for Refined Efficacy

Nicotinic acid, also known as niacin or vitamin B3, is a cornerstone in the management of dyslipidemia.[1][2] For over five decades, its ability to favorably modulate a wide spectrum of blood lipids—most notably lowering low-density lipoprotein (LDL) cholesterol and triglycerides while being the most potent agent for raising high-density lipoprotein (HDL) cholesterol—has been invaluable.[2][3][4] The therapeutic actions of nicotinic acid are primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2).[5][6][7]

Despite its proven benefits, the clinical utility of nicotinic acid is often hampered by significant side effects, predominantly a cutaneous vasodilation known as flushing.[2][6] This has driven extensive research into nicotinic acid derivatives, with the goal of designing novel agonists that retain the therapeutic efficacy of the parent compound while minimizing or eliminating adverse effects.[1][8] This guide provides a comparative framework for evaluating the efficacy of this compound, a sulfur-containing derivative, by contrasting its known characteristics and hypothesized activity with other well-documented nicotinic acid derivatives.

Spotlight on this compound: An Uncharacterized Derivative

This compound is a pyridinecarboxylic acid derivative with the chemical formula C7H7NO2S.[9][10] While its structure is cataloged, comprehensive biological and comparative efficacy data for this specific compound are not widely available in peer-reviewed literature. Its structural similarity to nicotinic acid strongly suggests that its primary mechanism of action would be through the GPR109A receptor. The introduction of a methylthio- group at the 2-position of the pyridine ring is a key structural modification. This substitution can significantly alter the compound's physicochemical properties, such as lipophilicity, and its stereoelectronic profile, which in turn could influence its binding affinity and activation potential at the GPR109A receptor. The critical next step, therefore, is to subject this compound to rigorous experimental evaluation, using the established protocols and benchmarks set by other derivatives.

Comparative Efficacy of Key Nicotinic Acid Derivatives

To understand the potential of this compound, we must compare it against derivatives with known pharmacological profiles. The following table summarizes key data points for prominent nicotinic acid derivatives.

DerivativeChemical ClassPrimary Therapeutic TargetKey Efficacy HighlightsPotency (GPR109A)Common Side Effects
Nicotinic Acid (Niacin) Parent CompoundDyslipidemiaBroad-spectrum lipid modification; most effective HDL-raising agent.[2][4]Micromolar rangeIntense cutaneous flushing, pruritus, potential hepatotoxicity.[2][6]
This compound Substituted PyridineHypothesized: Dyslipidemia, InflammationData not available. Potential for altered potency or side effect profile due to methylthio- group.Data not availableData not available
Acipimox Pyrazine DerivativeDyslipidemiaReduces triglycerides and free fatty acids.[11]High affinityReduced flushing compared to nicotinic acid, but still present.[11]
Nicotinamide Amide DerivativePellagra, NAD+ precursorLess effective than nicotinic acid for lipid modification; does not activate GPR109A effectively.[12]Very low affinityDoes not cause flushing.
Monomethyl fumarate (MMF) Fumaric Acid EsterMultiple Sclerosis, InflammationPotent GPR109A agonist with neuroprotective and anti-inflammatory effects.[5][13]High affinityFlushing, gastrointestinal discomfort.
MK-1903 Synthetic AgonistDyslipidemiaA potent and selective full agonist for GPR109A developed to reduce flushing.[5][13]High affinityDesigned for reduced flushing profile.

The Central Mechanism: GPR109A Signaling Pathways

The efficacy and side effects of most nicotinic acid derivatives are rooted in the dual signaling pathways downstream of GPR109A activation. Understanding this mechanism is crucial for interpreting experimental data.

  • Therapeutic Pathway (Anti-lipolytic Effect): In adipocytes, GPR109A is coupled to an inhibitory G-protein (Gi). Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][7] This reduction in cAMP decreases the activity of hormone-sensitive lipase, which in turn reduces the breakdown of triglycerides (lipolysis) and lowers the release of free fatty acids into circulation. The liver then uses these free fatty acids to produce VLDL and subsequently LDL, so a reduction in their availability leads to lower VLDL and LDL levels.[14]

  • Side Effect Pathway (Flushing Effect): In epidermal Langerhans cells and keratinocytes, GPR109A activation triggers a different cascade.[7] It leads to the activation of a MAP kinase pathway, resulting in the synthesis and release of prostaglandin D2 (PGD2).[7] PGD2 then acts on receptors in the dermal capillaries, causing vasodilation, which is experienced as flushing and a sensation of heat.[6][7]

The ideal derivative would selectively activate the Gi pathway in adipocytes without initiating the prostaglandin-mediated pathway in skin cells.

GPR109A_Signaling cluster_adipocyte Therapeutic Pathway (Adipocyte) cluster_langerhans Side Effect Pathway (Langerhans Cell) NA_agonist Nicotinic Acid Derivative GPR109A_adipo GPR109A NA_agonist->GPR109A_adipo Binds Gi_protein Gi Protein GPR109A_adipo->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Lipolysis ↓ Lipolysis (FFA Release) cAMP->Lipolysis NA_agonist2 Nicotinic Acid Derivative GPR109A_skin GPR109A NA_agonist2->GPR109A_skin Binds MAPK MAP Kinase Pathway GPR109A_skin->MAPK Activates PGD2 ↑ Prostaglandin D2 (PGD2) Release MAPK->PGD2 Flushing Vasodilation (Flushing) PGD2->Flushing

Caption: Dual signaling pathways of the GPR109A receptor.

Experimental Protocols for Efficacy Comparison

To objectively assess the efficacy of this compound, a multi-tiered experimental approach is required. The following protocols provide a self-validating system to characterize its activity from the molecular to the organismal level.

Protocol 1: In Vitro GPR109A Receptor Activation Assay

This assay determines the potency and efficacy of a test compound in activating the GPR109A receptor.

Objective: To calculate the EC50 (half-maximal effective concentration) of this compound.

Methodology:

  • Cell Culture: Use a stable cell line, such as HEK293 (Human Embryonic Kidney 293), engineered to express human GPR109A.

  • cAMP Measurement:

    • Plate the GPR109A-expressing cells in a 96-well plate.

    • Pre-treat the cells with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

    • Stimulate the cells with Forskolin to increase basal cAMP levels.

    • Immediately add serial dilutions of the test compound (this compound) and a reference compound (nicotinic acid).

    • Incubate for a specified period (e.g., 30 minutes).

    • Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA).

  • Data Analysis:

    • Plot the percent inhibition of Forskolin-stimulated cAMP levels against the log concentration of the agonist.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value. A lower EC50 indicates higher potency.

protocol_workflow start Start: GPR109A-HEK293 Cells plate_cells 1. Plate cells in 96-well format start->plate_cells add_agents 2. Add Forskolin + Test Compound (e.g., this compound) plate_cells->add_agents incubate 3. Incubate (30 min) add_agents->incubate lyse 4. Lyse cells incubate->lyse measure 5. Measure cAMP levels (HTRF/ELISA) lyse->measure analyze 6. Plot Dose-Response Curve & Calculate EC50 measure->analyze

Caption: Workflow for in vitro GPR109A activation assay.

Protocol 2: In Vivo Dyslipidemia Model

This protocol assesses the compound's ability to modulate lipid profiles in a relevant animal model.

Objective: To determine the effect of this compound on plasma cholesterol, triglycerides, and HDL.

Methodology:

  • Animal Model: Use a suitable rodent model, such as C57BL/6J mice, which are susceptible to diet-induced obesity and dyslipidemia.[12]

  • Induction of Dyslipidemia:

    • Acclimatize the animals for one week.

    • Feed the mice a high-fat "Western-type" diet (e.g., 21% fat, 0.2% cholesterol) for 4-8 weeks to induce a dyslipidemic phenotype.[12]

  • Treatment:

    • Randomize the dyslipidemic mice into vehicle control, positive control (nicotinic acid), and test groups (different doses of this compound).

    • Administer the compounds daily via oral gavage for a period of 4-8 weeks.[12]

  • Endpoint Analysis:

    • At the end of the treatment period, collect blood samples via cardiac puncture or retro-orbital bleeding.

    • Separate plasma and measure total cholesterol, HDL-C, LDL-C, and triglycerides using enzymatic colorimetric assays.[12]

  • Data Analysis:

    • Compare the lipid profiles of the treated groups to the vehicle control group using statistical analysis (e.g., ANOVA). A significant reduction in total cholesterol, LDL-C, and triglycerides, or an increase in HDL-C, indicates efficacy.

Conclusion and Future Directions

While this compound remains a molecule of theoretical interest, its structural relation to a clinically vital class of drugs makes it a compelling candidate for investigation. The primary challenge is the current lack of empirical data. By applying the standardized in vitro and in vivo protocols detailed here, researchers can systematically characterize its potency at the GPR109A receptor and its systemic effects on lipid metabolism.

The key questions to be answered are: How does the methylthio- substitution impact receptor affinity and downstream signaling? Does it dissociate the therapeutic anti-lipolytic effects from the flushing side effect? A favorable outcome would position this compound as a potentially superior alternative to existing therapies, offering the powerful lipid-modifying benefits of nicotinic acid with an improved safety and tolerability profile. The path forward requires a dedicated experimental effort to unlock the therapeutic potential held within this novel derivative.

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A Senior Application Scientist's Guide: 2-(Methylthio)nicotinic Acid vs. 2-Chloronicotinic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, selectivity, and overall success of a synthetic campaign. Substituted nicotinic acids are privileged scaffolds found in numerous blockbuster drugs and agrochemicals. Among the various derivatives, 2-(methylthio)nicotinic acid and 2-chloronicotinic acid are two commercially available building blocks that offer distinct strategic advantages. This guide provides an in-depth, objective comparison of their performance in key synthetic transformations, supported by mechanistic insights and illustrative experimental data, to empower you in making the optimal choice for your specific synthetic goals.

At a Glance: Structural and Physicochemical Properties

A foundational understanding of the intrinsic properties of these two reagents is paramount to appreciating their divergent reactivity.

PropertyThis compound2-Chloronicotinic Acid
CAS Number 74470-23-8[1][2]2942-59-8
Molecular Formula C₇H₇NO₂S[1]C₆H₄ClNO₂
Molecular Weight 169.20 g/mol [1]157.55 g/mol
Appearance White to off-white crystalline solid[2]White to light yellow crystalline solid
Reactivity Hallmark C-S bond activation for cross-couplingGood leaving group in SNAr

The Dichotomy in Reactivity: A Tale of Two Leaving Groups

The synthetic utility of these two molecules hinges on the nature of the substituent at the 2-position of the pyridine ring. The chloro group in 2-chloronicotinic acid is a classic leaving group in nucleophilic aromatic substitution (SNAr) reactions, while the methylthio group in this compound, though a poorer leaving group in SNAr, presents unique opportunities for metal-catalyzed cross-coupling reactions via C-S bond activation.

Nucleophilic Aromatic Substitution (SNAr): The Domain of 2-Chloronicotinic Acid

The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, makes it susceptible to attack by nucleophiles. In this arena, 2-chloronicotinic acid is the clear frontrunner.

Mechanistic Rationale:

The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate. The high electronegativity of the chlorine atom in 2-chloronicotinic acid provides a strong inductive electron-withdrawing effect, which stabilizes the negative charge in the Meisenheimer complex, thereby facilitating the reaction. Conversely, the methylthio group is less electronegative and thus a poorer leaving group, resulting in significantly slower reaction rates for SNAr.

SNAr_Mechanism

Caption: Figure 1: SNAr Mechanism on 2-Chloronicotinic Acid.

Comparative Performance in Amine Substitution:

The synthesis of 2-aminonicotinic acid derivatives, which are key intermediates for many pharmaceuticals, provides a clear illustration of the superior performance of 2-chloronicotinic acid in SNAr reactions.

Starting MaterialNucleophileConditionsYieldReference
2-Chloronicotinic Acid MorpholineWater, 100 °C93% (overall for 3 steps)[3][4]
This compound MorpholineWater, 100 °CLow to no reactionInferred from leaving group ability

Field-Proven Application: Synthesis of Nevirapine and Boscalid

The industrial synthesis of the HIV drug Nevirapine and the fungicide Boscalid heavily relies on the robust reactivity of 2-chloronicotinic acid in SNAr reactions. In the synthesis of Nevirapine, 2-chloronicotinic acid is a key building block, where the chloro group is displaced by an amine.[5][6][7][8] Similarly, the final step in the synthesis of Boscalid involves the acylation of an aniline derivative with 2-chloronicotinoyl chloride, which is readily prepared from 2-chloronicotinic acid.[1][9][10][11][12]

Metal-Catalyzed Cross-Coupling: The Niche for this compound

While less reactive in SNAr, this compound excels in the realm of metal-catalyzed cross-coupling reactions, particularly those involving C-S bond cleavage. This provides a complementary synthetic strategy to that offered by its chloro-analogue.

Mechanistic Rationale:

Nickel-catalyzed cross-coupling reactions, such as the Kumada coupling, can proceed via the oxidative addition of the nickel(0) catalyst to the C-S bond of the methylthio group. This pathway is particularly effective for aryl thioethers and offers a distinct advantage when SNAr is not a viable option or when orthogonal reactivity is desired. While C-Cl bonds can also participate in cross-coupling, the conditions required may differ, and the C-S bond offers an alternative handle for molecular elaboration.

CrossCoupling_Workflow

Caption: Figure 2: Decision Workflow for Reagent Selection.

Illustrative Application: Kumada Coupling

The Kumada coupling, which pairs an organomagnesium reagent (Grignard reagent) with an organic halide or pseudo-halide, is a powerful C-C bond-forming reaction. Nickel catalysts are particularly effective in activating C-S bonds for this transformation.

Hypothetical Comparative Data for Kumada Coupling:

Starting MaterialGrignard ReagentCatalystConditionsExpected Yield
This compound Phenylmagnesium BromideNiCl₂(dppp)THF, refluxGood to Excellent
2-Chloronicotinic Acid Phenylmagnesium BromideNiCl₂(dppp)THF, refluxModerate to Good

This predicted outcome is based on the known propensity for nickel catalysts to efficiently cleave C-S bonds in aryl thioethers.[13] While 2-chloronicotinic acid would also be expected to undergo Kumada coupling, the reaction with the methylthio analogue may proceed under milder conditions or with higher efficiency in certain contexts.

Experimental Protocols

To provide a practical context for the discussed reactivities, the following are representative experimental protocols.

Protocol 1: Nucleophilic Aromatic Substitution of 2-Chloronicotinic Acid with Morpholine

This protocol is adapted from the general procedures for the synthesis of 2-morpholinonicotinic acid.[3][4]

Materials:

  • 2-Chloronicotinic acid (1.0 eq)

  • Morpholine (2.5 eq)

  • Water

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Ethyl acetate (for extraction)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2-chloronicotinic acid and water.

  • Add morpholine to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with hydrochloric acid to pH ~2.

  • Wash the aqueous layer with ethyl acetate to remove any unreacted starting material.

  • Adjust the pH of the aqueous layer to ~4-5 with a sodium hydroxide solution to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to afford 2-morpholinonicotinic acid.

Protocol 2: Nickel-Catalyzed Kumada Coupling of this compound with Phenylmagnesium Bromide

This protocol is a representative procedure based on established methods for the Kumada coupling of aryl thioethers.[13]

Materials:

  • This compound (1.0 eq)

  • Phenylmagnesium bromide (1.5 eq, solution in THF)

  • NiCl₂(dppp) (5 mol%)

  • Anhydrous THF

  • 1 M Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add this compound and anhydrous THF.

  • Add the NiCl₂(dppp) catalyst.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the phenylmagnesium bromide solution via syringe.

  • Allow the reaction to warm to room temperature and then heat to reflux for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Strategic Recommendations

The choice between this compound and 2-chloronicotinic acid is a strategic one, dictated by the intended synthetic transformation.

  • For nucleophilic aromatic substitution reactions , particularly with amine, alcohol, and thiol nucleophiles, 2-chloronicotinic acid is the superior choice , offering higher reactivity and yields. Its utility is well-established in the large-scale synthesis of important pharmaceuticals and agrochemicals.

  • For metal-catalyzed cross-coupling reactions , especially those where C-S bond activation is advantageous, This compound provides a valuable alternative . It opens up synthetic routes that may not be as efficient with the chloro-analogue and allows for orthogonal functionalization strategies.

By understanding the distinct reactivity profiles of these two building blocks, researchers can design more efficient and innovative synthetic routes to complex and valuable molecules.

References

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  • Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform. (n.d.). Reaction Chemistry & Engineering. [Link]
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  • Boscalid preparation method. (2015).
  • PROCESS FOR THE PRODUCTION OF NEVIRAPINE. (n.d.).
  • Nevirapine Batch Transfer Document. (n.d.).
  • Synthesis of 2-Chloronicotinic Acid Derivatives. (2017).
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  • Synthesis of 2-chloronicotinic acid derivatives. (2017).
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  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Organic & Biomolecular Chemistry. [Link]
  • Ni-Catalyzed cross-coupling of aryl thioethers with alkyl Grignard reagents via C–S bond cleavage. (2016).

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A Researcher's Guide to Validating the Mechanism of Action for 2-(Methylthio)nicotinic Acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action of 2-(Methylthio)nicotinic acid. Given its structural similarity to nicotinic acid (niacin), a well-established therapeutic agent, the primary hypothesis is that this compound functions as an agonist for the G-protein coupled receptor GPR109A (also known as HCA₂).

This document moves beyond a simple recitation of protocols. It is designed to provide a logical, multi-tiered validation strategy, explaining the causal reasoning behind each experimental choice. We will compare the performance of the test compound against established GPR109A agonists, providing the context necessary for a robust characterization of its pharmacological profile.

The GPR109A Signaling Axis: A Dual-Pathway Receptor

GPR109A is a Gi/o-coupled receptor with significant therapeutic relevance in dyslipidemia and inflammation.[1][2] Its activation by agonists like niacin or the endogenous ketone body β-hydroxybutyrate initiates two primary signaling cascades that are critical to understand for a full mechanistic validation.[1][3]

  • The Canonical Gαi/o Pathway: Upon agonist binding, GPR109A couples to inhibitory G-proteins (Gαi/o). This coupling inhibits the activity of adenylyl cyclase, leading to a quantifiable decrease in intracellular cyclic AMP (cAMP) levels.[1][4][5] This pathway is largely responsible for the receptor's metabolic effects, such as the inhibition of lipolysis in adipocytes.[1][6]

  • The β-Arrestin Pathway: Activated GPR109A also recruits β-arrestin proteins. This interaction mediates receptor desensitization and internalization but also initiates distinct, G-protein-independent signaling events.[1][5] This pathway has been implicated in some of the receptor's other effects, including the characteristic skin flushing associated with niacin therapy.[1]

A thorough validation must assess an agonist's activity through both of these branches to identify potentially biased ligands, which may offer improved therapeutic profiles.

GPR109A_Signaling cluster_membrane Plasma Membrane cluster_gi Gαi/o Pathway cluster_barrestin β-Arrestin Pathway Receptor GPR109A Gi Gαi/o Protein Receptor->Gi Activates bArrestin β-Arrestin Receptor->bArrestin Recruits Agonist This compound (or other Agonist) Agonist->Receptor Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Metabolic Metabolic Effects (e.g., ↓ Lipolysis) cAMP->Metabolic Internalization Receptor Internalization bArrestin->Internalization Downstream Downstream Signaling (e.g., Flushing, Anti-inflammatory) bArrestin->Downstream

Figure 1: GPR109A's dual signaling pathways.

Comparative Analysis: Benchmarking Against Known Agonists

To interpret the experimental data for this compound, it is essential to compare its activity against a panel of well-characterized GPR109A agonists. This provides critical context for its potency, affinity, and potential therapeutic utility.

CompoundTypeBinding Affinity (Ki)Functional Potency (EC₅₀/IC₅₀)Key References
Nicotinic Acid (Niacin) Endogenous/Drug~150 nM ([³H]nicotinate)~300 nM (cAMP inhibition)[2]
β-Hydroxybutyrate Endogenous~770 µM~0.5-1 mM (cAMP inhibition)[1][7]
Butyrate EndogenousLow Affinity~1.6 mM (GIRK activation)[8]
Acifran Synthetic AgonistHigh AffinityPotent Agonist[3][8]
Monomethyl Fumarate Synthetic AgonistPotent AgonistPotent Agonist[9]
MK-1903 Synthetic AgonistPotent and SelectiveFull Agonist[1][9]
This compound Test Compound To be determined To be determined N/A
Note: Affinity and potency values can vary based on the specific cell type and assay conditions used.

A Multi-Tiered Experimental Workflow for Validation

We propose a hierarchical approach to validation, starting with direct target engagement and progressing to downstream functional consequences. This logical flow ensures that each subsequent experiment is built upon a solid foundation of evidence.

Validation_Workflow cluster_workflow Validation Workflow for this compound T1 Tier 1: Target Engagement Does it bind to GPR109A? P1 Protocol 1: Competitive Radioligand Binding Assay T1->P1 T2 Tier 2: G-Protein Pathway Activation Does it inhibit adenylyl cyclase? T1->T2 If Binding Confirmed P2 Protocol 2: Functional cAMP Inhibition Assay T2->P2 T3 Tier 3: Downstream Cellular Function Does it elicit a biological response? T2->T3 If Functionally Active P3 Protocol 3: Anti-Inflammatory Activity Assay T3->P3

Sources

A Comparative Guide to the Antimicrobial Spectrum of 2-(Methylthio)nicotinic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge of our time. The pyridine ring, a core scaffold in many bioactive molecules, continues to be a fertile ground for discovery. This guide provides a comparative analysis of the antimicrobial spectrum of derivatives based on the 2-(methylthio)nicotinic acid framework. Moving beyond a simple data sheet, we will explore the causality behind experimental design, delve into structure-activity relationships (SAR), and provide validated protocols to ensure the integrity of the presented data.

Introduction: The Nicotinic Acid Scaffold

Nicotinic acid (Vitamin B3) and its derivatives have long been recognized for their diverse biological activities.[1][2] Modifications to the core pyridine structure have yielded compounds with potential antibacterial, antifungal, and even anticancer properties.[1][3] The introduction of a methylthio (-SCH₃) group at the 2-position of the nicotinic acid ring creates the scaffold of interest: this compound. While this parent compound itself demonstrates relatively low antimicrobial efficacy, it serves as a valuable starting point for synthesizing more complex and potent derivatives.[4]

This guide will compare the antimicrobial performance of various nicotinic acid derivatives, with a special focus on how different chemical modifications influence their spectrum of activity against a panel of clinically relevant microorganisms.

The Standard for Comparison: Minimum Inhibitory Concentration (MIC) Testing

To objectively compare the potency of different chemical entities, a standardized methodology is critical. The gold standard for quantifying the in vitro activity of a potential antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after a defined incubation period.[5] The broth microdilution method is the most common and reliable technique for high-throughput MIC determination.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol outlines the standardized broth microdilution method for determining MIC values, ensuring reproducibility and comparability of results.

A. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of each this compound derivative in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) at a high concentration (e.g., 10 mg/mL).

  • Growth Media: Use cation-adjusted Mueller-Hinton Broth (MHB) for most bacteria. For fungi like Candida species, use RPMI-1640 medium.

  • Microbial Inoculum: From a fresh culture plate (18-24 hours), select several colonies of the test microorganism. Suspend them in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL. Dilute this suspension in the appropriate growth medium to achieve a final target inoculum of 5 x 10⁵ CFU/mL in the test wells.

  • Microtiter Plates: Use sterile 96-well plates.

B. Assay Procedure:

  • Plate Setup: Add 100 µL of sterile growth medium to all wells of the 96-well plate.

  • Compound Dilution: Add 100 µL of the test compound's working stock solution to the first well of a row. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well. This creates a gradient of decreasing compound concentrations.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Positive Control (Growth Control): A well containing only growth medium and the microbial inoculum.

    • Negative Control (Sterility Control): A well containing only growth medium.

    • Reference Drug: A row dedicated to a standard antibiotic (e.g., Ampicillin, Ciprofloxacin) for comparison.

  • Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours (for bacteria) or 24-48 hours (for fungi).

  • Reading Results: The MIC is the lowest concentration well where no visible turbidity (growth) is observed.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase A Prepare Compound Stock (e.g., 10 mg/mL in DMSO) D Perform 2-Fold Serial Dilution of Compound Across Plate A->D B Prepare Microbial Inoculum (0.5 McFarland Standard) E Inoculate Wells with Microbial Suspension B->E C Prepare 96-Well Plate (100 µL Broth/Well) C->D D->E F Incubate Plate (37°C, 18-24h) E->F G Read Plate Visually or with Spectrophotometer F->G H Determine MIC: Lowest Concentration with No Growth G->H

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Comparative Antimicrobial Spectrum

While this compound itself shows limited antimicrobial action, its derivatives, particularly acylhydrazones and 1,3,4-oxadiazolines, exhibit a wide and varied spectrum of activity.[4][5] The data consistently reveals a more pronounced effect against Gram-positive bacteria compared to Gram-negative strains, a common observation for this class of compounds.[1][5] The structural difference in the cell wall of Gram-negative bacteria, featuring a less permeable outer membrane, often confers greater intrinsic resistance.

The following table summarizes the MIC values for representative nicotinic acid derivatives against a panel of standard microbial strains. This data is synthesized from studies that employed standardized broth microdilution protocols.

Compound Type / Derivative NameS. aureus ATCC 6538S. epidermidis ATCC 12228S. aureus MRSA ATCC 43300E. coli ATCC 25922P. aeruginosa ATCC 9027C. albicans ATCC 10231
Acylhydrazone (Compound 13) [3][5]3.911.957.81>500>500>500
1,3,4-Oxadiazoline (Compound 25) [3][5]7.8115.6215.6212525015.62
Reference: Ciprofloxacin 0.250.250.50.0150.25N/A
Reference: Amphotericin B N/AN/AN/AN/AN/A0.5

All MIC values are in µg/mL. Data is compiled from multiple sources for illustrative comparison.[3][5]

Analysis of Performance
  • Gram-Positive Activity: The acylhydrazone derivative (Compound 13) demonstrates potent activity against Gram-positive bacteria, with an impressive MIC of 1.95 µg/mL against Staphylococcus epidermidis.[5] Its activity against the methicillin-resistant S. aureus (MRSA) strain at 7.81 µg/mL highlights its potential to combat antibiotic-resistant pathogens.[3][5]

  • Gram-Negative Activity: Both derivatives show significantly weaker activity against the Gram-negative bacteria tested. The 1,3,4-oxadiazoline (Compound 25) has some moderate activity, but at concentrations much higher than those required for Gram-positive inhibition.[5]

  • Antifungal Activity: The 1,3,4-oxadiazoline (Compound 25) displays noteworthy activity against the yeast Candida albicans, whereas the acylhydrazone (Compound 13) is inactive.[5] This demonstrates how cyclization of the acylhydrazone into an oxadiazoline can dramatically alter the antimicrobial spectrum.

Structure-Activity Relationships (SAR)

The data reveals critical relationships between the chemical structure of these derivatives and their biological function. Understanding SAR is fundamental to rational drug design, allowing for the targeted synthesis of more potent and selective compounds.

Key SAR Insights:
  • The Acylhydrazone Moiety: The acylhydrazone linkage is a key pharmacophore for potent Gram-positive activity. However, it appears to be ineffective against Gram-negative bacteria and fungi.[5]

  • The 1,3,4-Oxadiazoline Ring: Cyclizing the acylhydrazone into a 3-acetyl-1,3,4-oxadiazoline structure tends to broaden the antimicrobial spectrum. While it may slightly decrease the peak potency against some Gram-positive strains, it confers moderate Gram-negative and significant antifungal activity.[3][5]

  • The Power of the 5-Nitrofuran Group: The most active compounds in the cited studies (Compounds 13 and 25) both feature a 5-nitrofuran substituent.[5] This chemical group is a known "privilege structure" in medicinal chemistry, often imparting strong antimicrobial properties. Its presence is directly correlated with the high potency observed.

Visualizing Structure-Activity Relationships

SAR_Concept cluster_core Core Scaffold cluster_mods Example Modifications cluster_activity Resulting Antimicrobial Spectrum Core Nicotinic Acid Backbone R_Group Modification at R-Group (e.g., 2-position, side chain) Mod1 2-(Methylthio) Group R_Group->Mod1 Mod2 Acylhydrazone Side Chain (+ 5-Nitrofuran) R_Group->Mod2 Mod3 1,3,4-Oxadiazoline Side Chain (+ 5-Nitrofuran) R_Group->Mod3 Activity1 Low Activity Mod1->Activity1 Activity2 Potent Gram-Positive No Gram-Negative/Fungal Mod2->Activity2 Activity3 Broad Spectrum: Gram-Positive, Moderate Gram-Negative, Good Antifungal Mod3->Activity3

Caption: How chemical modifications influence antimicrobial activity.

Conclusion and Future Directions

The comparative analysis reveals that while this compound is a viable scaffold, significant structural modifications are necessary to unlock potent antimicrobial activity. The development of acylhydrazone and 1,3,4-oxadiazoline derivatives has yielded compounds with strong, clinically relevant activity, particularly against Gram-positive pathogens like MRSA.

The clear structure-activity relationship, especially the dramatic effect of the 5-nitrofuran substituent, provides a logical pathway for future drug development. Researchers can leverage these insights to design next-generation derivatives with an even broader spectrum, improved potency, and optimized pharmacokinetic profiles. The journey from a simple scaffold to a potential therapeutic agent is one of rational design, rigorous testing, and a deep understanding of the interplay between chemical structure and biological function.

References

  • Segľa, P., Miklovič, J., Mikloš, D., Mrázová, V., & Melník, M. (2009). Synthesis, spectroscopic properties, crystal structure and biological activities of copper(II) 2-methylthionicotinate complexes with furopyridines. Transition Metal Chemistry, 34, 295-303. [Link]
  • Szałkowska, K., Szymańska, E., & Gucwa, K. (2022).
  • ResearchGate. (n.d.). Antimicrobial activity results (MIC, µg/mL) of the newly synthesized compounds with the standard drugs.[Link]
  • ResearchGate. (n.d.). Antimicrobial activity-MIC ([µg/mL]/[µM]) and cytotoxicity-IC50 [µg/mL] for QAS 3-10.[Link]
  • Stojkovic, M., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Pharmaceuticals, 16(8), 1084. [Link]
  • Szałkowska, K., Szymańska, E., & Gucwa, K. (2022).
  • Szałkowska, K., et al. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Chemistry & Biodiversity. [Link]
  • GSC Biological and Pharmaceutical Sciences. (2022). Synthesis and antibacterial activity of new 2-Thiosubstituted-3-Nitro Imidazo [1,2-a] pyridine derivatives. GSC Biological and Pharmaceutical Sciences, 20(03), 160–166. [Link]
  • Lin, C. H., et al. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. Bioorganic & Medicinal Chemistry, 18(1), 148-155. [Link]
  • MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Özgeriş, B., et al. (2021). Design, synthesis, characterization, and biological evaluation of nicotinoyl thioureas as antimicrobial and antioxidant agents. The Journal of Antibiotics, 74(4), 233-243. [Link]
  • Özgeriş, B., et al. (2021). Design, synthesis, characterization, and biological evaluation of nicotinoyl thioureas as antimicrobial and antioxidant agents. PubMed. [Link]
  • PubChem - NIH. (n.d.). This compound. [Link]
  • Jafar, N. S., & Mohsein, H. F. (2025). Preparation, Characterization, and Antibacterial Evaluation of New Derivatives of Nicotinic and Mefenamic Acids. Journal of Kufa for Chemical Sciences. [Link]
  • ResearchGate. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity | Request PDF. [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(Thio)nicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Nicotinic Acid and its Thioether Analogs

Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent, primarily recognized for its beneficial effects on lipid profiles.[1][2] However, its clinical utility is often hampered by a significant side effect: cutaneous vasodilation, commonly known as flushing.[1][2] This physiological response has spurred research into nicotinic acid derivatives that might retain or enhance therapeutic activities while mitigating undesirable effects.

One promising avenue of investigation has been the modification of the nicotinic acid scaffold at the 2-position. The introduction of a thioether linkage at this position, creating 2-(alkylthio) or 2-(arylthio) nicotinic acid analogs, has been shown to yield compounds with potent biological activities, including vasorelaxant and antioxidant properties. This guide will focus on a key study of 2-(1-adamantylthio)nicotinic acid and its derivatives to elucidate the critical structural features governing these activities.[1][2]

Core SAR Analysis: Unraveling the Impact of Structural Modifications

The foundational study for this guide, conducted by Khan et al. (2010), provides a clear and quantitative comparison of three key analogs based on the 2-(1-adamantylthio)nicotinic acid scaffold.[1][2] These analogs allow for a direct assessment of the role of the C3-carboxylic acid functional group in eliciting biological activity.

The three compounds compared are:

  • Compound 6: 2-(1-adamantylthio)nicotinic acid

  • Compound 7: 2-(1-adamantylthio)nicotinamide

  • Compound 8: 2-(1-adamantylthio)nicotinonitrile

The key structural difference lies in the functional group at the 3-position of the pyridine ring: a carboxylic acid, an amide, and a nitrile, respectively.

Comparative Analysis of Vasorelaxant Activity

The vasorelaxant properties of these analogs were assessed on phenylephrine-induced contractions in isolated rat thoracic aorta. The results clearly demonstrate the critical importance of the carboxylic acid moiety for potent vasorelaxant effects.

Compound ID3-Position Functional GroupMax Relaxation (Rmax)Potency (ED50)[1][2]
6 -COOH (Carboxylic Acid)78.7%21.3 nM
7 -CONH2 (Amide)77.7%> 1 µM
8 -CN (Nitrile)71.6%> 1 µM

Expert Insights:

The data unequivocally shows that while all three analogs exhibit some vasorelaxant activity, only the parent carboxylic acid (Compound 6 ) displays high potency, with an ED50 in the nanomolar range.[1][2] The conversion of the carboxylic acid to an amide (Compound 7 ) or a nitrile (Compound 8 ) leads to a dramatic decrease in potency. This strongly suggests that the acidic proton and the ability to form specific hydrogen bonds or ionic interactions are crucial for the molecule's affinity to its biological target.[1][2] The bulky and lipophilic 1-adamantyl group at the 2-thio position appears to be a significant contributor to the overall activity, likely by enhancing binding to a hydrophobic pocket in the target receptor or enzyme.

The vasorelaxation was found to be endothelium-dependent and mediated by nitric oxide (NO) and prostacyclin, as the effect was significantly reduced by L-NAME (an NO synthase inhibitor) and indomethacin (a cyclooxygenase inhibitor).[1][2]

cluster_SAR SAR of 2-(1-adamantylthio)nicotinic Acid Analogs cluster_Activity Biological Activity COOH Carboxylic Acid (Compound 6) High_Potency High Potency (ED50 = 21.3 nM) COOH->High_Potency Leads to CONH2 Amide (Compound 7) Low_Potency Low Potency (ED50 > 1 µM) CONH2->Low_Potency Leads to CN Nitrile (Compound 8) CN->Low_Potency Leads to

Caption: SAR for Vasorelaxant Potency.

Comparative Analysis of Antioxidant Activity

The antioxidant potential of the analogs was evaluated using a 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The results again highlight the importance of the carboxylic acid group.

Compound ID3-Position Functional GroupDPPH Radical Scavenging (%) at 333.33 µg/mL[1][2]
6 -COOH (Carboxylic Acid)33.20%
7 -CONH2 (Amide)0.57%
8 -CN (Nitrile)0.30%

Expert Insights:

Compound 6 , with the free carboxylic acid, demonstrated the most significant antioxidant activity in the DPPH assay.[1][2] The amide and nitrile analogs were practically inactive as radical scavengers. This suggests that the carboxylic acid group, or the overall electronic properties it imparts to the molecule, is directly involved in the mechanism of radical quenching. The mechanism may involve hydrogen atom donation from the carboxylic acid or stabilization of a radical intermediate.

cluster_SAR SAR of 2-(1-adamantylthio)nicotinic Acid Analogs cluster_Activity Antioxidant Activity COOH Carboxylic Acid (Compound 6) High_Activity Significant Activity (33.20%) COOH->High_Activity Results in CONH2 Amide (Compound 7) Low_Activity Negligible Activity (<1%) CONH2->Low_Activity Results in CN Nitrile (Compound 8) CN->Low_Activity Results in

Caption: SAR for Antioxidant Activity.

Experimental Protocols: A Foundation of Trustworthiness

The validity of any SAR study rests on the robustness and reproducibility of its experimental methods. Below are detailed, step-by-step protocols for the key assays discussed in this guide.

Synthesis of 2-(Alkylthio/Arylthio)nicotinic Acid Analogs

A general and reliable method for the synthesis of the 2-(thio)nicotinic acid scaffold involves the reaction of 2-chloronicotinic acid with a corresponding thiol.

G start 2-Chloronicotinic Acid + R-SH (Thiol) step1 Base (e.g., K2CO3) in Solvent (e.g., DMF) start->step1 step2 Heat (e.g., 80-100 °C) step1->step2 step3 Work-up and Purification step2->step3 end 2-(R-thio)nicotinic Acid step3->end

Caption: General Synthetic Workflow.

Step-by-Step Protocol:

  • Reactant Preparation: To a solution of 2-chloronicotinic acid in a suitable polar aprotic solvent (e.g., DMF), add an equimolar amount of the desired thiol (R-SH) and a slight excess of a base (e.g., potassium carbonate).

  • Reaction: Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture, acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Purification: Filter the crude product, wash with water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 2-(alkylthio/arylthio)nicotinic acid.

Ex Vivo Vasorelaxation Assay in Rat Thoracic Aorta

This protocol details the methodology used to assess the vasorelaxant effects of the synthesized compounds.

Step-by-Step Protocol:

  • Tissue Preparation: Euthanize a male Wistar rat and carefully excise the thoracic aorta. Clean the aorta of adherent connective and fatty tissues and cut it into rings of 3-4 mm in length.

  • Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37 °C and continuously aerated with 95% O2 and 5% CO2.

  • Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, washing with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Contraction: Induce a sustained contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Compound Addition: Once the contraction reaches a stable plateau, add the test compounds in a cumulative manner at increasing concentrations to obtain a dose-response curve.

  • Data Analysis: Record the changes in isometric tension. Express the relaxation as a percentage of the phenylephrine-induced contraction. Calculate the ED50 value (the concentration of the compound that produces 50% of its maximal effect).

DPPH Radical Scavenging Antioxidant Assay

This widely used in vitro assay provides a quick and reliable measure of a compound's radical scavenging ability.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol). Prepare a fresh solution of DPPH in the same solvent to a concentration of approximately 0.1 mM.

  • Reaction Mixture: In a 96-well plate or a cuvette, add a specific volume of the test compound solution at various concentrations.

  • Initiation of Reaction: Add a fixed volume of the DPPH solution to each well/cuvette and mix.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100, where Abs_control is the absorbance of the DPPH solution without the test compound.

Conclusion and Future Directions

The structure-activity relationship studies of 2-(1-adamantylthio)nicotinic acid and its analogs provide compelling evidence for the critical role of the C3-carboxylic acid moiety in conferring both potent vasorelaxant and antioxidant activities.[1][2] The bulky adamantyl group also appears to be a key feature for high-affinity binding.

Future research in this area should focus on:

  • Systematic Variation of the S-Alkyl/Aryl Group: Exploring a range of substituents from small alkyl chains (like the titular methyl group) to various aryl groups will provide a more comprehensive understanding of the steric and electronic requirements for activity.

  • Modification of the Pyridine Ring: Investigating the effects of introducing substituents at other positions on the nicotinic acid ring could further modulate the activity and selectivity of these compounds.

  • Elucidation of the Molecular Target: While the vasorelaxant mechanism involves NO and prostacyclin, the specific receptor or enzyme target for these 2-(thio)nicotinic acid analogs remains to be definitively identified.

By systematically building upon these foundational SAR insights, the scientific community can continue to design and develop novel nicotinic acid-based therapeutics with improved efficacy and safety profiles.

References

  • Khan, F. N., et al. (2010). Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives. Molecules, 15(1), 229-246. [Link]
  • PubMed. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives.
  • Khan, F. N., et al. (2010). Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives.
  • Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136. [Link]

Sources

A Comparative Analysis of the Anti-inflammatory Effects of 2-(Methylthio)nicotinic Acid and Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of anti-inflammatory drug discovery, the exploration of novel chemical entities with potentially superior efficacy and safety profiles is paramount. This guide provides a comprehensive comparison of the putative anti-inflammatory effects of 2-(Methylthio)nicotinic acid against well-established anti-inflammatory drugs: the non-steroidal anti-inflammatory drugs (NSAIDs) Ibuprofen and Diclofenac, and the corticosteroid Dexamethasone. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of mechanistic pathways, supported by established experimental protocols and comparative data.

Introduction: The Quest for Novel Anti-inflammatory Agents

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases. The therapeutic armamentarium against inflammatory disorders is largely dominated by NSAIDs and corticosteroids, each with distinct mechanisms of action and associated side-effect profiles. The exploration of nicotinic acid derivatives as potential anti-inflammatory agents has gained traction, primarily due to the multifaceted roles of the G-protein coupled receptor 109A (GPR109A) in modulating inflammatory responses.[1][2] This guide focuses on this compound, a derivative of nicotinic acid, and evaluates its potential anti-inflammatory properties in the context of these established drug classes.

Mechanisms of Action: A Tale of Three Pathways

The anti-inflammatory efficacy of a compound is intrinsically linked to its molecular mechanism of action. Here, we dissect the known pathways of our comparator drugs and propose a putative mechanism for this compound.

Non-Steroidal Anti-inflammatory Drugs (NSAIDs): Ibuprofen and Diclofenac

Ibuprofen and Diclofenac are archetypal NSAIDs that exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are pivotal in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

  • COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow.

  • COX-2 is predominantly induced at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate inflammatory responses.

By inhibiting both COX isoforms, Ibuprofen and Diclofenac effectively reduce the production of pro-inflammatory prostaglandins. However, the concurrent inhibition of COX-1 is associated with the common gastrointestinal side effects of NSAIDs. Some evidence suggests that Diclofenac may also inhibit the lipoxygenase pathway, further contributing to its potent anti-inflammatory effects.

NSAID_Mechanism Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory GI_Protection GI Mucosal Protection Prostaglandins_Physiological->GI_Protection Inflammation Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation Ibuprofen_Diclofenac Ibuprofen / Diclofenac Ibuprofen_Diclofenac->COX1 Inhibits Ibuprofen_Diclofenac->COX2 Inhibits

Caption: Mechanism of Action of NSAIDs (Ibuprofen, Diclofenac).

Corticosteroids: Dexamethasone

Dexamethasone, a potent synthetic glucocorticoid, exerts its profound anti-inflammatory effects through a mechanism distinct from NSAIDs. It acts by binding to the cytosolic glucocorticoid receptor (GR). This drug-receptor complex then translocates to the nucleus, where it modulates gene expression through two primary mechanisms:

  • Transactivation: The GR complex directly binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory proteins such as annexin-1 (lipocortin-1). Annexin-1 inhibits phospholipase A2, the enzyme responsible for releasing arachidonic acid from the cell membrane, thereby blocking the production of both prostaglandins and leukotrienes.

  • Transrepression: The GR complex interferes with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This leads to a decreased expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and adhesion molecules.

Dexamethasone_Mechanism cluster_cytosol Cytosol cluster_nucleus Dexamethasone Dexamethasone GR_cytosol Glucocorticoid Receptor (Cytosol) Dexamethasone->GR_cytosol Binds GR_complex Dexamethasone-GR Complex GR_cytosol->GR_complex Nucleus Nucleus GR_complex->Nucleus Translocates to NFkB_AP1 NF-κB / AP-1 GR_complex->NFkB_AP1 Inhibits (Transrepression) Antiinflammatory_Genes Anti-inflammatory Genes (Annexin-1) GR_complex->Antiinflammatory_Genes Activates (Transactivation) Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_AP1->Proinflammatory_Genes Activates Inflammation Inflammation Proinflammatory_Genes->Inflammation Annexin1 Annexin-1 Antiinflammatory_Genes->Annexin1 PLA2 Phospholipase A2 Annexin1->PLA2 Inhibits Arachidonic_Acid Arachidonic Acid

Caption: Mechanism of Action of Dexamethasone.

Putative Mechanism of this compound

While direct experimental evidence for the anti-inflammatory activity of this compound is currently lacking, its structural similarity to nicotinic acid (niacin) allows for a scientifically plausible hypothesis regarding its mechanism of action. Nicotinic acid is known to exert anti-inflammatory effects through the activation of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[1][2][3] This receptor is expressed on various immune cells, including macrophages and neutrophils, as well as in adipose tissue.

Activation of GPR109A by its agonists initiates a signaling cascade that is thought to inhibit the NF-κB pathway.[1][3] This, in turn, leads to a reduction in the production and secretion of key pro-inflammatory cytokines such as TNF-α and IL-6. It is therefore hypothesized that this compound may act as a GPR109A agonist, thereby exerting its anti-inflammatory effects through the suppression of pro-inflammatory cytokine production.

Nicotinic_Acid_Derivative_Mechanism Nicotinic_Acid_Derivative This compound GPR109A GPR109A Receptor Nicotinic_Acid_Derivative->GPR109A Activates Signaling_Cascade Intracellular Signaling Cascade GPR109A->Signaling_Cascade NFkB_inhibition Inhibition of NF-κB Pathway Signaling_Cascade->NFkB_inhibition Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_inhibition->Proinflammatory_Cytokines Reduces Production Inflammation Inflammation Proinflammatory_Cytokines->Inflammation

Caption: Putative Mechanism of Action of this compound.

Comparative Efficacy: A Data-Driven Perspective

To provide a quantitative comparison, the following tables summarize hypothetical data from key in vitro and in vivo anti-inflammatory assays. This data is illustrative, based on the known potencies of the comparator drugs and the hypothesized activity of this compound.

In Vitro Inhibition of Pro-inflammatory Mediators
CompoundIC₅₀ for TNF-α Inhibition (µM)IC₅₀ for IL-6 Inhibition (µM)IC₅₀ for COX-1 Inhibition (µM)IC₅₀ for COX-2 Inhibition (µM)
This compound 1525> 100> 100
Ibuprofen > 100> 1001225
Diclofenac > 100> 10051
Dexamethasone 0.010.05Not ApplicableNot Applicable
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
Compound (Dose)Paw Edema Inhibition (%) at 3 hours
Vehicle Control 0%
This compound (50 mg/kg) 45%
Ibuprofen (100 mg/kg) 55%
Diclofenac (10 mg/kg) 65%
Dexamethasone (1 mg/kg) 75%

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed protocols for the key assays are provided below.

In Vitro Assay: LPS-Induced Cytokine Release in Macrophages

This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from lipopolysaccharide (LPS)-stimulated macrophages.

Cytokine_Release_Assay_Workflow start Start step1 Seed RAW 264.7 macrophages in a 96-well plate start->step1 step2 Incubate for 24 hours step1->step2 step3 Pre-treat cells with test compounds (1 hour) step2->step3 step4 Stimulate with LPS (1 µg/mL) for 24 hours step3->step4 step5 Collect cell culture supernatant step4->step5 step6 Quantify TNF-α and IL-6 levels using ELISA step5->step6 end End step6->end

Caption: Workflow for LPS-Induced Cytokine Release Assay.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound, Ibuprofen, Diclofenac, or Dexamethasone for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of compounds.

Paw_Edema_Assay_Workflow start Start step1 Acclimatize Wistar rats for one week start->step1 step2 Measure initial paw volume (plethysmometer) step1->step2 step3 Administer test compounds orally step2->step3 step4 Inject 0.1 mL of 1% carrageenan into the subplantar region of the right hind paw (1 hour post-dosing) step3->step4 step5 Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) step4->step5 step6 Calculate the percentage inhibition of paw edema step5->step6 end End step6->end

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Step-by-Step Methodology:

  • Animals: Use male Wistar rats weighing 150-200g.

  • Grouping: Divide the animals into groups (n=6 per group): Vehicle control, this compound, Ibuprofen, Diclofenac, and Dexamethasone.

  • Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the test compounds and vehicle orally one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of paw edema for each group compared to the vehicle control group.

Conclusion and Future Directions

References

  • Chai, J. T., Digby, J. E., & Choudhury, R. P. (2013). GPR109A and vascular inflammation. Current atherosclerosis reports, 15(4), 325. [Link]
  • GPR109A and Vascular inflammation. (2013).
  • Chen, G., Zhang, Y., & Li, X. (2022). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Frontiers in Pharmacology, 13, 947726. [Link]
  • El-Sayed, M. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. [Link]
  • El-Sayed, M. A., et al. (2021). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Bioorganic Chemistry, 107, 104610. [Link]
  • Feingold, K. R., et al. (2014). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. American Journal of Physiology-Endocrinology and Metabolism, 306(7), E828-E838. [Link]
  • Ullah, I., et al. (2020). Inflammation and JNK's Role in Niacin-GPR109A Diminished Flushed Effect in Microglial and Neuronal Cells With Relevance to Schizophrenia.
  • Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. (2014).
  • Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. (2021).
  • Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflamm
  • Ungerstedt, J. S., et al. (2003). Nicotinamide is a potent inhibitor of proinflammatory cytokines. Clinical & Experimental Immunology, 131(1), 48-52. [Link]
  • Digby, J. E., et al. (2010). Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin.
  • Sahebkar, A., et al. (2024). The effect of niacin on inflammatory markers and adipokines: a systematic review and meta-analysis of interventional studies. BMC Medicine, 22(1), 1-13. [Link]
  • Liu, D., et al. (2019). Niacin Inhibits Vascular Inflammation via Downregulating Nuclear Transcription Factor-κB Signaling Pathway.
  • Sharentuya, N., et al. (2010). Nicotine suppresses interleukin-6 production from vascular endothelial cells: a possible therapeutic role of nicotine for preeclampsia. Reproductive Sciences, 17(5), 458-464. [Link]
  • Purohit, A. C., & Patel, N. B. (2015). Synthesis and Biological Evaluation of Newer Nicotinic Acid Based 2, 5-disubstituted 1, 3, 4-Oxadiazoles. Chemistry & Biology Interface, 5(1), 38. [Link]
  • Su, X., et al. (2011). Nicotine reduces TNF-α expression through a α7 nAChR/MyD88/NF-ĸB pathway in HBE16 airway epithelial cells. Cellular Physiology and Biochemistry, 27(5), 625-632. [Link]
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  • Rogers, S. W., & Gahring, L. C. (1998). Nicotine blocks TNF-alpha-mediated neuroprotection to NMDA by an alpha-bungarotoxin-sensitive pathway. Journal of Neuroscience Research, 52(1), 29-36. [Link]
  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (2009).
  • This compound (C7H7NO2S). PubChemLite. [Link]
  • Novel Small Molecule Inhibitors Targeting the IL-6/STAT3 Pathway or IL-1β. (2022).
  • Uddin, M. S., et al. (2021). Phytochemicals against TNFα-Mediated Neuroinflammatory Diseases. International Journal of Molecular Sciences, 22(16), 8866. [Link]
  • Moura, J. F., et al. (2012). Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. Pharmacology Biochemistry and Behavior, 103(2), 239-246. [Link]
  • Digby, J. E., et al. (2012). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, thrombosis, and vascular biology, 32(4), 669-676. [Link]
  • Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms. (2012). Immunology, 135(4), 319-328. [Link]
  • Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. (2025). PubMed. [Link]
  • Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. (2012). Semantic Scholar. [Link]
  • Kim, H. J., et al. (2006). Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2, 3, 7, 8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor. Molecular pharmacology, 69(6), 1871-1878. [Link]
  • Sharma, R., et al. (2018). Synthesis and Biological Evaluation of Mutual Prodrugs of Carboxylic Group Containing Some Non-Steroidal Anti-Inflammatory Drugs and Propyphenazone. Current drug delivery, 15(7), 1024-1036. [Link]
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A Head-to-Head Comparison of Synthesis Routes for 2-(Methylthio)nicotinic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 2-(Methylthio)nicotinic acid is a valuable building block in medicinal chemistry, and its synthesis can be approached through several strategic routes. This guide provides an in-depth, head-to-head comparison of two primary synthetic pathways, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to inform your selection of the most suitable method for your research needs.

Introduction to this compound

This compound, a derivative of nicotinic acid (Vitamin B3), incorporates a methylthio group at the 2-position of the pyridine ring. This structural modification significantly alters the electronic and steric properties of the molecule, making it a crucial intermediate in the synthesis of various pharmaceutical compounds. The choice of synthetic route can impact not only the yield and purity of the final product but also the overall efficiency, cost, and scalability of the process.

This guide will focus on two convergent and practical synthetic strategies:

  • Route 1: Nucleophilic Aromatic Substitution (SNAc) of 2-Chloronicotinic Acid.

  • Route 2: S-Methylation of 2-Mercaptonicotinic Acid.

We will delve into the experimental details of each route, providing a foundation for their practical implementation and a framework for a logical, data-driven comparison.

Route 1: Nucleophilic Aromatic Substitution of 2-Chloronicotinic Acid

This approach leverages the reactivity of a halogenated pyridine ring towards nucleophilic attack. The electron-withdrawing nature of the carboxylic acid group and the ring nitrogen atom facilitates the displacement of the chloro substituent by a sulfur-based nucleophile.

Mechanistic Considerations

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps involve the attack of the thiomethoxide nucleophile on the carbon bearing the chlorine atom, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. The subsequent departure of the chloride leaving group restores the aromatic system, yielding the desired this compound. The presence of the carboxylic acid group ortho to the leaving group can influence the reaction rate.

SNAr_Mechanism start 2-Chloronicotinic Acid intermediate Meisenheimer-like Intermediate start->intermediate + CH3S- (Sodium Thiomethoxide) product This compound intermediate->product - Cl-

Caption: General workflow for the SNAr synthesis of this compound.

Experimental Protocol

Synthesis of the Starting Material: 2-Chloronicotinic Acid

A common method for the preparation of 2-chloronicotinic acid is the chlorination of nicotinic acid N-oxide.[1][2]

Step-by-Step Protocol for this compound via SNAr:

  • Reagents and Equipment:

    • 2-Chloronicotinic acid

    • Sodium thiomethoxide (or generate in situ from sodium methoxide and methanethiol)

    • Anhydrous, polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

    • Round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet

    • Standard work-up and purification equipment (rotary evaporator, glassware for extraction, filtration apparatus)

  • Procedure:

    • In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-chloronicotinic acid (1 equivalent) in the chosen anhydrous solvent.

    • Add sodium thiomethoxide (1.1-1.5 equivalents) portion-wise to the stirred solution. An exothermic reaction may be observed.

    • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the solvent and the specific reactivity.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

    • After completion, cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding water.

    • Acidify the aqueous solution with a suitable acid (e.g., 1M HCl) to a pH of approximately 3-4 to precipitate the product.

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • Dry the crude product under vacuum.

    • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Route 2: S-Methylation of 2-Mercaptonicotinic Acid

This route involves the direct methylation of the thiol group of 2-mercaptonicotinic acid. This is a classic S-alkylation reaction, typically employing a methylating agent in the presence of a base.

Mechanistic Considerations

The reaction proceeds through a standard SN2 mechanism. A base is used to deprotonate the thiol group of 2-mercaptonicotinic acid, forming a more nucleophilic thiolate anion. This thiolate then attacks the methyl group of the methylating agent (e.g., dimethyl sulfate or methyl iodide), displacing the leaving group (sulfate or iodide) and forming the desired thioether.

Smethylation_Mechanism start 2-Mercaptonicotinic Acid thiolate Thiolate Anion start->thiolate + Base product This compound thiolate->product + Methylating Agent (e.g., (CH3)2SO4)

Caption: General workflow for the S-Methylation synthesis of this compound.

Experimental Protocol

Synthesis of the Starting Material: 2-Mercaptonicotinic Acid

2-Mercaptonicotinic acid can be synthesized from 2-chloronicotinic acid by reaction with thiourea followed by hydrolysis. A suspension of 2-chloronicotinic acid and thiourea in water is refluxed, and after cooling and pH adjustment, the product precipitates.[3][4] A reported yield for this process is 84%.[4]

Step-by-Step Protocol for this compound via S-Methylation:

  • Reagents and Equipment:

    • 2-Mercaptonicotinic acid

    • A suitable base (e.g., Sodium hydroxide, Potassium carbonate)

    • Methylating agent (e.g., Dimethyl sulfate, Methyl iodide)

    • A suitable solvent (e.g., Water, Ethanol, or a mixture)

    • Round-bottom flask with magnetic stirrer

    • Standard work-up and purification equipment

  • Procedure:

    • Dissolve 2-mercaptonicotinic acid (1 equivalent) in an aqueous or alcoholic solution of the base (2-2.5 equivalents).

    • Cool the solution in an ice bath.

    • Slowly add the methylating agent (1-1.2 equivalents) to the cooled, stirred solution. Caution: Dimethyl sulfate is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC or HPLC.

    • Upon completion, carefully acidify the reaction mixture with an appropriate acid (e.g., acetic acid or dilute HCl) to a pH of approximately 4-5 to precipitate the product.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Dry the crude product under vacuum.

    • Recrystallize from a suitable solvent to obtain the purified this compound.

Head-to-Head Comparison

FeatureRoute 1: Nucleophilic Aromatic SubstitutionRoute 2: S-Methylation of 2-Mercaptonicotinic Acid
Starting Materials 2-Chloronicotinic acid, Sodium thiomethoxide2-Mercaptonicotinic acid, Methylating agent (e.g., Dimethyl Sulfate)
Number of Steps Can be a one-step conversion from 2-chloronicotinic acid.Requires prior synthesis of 2-mercaptonicotinic acid, making it a two-step process from 2-chloronicotinic acid.
Reagent Handling & Safety Sodium thiomethoxide is moisture-sensitive and can be pyrophoric. Methanethiol (if generating in situ) is a toxic, foul-smelling gas.Dimethyl sulfate is a potent carcinogen and is highly toxic. Methyl iodide is also toxic. Requires careful handling and appropriate personal protective equipment.
Reaction Conditions Typically requires elevated temperatures (80-120 °C) and anhydrous conditions.Can often be performed at or below room temperature.
Potential Side Reactions Incomplete reaction, side reactions involving the carboxylic acid group under harsh conditions.Over-methylation to form a sulfonium salt is a possibility if excess methylating agent or harsh conditions are used.
Atom Economy Generally good, with the main byproduct being sodium chloride.Can be very good, especially if the base and methylating agent are used in near-stoichiometric amounts.
Purification Precipitation followed by recrystallization is usually effective.Precipitation and recrystallization are common and effective.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound. The choice between them will largely depend on the specific constraints and priorities of the research setting.

Route 1 (SNAr) is more direct if 2-chloronicotinic acid is readily available. However, it requires careful handling of air- and moisture-sensitive reagents and often necessitates higher reaction temperatures.

Route 2 (S-Methylation) , while potentially involving an additional step to prepare the 2-mercaptonicotinic acid precursor, proceeds under milder conditions. The primary drawback of this route is the use of highly toxic methylating agents, which demands stringent safety protocols.

For laboratories equipped to handle hazardous materials and prioritizing milder reaction conditions, the S-methylation route may be preferable. Conversely, for situations where a more direct conversion from a common starting material is desired and the necessary precautions for handling sodium thiomethoxide are in place, the nucleophilic aromatic substitution route presents a strong alternative.

Ultimately, the optimal synthesis is one that is not only high-yielding but also safe, reproducible, and scalable. It is recommended that small-scale trial reactions be conducted for both routes to determine the most efficient and practical method for your specific application.

References

  • Process for the production of pure white 2-chloronicotinic acid. US4144238A.
  • A Comparative Guide to the Synthesis of Substituted Nicotinic Acid Deriv
  • 2-Mercaptonicotinic acid 38521-46-9 wiki.
  • 2-Mercaptonicotinic acid | 38521-46-9. ChemicalBook.
  • Synthesis of 2-chloronicotinic acid. PrepChem.com.

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A Senior Application Scientist's Guide to Validating the Purity of 2-(Methylthio)nicotinic Acid from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of drug discovery and chemical research, the starting material's purity is not merely a quality metric; it is the bedrock of experimental reproducibility and the ultimate success of a research program. An impurity, even in trace amounts, can lead to ambiguous results, failed experiments, and significant loss of time and resources. This guide provides a comprehensive, multi-faceted analytical approach for researchers to independently validate the purity of 2-(Methylthio)nicotinic acid, a crucial building block in medicinal chemistry, procured from various commercial suppliers.

We move beyond a simple checklist of procedures to explain the causality behind our experimental choices, grounding our methods in authoritative standards to create a self-validating analytical workflow. Our objective is to empower researchers to make informed decisions when selecting a reagent supplier, ensuring the integrity of their scientific endeavors.

The Strategic Approach: A Triad of Analytical Techniques

To build a robust and trustworthy purity profile, we will not rely on a single analytical method. Instead, we employ a triad of orthogonal techniques—High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR), and Liquid Chromatography-Mass Spectrometry (LC-MS). This strategy ensures that the weaknesses of one method are compensated for by the strengths of another.

  • High-Performance Liquid Chromatography (HPLC): This is our primary tool for quantitative purity assessment. By separating the main compound from non-volatile impurities, we can accurately determine the purity level as a percentage of the total detected peak area. Our method is developed in accordance with the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography, ensuring its suitability and reliability.[1][2][3]

  • Proton Nuclear Magnetic Resonance (¹H NMR): NMR spectroscopy serves as a definitive structural confirmation tool. It provides a unique fingerprint of the this compound molecule. More importantly, it can detect and help identify structurally related impurities that might co-elute with the main peak in HPLC, offering a crucial layer of qualitative analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass-resolving capability of mass spectrometry. It is indispensable for confirming the molecular weight of the principal compound and for identifying unknown impurities by their mass-to-charge ratio (m/z).

The synergy of these three methods provides a comprehensive and validated assessment of purity, far more reliable than any single technique in isolation.

Experimental Workflow Diagram

The following diagram outlines the logical flow of our comprehensive validation process.

G cluster_0 Sample Preparation cluster_1 Analytical Validation cluster_2 Data Synthesis & Decision Prep Prepare stock solutions of This compound from Suppliers A, B, & C HPLC Quantitative Purity by HPLC-UV (Area %) Prep->HPLC Analyze aliquots NMR Structural Confirmation & Impurity ID by ¹H NMR Prep->NMR Analyze aliquots LCMS Impurity Profiling by LC-MS (Molecular Weight ID) Prep->LCMS Analyze aliquots Analysis Compare Data: - HPLC Purity % - NMR Structural Integrity - LC-MS Impurity Profile HPLC->Analysis NMR->Analysis LCMS->Analysis Decision Select Optimal Supplier Based on Empirical Evidence Analysis->Decision

Caption: Overall workflow for validating supplier purity.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by incorporating system suitability tests (SSTs) and adhering to internationally recognized guidelines like ICH Q2(R1) for analytical procedure validation.[4][5][6]

Protocol 1: Quantitative Purity by Reverse-Phase HPLC (RP-HPLC)

Rationale: We chose a C18 reverse-phase column as it is highly effective at retaining and separating moderately polar compounds like this compound from both more polar and less polar impurities. The mobile phase, a gradient of acetonitrile in water with formic acid, ensures sharp peak shapes and provides good resolution. Formic acid acidifies the mobile phase to suppress the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks.

Instrumentation & Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm (determined via UV scan).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve ~1 mg of this compound in 1 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock solution.

Step-by-Step Methodology:

  • System Equilibration: Purge the system and equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Perform five replicate injections of the sample from a trusted reference batch (if available) or from one of the suppliers.

    • Acceptance Criteria (per USP <621>): [1][7]

      • Tailing Factor (T): Must be between 0.8 and 1.5.

      • Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0%.

    • Trustworthiness Check: The SST ensures that the chromatographic system is performing adequately for the analysis, making the subsequent data reliable. Do not proceed if SST fails.

  • Sample Analysis: Inject the prepared solutions for Supplier A, Supplier B, and Supplier C in duplicate.

  • Data Processing: Integrate all peaks with an area greater than 0.05% of the total area. Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: Structural Verification by ¹H NMR Spectroscopy

Rationale: ¹H NMR provides an unambiguous confirmation of the compound's chemical structure. The choice of DMSO-d₆ as the solvent is strategic; it solubilizes the acidic compound well, and its residual peak does not interfere with the key aromatic protons of the analyte. A high-field spectrometer (e.g., 400 MHz) is used to achieve better signal dispersion and resolve complex splitting patterns.

Instrumentation & Parameters:

  • NMR Spectrometer: Bruker Avance 400 MHz or equivalent.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Concentration: ~10 mg/mL.

  • Key Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for potential quantitative analysis).

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~5 mg of the sample from each supplier and dissolve in ~0.5 mL of DMSO-d₆ in a clean NMR tube.

  • Instrument Setup: Lock and shim the spectrometer on the deuterium signal of the solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum for each sample.

  • Data Processing:

    • Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.

    • Integrate all signals. The integration of the aromatic protons and the methyl protons should correspond to the expected 1:1:1:1:3 ratio for the four ring protons and the S-CH₃ group, respectively.

    • Carefully examine the baseline for any small peaks that do not belong to the main compound or the solvent. Compare these impurity peaks across the suppliers.

Protocol 3: Impurity Identification by LC-MS

Rationale: This method is designed to identify impurities detected in the HPLC analysis. By coupling the HPLC separation with a mass spectrometer, we can obtain the molecular weight of compounds as they elute. Electrospray Ionization (ESI) in positive mode is chosen as it is highly effective at ionizing pyridine-containing compounds by protonating the nitrogen atom, yielding a strong [M+H]⁺ ion.

Instrumentation & Conditions:

  • LC-MS System: Waters ACQUITY UPLC with a Single Quadrupole Detector (SQD) or equivalent.

  • Chromatography: Use the same column and mobile phase conditions as described in Protocol 1 to ensure a direct correlation of retention times.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: 100 – 500 m/z.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

Step-by-Step Methodology:

  • System Preparation: Equilibrate the LC-MS system using the established HPLC method.

  • Sample Analysis: Inject the same sample preparations used for the HPLC analysis.

  • Data Analysis:

    • Extract the ion chromatogram for the expected [M+H]⁺ ion of this compound (C₇H₇NO₂S, MW=169.20), which is m/z 170.0.

    • For any impurity peaks observed in the Total Ion Chromatogram (TIC), extract the corresponding mass spectrum.

    • Propose potential structures for impurities based on their m/z values, considering common synthetic byproducts (e.g., starting materials, over-oxidized products like sulfoxides [M+16], or dimers).

Comparative Data Analysis (Hypothetical Data)

Samples from three fictional suppliers (Supplier A, Supplier B, and Supplier C) were analyzed according to the protocols above. The results are summarized below.

Table 1: Comparative HPLC Purity Analysis
SupplierRetention Time (min)Peak Area %Impurity Profile (Area %)
Supplier A 10.5299.85% Impurity 1 (RT 8.2 min): 0.08%Impurity 2 (RT 11.1 min): 0.07%
Supplier B 10.5398.91% Impurity 1 (RT 8.2 min): 0.85%Unknown (RT 9.5 min): 0.24%
Supplier C 10.5199.20% Impurity 1 (RT 8.2 min): 0.15%Impurity 3 (RT 10.9 min): 0.65%
Table 2: ¹H NMR Spectroscopy Summary (400 MHz, DMSO-d₆)
SupplierStructural ConfirmationObserved Impurities
Supplier A All proton signals match the expected structure, with correct chemical shifts and integrations.Very minor, unassigned peaks (<0.1% integration).
Supplier B All expected proton signals are present.Additional aromatic signals consistent with nicotinic acid (~1%).
Supplier C All expected proton signals are present.A distinct singlet observed at δ 2.75 ppm, integrating to ~0.7%.
Table 3: LC-MS Impurity Profiling
Impurity IDRetention Time (min)Observed [M+H]⁺ (m/z)Proposed IdentityFound in Supplier(s)
Main Compound 10.5170.1This compoundA, B, C
Impurity 1 8.2124.0Nicotinic AcidA, B, C
Impurity 2 11.1339.0Dimer byproductA
Impurity 3 10.9186.12-(Methylsulfinyl)nicotinic acid (Sulfoxide)C
Unknown 9.5156.1UnidentifiedB
Logical Data Interpretation Diagram

This diagram shows how data from different techniques are correlated to identify an impurity.

G HPLC HPLC reveals Impurity 3 at RT 10.9 min (Supplier C, 0.65%) LCMS Mass spectrum for RT 10.9 min shows [M+H]⁺ = m/z 186.1 HPLC->LCMS Correlate by RT Conclusion Conclusion: Impurity 3 is 2-(Methylsulfinyl)nicotinic acid (Sulfoxide, M+16 vs parent). The new NMR singlet corresponds to the S(O)-CH₃ group. LCMS->Conclusion NMR ¹H NMR for Supplier C shows a new singlet at δ 2.75 ppm NMR->Conclusion

Caption: Correlating analytical data to identify an impurity.

Discussion and Supplier Recommendation

The combination of HPLC, ¹H NMR, and LC-MS provides a clear and trustworthy assessment of the purity of this compound from the three suppliers.

  • Supplier A: The material from Supplier A demonstrates the highest purity at 99.85% by HPLC. The detected impurities are at very low levels (≤0.08%). The ¹H NMR spectrum is clean, and the LC-MS confirms the identity of the trace impurities as a potential dimer and a precursor, nicotinic acid. This batch represents a high-quality reagent suitable for sensitive applications.

  • Supplier B: This material has the lowest purity (98.91% ) and contains a significant amount of nicotinic acid (0.85%), which was confirmed by both HPLC retention time and LC-MS. This suggests an incomplete reaction during the synthesis. The presence of an additional unknown impurity further detracts from its quality.

  • Supplier C: While having a respectable HPLC purity of 99.20%, this material contains a significant level of an oxidation byproduct, 2-(methylsulfinyl)nicotinic acid (the sulfoxide). This was identified by its molecular weight ([M+H]⁺ of 186.1, which is 16 units higher than the parent compound) and corroborated by a downfield-shifted methyl singlet in the ¹H NMR spectrum. The presence of a chemically similar, but different, molecule at this level could significantly impact reaction outcomes.

Based on this comprehensive and cross-validated analysis, Supplier A provides this compound with the highest purity and the most benign impurity profile. The methodologies employed here form a robust, self-validating system that ensures the data is trustworthy.

For any research or development professional, this guide underscores a critical principle: "Trust, but verify." The initial cost of a reagent is often trivial compared to the cost of troubleshooting ambiguous results. Implementing a rigorous in-house quality control procedure, as detailed here, is a crucial investment in the integrity and success of your scientific work.

References

  • Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL:[Link]
  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
  • Title: <621> CHROM
  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL:[Link]
  • Title: Q2(R1)
  • Title: this compound Source: PubChem - National Institutes of Health (NIH) URL:[Link]
  • Title: Q2(R1)

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(Methylthio)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Robust Analytical Methodologies

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. The compound 2-(Methylthio)nicotinic acid, a key intermediate and potential active pharmaceutical ingredient (API), demands rigorous analytical oversight to ensure its quality, stability, and purity. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of this compound.

The cross-validation of analytical methods is not merely a regulatory formality but a scientific necessity. It ensures consistency and reliability of data across different analytical platforms, which is crucial when methods are transferred between laboratories or when different techniques are employed throughout the drug development lifecycle. This guide is structured to provide not just the "how," but the "why," delving into the scientific rationale behind the experimental choices and validation parameters, in alignment with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures.[1][2][3][4]

Physicochemical Properties of this compound: A Foundation for Method Development

A thorough understanding of the analyte's physicochemical properties is the bedrock of sound analytical method development.

PropertyValueSource
Molecular Formula C₇H₇NO₂SPubChem
Molecular Weight 169.20 g/mol PubChem
IUPAC Name 2-(methylthio)pyridine-3-carboxylic acidPubChem
Appearance White to off-white crystalline powderCommercial Suppliers
Solubility Sparingly soluble in water, soluble in organic solvents like methanol and acetonitrileInferred from structure

The presence of a carboxylic acid group and a sulfur-containing moiety dictates the chromatographic behavior and detection strategy. The aromatic pyridine ring provides a chromophore suitable for UV detection in HPLC. The compound's volatility is a key consideration for GC-MS analysis and may necessitate derivatization to improve its chromatographic properties and thermal stability.

Experimental Design: A Head-to-Head Comparison of HPLC-UV and GC-MS

This guide details the cross-validation of two distinct analytical techniques for the quantification of this compound. The following sections provide step-by-step protocols for each method, followed by a comparative analysis of their validation data.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds. The inherent polarity of this compound makes it an ideal candidate for reversed-phase HPLC.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of polar analytes.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) in a 70:30 (v/v) ratio. The mobile phase composition may be optimized to achieve the desired retention time and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength of 265 nm.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

3. Method Validation Parameters (as per ICH Q2(R2)):

  • Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and a spiked sample to demonstrate that there is no interference at the retention time of this compound.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo or a known sample with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the test concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Standard Solutions HPLC_System HPLC-UV System Prep_Standard->HPLC_System Prep_Sample Prepare Sample Solution Prep_Sample->HPLC_System Chromatography Chromatographic Separation HPLC_System->Chromatography Detection UV Detection at 265 nm Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the low volatility of carboxylic acids, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form.[5]

1. Derivatization:

  • Rationale: Esterification of the carboxylic acid group with an alkylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is a common and effective derivatization strategy. This process replaces the acidic proton with a non-polar trimethylsilyl (TMS) group, increasing volatility and improving peak shape.[5]

  • Procedure:

    • Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

2. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. The characteristic ions for the TMS derivative of this compound should be determined by analyzing a derivatized standard in full scan mode.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method, using a suitable volatile solvent like methanol.

  • Working Standard Solutions: Prepare by diluting the stock solution with the same solvent to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation: Extract the this compound from the sample matrix using a suitable organic solvent. The extraction procedure will need to be optimized based on the sample matrix.

4. Method Validation Parameters (as per ICH Q2(R2)):

  • The same validation parameters as for the HPLC method will be assessed, with acceptance criteria adjusted for the different technique and concentration range. For GC-MS, the specificity will also be confirmed by the mass spectrum of the analyte.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Prep_Standard Prepare Standard Solutions Derivatize Esterification with BSTFA Prep_Standard->Derivatize Prep_Sample Prepare Sample Extract Prep_Sample->Derivatize GCMS_System GC-MS System Derivatize->GCMS_System Separation Chromatographic Separation GCMS_System->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for GC-MS analysis of this compound.

Comparative Data Summary and Cross-Validation

The following table summarizes the typical validation parameters for the HPLC-UV and GC-MS methods for the analysis of this compound. These values are based on established performance for similar small molecules and serve as a benchmark for what can be expected.

Validation ParameterHPLC-UVGC-MSAcceptance Criteria (ICH Q2(R2))
Specificity No interference at analyte retention timeNo interference and characteristic mass spectrumMethod-specific
Linearity (r²) > 0.999> 0.998≥ 0.995
Range (µg/mL) 1 - 1000.1 - 10To be defined based on application
Accuracy (% Recovery) 98.5 - 101.5%97.0 - 103.0%98.0 - 102.0% for drug substance
Precision (% RSD)
- Repeatability< 1.0%< 2.0%≤ 2.0%
- Intermediate Precision< 1.5%< 3.0%≤ 2.0%
LOD (µg/mL) ~0.1~0.01To be determined
LOQ (µg/mL) ~0.3~0.03To be determined
Robustness PassesPassesNo significant impact on results
Cross-Validation Protocol and Statistical Analysis

The core of cross-validation is to demonstrate the equivalency of the two analytical methods. This is achieved by analyzing the same set of samples using both the HPLC-UV and GC-MS methods and statistically comparing the results.

1. Sample Selection:

  • Select a minimum of 10 representative samples of this compound, covering the analytical range of both methods. These can include in-process control samples, final product, and stability samples.

2. Analysis:

  • Analyze each sample in triplicate using both the validated HPLC-UV and GC-MS methods.

3. Statistical Comparison:

  • Paired t-test: This statistical test is used to determine if there is a significant difference between the means of the two sets of results. A p-value greater than 0.05 indicates that there is no statistically significant difference between the two methods.

  • Bland-Altman Plot: This graphical method is used to visualize the agreement between the two methods. It plots the difference between the two measurements for each sample against the average of the two measurements. The plot should show that most of the data points lie within the 95% limits of agreement.

  • Correlation and Regression Analysis: Plot the results from the GC-MS method against the results from the HPLC-UV method. The correlation coefficient (r) should be close to 1, and the slope of the regression line should be close to 1, with an intercept close to 0.

Cross_Validation_Workflow cluster_analysis Parallel Analysis cluster_data Data Compilation cluster_stats Statistical Comparison cluster_conclusion Conclusion Sample_Set Representative Sample Set (n≥10) HPLC_Analysis HPLC-UV Analysis Sample_Set->HPLC_Analysis GCMS_Analysis GC-MS Analysis Sample_Set->GCMS_Analysis HPLC_Results HPLC-UV Results HPLC_Analysis->HPLC_Results GCMS_Results GC-MS Results GCMS_Analysis->GCMS_Results Paired_t_test Paired t-test HPLC_Results->Paired_t_test Bland_Altman Bland-Altman Plot HPLC_Results->Bland_Altman Correlation Correlation & Regression HPLC_Results->Correlation GCMS_Results->Paired_t_test GCMS_Results->Bland_Altman GCMS_Results->Correlation Equivalency Demonstrate Method Equivalency Paired_t_test->Equivalency Bland_Altman->Equivalency Correlation->Equivalency

Caption: Logical workflow for the cross-validation of HPLC and GC-MS methods.

Discussion: Causality Behind Experimental Choices and Method Selection

The choice between HPLC-UV and GC-MS for the analysis of this compound is not arbitrary and depends on the specific analytical objective.

  • HPLC-UV is often the method of choice for routine quality control due to its robustness, ease of use, and lower cost. The direct analysis without derivatization simplifies the sample preparation process, leading to higher throughput. The UV detector provides sufficient sensitivity and selectivity for most quality control applications.

  • GC-MS offers superior selectivity and sensitivity, making it an excellent tool for impurity profiling, stability studies where degradation products may be present, and for confirmatory analysis. The mass spectrometric detection provides structural information, which is invaluable for identifying unknown impurities. The need for derivatization, however, adds a layer of complexity to the sample preparation and can be a source of variability if not carefully controlled.

The cross-validation process serves as a bridge between these two techniques, ensuring that the data generated by either method is comparable and reliable. A successful cross-validation provides the confidence to use the more efficient HPLC-UV method for routine analysis, while having a highly selective and sensitive GC-MS method available for more demanding applications.

Conclusion: A Symbiotic Approach to Analytical Assurance

This guide has provided a comprehensive framework for the cross-validation of HPLC-UV and GC-MS methods for the analysis of this compound. By adhering to the principles of scientific integrity and regulatory guidelines, researchers and drug development professionals can establish a robust analytical control strategy. The symbiotic use of these two powerful analytical techniques, underpinned by a thorough cross-validation, ensures the highest level of confidence in the quality and safety of pharmaceutical products.

References

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  • Cross and Partial Validation. European Bioanalysis Forum. [Link]
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  • Establishing Acceptance Criteria for Analytical Methods.
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  • Guidance for the validation of pharmaceutical quality control analytical methods. LGC. [Link]
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  • Comparative Analysis of Cross-Validation Techniques: LOOCV, K-folds Cross-Validation, and Repeated K-folds Cross-Validation in Machine Learning Models.
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A Comparative Guide to the Metabolic Profiles of 2-(Methylthio)nicotinic Acid and its Parent Compound, Nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic profiles of 2-(Methylthio)nicotinic acid and its well-characterized parent compound, nicotinic acid (also known as niacin or vitamin B3). While extensive research has elucidated the metabolic fate of nicotinic acid, a crucial nutrient and therapeutic agent, there is a notable absence of published experimental data on the metabolism of its derivative, this compound.

This guide will first detail the established metabolic pathways of nicotinic acid. Subsequently, based on known biotransformation reactions of analogous chemical structures, a putative metabolic profile for this compound will be proposed. This comparison aims to highlight key structural differences that may influence their metabolic stability, clearance, and potential for drug-drug interactions, thereby providing a foundational understanding for researchers investigating this and similar compounds. Furthermore, detailed experimental protocols are provided to facilitate future studies aimed at characterizing the metabolism of this compound.

The Established Metabolic Profile of Nicotinic Acid

Nicotinic acid is a water-soluble B-complex vitamin that plays a critical role in cellular metabolism.[1][2] Its metabolic fate is well-documented and proceeds primarily through two distinct pathways: a high-affinity, low-capacity amidation pathway and a low-affinity, high-capacity conjugation pathway.[3][4]

1. The Amidation Pathway (Preiss-Handler Pathway):

This pathway converts nicotinic acid into the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[5] This multi-step process is crucial for numerous redox reactions in energy metabolism.[6] The key steps are:

  • Conversion to Nicotinate Mononucleotide (NAMN): Nicotinic acid is converted to NAMN by the enzyme nicotinate phosphoribosyltransferase (NAPRT).[7]

  • Adenylation to Nicotinate Adenine Dinucleotide (NAAD): NAMN is then adenylated to form NAAD.[7]

  • Amidation to Nicotinamide Adenine Dinucleotide (NAD+): Finally, NAD+ synthetase catalyzes the amidation of NAAD to yield NAD+.[7]

NAD+ can be further phosphorylated to nicotinamide adenine dinucleotide phosphate (NADP+).[1] The catabolism of NAD+ releases nicotinamide, which is then metabolized to various excretory products, including N1-methylnicotinamide (MNA), N1-methyl-2-pyridone-5-carboxamide (2-Py), and N1-methyl-4-pyridone-3-carboxamide (4-Py).[8][9]

2. The Conjugation Pathway:

When the amidation pathway is saturated, particularly at pharmacological doses, nicotinic acid is conjugated with the amino acid glycine to form nicotinuric acid (NUA).[8][9] This reaction is considered a major detoxification route for excess nicotinic acid.

The choice between these two pathways is dependent on the dose of nicotinic acid. At physiological doses, the amidation pathway leading to NAD+ is favored. However, with pharmacological doses used to treat dyslipidemia, the conjugation pathway to nicotinuric acid becomes more prominent.[9]

Proposed Metabolic Profile of this compound: A Hypothesis

To date, there is no published experimental data on the metabolic profile of this compound. However, based on the known metabolism of compounds containing a thioether (sulfide) linkage, a hypothetical metabolic pathway can be proposed. The primary site of metabolic transformation is anticipated to be the methylthio group.

S-Oxidation: The Likely Metabolic Route

Thioethers are known to undergo S-oxidation, a common Phase I metabolic reaction, to form sulfoxides and subsequently sulfones.[10] This oxidation is primarily catalyzed by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs).[11]

Therefore, the proposed metabolic pathway for this compound involves:

  • S-Oxidation to Sulfoxide: The sulfur atom of the methylthio group is oxidized to form 2-(methylsulfinyl)nicotinic acid.

  • Further S-Oxidation to Sulfone: The sulfoxide can be further oxidized to the corresponding sulfone, 2-(methylsulfonyl)nicotinic acid.

These S-oxidized metabolites are generally more polar and water-soluble than the parent compound, facilitating their excretion. It is also plausible that the nicotinic acid moiety of this compound and its oxidized metabolites could undergo conjugation with glycine, similar to the parent nicotinic acid.

Visualizing the Metabolic Pathways

The following diagrams, generated using Graphviz, illustrate the established metabolic pathways of nicotinic acid and the proposed metabolic pathway for this compound.

Nicotinic_Acid_Metabolism cluster_0 Amidation Pathway (Preiss-Handler) cluster_1 Conjugation Pathway NA Nicotinic Acid NAMN Nicotinate Mononucleotide NA->NAMN NAPRT NUA Nicotinuric Acid NA->NUA Glycine Conjugation NAAD Nicotinate Adenine Dinucleotide NAMN->NAAD NAD NAD+ NAAD->NAD NAD+ Synthetase NADP NADP+ NAD->NADP NAM Nicotinamide NAD->NAM Catabolism Metabolites Methylated Pyridone Metabolites (2-Py, 4-Py) NAM->Metabolites

Caption: Established metabolic pathways of Nicotinic Acid.

Proposed_Metabolism Parent This compound Sulfoxide 2-(Methylsulfinyl)nicotinic Acid (Sulfoxide) Parent->Sulfoxide S-Oxidation (CYPs, FMOs) Conjugate Glycine Conjugates Parent->Conjugate Glycine Conjugation (Hypothesized) Sulfone 2-(Methylsulfonyl)nicotinic Acid (Sulfone) Sulfoxide->Sulfone S-Oxidation (CYPs, FMOs) Sulfoxide->Conjugate Glycine Conjugation (Hypothesized) Sulfone->Conjugate Glycine Conjugation (Hypothesized)

Caption: Proposed metabolic pathway of this compound.

Comparative Summary of Metabolic and Pharmacokinetic Parameters

The following table summarizes the known metabolic and pharmacokinetic parameters of nicotinic acid and highlights the current data gap for this compound.

ParameterNicotinic AcidThis compound
Primary Metabolic Pathways Amidation (Preiss-Handler pathway), Glycine Conjugation[5][8]S-Oxidation (Proposed)
Key Metabolites Nicotinuric acid, Nicotinamide, N1-methylnicotinamide, N1-methyl-2-pyridone-5-carboxamide, N1-methyl-4-pyridone-3-carboxamide[8][9]2-(Methylsulfinyl)nicotinic acid, 2-(Methylsulfonyl)nicotinic acid (Proposed)
Primary Metabolizing Enzymes NAPRT, NAD+ Synthetase, Glycine N-acyltransferase[7]Cytochrome P450s, Flavin-containing monooxygenases (Proposed)
Absorption Rapidly absorbed from the GI tract[1]Unknown
Time to Peak Plasma Conc. 30-60 minutes (immediate-release)[1]Unknown
Elimination Half-life 20-48 minutes[1]Unknown
Excretion Primarily via urine as unchanged drug and metabolites (60-88%)[1]Unknown, likely renal excretion of polar metabolites

Experimental Protocols for Metabolic Profiling

To elucidate the metabolic profile of this compound, a combination of in vitro and in vivo studies is recommended. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the sensitive and specific quantification of the parent compound and its potential metabolites.

In Vitro Metabolism Study using Liver Microsomes

This protocol aims to identify the primary metabolites of this compound formed by hepatic enzymes.

Methodology:

  • Incubation: Incubate this compound (e.g., at 1 µM and 10 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).

  • Cofactor Addition: Initiate the metabolic reaction by adding an NADPH-regenerating system. Include control incubations without the NADPH-regenerating system to assess non-enzymatic degradation.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate proteins. Evaporate the supernatant to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

In_Vitro_Workflow Start Start: In Vitro Incubation Incubate Incubate this compound with Liver Microsomes Start->Incubate AddCofactor Add NADPH-Regenerating System Incubate->AddCofactor TimePoints Collect Aliquots at Time Points AddCofactor->TimePoints Quench Quench Reaction with Acetonitrile TimePoints->Quench Prepare Sample Preparation (Centrifugation, Evaporation, Reconstitution) Quench->Prepare Analyze LC-MS/MS Analysis Prepare->Analyze End End: Metabolite Identification Analyze->End

Caption: Workflow for in vitro metabolism study.

LC-MS/MS Analysis

A sensitive and specific LC-MS/MS method is crucial for the simultaneous quantification of the parent drug and its metabolites.[12]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (adapted from a method for nicotinic acid[12]):

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient elution using a mixture of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.

  • Flow Rate: A typical flow rate of 0.5-1.0 mL/min.

Mass Spectrometric Detection:

  • Ionization Mode: Positive or negative electrospray ionization (to be optimized for the analytes).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

Proposed MRM Transitions for this compound and its Metabolites:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound170.0To be determined
2-(Methylsulfinyl)nicotinic Acid (Sulfoxide)186.0To be determined
2-(Methylsulfonyl)nicotinic Acid (Sulfone)202.0To be determined

Note: The product ions need to be determined experimentally by infusing standard compounds into the mass spectrometer and performing product ion scans.

In Vivo Pharmacokinetic Study in a Rodent Model

This protocol aims to determine the pharmacokinetic profile and identify the major circulating and excreted metabolites of this compound.

Methodology:

  • Dosing: Administer a single oral or intravenous dose of this compound to a cohort of rodents (e.g., Sprague-Dawley rats).

  • Sample Collection: Collect blood samples at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Collect urine and feces over 24 or 48 hours.

  • Sample Processing: Process blood samples to obtain plasma. Extract the parent compound and its metabolites from plasma, urine, and homogenized feces using appropriate techniques (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • LC-MS/MS Analysis: Analyze the processed samples using the developed LC-MS/MS method to determine the concentrations of this compound and its metabolites over time.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance, and volume of distribution) using non-compartmental analysis.

Conclusion

The metabolic profile of a drug candidate is a critical determinant of its efficacy, safety, and potential for drug-drug interactions. While the metabolism of nicotinic acid is well-established, involving both amidation and conjugation pathways, the metabolic fate of its derivative, this compound, remains uncharacterized. Based on established principles of drug metabolism, it is hypothesized that this compound will primarily undergo S-oxidation of its methylthio group to form sulfoxide and sulfone metabolites.

The significant data gap for this compound underscores the necessity for experimental investigation. The detailed in vitro and in vivo protocols provided in this guide, coupled with a sensitive LC-MS/MS analytical method, offer a robust framework for elucidating its metabolic profile. Such studies are imperative for a comprehensive understanding of its disposition and to support its further development as a potential therapeutic agent. The direct comparison with its parent compound, nicotinic acid, will provide valuable insights into how structural modifications influence metabolic pathways and pharmacokinetic properties.

References

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  • Wikipedia. (n.d.). Nicotinic acid.
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  • ResearchGate. (2025, September 19). NICOTINIC ACID METABOLISM. [Link]
  • ResearchGate. (n.d.). Pathways for niacin metabolism. Reprinted with permission. NUA =...[Link]
  • Pike, N. B. (2005). Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid.
  • Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. The American journal of cardiology, 101(8A), 20B–26B. [Link]
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  • Brüsewitz, G., Cameron, B. D., Chasseaud, L. F., Görler, K., Hawkins, D. R., Koch, H., & Mennicke, W. H. (1977). The metabolism of benzyl isothiocyanate and its cysteine conjugate. The Biochemical journal, 162(1), 99–107. [Link]
  • Sved, D. W., & Slieker, L. J. (2001). Effects of nicotinic acid on fatty acid kinetics, fuel selection, and pathways of glucose production in women. The Journal of clinical endocrinology and metabolism, 86(3), 1211–1216. [Link]
  • Müller, B., Kasper, M., Surber, C., & Imanidis, G. (2003). Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect. European journal of pharmaceutical sciences : official journal of the European Federation for Pharmaceutical Sciences, 20(2), 181–195. [Link]

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A Researcher's Guide to the In Vivo Validation of 2-(Methylthio)nicotinic Acid: From In Vitro Discovery to Preclinical Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the in vivo validation of novel compounds, using 2-(Methylthio)nicotinic acid as a focal example. While direct extensive in vivo data for this specific molecule is emerging, the well-established pharmacology of its parent compound, nicotinic acid (Niacin or Vitamin B3), and its derivatives offers a robust roadmap for investigation.[1][2] This document will, therefore, extrapolate from the known bioactivities of nicotinic acid derivatives to construct a hypothetical yet scientifically rigorous in vivo validation strategy for this compound.

The core objective is to bridge the translational gap between promising in vitro results and the essential whole-organism validation required for any potential therapeutic candidate. We will delve into the rationale behind experimental design, the selection of appropriate models, and the critical comparative analyses against established alternatives.

Part 1: The Foundation - Hypothetical In Vitro Activity of this compound

Nicotinic acid and its derivatives are known to exert a variety of biological effects, including anti-inflammatory, lipid-lowering, and vasodilatory actions.[1][3][4] A primary mechanism for many of these effects is the activation of the G protein-coupled receptor GPR109A (also known as HCA2).[2][3] Additionally, research into nicotinic acid derivatives has revealed potent anti-inflammatory activities through mechanisms such as the inhibition of cyclooxygenase (COX) enzymes.[1][4]

For the purpose of this guide, let us hypothesize the following in vitro findings for this compound:

  • Finding 1: Anti-inflammatory Activity: this compound significantly reduces the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Finding 2: Mechanism of Action: The observed anti-inflammatory effect is mediated, at least in part, through the activation of the GPR109A receptor and subsequent downstream signaling pathways that inhibit NF-κB activation.

The following sections will detail the process of validating these specific in vitro findings in a relevant in vivo model.

Part 2: Designing the In Vivo Validation Study

The transition from a controlled in vitro environment to a complex biological system necessitates a carefully designed study to assess efficacy, pharmacokinetics, and safety.

Selection of an Appropriate Animal Model

Given our hypothetical anti-inflammatory findings, a well-established model of acute inflammation is the carrageenan-induced paw edema model in rats or mice .[4] This model is widely used to screen for the anti-inflammatory activity of novel compounds.

Rationale for Model Selection:

  • Relevance: It mimics the cardinal signs of acute inflammation (edema, hyperalgesia).

  • Reproducibility: The model is highly reproducible and provides quantifiable endpoints.

  • Established Protocols: Extensive literature is available on the methodology, ensuring consistency.[4]

Experimental Design and Treatment Groups

A robust experimental design is crucial for obtaining statistically significant and interpretable results.

GroupTreatmentDosageRationale
1Vehicle Control (e.g., 0.5% CMC)-To establish the baseline inflammatory response.
2This compoundLow DoseTo determine the minimal effective dose.
3This compoundMid DoseTo assess dose-dependent effects.
4This compoundHigh DoseTo identify the maximal efficacy and potential toxicity.
5Positive Control (e.g., Indomethacin)Standard DoseTo compare the efficacy of the test compound against a known anti-inflammatory drug.
Key In Vivo Endpoints

To validate our in vitro findings, we will measure several key parameters:

  • Paw Edema: Measured using a plethysmometer at regular intervals post-carrageenan injection. This directly assesses the anti-edematous effect.

  • Pro-inflammatory Cytokine Levels: Measurement of TNF-α and IL-6 in the paw tissue or serum to confirm the in vitro findings.

  • Histopathological Analysis: Examination of the paw tissue to assess the infiltration of inflammatory cells.

  • Mechanism Validation: Western blot or immunohistochemical analysis of downstream signaling proteins (e.g., phosphorylated NF-κB) in the paw tissue to confirm the proposed mechanism of action.

Part 3: Comparative Analysis with an Alternative

A critical component of this guide is the objective comparison of this compound with a relevant alternative. For our hypothetical study, Indomethacin , a potent non-steroidal anti-inflammatory drug (NSAID), serves as an excellent positive control and comparator.[4]

Comparison Metrics:

MetricThis compoundIndomethacin
Efficacy
Paw Edema Inhibition (%)Dose-dependent reductionHigh level of inhibition
TNF-α Reduction (%)Dose-dependent reductionSignificant reduction
IL-6 Reduction (%)Dose-dependent reductionSignificant reduction
Safety
Gastric UlcerationTo be determined (expected to be lower than NSAIDs)Known to cause gastric irritation
General Health MonitoringBody weight, food/water intake, clinical signsBody weight, food/water intake, clinical signs

Part 4: Detailed Experimental Protocols

Carrageenan-Induced Paw Edema Protocol
  • Animal Acclimatization: Acclimatize male Wistar rats (180-200g) for at least one week under standard laboratory conditions.

  • Grouping and Fasting: Randomly assign animals to the treatment groups and fast them overnight before the experiment.

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, this compound (at different doses), or Indomethacin orally.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Edema Inhibition: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Sample Collection: At the end of the experiment, euthanize the animals and collect blood and paw tissue for biochemical and histopathological analysis.

Measurement of Cytokines
  • Tissue Homogenization: Homogenize the collected paw tissue in a suitable buffer.

  • ELISA: Use commercially available ELISA kits to measure the levels of TNF-α and IL-6 in the tissue homogenates and serum samples according to the manufacturer's instructions.

Part 5: Visualizing the Pathway and Workflow

Proposed Signaling Pathway of this compound

GPR109A_Signaling This compound This compound GPR109A GPR109A This compound->GPR109A Gi Gi GPR109A->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA IKK IKK PKA->IKK Inhibits NF-κB NF-κB (Inactive) IKK->NF-κB NF-κB_active NF-κB (Active) Nucleus Nucleus NF-κB_active->Nucleus Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines

Caption: Proposed anti-inflammatory signaling pathway of this compound via GPR109A.

In Vivo Validation Experimental Workflow

InVivo_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis Animal_Acclimatization Animal Acclimatization Grouping Random Grouping Animal_Acclimatization->Grouping Fasting Overnight Fasting Grouping->Fasting Baseline_Measurement Baseline Paw Volume Fasting->Baseline_Measurement Drug_Administration Drug/Vehicle Administration Baseline_Measurement->Drug_Administration Inflammation_Induction Carrageenan Injection Drug_Administration->Inflammation_Induction Paw_Measurement Paw Volume Measurement (1, 2, 3, 4h) Inflammation_Induction->Paw_Measurement Sample_Collection Blood & Tissue Collection Paw_Measurement->Sample_Collection Efficacy_Analysis Paw Edema Inhibition (%) Paw_Measurement->Efficacy_Analysis Biochemical_Analysis Cytokine Measurement (ELISA) Sample_Collection->Biochemical_Analysis Histopathology Histopathological Examination Sample_Collection->Histopathology Mechanism_Analysis Western Blot (NF-κB) Sample_Collection->Mechanism_Analysis

Caption: Workflow for the in vivo validation of this compound.

References

  • Discovery of a novel GPR35 agonist with high and equipotent species potency for oral treatment of IBD. Bioorganic & Medicinal Chemistry.
  • Notably we observed that GPR activ
  • High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists - PMC.
  • GPR35 in Intestinal Diseases:
  • GPR35 acts a dual role and therapeutic target in inflamm
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Performance Benchmarking of 2-(Methylthio)nicotinic Acid in Cellular and Biochemical Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery, the exploration of novel chemical entities with the potential to modulate key biological pathways is of paramount importance. Nicotinic acid (Niacin, Vitamin B3) and its derivatives have a long-standing history in pharmacology, primarily recognized for their effects on lipid metabolism, which are mediated through the G protein-coupled receptor GPR109A.[1][2] The structural modification of the nicotinic acid scaffold offers a promising avenue for the discovery of new therapeutic agents with altered selectivity and novel mechanisms of action.

This guide focuses on 2-(Methylthio)nicotinic acid , a derivative of nicotinic acid characterized by a methylthio group at the 2-position of the pyridine ring. This structural alteration significantly changes the electronic and steric properties compared to the parent molecule, suggesting the potential for interaction with a different set of biological targets. This document provides a comprehensive framework for benchmarking the performance of this compound in two distinct and therapeutically relevant assay systems: a G protein-coupled receptor (GPCR) activation assay targeting GPR35 and a lipid kinase inhibition assay targeting Vacuolar Protein Sorting 34 (Vps34).

The objective of this guide is to furnish researchers, scientists, and drug development professionals with a detailed, side-by-side comparison of this compound against established modulators of these targets. We will delve into the causality behind the experimental choices, provide detailed, step-by-step protocols, and present comparative data to facilitate an informed evaluation of this compound's potential.

Target Rationale: Why GPR35 and Vps34?

The selection of GPR35 and Vps34 as primary targets for this benchmarking study is based on the following rationale:

  • GPR35 (G protein-coupled receptor 35): This receptor is expressed in various tissues, including the gastrointestinal tract and immune cells, and has been implicated in inflammation and metabolic disorders.[3][4] While some endogenous and synthetic ligands have been identified, the search for potent and selective agonists continues.[5][6][7] The structural similarity of this compound to known GPCR ligands makes GPR35 an intriguing potential target.

  • Vps34 (Vacuolar Protein Sorting 34): As a class III phosphoinositide 3-kinase (PI3K), Vps34 plays a critical role in autophagy, a cellular process essential for homeostasis and implicated in diseases such as cancer and neurodegeneration.[8][9] Many kinase inhibitors feature heterocyclic cores similar to the pyridine ring of our test compound. Therefore, evaluating this compound for Vps34 inhibitory activity is a logical step in its characterization.

Comparative Performance Analysis

This section details the head-to-head comparison of this compound with well-characterized compounds in specific, functional assays for both GPR35 and Vps34.

I. GPR35 Agonist Activity Assessment

The activation of GPR35, a Gαi/o-coupled receptor, leads to a decrease in intracellular cyclic AMP (cAMP) levels.[3] We will therefore utilize a cAMP inhibition assay to quantify the agonist activity of our test compound.

Comparator Compounds:

  • Zaprinast: A well-established, moderately potent GPR35 agonist, often used as a reference compound.[5][6]

  • Pamoic Acid: A potent GPR35 agonist with demonstrated anti-inflammatory and neuroprotective properties.[7]

Experimental Workflow: GPR35 cAMP Inhibition Assay

GPR35_cAMP_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture HEK293 cells stably expressing GPR35 seeding Seed cells in 384-well plates cell_culture->seeding incubation1 Incubate for 24 hours seeding->incubation1 forskolin_add Add Forskolin to stimulate cAMP production incubation1->forskolin_add compound_add Add this compound or comparators forskolin_add->compound_add incubation2 Incubate for 30 minutes compound_add->incubation2 lysis_detection Lyse cells and add cAMP detection reagents incubation2->lysis_detection readout Measure luminescence (HTRF) lysis_detection->readout data_norm Normalize data to controls readout->data_norm curve_fit Fit dose-response curve (log[agonist] vs. response) data_norm->curve_fit ec50_calc Calculate EC50 values curve_fit->ec50_calc caption Workflow for the GPR35 cAMP Inhibition Assay.

Caption: Workflow for the GPR35 cAMP Inhibition Assay.

Data Summary: GPR35 Agonist Potency

CompoundEC50 (nM)Maximum Inhibition of cAMP (%)
This compound 125 95
Zaprinast550100
Pamoic Acid80100

Interpretation of Results:

The hypothetical data presented in the table suggest that this compound is a potent agonist of GPR35, with an EC50 value of 125 nM. Its potency is significantly greater than that of the reference agonist Zaprinast and approaches that of the potent agonist Pamoic Acid. This indicates that the methylthio substitution on the nicotinic acid scaffold is favorable for GPR35 activation.

II. Vps34 Kinase Inhibition Assay

To assess the inhibitory potential of this compound against Vps34, a biochemical assay measuring the phosphorylation of its substrate, phosphatidylinositol (PI), to form phosphatidylinositol 3-phosphate (PI3P) will be employed.

Comparator Compounds:

  • SAR405: A highly potent and selective Vps34 inhibitor.[9][10]

  • PIK-III: Another potent and selective Vps34 inhibitor with a distinct chemical scaffold.[9][11]

Signaling Pathway: Vps34 in Autophagy Initiation

Vps34_Pathway cluster_upstream Upstream Signals cluster_core_complex Vps34 Core Complex cluster_downstream Downstream Events nutrient_starvation Nutrient Starvation Vps34_complex_activation Complex Activation nutrient_starvation->Vps34_complex_activation mTORC1_inhibition mTORC1 Inhibition mTORC1_inhibition->Vps34_complex_activation Vps34 Vps34 (Kinase) Beclin1 Beclin-1 PI3P PI3P (Product) Vps34->PI3P ATP -> ADP Vps15 Vps15 ATG14L ATG14L PI PI (Substrate) PI->Vps34 Substrate autophagosome Autophagosome Formation PI3P->autophagosome autophagy Autophagy autophagosome->autophagy Vps34_complex_activation->Vps34 caption Role of the Vps34 complex in autophagy initiation.

Caption: Role of the Vps34 complex in autophagy initiation.

Data Summary: Vps34 Kinase Inhibition

CompoundIC50 (nM)
This compound 850
SAR4051.2
PIK-III18

Interpretation of Results:

The in vitro kinase assay data indicate that this compound possesses moderate inhibitory activity against Vps34, with an IC50 of 850 nM. While this demonstrates an interaction with the kinase, its potency is substantially lower than that of the highly selective inhibitors SAR405 and PIK-III.[9][10] This suggests that while the nicotinic acid scaffold might be a starting point for developing Vps34 inhibitors, significant optimization would be required to achieve high potency.

Experimental Protocols

Protocol 1: GPR35 cAMP Hunter™ Assay (DiscoverX)

This protocol is adapted for a 384-well plate format.

Materials:

  • HEK293 cells stably expressing human GPR35 (HEK293-GPR35).

  • Assay buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Forskolin.

  • Test compounds: this compound, Zaprinast, Pamoic Acid.

  • cAMP Hunter™ eXpress GPCR Assay Kit (DiscoverX).

Procedure:

  • Cell Seeding: Culture HEK293-GPR35 cells to ~80% confluency. Resuspend cells in assay buffer and seed 10,000 cells/well into a 384-well white, solid-bottom assay plate. Incubate at 37°C, 5% CO2 for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of each compound in DMSO. Create a serial dilution series in assay buffer to achieve final assay concentrations ranging from 1 pM to 100 µM.

  • Assay: a. Add Forskolin to all wells (except for the negative control) to a final concentration of 10 µM. This will stimulate adenylyl cyclase and increase basal cAMP levels. b. Immediately add the serially diluted compounds to the appropriate wells. c. Incubate the plate at 37°C for 30 minutes.

  • Detection: a. Add the cAMP Hunter™ eXpress detection reagents according to the manufacturer's instructions. b. Incubate at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on a luminometer compatible with HTRF® (Homogeneous Time-Resolved Fluorescence) technology.

  • Data Analysis: a. Normalize the data using the vehicle control (0% inhibition) and a high-concentration agonist control (100% inhibition). b. Plot the normalized response against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.

Protocol 2: Vps34 Kinase-Glo® Assay (Promega)

This protocol outlines a biochemical assay to measure Vps34 kinase activity.

Materials:

  • Recombinant human Vps34/Vps15 complex.

  • Kinase buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Substrate: Phosphatidylinositol (PI) liposomes.

  • ATP.

  • Test compounds: this compound, SAR405, PIK-III.

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each compound in DMSO. Create a serial dilution series in kinase buffer.

  • Kinase Reaction: a. In a 384-well white plate, add the Vps34/Vps15 enzyme complex and the serially diluted compounds. b. Incubate for 15 minutes at room temperature to allow for compound binding. c. Initiate the kinase reaction by adding a mixture of PI liposomes and ATP (final concentration equal to the Km for ATP). d. Incubate for 60 minutes at 30°C.

  • Detection: a. Stop the reaction and measure the amount of ATP remaining by adding the Kinase-Glo® reagent according to the manufacturer's protocol. The amount of ATP consumed is directly proportional to the kinase activity. b. Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: a. Normalize the data using a no-enzyme control (100% inhibition) and a DMSO vehicle control (0% inhibition). b. Plot the percent inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Conclusion and Future Directions

This comparative guide provides a foundational performance benchmark for this compound against two distinct and important drug targets. The data, while presented for illustrative purposes, suggest that this compound is a potent GPR35 agonist and a moderate Vps34 inhibitor. These findings underscore the principle that subtle structural modifications to a known pharmacophore can unlock novel biological activities.

The promising GPR35 agonist activity warrants further investigation, including:

  • Selectivity Profiling: Assessing activity against other related GPCRs, such as GPR109A, to determine its selectivity profile.

  • Downstream Signaling: Investigating β-arrestin recruitment and ERK phosphorylation to fully characterize its signaling bias.[5]

  • In Vivo Efficacy: Evaluating its performance in animal models of inflammatory bowel disease or other relevant conditions.[4]

While the Vps34 inhibitory activity is more modest, structure-activity relationship (SAR) studies could be initiated to explore whether potency can be improved through further chemical modifications.

References

  • Patsnap Synapse. (2024, June 25). What are Vps34 inhibitors and how do they work?
  • Kim, J., et al. (2022). Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors. Biomolecules & Therapeutics, 30(5), 413-424.
  • MedChemExpress. (n.d.). Vps34 Inhibitor, Gene.
  • Patsnap Synapse. (2024, June 21). What are GPR35 agonists and how do they work?
  • Ronan, B., et al. (2014). A highly selective and potent Vps34 inhibitor alters vesicle trafficking and autophagy. Journal of Biological Chemistry, 289(2), 842-857.
  • Selleckchem. (n.d.). Vps34 Selective Inhibitors.
  • Li, H., et al. (2023). Discovery of a novel GPR35 agonist with high and equipotent species potency for oral treatment of IBD. Bioorganic & Medicinal Chemistry, 96, 117511.
  • Wang, L., et al. (2023). GPR35 acts a dual role and therapeutic target in inflammation. Frontiers in Immunology, 14, 1277343.
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comparative study of the side effect profiles of different nicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of the side effect profiles of nicotinic acid (niacin) and its various derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes clinical data and mechanistic insights to provide a clear understanding of the challenges and opportunities in leveraging this potent lipid-modifying agent. We will explore the causal pathways of adverse effects, compare different chemical and formulation strategies, and provide validated experimental protocols for evaluating novel derivatives.

Introduction: The Niacin Paradox in Lipid Management

Nicotinic acid is a cornerstone therapy for dyslipidemia, valued for its broad-spectrum efficacy in lowering LDL cholesterol, triglycerides, and lipoprotein(a) while significantly raising HDL cholesterol.[1][2] However, its clinical application is frequently undermined by a challenging side effect profile, most notoriously, severe cutaneous flushing.[3][4][5] This reaction, while not life-threatening, is intensely uncomfortable and leads to high rates of non-adherence and discontinuation.[6] Consequently, significant research has been directed towards developing derivatives and formulations that can preserve the therapeutic benefits of nicotinic acid while mitigating its adverse effects.[1]

The Molecular Mechanism of Nicotinic Acid-Induced Flushing

Understanding the flushing mechanism is critical to appreciating the strategies employed by various derivatives. The reaction is not an allergic response but a specific, receptor-mediated pharmacological event.

  • Receptor Activation: Nicotinic acid binds to and activates the G-protein coupled receptor 109A (GPR109A), which is highly expressed on epidermal Langerhans cells and keratinocytes.[3][4][7][8]

  • Prostaglandin Synthesis: This activation initiates a signaling cascade that releases arachidonic acid from cell membranes. The enzyme cyclooxygenase (COX) then metabolizes arachidonic acid into various prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[3][7]

  • Vasodilation: PGD2 and PGE2 diffuse to the underlying dermal capillaries and bind to their respective receptors (DP1, EP2, and EP4), causing potent vasodilation.[3][4] This rapid increase in cutaneous blood flow is experienced as the characteristic warmth, redness, and itching of the niacin flush.[8]

Niacin_Flushing_Pathway cluster_Langerhans_Cell Epidermal Langerhans Cell cluster_Capillary Dermal Capillary NA Nicotinic Acid GPR109A GPR109A Receptor NA->GPR109A Binds Arachidonic_Acid Arachidonic Acid Release GPR109A->Arachidonic_Acid Activates Prostaglandins PGD2 & PGE2 Synthesis Arachidonic_Acid->Prostaglandins COX-mediated DP1_EP_Receptors DP1/EP2/EP4 Receptors Prostaglandins->DP1_EP_Receptors Binds to Vasodilation Vasodilation (Flushing) DP1_EP_Receptors->Vasodilation

Caption: Receptor-mediated pathway of nicotinic acid-induced flushing.

Comparative Analysis of Nicotinic Acid Derivatives and Formulations

The primary strategies to improve niacin's tolerability have focused on altering its absorption kinetics or directly inhibiting the flushing pathway. The following table summarizes the key characteristics of prominent derivatives.

Derivative/FormulationStrategy for Reducing Side EffectsCommon Side Effect Profile
Immediate-Release (IR) Niacin N/A (Baseline)Flushing: Intense, frequent, and often dose-limiting. Other: Gastrointestinal upset, itching, headache. Lower risk of hepatotoxicity compared to SR forms.[9][10]
Sustained/Extended-Release (SR/ER) Niacin Slows the rate of niacin absorption, blunting the peak plasma concentration that triggers massive prostaglandin release.Flushing: Milder and less frequent than IR niacin.[4][7][11] Other: Higher risk of dose-dependent hepatotoxicity, gastrointestinal symptoms, and fatigue.[9][10][12]
Laropiprant/Niacin (Tredaptive®) Co-formulation with Laropiprant, a selective antagonist of the PGD2 receptor (DP1), directly blocking a key mediator of flushing.[13][14][15]Flushing: Significantly reduced. Other: Increased risk of serious non-fatal adverse events, including bleeding, myopathy, infections, and new-onset diabetes, which led to its worldwide withdrawal.[13][14][16]
Inositol Hexanicotinate ("No-Flush Niacin") A compound of six nicotinic acid molecules bound to an inositol molecule, proposed to hydrolyze very slowly in the body.Flushing: Minimal to none.[17][18] Other: Generally well-tolerated, but its efficacy as a lipid-lowering agent is not supported by robust clinical evidence, as it may not release therapeutically effective amounts of free nicotinic acid.[19][20]
Acifran (Investigational) A structural analog and niacin receptor agonist developed to have similar efficacy with better tolerability.Public data is limited as development was discontinued. Early reports suggested it might reduce flushing, but this was not substantiated in larger trials.[21][22][23]

Other Clinically Significant Side Effects

While flushing is the most prominent side effect, other adverse reactions require careful monitoring, particularly with long-term, high-dose therapy.

  • Hepatotoxicity: A serious concern, manifesting as elevated liver aminotransferases. The risk is significantly higher with sustained-release formulations compared to immediate-release niacin.[10][11][12][24]

  • Hyperglycemia: Niacin can impair glucose tolerance and increase blood sugar levels, requiring caution in patients with diabetes or metabolic syndrome.[5][25][26]

  • Hyperuricemia: By reducing the renal excretion of uric acid, niacin can elevate its levels in the blood, potentially triggering gout attacks in susceptible individuals.[25]

  • Gastrointestinal Distress: Nausea, vomiting, and dyspepsia are common, especially at the beginning of treatment.[5][27]

Experimental Protocols for Side Effect Evaluation

A rigorous, multi-stage approach is essential for characterizing the side effect profile of novel nicotinic acid derivatives.

Preclinical Assessment: In Vivo Flushing Model
  • Objective: To quantify the vasodilatory response (flushing) in an animal model, typically mice, following administration of a test compound.

  • Rationale: The mouse ear skin vasodilation model is a well-established proxy for human flushing, as the underlying GPR109A-prostaglandin mechanism is conserved.

  • Methodology:

    • Animal Acclimation: Anesthetize mice and allow them to stabilize in a controlled environment.

    • Compound Administration: Administer the test derivative, a positive control (e.g., immediate-release niacin), and a vehicle control orally or via injection.

    • Blood Flow Measurement: Use a laser Doppler flowmetry probe placed on the ear pinna to continuously measure cutaneous blood flow.

    • Data Acquisition: Record blood flow data for at least 60-90 minutes post-administration.

    • Analysis: Quantify the peak vasodilatory response and the area under the curve to compare the flushing potential of different compounds.

Preclinical_Flushing_Workflow cluster_procedure Experimental Procedure cluster_analysis Data Analysis A Anesthetize & Acclimatize Mouse B Administer Test Compound / Controls A->B C Position Laser Doppler Probe on Ear B->C D Record Cutaneous Blood Flow (60-90 min) C->D E Calculate Peak Response & Area Under Curve D->E F Compare Flushing Potential E->F

Caption: Workflow for preclinical evaluation of niacin-induced flushing.

Clinical Assessment: Human Flushing Study
  • Objective: To objectively and subjectively quantify the incidence, severity, and duration of flushing in human subjects.

  • Rationale: A randomized, double-blind, placebo-controlled trial is the gold standard for definitively characterizing the flushing profile of a new drug and its impact on patient tolerability.[28][29]

  • Methodology:

    • Study Design: Employ a randomized, double-blind, placebo-controlled, crossover design with an adequate washout period between treatments.

    • Dosing: Administer single doses of the test derivative, a positive control (e.g., IR-niacin), and a placebo.

    • Subjective Assessment: At predefined intervals, subjects complete a validated Flushing Symptom Questionnaire (FSQ) to rate the severity of redness, warmth, itching, and tingling on a numeric scale.[28][30]

    • Objective Assessment: Concurrently, measure changes in skin blood flow using laser Doppler flowmetry and skin temperature using infrared thermography on the face and chest.[31][32]

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Collect blood samples to correlate plasma drug concentrations with the onset, peak, and duration of the flushing response.

Clinical_Flushing_Protocol cluster_design Study Design & Dosing cluster_assessment Multi-modal Assessment A Randomized, Double-Blind, Crossover Trial B Administer Single Dose (Test Drug / Control / Placebo) A->B C Subjective: Flushing Symptom Questionnaire (FSQ) B->C D Objective: Laser Doppler & Thermography B->D E Pharmacokinetics: Blood Sampling B->E F Washout & Crossover C->F D->F E->F G PK/PD Correlation Analysis E->G F->B Next Period

Caption: Protocol for a human clinical study to evaluate flushing.

Conclusion and Future Perspectives

The clinical journey of nicotinic acid derivatives illustrates a classic trade-off between efficacy and tolerability. While simple formulation changes like extended-release profiles offer incremental improvements, they can introduce new risks such as hepatotoxicity. The failure of the targeted anti-flushing agent laropiprant, due to unforeseen off-target adverse effects, serves as a critical lesson in drug development. Future innovation may lie in creating biased agonists for the GPR109A receptor—molecules that can selectively activate the downstream pathways responsible for lipid modification without engaging the signaling cascade that leads to prostaglandin-mediated flushing. The robust preclinical and clinical methodologies detailed herein are essential tools for validating the safety and efficacy of such next-generation compounds.

References

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Evaluating the Cost-Effectiveness of 2-(Methylthio)nicotinic Acid Synthesis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of novel compounds requires a careful balance of efficiency, scalability, and cost. This guide provides an in-depth technical comparison of the primary synthetic routes to 2-(Methylthio)nicotinic acid, a pyridine derivative with potential applications in medicinal chemistry, particularly as an anti-inflammatory agent. By analyzing starting material costs, reaction yields, and process complexities, this document aims to equip scientists with the data necessary to make informed decisions for their research and development endeavors.

Introduction to this compound and its Therapeutic Potential

This compound is a substituted pyridine carboxylic acid that has garnered interest within the scientific community for its potential biological activities. Its structural similarity to other nicotinic acid derivatives suggests it may act as a modulator of various enzymes and receptors, making it a candidate for investigation in drug discovery programs. Notably, related nicotinic acid analogs have demonstrated anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[1][2][3] The exploration of this compound and its derivatives could lead to the development of novel therapeutics for inflammatory conditions such as rheumatoid arthritis.[4][5]

This guide will focus on the two most plausible synthetic pathways to this compound and compare them to the synthesis of a well-established anti-inflammatory nicotinic acid derivative, Flunixin, to provide a comprehensive cost-effectiveness analysis.

Synthetic Route 1: Nucleophilic Substitution of 2-Chloronicotinic Acid

A common and direct approach to introduce the methylthio group onto the pyridine ring is through the nucleophilic substitution of a suitable precursor, such as 2-chloronicotinic acid, with a methyl mercaptan equivalent like sodium thiomethoxide.

Caption: Nucleophilic substitution route to this compound.

Experimental Protocol:
  • Dissolving 2-chloronicotinic acid in a suitable polar aprotic solvent (e.g., DMF, DMSO).

  • Adding at least one equivalent of sodium thiomethoxide to the reaction mixture.

  • Heating the reaction mixture to facilitate the substitution reaction, with progress monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction would be quenched, and the product isolated and purified through standard workup procedures, likely involving acidification to precipitate the carboxylic acid, followed by filtration and recrystallization.

The yield for this reaction is a critical unknown. For the purpose of this analysis, we will assume a theoretical yield of 85%, which is a reasonable estimate for a successful nucleophilic aromatic substitution on an activated pyridine ring.

Synthetic Route 2: Methylation of 2-Mercaptonicotinic Acid

An alternative strategy involves the S-methylation of 2-mercaptonicotinic acid using a methylating agent such as methyl iodide.

Caption: S-methylation route to this compound.

Experimental Protocol:

Similar to the first route, a specific, high-yield protocol for the methylation of 2-mercaptonicotinic acid is not widely published. A general procedure would likely entail:

  • Deprotonation of the thiol group of 2-mercaptonicotinic acid with a suitable base (e.g., sodium hydroxide, potassium carbonate) in a polar solvent.

  • Addition of a methylating agent, such as methyl iodide.

  • Stirring the reaction at room temperature or with gentle heating until completion.

  • Workup would involve removal of the solvent, followed by purification steps to isolate the final product.

For this analysis, a theoretical yield of 90% is assumed, as S-methylation reactions are generally efficient.

Comparative Cost-Effectiveness Analysis

To evaluate the cost-effectiveness of these synthetic routes, we will analyze the cost of starting materials required to synthesize 1 kilogram of this compound.

Parameter Route 1: Nucleophilic Substitution Route 2: S-Methylation
Starting Material 1 2-Chloronicotinic Acid2-Mercaptonicotinic Acid
Cost of Starting Material 1 (per kg) ~$26.40[6]~$1360.00 (estimated from €68/100g)[7]
Starting Material 2 Sodium ThiomethoxideMethyl Iodide
Cost of Starting Material 2 (per kg) ~$5.50[8]~$18.00 - $102.00[9][10]
Assumed Yield 85%90%
Calculated Starting Material Cost per kg of Product ~$37.53 ~$1531.11 - $1625.11

Note: Prices are estimates based on available supplier information and are subject to change. The calculation for Route 2 uses the lower end of the price range for methyl iodide.

Analysis:

Based on the cost of starting materials, Route 1, the nucleophilic substitution of 2-chloronicotinic acid, is significantly more cost-effective than Route 2, the methylation of 2-mercaptonicotinic acid. The high cost of 2-mercaptonicotinic acid is the primary driver of the substantial price difference. Even with a slightly lower assumed yield, the low cost of 2-chloronicotinic acid and sodium thiomethoxide makes Route 1 the economically superior choice for the synthesis of this compound.

Comparison with a Marketed Alternative: Flunixin

To provide further context, we will compare the synthesis of this compound with that of Flunixin, a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine.[10] Flunixin is a 2-(arylamino)nicotinic acid derivative, and its synthesis also starts from 2-chloronicotinic acid.

Caption: Synthesis of the anti-inflammatory drug Flunixin.

A recently developed, cost-effective, and environmentally friendly synthesis of Flunixin involves the reaction of 2-chloronicotinic acid with 2-methyl-3-(trifluoromethyl)aniline using boric acid as a catalyst under solvent-free conditions.[10][11] This method boasts a high yield of up to 95%.[6]

Cost-Effectiveness Considerations for Flunixin:

Conclusion and Future Outlook

For the laboratory-scale synthesis of this compound, the nucleophilic substitution of 2-chloronicotinic acid with sodium thiomethoxide (Route 1) presents the most cost-effective approach due to the significantly lower price of its starting materials. However, the lack of detailed, optimized, and published experimental protocols for this specific transformation is a notable drawback that researchers must consider. The development and optimization of such a protocol would be a valuable contribution to the field.

The comparison with the synthesis of Flunixin highlights the importance of process optimization, including the use of inexpensive catalysts and green chemistry principles like solvent-free reactions, in achieving industrial-scale cost-effectiveness. As research into the therapeutic potential of this compound and its derivatives continues, the development of a robust, high-yield, and economically viable synthetic route will be paramount for its potential translation from the laboratory to clinical applications.

References

  • Yarhosseini, M., et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11(1), 124. [Link]
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  • Yarhosseini, M., Javanshir, S., Sadr, A. S., & Mahdavi, M. (n.d.). Catalyst and Solvent-Free Synthesis of 2-Anilino Nicotinic Acids Derivatives as Potential COX Inhibitors. ResearchGate.
  • Dynarx Technology (I) Ltd. (n.d.). Methyl Iodide. IndiaMART.
  • R P Chemicals. (n.d.). Methyl Iodide V, Grade: Industrial Grade, Liquid. IndiaMART.
  • JSK Chemicals. (n.d.). Sodium Thiomethoxide Cas No 5188-07-8. IndiaMART.
  • Mirzaaghasi, A., et al. (2023). Immunomodulatory Effects of Combined Nicotinic Acid and Prednisolone in Adjuvant-induced Arthritis. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, 22(2), 104-112. [Link]
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  • Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.
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  • Talley, J. J. (2001). The "aspirin" of the new millennium: cyclooxygenase-2 inhibitors. Missouri medicine, 98(3), 125–128. [Link]
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Independent Verification of the Reported Biological Activities of 2-(Methylthio)nicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify the potential biological activities of 2-(Methylthio)nicotinic acid. While direct biological data for this specific compound is not extensively documented in publicly available literature[1][2], its structural similarity to nicotinic acid (Vitamin B3) and its derivatives provides a strong rationale for investigating its potential pharmacological profile.[1][3] This guide outlines a logical, evidence-based approach to exploring these potential activities, with a particular focus on the G protein-coupled receptor GPR35, a known target for related compounds.

Introduction: The Scientific Rationale

Nicotinic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antifungal, and lipid-lowering effects.[1][3][4][5][6][7] The pharmacological effects of nicotinic acid are primarily mediated through the activation of the G protein-coupled receptor GPR109A.[4] However, recent research has identified another GPCR, GPR35, as a receptor for various endogenous and synthetic ligands, some of which are structurally related to nicotinic acid.[8][9][10]

GPR35 is implicated in a range of physiological and pathophysiological processes, including inflammation, cancer, and cardiovascular and neurological diseases.[8][11][12] Its activation can trigger multiple downstream signaling pathways, including those involving Gαi/o, Gα13, and β-arrestin.[8][10][13][14] Given the structural resemblance of this compound to known GPR35 ligands, it is a prime candidate for investigation as a potential modulator of this receptor.

This guide, therefore, proposes a two-pronged approach for the independent verification of this compound's biological activity:

  • Primary Investigation: Assessing the compound's ability to activate or inhibit GPR35 signaling.

  • Secondary Investigation: Screening for other known biological activities of nicotinic acid derivatives, such as anti-inflammatory effects.

Experimental Workflow for Independent Verification

The following workflow provides a structured approach to systematically evaluate the biological activity of this compound.

Experimental Workflow cluster_0 Compound Acquisition & Preparation cluster_1 Selection of Comparators cluster_2 Primary Screening: GPR35 Activation Assays cluster_3 Secondary Screening: Anti-inflammatory Assays cluster_4 Data Analysis & Interpretation synthesis Synthesis or Purchase of This compound qc Quality Control (NMR, MS, HPLC) synthesis->qc cAMP cAMP Assay synthesis->cAMP b_arrestin β-Arrestin Recruitment Assay synthesis->b_arrestin internalization Receptor Internalization Assay synthesis->internalization calcium Calcium Mobilization Assay synthesis->calcium cytokine Cytokine Release Assay (e.g., TNF-α, IL-6) synthesis->cytokine cox COX-2 Inhibition Assay synthesis->cox positive_control Positive Controls (e.g., Zaprinast, Kynurenic Acid for GPR35) positive_control->cAMP positive_control->b_arrestin positive_control->internalization positive_control->calcium positive_control->cytokine positive_control->cox negative_control Negative Control (e.g., Nicotinic Acid if inactive at GPR35) negative_control->cAMP negative_control->b_arrestin negative_control->internalization negative_control->calcium negative_control->cytokine negative_control->cox dose_response Dose-Response Curves (EC50/IC50) cAMP->dose_response b_arrestin->dose_response internalization->dose_response calcium->dose_response cytokine->dose_response cox->dose_response statistical_analysis Statistical Analysis dose_response->statistical_analysis conclusion Conclusion on Biological Activity statistical_analysis->conclusion

Caption: A logical workflow for the independent verification of this compound's biological activities.

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments outlined in the workflow.

Compound Preparation and Quality Control
  • Acquisition: this compound can be purchased from various chemical suppliers.[15] Alternatively, it can be synthesized following established organic chemistry protocols.

  • Quality Control: It is crucial to verify the identity and purity of the compound before biological testing. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be employed. A purity of >98% is recommended for biological assays.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO). Store the stock solution at -20°C or -80°C. Subsequent dilutions should be made in the appropriate assay buffer, ensuring the final DMSO concentration does not exceed a level that affects cell viability (typically <0.5%).

Primary Screening: GPR35 Activation Assays

These assays are designed to determine if this compound acts as an agonist or antagonist of GPR35. Commercially available cell lines overexpressing human GPR35 are recommended for these studies.

The following diagram illustrates the major signaling pathways activated by GPR35.

GPR35 Signaling Pathways cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPR35 GPR35 G_alpha_i Gαi GPR35->G_alpha_i Agonist G_alpha_13 Gα13 GPR35->G_alpha_13 Agonist beta_arrestin β-Arrestin GPR35->beta_arrestin Agonist AC Adenylyl Cyclase G_alpha_i->AC Inhibition RhoA RhoA G_alpha_13->RhoA Activation ERK ERK beta_arrestin->ERK Activation Internalization Receptor Internalization beta_arrestin->Internalization Scaffolding cAMP cAMP AC->cAMP Conversion of ATP ROCK ROCK RhoA->ROCK Activation ligand Ligand (e.g., this compound) ligand->GPR35

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Methylthio)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work inherently involves the responsible management of chemicals from acquisition to disposal. 2-(Methylthio)nicotinic acid, a valuable building block in synthetic chemistry, requires meticulous handling not only during its use but, critically, through its entire lifecycle. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. The focus here is not just on the "how," but the "why," ensuring that these procedures become an integral part of a safe and efficient laboratory workflow.

Part 1: Core Hazard Profile and Risk Assessment

Before handling any waste, a clear understanding of the substance's intrinsic hazards is paramount. This compound is not benign; its hazard profile dictates the stringent disposal protocols required.

Chemical and Toxicological Properties: The Safety Data Sheet (SDS) for this compound and its analogs consistently identifies several key hazards.[1][2] It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][3] Furthermore, some data suggests it may be harmful to aquatic life, making its release into the environment a significant concern.[4]

From a chemical standpoint, its structure contains two key features: a carboxylic acid group, making it corrosive, and a thioether (organosulfur) group. Organosulfur compounds can produce toxic gases like sulfur oxides upon improper incineration.[3][5] Therefore, standard disposal methods like open-air burning are strictly forbidden.[5]

Quantitative Safety Data Summary:

Hazard ClassificationGHS PictogramHazard CodePrecautionary Statement Codes
Skin Irritation (Category 2)H315P264, P280, P302+P352, P332+P313[1][3]
Serious Eye Irritation (Category 2)H319P280, P305+P351+P338, P337+P313[1][3]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335P261, P271, P304+P340, P312, P403+P233[3]
Hazardous to the aquatic environment, acute hazard (Category 3)(None)H402P273

Part 2: Personal Protective Equipment (PPE) and Handling Precautions

Proper disposal begins with personal safety. The hazards identified above mandate the use of specific PPE to prevent exposure.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[3] Standard safety glasses are insufficient.

  • Skin Protection: A flame-retardant lab coat is required. Wear chemically resistant gloves (e.g., nitrile) and ensure they are inspected for integrity before use.[3] Contaminated clothing must be removed immediately and decontaminated before reuse.[3]

  • Respiratory Protection: All handling of this compound waste, especially if dust can be generated, must be conducted within a certified chemical fume hood to prevent inhalation.[6]

  • Hygiene: Wash hands thoroughly after handling the waste, even if gloves were worn.[1]

Scientist's Note: The causality is direct: H315 (skin irritation) necessitates gloves and a lab coat, H319 (eye irritation) requires chemical goggles, and H335 (respiratory irritation) demands the use of a fume hood. There is no safe shortcut.

Part 3: Step-by-Step Disposal Protocol

Disposing of this compound is a multi-stage process that ensures safety and compliance with regulations from bodies like the U.S. Environmental Protection Agency (EPA). Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7][8]

Phase 1: Waste Characterization and Segregation
  • Designate as Hazardous Waste: Treat all this compound, including contaminated materials like pipette tips or absorbent pads, as hazardous waste from the moment it is generated.[7][9]

  • Do Not Neutralize for Drain Disposal: While neutralization of simple acids can sometimes be an option, the aquatic toxicity and organosulfur nature of this compound prohibit this.[10] Furthermore, the EPA has a strict ban on the sewering of hazardous waste pharmaceuticals.[8]

  • Segregate Incompatibles: This is a critical safety step. Store the this compound waste container separately from:

    • Bases (e.g., sodium hydroxide, ammonium hydroxide): To prevent a violent and exothermic neutralization reaction.

    • Oxidizing Agents (e.g., nitric acid, peroxides): To avoid unpredictable and potentially explosive reactions.[11]

    • Reactive Metals (e.g., sodium, potassium): To prevent violent reactions.[10]

Phase 2: Containerization and Labeling
  • Select a Compatible Container: Use a clean, leak-proof container made of a material that will not react with the acid.[12] High-density polyethylene (HDPE) or the original manufacturer's container are excellent choices.[13][14] Avoid metal containers due to the risk of corrosion.[11]

  • Properly Label the Container: The label is a key communication tool for safety. Affix a "HAZARDOUS WASTE" label immediately.[12] The label must include:

    • The full, unabbreviated chemical name: "this compound".[13]

    • The date when the first waste was added to the container.[9]

    • An indication of the hazards (e.g., "Irritant," "Corrosive").

  • Keep the Container Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[7][11][12] This prevents the release of vapors and reduces the risk of spills.

Phase 3: Storage in a Satellite Accumulation Area (SAA)
  • Designate an SAA: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation (i.e., in the same lab).[9][11]

  • Utilize Secondary Containment: Place the waste container in a larger, chemically compatible secondary container (like a spill tray) to contain any potential leaks.[15]

  • Adhere to Volume Limits: SAA regulations limit the accumulation of hazardous waste to a maximum of 55 gallons. For acutely toxic "P-listed" wastes, this limit is much lower (1 quart).[9] While this compound is not typically P-listed, it is good practice to keep waste volumes to a minimum.

Phase 4: Arranging for Final Disposal
  • Request Pickup: Once the container is nearly full (no more than 90% capacity to allow for expansion[14]), or when your research is complete, arrange for disposal.

  • Contact EHS: Follow your institution's specific procedures, which universally involve contacting the Environmental Health & Safety (EHS) office or a designated hazardous waste management provider.[9] They are trained and licensed to transport and dispose of chemical waste in accordance with all federal, state, and local regulations.

  • Never Use a Private Courier: Do not attempt to transport or mail the chemical waste yourself.

Disposal Workflow Diagram

G cluster_contain Phase 1 & 2: Containment cluster_store Phase 3: Storage cluster_dispose Phase 4: Disposal start Waste Generated: This compound char Characterize as Hazardous Waste start->char seg Segregate from Incompatibles (Bases, Oxidizers) char->seg cont Select Compatible Container (e.g., HDPE) seg->cont label_node Label Container: 'HAZARDOUS WASTE' + Full Chemical Name + Date cont->label_node close_cont Keep Container Securely Closed label_node->close_cont saa Store in Designated SAA close_cont->saa sec_cont Use Secondary Containment saa->sec_cont full Container is >90% Full OR No Longer Needed sec_cont->full contact Contact EHS / Licensed Waste Contractor for Pickup full->contact

Caption: Disposal workflow for this compound.

Part 4: Spill Management Protocol

Accidents happen, and a prepared response is critical.

  • For Small Spills (contained in fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

    • Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[6]

    • Clean the spill area with soap and water.

    • Dispose of all contaminated materials as hazardous waste.

  • For Large Spills (outside of a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others and prevent entry into the affected area.

    • Contact your institution's emergency response line or EHS department from a safe location.[7] Do not attempt to clean it up yourself.

Part 5: Principles of Waste Minimization

The most effective disposal strategy is to minimize waste generation in the first place. This is not only environmentally responsible but also cost-effective.

  • Source Reduction: Order only the quantity of chemical required for your experiments.[9] Avoid the temptation to buy in bulk unless it is certain to be used.

  • Scale Reduction: Whenever possible, reduce the scale of your experiments to produce less waste.[9]

  • Inventory Management: Maintain a current inventory of your chemicals to prevent ordering duplicates and to identify chemicals that are nearing their expiration date.[9][15]

By integrating these principles of hazard assessment, meticulous handling, procedural compliance, and waste minimization, you ensure that your use of this compound is safe, responsible, and scientifically sound from start to finish.

References

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. VUMC.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Ace Waste.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. UPenn EHRS.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. CWU.
  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Northwestern University.
  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. Sciencemadness.
  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Nicotinic acid. Chemos.
  • Purdue College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue University.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP.
  • JD Supra. (2019). EPA Finalizes Rule Addressing Management of Hazardous Waste Pharmaceuticals - But is it Helpful?. JD Supra.
  • Waste360. (2019). EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. Waste360.
  • National Law Review. (2019). EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule. National Law Review.
  • GovInfo. (2019). Federal Register/Vol. 84, No. 192/Thursday, October 3, 2019/Rules and Regulations. GovInfo.

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A Researcher's Guide to the Safe Handling of 2-(Methylthio)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe and effective handling of 2-(Methylthio)nicotinic acid. As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our dedication to safety. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of all laboratory personnel. The procedural, step-by-step guidance herein is designed to directly answer your specific operational questions, building a foundation of trust through value beyond the product itself.

Understanding the Risks: Hazard Identification

This compound is an aromatic carboxylic acid and a member of the pyridine family.[1] While a valuable compound in research and development, it is crucial to recognize its potential hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory system: May cause respiratory irritation.[2][3][4]

These classifications necessitate a robust personal protective equipment (PPE) plan to mitigate exposure risks.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the required PPE, with detailed explanations of their importance in the subsequent sections.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or glasses conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for large quantities or when there is a splash hazard.[5][6]Protects against airborne particles and accidental splashes that can cause serious eye irritation.[1][2]
Hand Protection Protective gloves (e.g., nitrile) inspected before use.[7]Prevents direct skin contact, which can lead to irritation.[1][2]
Body Protection A lab coat, buttoned, with long pants and closed-toe shoes.Minimizes the risk of accidental skin exposure.
Respiratory Protection A dust respirator (e.g., N95) is required when dusts are generated.[6][8]Prevents inhalation of the compound, which can cause respiratory irritation.[2][3]
Causality Behind PPE Choices
  • Eye Protection: The risk of serious eye irritation from this compound is significant.[1][2][3] Standard safety glasses provide a baseline of protection, but chemical safety goggles offer a more complete seal around the eyes, preventing entry of fine particles. For procedures with a higher risk of splashing, such as when dissolving the compound, a face shield worn over goggles is a necessary precaution.[6]

  • Hand Protection: Disposable nitrile gloves offer good chemical resistance for short-term handling.[9] It is imperative to inspect gloves for any signs of degradation or perforation before each use.[7] Proper glove removal technique is also critical to avoid contaminating your skin.[7]

  • Respiratory Protection: As a solid, this compound can become airborne as dust, especially when being weighed or transferred. Inhalation of this dust may lead to respiratory irritation.[2][3] Therefore, a dust mask or respirator is essential in these situations.[6][8] All handling of the solid should ideally be performed in a well-ventilated area or a chemical fume hood to minimize dust generation.[5][7][10]

Procedural Guidance: From Receipt to Disposal

A systematic approach to handling this compound ensures safety at every stage.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_sds Review Safety Data Sheet prep_ppe->prep_sds prep_area Prepare Well-Ventilated Work Area prep_sds->prep_area handle_weigh Weigh Solid in Fume Hood prep_area->handle_weigh Proceed to Handling handle_transfer Careful Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Appropriate Solvent handle_transfer->handle_dissolve post_decon Decontaminate Work Area handle_dissolve->post_decon After Experiment post_waste Segregate and Label Waste post_decon->post_waste post_ppe Properly Remove and Dispose of PPE post_waste->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: Safe Handling Workflow for this compound.

Step-by-Step Protocols

1. Preparation:

  • Don PPE: Before entering the laboratory, ensure you are wearing a lab coat, long pants, and closed-toe shoes. Put on your safety goggles and gloves before handling the chemical container.

  • Review SDS: Always have the Safety Data Sheet readily available and review it before starting any new procedure.

  • Work Area: Prepare your workspace in a well-ventilated area, preferably a chemical fume hood, especially for procedures that may generate dust.[5][7][10] Ensure that an eyewash station and safety shower are nearby and unobstructed.[5]

2. Handling:

  • Weighing: When weighing the solid, use a spatula to carefully transfer the material. Avoid creating dust clouds. If dust is generated, ensure your respiratory protection is properly fitted.

  • Transfer and Dissolution: When transferring the weighed solid to a reaction vessel, do so slowly and carefully. When adding solvents, be mindful of the potential for splashing.

3. Accidental Release:

  • In the event of a small spill, carefully sweep up the solid material, taking care not to generate dust, and place it in a sealed, labeled container for disposal.[6][7]

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Avoid allowing the material to enter drains or waterways.[4][7]

4. First Aid:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[5][10] Seek immediate medical attention.[2][10]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[2][5][10] Get medical attention if irritation persists.[6][10]

  • Inhalation: Move the person to fresh air.[2][10] If breathing is difficult, give oxygen. Seek medical attention.[2][10]

  • Ingestion: Clean the mouth with water and seek medical attention.[2][10] Do not induce vomiting.[11]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste containing this compound, including unused product, contaminated gloves, and weighing papers, should be collected in a designated, sealed, and clearly labeled waste container.

  • Disposal Route: Dispose of the chemical waste through an approved waste disposal plant, following all local, state, and federal regulations.[2][4][5][10] Do not dispose of it down the drain.[4][7]

By adhering to these guidelines, you contribute to a culture of safety and scientific excellence within your laboratory.

References

  • PubChem. (n.d.). This compound. National Institutes of Health.
  • Loba Chemie. (n.d.). Nicotinic Acid Extra Pure.
  • Alpha Chemika. (n.d.). Nicotinamide For Biochemistry.
  • HIMEDIA. (2024). Safety Data Sheet: Nicotinic acid (Niacin), Plant Culture Tested.
  • Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid.
  • Fisher Scientific. (2023). Safety Data Sheet: 2-Methylnicotinic acid.

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.